molecular formula C11H14O3 B1272710 4-Oxoadamantane-1-carboxylic acid CAS No. 56674-87-4

4-Oxoadamantane-1-carboxylic acid

Cat. No.: B1272710
CAS No.: 56674-87-4
M. Wt: 194.23 g/mol
InChI Key: VFNJWHFPIRNNRQ-UHFFFAOYSA-N
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Description

4-Oxoadamantane-1-carboxylic acid (CAS 56674-87-4) is a high-purity, fully characterized adamantane derivative serving as a critical intermediate in medicinal chemistry and pharmaceutical development. This compound is widely recognized as a privileged scaffold in the discovery of potent Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors . DGAT1 is a key enzyme in triglyceride synthesis, and its inhibition is a promising therapeutic strategy for treating metabolic disorders, including obesity and diabetes . Researchers utilize this compound as a core template for structure-activity relationship (SAR) studies, leading to the development of compounds with improved metabolic stability and efficacy . Beyond its primary application in metabolic disease research, this compound is also employed as a chromatographic reference standard for Analytical Method Development and Validation (AMV) and Quality Control (QC) applications, ensuring traceability and compliance with regulatory guidelines . The compound is offered as a white to light yellow powder or crystal with a typical purity of >98.0% and a melting point of 170-174 °C . This product is intended for research purposes only and is strictly not for human or veterinary use.

Properties

IUPAC Name

4-oxoadamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O3/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14/h6-8H,1-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNJWHFPIRNNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385706
Record name 4-Oxoadamantane-1-carboxylic acid
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56674-87-4
Record name 4-Oxoadamantane-1-carboxylic acid
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Record name 4-oxoadamantane-1-carboxylic acid
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Foundational & Exploratory

Introduction: The Adamantane Scaffold—A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Oxoadamantane-1-carboxylic acid (CAS: 56674-87-4)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth scientific context, field-proven insights, and detailed methodologies, reflecting the compound's growing importance as a versatile building block in modern therapeutics.

The adamantane moiety, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon, has established itself as a "privileged structure" in drug design.[1][2] First discovered in petroleum in 1933, its unique three-dimensional cage-like structure offers a robust anchor to orient pharmacophores for optimal interaction with biological targets.[2][3][4] This has led to the development of numerous successful drugs across a wide range of therapeutic areas.[1]

Notable examples include:

  • Antivirals: Amantadine and Rimantadine were early successes, targeting the M2 proton channel of the influenza A virus to inhibit viral uncoating.[5][6][7][8]

  • Neurodegenerative Diseases: Memantine, an NMDA receptor antagonist, is used to treat Alzheimer's disease, showcasing the scaffold's ability to interact with central nervous system targets.[1][6]

  • Antidiabetics: Vildagliptin and Saxagliptin are dipeptidyl peptidase-4 (DPP-IV) inhibitors used in the management of type 2 diabetes, where the adamantyl group plays a key role in binding to the enzyme's active site.[1][3][9]

This compound (CAS: 56674-87-4) is a bifunctional derivative that leverages this privileged scaffold. The presence of a ketone at the C4 position and a carboxylic acid at a bridgehead (C1) position provides two distinct, reactive handles for synthetic elaboration, making it a highly valuable intermediate for constructing complex molecules and exploring new chemical space.[10][11]

Section 1: Core Molecular Profile

Understanding the fundamental physicochemical and spectroscopic characteristics of this compound is critical for its effective use in synthesis and analysis.

Physicochemical Properties

The compound's properties are summarized below, compiled from authoritative chemical databases and supplier technical sheets.[12][13][14]

PropertyValueSource
CAS Number 56674-87-4[12][13][15]
Molecular Formula C₁₁H₁₄O₃[12][13]
Molecular Weight 194.23 g/mol [12][13]
IUPAC Name This compound[12]
Appearance White to light yellow crystalline powder
Melting Point 170-174 °C
SMILES C1C2CC3CC(C2)(CC1C3=O)C(=O)O[12][16]
InChIKey VFNJWHFPIRNNRQ-UHFFFAOYSA-N[12][16]
Spectroscopic Signature

The dual functionality of this molecule gives rise to a distinct spectroscopic fingerprint. The following data represents the expected spectral characteristics, which are crucial for reaction monitoring and quality control.

SpectroscopyFeatureExpected Chemical Shift / WavenumberInterpretation
¹H NMR Carboxylic Acid Proton (-COOH)> 10 ppm (typically 10-12 ppm)Highly deshielded proton, often broad due to hydrogen exchange. Its presence is a definitive indicator of the free acid.[17][18]
Adamantane Cage Protons1.5 - 3.0 ppmA complex series of multiplets corresponding to the various CH and CH₂ groups within the rigid cage structure.
¹³C NMR Ketone Carbonyl (C=O)> 200 ppm (typically 205-215 ppm)The downfield shift is characteristic of a ketone carbonyl within a strained ring system.
Carboxylic Acid Carbonyl (-C OOH)170 - 185 ppmCharacteristic signal for a carboxylic acid carbonyl carbon.[18]
Adamantane Cage Carbons25 - 55 ppmMultiple signals corresponding to the sp³ hybridized carbons of the adamantane framework.
FT-IR O-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (broad)A very broad and strong absorption, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[17][18]
C-H Stretch (Aliphatic)2850 - 3000 cm⁻¹Sharp peaks corresponding to the sp³ C-H bonds of the adamantane cage, often superimposed on the broad O-H band.[17]
C=O Stretch (Ketone)~1720 cm⁻¹ (strong, sharp)Carbonyl stretch for the cyclic ketone.
C=O Stretch (Carboxylic Acid)~1700 cm⁻¹ (strong, sharp)Carbonyl stretch for the carboxylic acid. The proximity to the ketone stretch may cause peak overlap.

Section 2: Synthesis and Purification Workflow

While various synthetic routes can be envisioned, a common approach involves the oxidation of a suitable adamantane precursor. The following protocol is a representative example of how this compound can be prepared from 1-Adamantanecarboxylic acid.

Rationale of the Synthetic Approach

The core principle of this synthesis is the selective oxidation of a C-H bond at a secondary (bridge) position of the adamantane cage. Adamantane's unique structure makes certain positions susceptible to oxidation under strong acidic and oxidizing conditions. Using 1-Adamantanecarboxylic acid as the starting material ensures the carboxyl group is already in place at a bridgehead position.[19] Strong oxidizing agents, such as chromium trioxide in acetic acid (a Jones-type oxidation) or potassium permanganate under specific conditions, can achieve the desired transformation. The choice of a strong acid medium is crucial as it facilitates the reaction and helps to solubilize the otherwise poorly soluble adamantane derivatives.

Visualized Synthesis Workflow

The logical flow from starting material to the final, purified product is depicted below.

Synthesis_Workflow SM 1-Adamantanecarboxylic Acid Reaction Oxidation Reaction (e.g., H₂SO₄, Oxidant) SM->Reaction Crude Crude Product Mixture Reaction->Crude Quench Reaction Quenching (e.g., Ice-water, Reductant) Crude->Quench Extract Workup & Extraction (e.g., Ethyl Acetate) Quench->Extract Purify Purification (Recrystallization) Extract->Purify Final Pure 4-Oxoadamantane- 1-carboxylic acid Purify->Final

Caption: A generalized workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Oxidation of 1-Adamantanecarboxylic Acid

Disclaimer: This protocol involves strong acids and oxidizers and must be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 1-Adamantanecarboxylic acid (CAS 828-51-3)

  • Concentrated Sulfuric Acid (98%)

  • Potassium Dichromate or Chromium Trioxide

  • Formic Acid (90%)

  • Ice

  • Deionized Water

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 1-Adamantanecarboxylic acid (1 equivalent) to concentrated sulfuric acid (10-15 volumes). Stir the mixture until the solid is fully dissolved. Cool the flask in an ice-water bath to maintain a temperature between 0-5 °C.

  • Addition of Oxidant: Prepare a solution of the oxidizing agent (e.g., Potassium Dichromate, ~1.5 equivalents) in a minimal amount of water or, if using Chromium Trioxide, prepare a solution in a mixture of sulfuric acid and water (Jones Reagent). Add this solution dropwise to the stirred adamantane solution, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow, controlled addition is critical to prevent runaway exothermic reactions and undesired side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and cautiously, pour the reaction mixture over a large volume of crushed ice. If a chromium-based oxidant was used, a reducing agent like sodium bisulfite or isopropanol can be added to quench any excess oxidant (indicated by a color change from orange/brown to green).

  • Extraction: The precipitated solid is the crude product. If it does not fully precipitate, extract the aqueous mixture three times with a suitable organic solvent like ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual acid and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude solid product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes or aqueous ethanol) to obtain pure this compound as a crystalline solid. Dry the final product under vacuum. Trustworthiness Note: The purity of the final compound must be validated by melting point analysis and spectroscopic methods (NMR, IR) as described in Section 1.2.

Section 3: Applications in Drug Discovery and Research

The bifunctional nature of this compound makes it a powerful intermediate. The carboxylic acid allows for the formation of amides, esters, and other acyl derivatives, while the ketone can be used in reductive aminations, Wittig reactions, or as a handle for further functionalization.

Role as a Core Building Block

This compound is primarily used as a key intermediate in multi-step syntheses.[10][11] Its rigid adamantane backbone serves to:

  • Increase Metabolic Stability: The cage structure is resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[11]

  • Enhance Bioavailability: The lipophilic nature of the adamantane core can improve membrane permeability and absorption.[11]

  • Provide a 3D Scaffold: It orients appended functional groups in well-defined spatial arrangements, crucial for precise binding to enzyme active sites or receptor pockets.[4]

Therapeutic Areas of Interest

Derivatives of adamantane carboxylic acids are being explored in multiple therapeutic fields.

Applications cluster_core This compound cluster_apps Potential Therapeutic Applications Core Bifunctional Scaffold (Ketone + Acid) Neuro Neurological Disorders (NMDA Receptor Antagonists) Core->Neuro Intermediate for synthesis Metabolic Metabolic Diseases (e.g., DGAT1 Inhibitors) Core->Metabolic Antiviral Antiviral Agents Core->Antiviral AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory

Caption: Role of this compound as a precursor to compounds with diverse therapeutic potential.

  • Neurological Disorders: Its structure is a precursor for developing novel NMDA receptor antagonists, building on the success of memantine.[11]

  • Metabolic Diseases: Adamantane carboxylic acid derivatives have been identified as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for treating obesity and diabetes.[20][21]

  • Antiviral and Antibacterial Research: The adamantane core is foundational in antiviral research.[4] Furthermore, related compounds like 1-adamantanecarboxylic acid have shown direct antibacterial activity, suggesting potential for developing new anti-infective agents.[22]

Section 4: Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with any chemical reagent.

Hazard Identification

Based on GHS classifications, this compound presents the following hazards:[12]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[23]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15][23]

  • Handling Practices: Avoid breathing dust.[23] Prevent contact with skin and eyes.[23] After handling, wash hands thoroughly.[15]

  • Spill Management: In case of a spill, collect the material promptly and dispose of it in accordance with local regulations.[23]

Storage Conditions

Store the container tightly sealed in a dry, cool, and well-ventilated place, away from incompatible materials.[23][24] Storing at <15°C in a dark place is recommended for long-term stability.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
  • Hubsher, G., et al. (n.d.). Amantadine and Rimantadine. Medical Pharmacology: Antiviral Drugs. [Link]
  • Wikipedia. (n.d.). Adamantane. [Link]
  • Al-Kuraishy, H. M., Al-Gareeb, A. I., & Alexiou, A. (2022). Potential for the Repurposing of Adamantane Antivirals for COVID-19. PubMed Central. [Link]
  • Drugs.com. (n.d.). List of Adamantane antivirals. [Link]
  • Spilovska, K., Zidkova, J., & Korabecny, J. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. PubMed. [Link]
  • SciSpace. (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]
  • Wikipedia. (n.d.). Amantadine. [Link]
  • Dr.Oracle. (2025). What is the classification, indication, and mechanism of action of Amantadine?. [Link]
  • Axios Research. (n.d.). This compound - CAS - 56674-87-4. [Link]
  • ChemBK. (2024). 4-Oxo-1-adamantanecarboxylic acid. [Link]
  • Capot Chemical. (n.d.). 56674-87-4 | 4-oxo-1-adamantanecarboxylic acid. [Link]
  • PubChemLite. (n.d.). This compound (C11H14O3). [Link]
  • MySkinRecipes. (n.d.). 4-Oxo-1-adamantanecarboxylic Acid. [Link]
  • Google Patents. (n.d.). US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds.
  • Wikipedia. (n.d.). 1-Adamantanecarboxylic acid. [Link]
  • Lee, K., et al. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. PubMed. [Link]
  • ResearchGate. (2015).
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. [Link]

Sources

An In-depth Technical Guide to 4-Oxoadamantane-1-carboxylic acid: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and favorable physicochemical properties—including metabolic stability and the ability to orient substituents in precise vectors—make it an invaluable component in the design of therapeutic agents. Derivatives of adamantane are found in approved drugs for indications ranging from viral infections to neurological disorders. Among the vast array of functionalized adamantanes, 4-oxoadamantane-1-carboxylic acid stands out as a versatile and crucial intermediate. This guide provides a comprehensive technical overview of its structure, synthesis, characterization, and applications for researchers, scientists, and professionals in drug development.

PART 1: Molecular Structure and Nomenclature

This compound is a derivative of adamantane functionalized at two key positions. The structure consists of the core adamantane cage with a carboxylic acid group (-COOH) at a bridgehead (tertiary) carbon, designated as position 1. A ketone group (C=O) is located at position 4, a secondary carbon atom.

IUPAC Name: The systematically generated and accepted IUPAC name for this molecule is This compound .[1] It is also commonly referred to by synonyms such as 4-oxo-1-adamantanecarboxylic acid and 4-oxotricyclo[3.3.1.1³,⁷]decane-1-carboxylic acid.[1]

Chemical Structure:

2D structure of this compoundFigure 1. 2D Chemical Structure of this compound.

The bridgehead carboxylic acid provides a handle for amide bond formation, esterification, or other conjugations, while the ketone at the C-4 position offers a site for further chemical modifications, such as reduction to a hydroxyl group or reductive amination. This dual functionality makes it a highly valuable building block for creating complex molecular architectures.

PART 2: Physicochemical and Spectroscopic Profile

Physicochemical Properties

The inherent properties of this compound are critical for its handling, reaction setup, and role in modifying the characteristics of parent molecules. Key quantitative data are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
CAS Number 56674-87-4[1]
Appearance White to light yellow crystalline solid
Melting Point 169.5 - 171.0 °C
Topological Polar Surface Area 54.4 Ų[1]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Spectroscopic Characterization

Authenticating the structure of this compound relies on a combination of standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A very broad absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A sharp, strong absorption band will appear around 1710-1760 cm⁻¹ for the C=O stretch of the carboxylic acid, and a distinct C=O stretch for the ketone will also be present in a similar region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The spectrum would display a complex series of multiplets in the aliphatic region (approx. 1.8-2.5 ppm) corresponding to the protons on the adamantane cage. The acidic proton of the carboxylic acid would typically appear as a broad singlet far downfield (>10 ppm), though its visibility can depend on the solvent and concentration. The protons adjacent to the ketone group would be expected to be shifted further downfield compared to those in unsubstituted adamantane.

    • ¹³C-NMR: The carbon spectrum is highly diagnostic. Two signals in the carbonyl region would confirm the structure: one for the carboxylic acid carbon (typically ~175-185 ppm) and one for the ketone carbon (often >200 ppm). The remaining signals would correspond to the unique carbon environments within the adamantane framework.

  • Mass Spectrometry: The molecular ion peak [M]+• would be observed at an m/z corresponding to its molecular weight (194.23).[1] Common fragmentation patterns would involve the loss of water (-18) and the carboxyl group (-45).

PART 3: Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the oxidation of a suitable precursor. While direct oxidation of adamantane-1-carboxylic acid can be challenging, a common and reliable route involves the oxidation of 4-hydroxyadamantane-1-carboxylic acid.

Workflow for Synthesis via Oxidation

The following diagram outlines the logical flow from a common starting material, adamantane, to the target molecule.

SynthesisWorkflow Adamantane Adamantane Adamantane_1_COOH Adamantane-1-carboxylic acid Adamantane->Adamantane_1_COOH Koch-Haaf Carboxylation Adamantane_4_OH_1_COOH 4-Hydroxyadamantane-1-carboxylic acid Adamantane_1_COOH->Adamantane_4_OH_1_COOH Hydroxylation (e.g., H₂SO₄/HNO₃) Target This compound Adamantane_4_OH_1_COOH->Target Oxidation (e.g., Jones Reagent)

Caption: Synthetic pathway from adamantane to the target compound.

Exemplary Experimental Protocol: Oxidation of 4-Hydroxyadamantane-1-carboxylic acid

This protocol describes a representative method for the oxidation step. The synthesis of the precursor, 4-hydroxyadamantane-1-carboxylic acid, can be achieved from adamantane-1-carboxylic acid using strong acids.

Disclaimer: This protocol is for informational purposes and should be performed by qualified personnel in a well-equipped chemical laboratory with appropriate safety precautions.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and addition funnel, dissolve 4-hydroxyadamantane-1-carboxylic acid (1.0 eq) in a suitable solvent such as acetone at 0 °C (ice-water bath).

  • Reagent Preparation: Prepare Jones reagent by carefully dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, followed by slow dilution with water.

  • Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution of the starting material. Maintain the temperature at 0-5 °C throughout the addition. The reaction progress can be monitored by the color change from orange/red to green.

  • Quenching: Once the reaction is complete (as determined by thin-layer chromatography), quench the excess oxidant by the careful addition of isopropanol until the orange color disappears completely.

  • Work-up: Dilute the reaction mixture with water and extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Causality in Experimental Choices:

  • Choice of Oxidant: Jones reagent is a powerful and efficient oxidizing agent for converting secondary alcohols to ketones. Its use ensures a high conversion rate.

  • Temperature Control: The reaction is performed at low temperatures (0-5 °C) to control the exothermic nature of the oxidation and minimize potential side reactions or degradation of the product.

  • Solvent: Acetone is a common solvent for Jones oxidation as it is inert to the reagent and effectively dissolves the organic substrate.

PART 4: Applications in Drug Development and Research

The utility of this compound stems from its rigid scaffold and dual functional handles, which allow it to serve as a versatile building block.

  • Introduction of Lipophilicity: The adamantane core is highly lipophilic. Incorporating this moiety into a drug candidate can enhance its ability to cross cell membranes and the blood-brain barrier, which is often a critical factor for central nervous system (CNS) targets.

  • Scaffold for Library Synthesis: The carboxylic acid and ketone groups serve as orthogonal points for chemical diversification. The carboxylic acid can be readily converted into a library of amides or esters, while the ketone can be transformed into various amines via reductive amination, allowing for the rapid generation of new chemical entities for screening.

  • Precursor for Biologically Active Molecules: Adamantane carboxylic acid derivatives have been investigated as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme implicated in obesity and diabetes. The unique structure of this compound makes it an ideal starting point for synthesizing analogs in this class of inhibitors.

The rigid nature of the adamantane cage locks the substituents into well-defined spatial orientations. This conformational constraint can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and the favorable properties conferred by the adamantane cage make it a valuable building block for the synthesis of novel therapeutics. This guide has provided a foundational understanding of its molecular characteristics, synthesis, and applications, underscoring its significance for professionals dedicated to the advancement of drug discovery and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic Acid. Organic Syntheses, 44, 1. doi:10.15227/orgsyn.044.0001
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Synthesis of hydroxy derivatives from adamantanecarboxylic acids in the system MnO2–H2SO4.

Sources

synthesis pathway of 4-Oxoadamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Oxoadamantane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key bifunctional derivative of adamantane, a rigid, tricyclic hydrocarbon that has garnered significant interest in medicinal chemistry and materials science. Its unique cage-like structure imparts desirable properties such as high lipophilicity, thermal stability, and chemoresistance, making it a valuable scaffold for the design of novel therapeutics and advanced polymers. This technical guide provides a comprehensive overview of the synthetic pathways to this compound, with a focus on practical laboratory-scale preparation. We will delve into the mechanistic underpinnings of the key transformations, offer detailed experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of adamantane derivatives.

Introduction: The Strategic Importance of this compound

The adamantane core, with its diamondoid structure, presents a unique three-dimensional scaffold that has been successfully incorporated into a variety of bioactive molecules. The introduction of functional groups at specific positions on this rigid framework allows for the fine-tuning of a compound's physicochemical and pharmacological properties. This compound, possessing both a reactive ketone and a versatile carboxylic acid moiety, serves as a pivotal building block for the synthesis of more complex adamantane derivatives. The carboxylic acid at the bridgehead position (C1) provides a handle for amide bond formation, esterification, and other transformations, while the ketone at the C4 position (a secondary carbon) opens avenues for nucleophilic additions, reductions, and the introduction of diverse substituents.

The synthesis of this target molecule, however, is not without its challenges. The inherent chemical stability of the adamantane cage and the regioselectivity of C-H bond functionalization are key hurdles that must be overcome. This guide will primarily focus on a robust and widely applicable two-step synthetic sequence starting from the readily available adamantane-1-carboxylic acid.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of this compound points to 4-hydroxyadamantane-1-carboxylic acid as a key intermediate. The oxidation of this secondary alcohol would furnish the desired ketone. The 4-hydroxy intermediate, in turn, can be envisioned as arising from the selective hydroxylation of adamantane-1-carboxylic acid. The synthesis of adamantane-1-carboxylic acid itself is well-established and typically proceeds via the Koch-Haaf reaction from adamantane.

Retrosynthesis Target This compound Intermediate1 4-Hydroxyadamantane-1-carboxylic acid Target->Intermediate1 Oxidation StartingMaterial1 Adamantane-1-carboxylic acid Intermediate1->StartingMaterial1 Hydroxylation StartingMaterial2 Adamantane StartingMaterial1->StartingMaterial2 Koch-Haaf Reaction

Caption: Retrosynthetic analysis of this compound.

The primary challenge in this synthetic strategy lies in the selective functionalization of the C4 position (a secondary carbon) in the presence of the more electronically activated tertiary bridgehead positions. The deactivating nature of the carboxylic acid group at C1 further complicates direct oxidation of adamantane-1-carboxylic acid. Therefore, a multi-step approach is generally favored for achieving the desired regioselectivity and yield.

Synthesis of the Starting Material: Adamantane-1-carboxylic Acid

The most common and efficient method for the preparation of adamantane-1-carboxylic acid is the Koch-Haaf reaction, which involves the carboxylation of adamantane using formic acid in the presence of a strong acid, typically sulfuric acid.[1][2][3]

The Koch-Haaf Reaction: Mechanism and Rationale

The Koch-Haaf reaction proceeds through the formation of a stable tertiary carbocation. In this case, the adamantyl cation is generated by hydride abstraction from adamantane by an initial carbocation formed from an initiator, often t-butyl alcohol.[2] This adamantyl cation is then trapped by carbon monoxide, which is generated in situ from the dehydration of formic acid by concentrated sulfuric acid. The resulting acylium ion is subsequently hydrolyzed upon workup to yield the carboxylic acid.

Koch_Haaf_Mechanism cluster_0 Carbocation Formation cluster_1 Carbon Monoxide Generation cluster_2 Carboxylation and Hydrolysis Adamantane Adamantane Adamantyl_Cation 1-Adamantyl Cation Adamantane->Adamantyl_Cation H+ (from H2SO4) Acylium_Ion Acylium Ion Adamantyl_Cation->Acylium_Ion + CO Formic_Acid HCOOH CO CO Formic_Acid->CO H2SO4 (dehydration) Carboxylic_Acid Adamantane-1-carboxylic acid Acylium_Ion->Carboxylic_Acid H2O (workup)

Caption: Simplified mechanism of the Koch-Haaf reaction for adamantane carboxylation.

Experimental Protocol: Synthesis of Adamantane-1-carboxylic Acid

This protocol is adapted from a well-established procedure.[3]

Materials:

  • Adamantane

  • Concentrated sulfuric acid (96-98%)

  • Formic acid (98-100%)

  • tert-Butyl alcohol (optional, as initiator)

  • Carbon tetrachloride (or other suitable solvent like cyclohexane)

  • Ice

  • Ammonium hydroxide (15 N)

  • Hydrochloric acid (12 N)

  • Chloroform

  • Anhydrous sodium sulfate

  • Methanol

  • Acetone

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a mixture of adamantane (0.100 mol) and carbon tetrachloride (100 mL) is cooled in an ice bath.

  • Concentrated sulfuric acid (4.8 mol) is added cautiously while maintaining the temperature below 20°C.

  • A small amount of formic acid (1 mL) is added to initiate the reaction.

  • A solution of tert-butyl alcohol (0.40 mol) in formic acid (1.2 mol) is added dropwise over 1-2 hours, ensuring the reaction temperature is maintained between 17-25°C.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes.

  • The reaction mixture is then carefully poured onto crushed ice (700 g).

  • The layers are separated, and the aqueous layer is extracted with carbon tetrachloride.

  • The combined organic layers are treated with 15 N ammonium hydroxide, leading to the precipitation of ammonium 1-adamantanecarboxylate.[3]

  • The ammonium salt is collected by filtration and washed with cold acetone.

  • The salt is then suspended in water and acidified with 12 N hydrochloric acid.

  • The resulting precipitate of adamantane-1-carboxylic acid is extracted with chloroform.

  • The chloroform extract is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of methanol and water to yield pure adamantane-1-carboxylic acid.

Yield: 67-72%[2]

ReagentMolar Ratio (relative to Adamantane)Purpose
Adamantane1Starting material
Sulfuric Acid~48Strong acid catalyst
Formic Acid~12Carbon monoxide source
t-Butyl Alcohol4Carbocation initiator

Synthesis of the Intermediate: 4-Hydroxyadamantane-1-carboxylic Acid

The selective hydroxylation of a secondary C-H bond in the presence of a deactivating group and more reactive tertiary C-H bonds is a significant synthetic challenge. While a direct, high-yielding protocol for the synthesis of 4-hydroxyadamantane-1-carboxylic acid from adamantane-1-carboxylic acid is not extensively documented, a plausible approach involves the use of strong oxidizing agents under carefully controlled conditions. An alternative and potentially more selective method could involve photochemical or biocatalytic approaches.

Chemical Oxidation Strategies

The direct oxidation of adamantane-1-carboxylic acid often leads to a mixture of products, with oxidation at the other bridgehead positions being a common side reaction. However, certain oxidizing systems have shown promise in targeting secondary C-H bonds. For instance, oxidation with a mixture of nitric acid and sulfuric acid has been used to synthesize 3-hydroxyadamantane-1-carboxylic acid, indicating that hydroxylation of the adamantane core is feasible in the presence of a carboxylic acid group.[4][5]

Plausible Experimental Approach (based on related transformations):

  • Adamantane-1-carboxylic acid is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0°C).

  • A suitable oxidizing agent, such as nitric acid or a chromium-based reagent, is added dropwise while carefully controlling the temperature.

  • The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) to maximize the formation of the desired mono-hydroxylated product and minimize over-oxidation.

  • The reaction is quenched by pouring onto ice, and the product is extracted with an organic solvent.

  • Purification is typically achieved through column chromatography to separate the desired 4-hydroxy isomer from other isomers and unreacted starting material.

Emerging and Alternative Methods
  • Photochemical Synthesis: Photochemical reactions can offer unique selectivity patterns that are not achievable through traditional thermal methods. The use of specific photosensitizers and light sources could potentially favor the formation of the 4-hydroxy derivative.[6]

  • Biocatalytic Synthesis: Enzymatic hydroxylations, particularly using cytochrome P450 monooxygenases, are known for their high regio- and stereoselectivity. While not a standard laboratory procedure, this approach holds significant promise for the selective synthesis of 4-hydroxyadamantane-1-carboxylic acid.

The Final Step: Oxidation of 4-Hydroxyadamantane-1-carboxylic Acid

The oxidation of the secondary alcohol in 4-hydroxyadamantane-1-carboxylic acid to the corresponding ketone is a standard transformation in organic synthesis. Several reliable methods are available for this purpose.

Jones Oxidation

The Jones oxidation utilizes chromic acid, typically prepared in situ from chromium trioxide and sulfuric acid in acetone.[7][8] It is a robust and efficient method for oxidizing secondary alcohols to ketones.

Mechanism of Jones Oxidation: The alcohol reacts with chromic acid to form a chromate ester. Subsequent elimination, facilitated by a base (water), leads to the formation of the ketone and a reduced chromium species.[7]

Jones_Oxidation Alcohol 4-Hydroxyadamantane- 1-carboxylic acid Chromate_Ester Chromate Ester Intermediate Alcohol->Chromate_Ester + H2CrO4 Ketone 4-Oxoadamantane- 1-carboxylic acid Chromate_Ester->Ketone - H2CrO3, -H+

Caption: Simplified mechanism of the Jones oxidation of a secondary alcohol.

Experimental Protocol (General):

  • 4-Hydroxyadamantane-1-carboxylic acid is dissolved in acetone.

  • The solution is cooled in an ice bath.

  • Jones reagent is added dropwise until the orange color of Cr(VI) persists.

  • The reaction is quenched by the addition of isopropanol to destroy any excess oxidant.

  • The mixture is filtered to remove the chromium salts.

  • The filtrate is concentrated, and the product is extracted with a suitable organic solvent.

  • The organic extract is washed, dried, and the solvent is removed to yield the crude product, which can be further purified by recrystallization or chromatography.

Swern Oxidation

The Swern oxidation is a milder alternative to chromium-based oxidations and is particularly useful for substrates with sensitive functional groups.[9][10] It employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine.

Advantages of Swern Oxidation:

  • Mild reaction conditions, often performed at low temperatures (-78 °C).

  • Avoids the use of heavy metals.

  • High yields and clean reactions.

Experimental Protocol (General):

  • A solution of oxalyl chloride in dichloromethane is cooled to -78 °C.

  • A solution of DMSO in dichloromethane is added dropwise.

  • After a short stirring period, a solution of 4-hydroxyadamantane-1-carboxylic acid in dichloromethane is added.

  • Finally, triethylamine is added, and the reaction is allowed to warm to room temperature.

  • The reaction is quenched with water, and the product is extracted with dichloromethane.

  • The organic layer is washed, dried, and the solvent is evaporated to afford the desired ketone.

Oxidation MethodOxidizing AgentTypical ConditionsAdvantagesDisadvantages
Jones Oxidation CrO₃, H₂SO₄, Acetone0°C to room temp.High yield, inexpensiveUse of toxic chromium
Swern Oxidation (COCl)₂, DMSO, Et₃N-78°C to room temp.Mild, metal-freeRequires low temp., malodorous byproduct

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will show characteristic signals for the adamantane cage, the ketone carbonyl, and the carboxylic acid group.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands for the C=O stretching vibrations of the ketone and the carboxylic acid, as well as the O-H stretch of the carboxylic acid.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion and Future Perspectives

The synthesis of this compound, a valuable bifunctional building block, is most reliably achieved through a multi-step sequence involving the initial carboxylation of adamantane followed by the introduction and subsequent oxidation of a hydroxyl group at the C4 position. While the Koch-Haaf reaction for the synthesis of the adamantane-1-carboxylic acid precursor is well-established, the selective introduction of the oxygen functionality at the secondary carbon remains a key challenge. The development of more efficient and regioselective direct C-H oxidation methods, potentially through advancements in catalysis or biocatalysis, will undoubtedly streamline the synthesis of this and other important adamantane derivatives, further expanding their utility in drug discovery and materials science.

References

  • Kim, H. J., et al. (2011). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry, 7, 1288–1293. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic acid. Organic Syntheses, 44, 1. [Link]
  • Wikipedia. (2023).
  • Sciencemadness Wiki. (2019).
  • Adichemistry. (n.d.).
  • Wikipedia. (2023). 1-Adamantanecarboxylic acid. [Link]
  • Stulin, N. V., et al. (1993). Method of producing 1-adamantane carboxylic acid.
  • Kim, H. J., et al. (2011). Koch-Haaf reaction of adamantanols in an acidtolerant hastelloy-made microreactor.
  • PrepChem. (n.d.). Synthesis of 3-Hydroxyadamantane-1-carboxylic acid. [Link]
  • Dikusar, E. A., et al. (2016). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives.
  • Idemitsu Kosan Co. (2015). Process for producing hydroxy adamantane carboxylic acid compounds. U.S.
  • Organic Chemistry Portal. (n.d.).
  • Eaton, P. E., et al. (1993). Photochemical Chlorocarbonylation: Simple Synthesis of Polynitroadamantanes and Polynitrocubanes.
  • Wikipedia. (2023).
  • Ivleva, E. A., et al. (2017). Synthesis of hydroxy derivatives from adamantanecarboxylic acids in the system MnO2–H2SO4.
  • Ivleva, E. A., et al. (2019). Oxidation of Adamantanecarboxylic Acids in the KMnO4–KOH–H2O System.
  • Organic Chemistry Portal. (2019).
  • Total Organic Chemistry. (2020, December 5). Swern Oxidation | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2842515, this compound. [Link]
  • Ivleva, E. A., et al. (2014). One-pot synthesis of polycarboxylic acids of adamantane type.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4552537, 4-hydroxyadamantane-1-carboxylic Acid. [Link]
  • Schmalz, H.-G., et al. (2019). Catalytic synthesis of carboxylic acids from oxygenated substrates using CO2 and H2 as C1 building blocks.
  • NIST. (n.d.). Adamantane-1-carboxylic acid. [Link]
  • Zhang, W., et al. (2018). A biocatalytic hydrogenation of carboxylic acids. Semantic Scholar. [Link]

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A Technical Guide to the Solubility of 4-Oxoadamantane-1-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 4-Oxoadamantane-1-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. Given the current scarcity of publicly available quantitative solubility data for this compound, this document emphasizes the fundamental principles governing its solubility, provides a robust framework for predicting its behavior in various organic solvents, and offers detailed experimental protocols for accurate solubility determination. This resource is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's physicochemical properties to advance their work.

Introduction: The Adamantane Scaffold in Modern Research

Adamantane and its derivatives are prized in drug discovery and materials science for their unique rigid, cage-like structure, which imparts desirable properties such as high lipophilicity, metabolic stability, and the ability to serve as a bioisostere for other bulky groups.[1] this compound (Figure 1), with its combination of a rigid hydrocarbon core, a polar ketone, and an acidic carboxylic acid group, presents a fascinating case study in solubility. Understanding its dissolution behavior is critical for a range of applications, including formulation development, reaction chemistry, and purification processes.

Figure 1. Chemical Structure of this compound.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and solvent molecules. For this compound, three key structural features dictate its solubility profile:

  • The Adamantane Cage: This bulky, nonpolar hydrocarbon framework is inherently lipophilic and contributes to solubility in nonpolar organic solvents.[1][2][3]

  • The Carboxylic Acid Group: This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. It significantly enhances solubility in polar, protic solvents and allows for salt formation in basic media.[4][5]

  • The Ketone Group: The ketone provides an additional polar site and can act as a hydrogen bond acceptor, further influencing interactions with polar solvents.

Based on these features, a qualitative prediction of solubility in different solvent classes can be made:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to strong hydrogen bonding interactions with both the carboxylic acid and ketone groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated, driven by dipole-dipole interactions and hydrogen bond acceptance by the solvent.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is likely, as the polar functional groups will hinder dissolution in a nonpolar environment, despite the lipophilic adamantane core.[1]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility can be expected, as these solvents have some polar character and can interact with the solute.

The presence of water in some organic solvents has been shown to enhance the solubility of carboxylic acids, a factor that should be considered in non-anhydrous systems.[6][7]

Quantitative Solubility Data: A Call for Experimental Determination

Experimental Determination of Solubility

The isothermal saturation method is a robust and widely used technique for determining the solubility of a solid compound in a solvent.[8] The following protocol is a best-practice approach for obtaining accurate and reproducible data.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess solute into vial B Add known volume of solvent A->B C Seal and place in shaker at constant T B->C D Equilibrate for 24-72 hours C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter with syringe filter F->G H Dilute aliquot G->H I Analyze by HPLC H->I J Determine concentration from calibration curve I->J K Calculate solubility (e.g., mg/mL) J->K

Caption: Isothermal Saturation Method Workflow.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or on a stir plate. A typical temperature for screening is 25 °C.

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the saturated solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula, accounting for the dilution factor:

      Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized table.

Organic SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
e.g., MethanolPolar Protic25[Experimental Value][Calculated Value]
e.g., AcetonePolar Aprotic25[Experimental Value][Calculated Value]
e.g., TolueneNonpolar25[Experimental Value][Calculated Value]
e.g., DichloromethaneChlorinated25[Experimental Value][Calculated Value]

Factors Influencing Solubility

  • Temperature: The solubility of solids in organic solvents generally increases with temperature.[2] For compounds intended for use in varying temperature conditions, it is advisable to determine solubility at different temperatures.

  • Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility for a molecule with both polar and nonpolar regions.

  • pH (in aqueous-organic mixtures): The carboxylic acid group is ionizable. In buffered aqueous-organic mixtures, the solubility will be highly dependent on the pH. At pH values above the pKa of the carboxylic acid, it will be deprotonated to the more soluble carboxylate salt.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not yet widely published, a strong theoretical understanding of its structural components allows for reasoned predictions of its solubility behavior. The bulky adamantane core suggests affinity for less polar environments, while the ketone and carboxylic acid groups drive solubility in polar media. For researchers and drug development professionals, the experimental protocols provided in this guide offer a robust pathway to generating the precise data needed for formulation, purification, and synthesis. The systematic determination and sharing of such data will be of great benefit to the scientific community.

References

  • Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. (n.d.). RSC Publishing.
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025, October 17). PubMed Central.
  • How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate.
  • Adamantane - Solubility of Things. (n.d.). Solubility of Things.
  • How to determine the solubility of organic compounds. (2017, June 24). Quora.
  • Adamantane - Wikipedia. (n.d.). Wikipedia.
  • SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K. (n.d.). SciELO.
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
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  • This compound - CAS - 56674-87-4. (n.d.). Axios Research.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025, December 15). UNT Digital Library.
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  • This compound. (n.d.). Sigma-Aldrich.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). (1991, October 31). OSTI.GOV.
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  • Organic Solvent Solubility Data Book. (2010, February 26). CORE.

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An In-depth Technical Guide to the Chemical Stability and Storage of 4-Oxoadamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 4-Oxoadamantane-1-carboxylic acid. As a unique molecule incorporating a rigid adamantane cage with both keto and carboxylic acid functionalities, understanding its stability profile is paramount for researchers in drug discovery and development to ensure the integrity of their studies and the quality of derived products.

Purpose and Scope

The purpose of this guide is to serve as a technical resource for professionals handling this compound. It delves into the intrinsic chemical stability of the molecule, potential degradation pathways, and provides scientifically grounded recommendations for its storage and handling. Furthermore, this document outlines detailed protocols for stability testing in accordance with international guidelines, and discusses appropriate analytical methodologies for monitoring the compound's purity and degradation.

Target Audience

This guide is intended for researchers, medicinal chemists, formulation scientists, and quality control analysts working with this compound in academic and industrial settings. It assumes a foundational knowledge of organic chemistry and analytical techniques.

Chemical Identity and Properties of this compound
PropertyValueSource
Chemical Name This compound[1]
Synonyms 1-Carboxy-4-oxoadamantane, 1-Carboxyadamantan-4-one[1][2]
CAS Number 56674-87-4[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Appearance White to light yellow crystalline solid[3]
Solubility Insoluble in water[3]

Intrinsic Chemical Stability Profile

The overall stability of this compound is a product of its constituent parts: the highly stable adamantane core and the reactive keto and carboxylic acid functional groups.

The Adamantane Cage: A Foundation of Stability

The adamantane moiety is a diamondoid hydrocarbon, renowned for its exceptional thermal and chemical stability.[4][5] This rigid, strain-free cage structure provides a robust scaffold, which can enhance the metabolic stability of drug candidates.[5][6] The stability of the adamantane core itself is not a primary concern under typical laboratory and storage conditions. However, its steric bulk can influence the reactivity of the attached functional groups.

Reactivity of the Keto and Carboxylic Acid Functional Groups

The potential for degradation of this compound is primarily dictated by the chemical behavior of its ketone and carboxylic acid functionalities.

Based on the known reactivity of ketones and carboxylic acids, several degradation pathways can be anticipated under stress conditions:

  • Oxidative Degradation: The ketone group is susceptible to oxidation, which can lead to ring-opening of the adamantane cage. A plausible mechanism is the Baeyer-Villiger oxidation, which would yield a lactone.[7][8] Further oxidation could lead to the formation of dicarboxylic acids.[9]

  • Decarboxylation: While the thermal decarboxylation of β-keto acids is a well-known reaction, this compound is a γ-keto acid.[10][11] Thermal stress may still induce decarboxylation, though likely under more forcing conditions.

  • Photodegradation: Ketones can undergo photochemical reactions, such as Norrish Type I and Type II cleavages.[3] Exposure to UV light could potentially lead to the fragmentation of the molecule.

  • Reactions of the Carboxylic Acid: The carboxylic acid group can undergo esterification in the presence of alcohols and an acid catalyst, or salt formation with bases. While not strictly degradation, these reactions can affect the purity and activity of the compound.

G This compound This compound Lactone (via Baeyer-Villiger) Lactone (via Baeyer-Villiger) This compound->Lactone (via Baeyer-Villiger) Oxidation Decarboxylation Product Decarboxylation Product This compound->Decarboxylation Product Thermal Stress Photodegradation Fragments Photodegradation Fragments This compound->Photodegradation Fragments Photolytic Stress Dicarboxylic Acid Dicarboxylic Acid Lactone (via Baeyer-Villiger)->Dicarboxylic Acid Further Oxidation

Potential Degradation Pathways.

The rigid, three-dimensional structure of the adamantane cage can sterically hinder the approach of reagents to the keto and carboxylic acid groups, potentially reducing their reactivity compared to analogous acyclic compounds. This steric shielding may contribute to an enhanced stability profile under certain conditions.

Recommended Storage and Handling Conditions

Proper storage and handling are critical to maintain the chemical integrity of this compound.

General Recommendations
ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.To minimize the rate of potential thermal degradation.
Light Protect from light. Store in an amber vial or in the dark.To prevent photodegradation.
Atmosphere Store in a tightly sealed container.To protect from moisture and atmospheric contaminants.
Inert Gas For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidative degradation.
Rationale for Storage Conditions

The recommended storage conditions are designed to mitigate the risks of the degradation pathways outlined in Section 2.2.1. Cool temperatures slow down thermally induced reactions like decarboxylation.[12] Protection from light is crucial to prevent photochemical degradation of the ketone functionality.[3] A tightly sealed container prevents exposure to moisture, which could potentially participate in hydrolytic degradation, and atmospheric oxygen, which could promote oxidation.

Incompatible Materials and Conditions to Avoid
  • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as they can react with the ketone group.

  • Strong Bases: Strong bases will deprotonate the carboxylic acid, forming a salt.

  • Heat, Sparks, and Open Flames: The compound is combustible and should be kept away from ignition sources.[13]

Long-term Storage Considerations

For long-term storage (greater than one year), it is advisable to store this compound in a freezer (-20 °C) under an inert atmosphere.[14] Aliquoting the material into smaller, single-use vials can help to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric conditions.

Handling Precautions for Researchers

When handling this compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle in a well-ventilated area to avoid inhalation of dust.

Stability Testing Protocols

A comprehensive stability testing program is essential to fully characterize the stability profile of this compound and to establish a retest period or shelf life.

Regulatory Framework: Overview of ICH Q1A(R2) Guidelines

The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for stability testing of new drug substances.[15][16] These guidelines recommend a systematic approach to evaluating the stability of a compound under various environmental conditions.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to evaluate the thermal stability of the substance and its sensitivity to moisture.

Study TypeStorage ConditionMinimum Duration
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 months
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

RH = Relative Humidity

These conditions are selected to mimic various climatic zones and to accelerate the rate of degradation to predict the long-term stability of the compound.[15] The data from accelerated studies can be used to support a provisional retest period.

Forced Degradation Studies: Elucidating Degradation Pathways

Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the compound to conditions more severe than those used in accelerated stability studies to identify potential degradation products and pathways. A target degradation of 5-20% is generally considered appropriate to provide sufficient amounts of degradants for analytical method development and characterization.

G cluster_0 Stress Conditions Hydrolytic Hydrolytic Analytical Testing (HPLC) Analytical Testing (HPLC) Hydrolytic->Analytical Testing (HPLC) Oxidative Oxidative Oxidative->Analytical Testing (HPLC) Thermal Thermal Thermal->Analytical Testing (HPLC) Photolytic Photolytic Photolytic->Analytical Testing (HPLC) Sample Preparation Sample Preparation Sample Preparation->Hydrolytic Sample Preparation->Oxidative Sample Preparation->Thermal Sample Preparation->Photolytic Identification of Degradants Identification of Degradants Analytical Testing (HPLC)->Identification of Degradants Pathway Elucidation Pathway Elucidation Identification of Degradants->Pathway Elucidation

Sources

The Adamantane Advantage: A Technical Guide to the Biological Activities of 4-Oxoadamantane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Adamantane Scaffold

The adamantane cage, a rigid, lipophilic, and perfectly symmetrical diamondoid hydrocarbon, has captivated medicinal chemists for decades.[1] Its unique three-dimensional structure provides a robust and metabolically stable scaffold, making it an attractive building block in drug design.[2] The introduction of an adamantyl moiety into a molecule can significantly enhance its lipophilicity, which in turn can improve its bioavailability and therapeutic efficacy.[1] Among the vast array of adamantane-based compounds, derivatives of 4-oxoadamantane-1-carboxylic acid have emerged as a particularly promising class, exhibiting a diverse range of biological activities.

This technical guide provides an in-depth exploration of the known biological activities of this compound derivatives. We will delve into their synthesis, mechanisms of action, and structure-activity relationships across various therapeutic areas, offering valuable insights for researchers and drug development professionals.

I. Inhibition of Diacylglycerol Acyltransferase 1 (DGAT1): A New Frontier in Metabolic Disease

A significant area of investigation for adamantane carboxylic acid derivatives has been their potent inhibitory activity against diacylglycerol acyltransferase 1 (DGAT1).[3][4] DGAT1 is a key enzyme in the final step of triglyceride synthesis, making it a compelling therapeutic target for metabolic disorders such as obesity and type 2 diabetes.[2]

Mechanism of Action

Derivatives of this compound act as competitive inhibitors of DGAT1. By blocking the active site of the enzyme, they prevent the acylation of diacylglycerol to form triglycerides. This leads to a reduction in plasma triglyceride levels, which can have beneficial effects on glucose metabolism and body weight.[3]

DGAT1_Inhibition cluster_synthesis Triglyceride Synthesis DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglyceride DGAT1->TG Acylation Inhibitor 4-Oxoadamantane-1- carboxylic acid derivative Inhibitor->DGAT1 Inhibition

Caption: Inhibition of Triglyceride Synthesis by this compound Derivatives.

Structure-Activity Relationship (SAR)

SAR studies have revealed that modifications to the carboxamide moiety of adamantane carboxylic acid derivatives significantly impact their DGAT1 inhibitory potency. The general trend indicates that the introduction of bulky and lipophilic substituents enhances activity.[2]

Compound IDR Group (Modification at Carboxamide)hDGAT1 IC50 (nM)mDGAT1 IC50 (nM)
4a -NH-(4-pyridyl)>10000>10000
4b -NH-(4-methoxyphenyl)13002000
43c -NH-(trans-4-(4-(trifluoromethoxy)phenoxy)cyclohexyl)55
Data sourced from a study on adamantane carboxylic acid derivatives as DGAT1 inhibitors.[2]

The dramatic increase in potency observed with compound 43c underscores the importance of a lipophilic and structurally complex group at the carboxamide position for optimal interaction with the DGAT1 enzyme.[2]

Experimental Protocol: DGAT1 Inhibition Assay

A common method to evaluate the DGAT1 inhibitory activity of these compounds is a cell-free enzymatic assay using microsomes from cells overexpressing the DGAT1 enzyme.

Step-by-Step Methodology:

  • Microsome Preparation: Prepare microsomes from Sf9 insect cells infected with a baculovirus expressing human or mouse DGAT1.

  • Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, bovine serum albumin, and MgCl₂.

  • Substrate Preparation: Prepare a solution of 1,2-dioleoyl-sn-glycerol (DAG) and [¹⁴C]oleoyl-CoA in the reaction buffer.

  • Inhibitor Addition: Add varying concentrations of the test compounds (this compound derivatives) dissolved in DMSO to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the prepared microsomes.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a mixture of isopropanol, heptane, and water.

  • Lipid Extraction: Vortex the mixture and allow the phases to separate.

  • Quantification: Transfer the upper heptane phase containing the synthesized [¹⁴C]triglycerides to a scintillation vial and quantify the radioactivity using a liquid scintillation counter.

  • IC50 Determination: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

II. Antiviral Activity: Targeting Influenza Virus

Adamantane derivatives have a long history in antiviral research, with amantadine and rimantadine being among the first clinically approved drugs for influenza A.[5] However, the emergence of widespread resistance has necessitated the development of new adamantane-based antivirals.[6] Derivatives of this compound are being explored for their potential to overcome this resistance.[1]

Mechanism of Action

The primary antiviral target of first-generation adamantane drugs is the M2 ion channel of the influenza A virus.[5] This proton channel is crucial for the uncoating of the virus within the host cell. By blocking this channel, these drugs prevent the release of the viral genome and subsequent replication.[7] Newer adamantane-based α-hydroxycarboxylic acid derivatives have been designed to also be effective against resistant strains, suggesting potential alternative or modified binding interactions within the M2 channel.[1]

Antiviral_Workflow cluster_design Drug Design & Synthesis cluster_screening Antiviral Screening cluster_mechanism Mechanism of Action Studies Start 4-Oxoadamantane- 1-carboxylic acid Derivatization Chemical Derivatization Start->Derivatization Purification Purification & Characterization Derivatization->Purification Treatment Treat with Derivatives Purification->Treatment Infection Infect MDCK cells with Influenza Virus Infection->Treatment Assay CPE Reduction Assay Treatment->Assay EC50 Determine EC50 Assay->EC50 NA_Assay Neuraminidase Inhibition Assay EC50->NA_Assay M2_Docking Molecular Docking (M2 Channel) EC50->M2_Docking Synthesis_Scheme Start 4-Oxoadamantane- 1-carboxylic acid Intermediate Acyl Chloride Intermediate Start->Intermediate SOCl₂ or (COCl)₂ Product 4-Oxoadamantane-1-carboxamide Derivative Intermediate->Product Amine R-NH₂ (Amine) Amine->Product Coupling

Caption: General synthetic route to 4-oxoadamantane-1-carboxamide derivatives.

Experimental Protocol: Synthesis of an Amide Derivative

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: To a solution of this compound in an anhydrous solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.

  • Amine Addition: In a separate flask, dissolve the desired amine in an anhydrous solvent.

  • Coupling Reaction: Slowly add the solution of the acyl chloride to the amine solution at a controlled temperature (e.g., 0°C). A base, such as triethylamine or pyridine, is often added to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their potential as DGAT1 inhibitors for the treatment of metabolic diseases is particularly well-supported by existing research. Furthermore, their role in the development of new antiviral agents to combat influenza, including resistant strains, warrants continued investigation. The antimicrobial, antifungal, and potential anticancer activities of these derivatives highlight the broad therapeutic applicability of the adamantane scaffold.

Future research in this area should focus on:

  • Lead Optimization: Synthesizing and evaluating new derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways responsible for their biological effects, especially in the context of anticancer activity.

  • In Vivo Studies: Translating promising in vitro results into in vivo models to assess their efficacy and safety in a physiological setting.

The unique structural features of the this compound core, combined with the proven track record of adamantane in medicinal chemistry, provide a solid foundation for the discovery and development of novel therapeutics to address a range of unmet medical needs.

References

  • Diacylglycerol acyltransferase 1 (DGAT1) plays a pivotal role in lipid metabolism by catalyzing the committed step in triglyceride (TG) synthesis and has been considered as a potential therapeutic target of multiple metabolic diseases, including dyslipidemia, obesity and type 2 diabetes.
  • 4-Oxo-adamantane-1-carboxylic acid methyl ester is a carboxylic acid derivative with an inhibitory effect on the enzyme diacylglycerol acyltransferase (DGAT). This inhibition leads to reduced levels of triglycerides in the blood. (Source: Biosynth, "4-Oxo-adamantane-1-carboxylic acid methyl ester | 56674-88-5 | GCA67488")
  • Synthesis and biological evaluation of α-sulfonamido-N- adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors.
  • Adamantanes inhibit the ion channel function of influenza A virus matrix protein 2 (M2) that is required for endosomal acidification during the virus entry step. (Source: PMC, "Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones")
  • We have developed a series of adamantane carboxylic acid derivatives exhibiting potent diacylglycerol acyltransferase 1 (DGAT1) inhibitory activities.
  • The clinical discontinuation of amantadine and rimantadine due to widespread drug resistance highlights the need for new chemical entities that target the M2 ion channel to fight influenza outbreaks and pandemics. Based on the resistance mechanism of adamantane-based drugs and the crystal structure of the S31N mutant, we have designed and synthesized a series of adamantane-based α-hydroxycarboxylic acid derivatives. (Source: PubMed, "Discovery of adamantane-based α-hydroxycarboxylic acid derivatives as potent M2-S31N blockers of influenza A virus")
  • A notable application of 1-adamantanecarboxylic acid derivatives is in the development of inhibitors for diacylglycerol acyltransferase 1 (DGAT1), an enzyme crucial for triglyceride synthesis.
  • Seventeen adamantane derivatives were synthesized according to facile condensation reaction protocols. The synthesized compounds were tested for in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacterial strains and towards fungi from Candida spp. (Source: MDPI, "Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties")
  • The amino acid and peptide derivatives of 1-adamantane carboxylic acid and rimantadine (18 compounds) have been first synthesized and investigated for their activity against influenza A virus (H1N1, H1N1v). In a series of obtained adamantine derivatives, some compounds have been found to be able to inhibit rimantadine-resistant influenza A virus strains. (Source: PubMed, "[New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine]")
  • A series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines (5a-r) was synthesized... The in vitro inhibitory activities of the synthesized compounds were assessed against a panel of Gram-positive and Gram-negative bacteria, and pathogenic fungi. (Source: PubMed Central, "Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds")
  • Two novel secondary amine derivatives of oseltamivir CUHK326 (6f) and CUHK392 (10i), which bear heteroaryl groups of M2-S31 proton channel inhibitors, were designed, synthesized and subjected to biological evaluation using plaque assay.
  • This compound | C11H14O3 | CID 2842515 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. (Source: PubChem, "this compound | C11H14O3 | CID 2842515")
  • The synthesis of a series of adamantane derivatives led to the discovery of several drugs that are currently used in clinical practice, such as antivirals, antidiabetics, antimicrobials, anti-inflammatories and CNS-acting compounds. (Source: MDPI, "Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies")
  • A series of fourteen derivatives of adamantane was synthesised... Antimicrobial activity of the newly obtained derivatives... was tested against Staphylococcus aureus, Bacillus sp., Micrococcus flavus and Enterococcus faecium.
  • Reaction of 4-(1-adamantyl)-3-thiosemicarbazide with numerous substituted acetophenones and benzaldehydes yielded the corresponding thiosemicarbazones containing adamantane skeletons. The synthesized compounds were evaluated for their in vitro activities against some Gram-positive and Gram-negative bacteria, and the fungus Candida albicans.
  • Data on the biological activities of such derivatives are given.
  • The results of adamantane derivatives in vitro antimicrobial activity screening. (Source: ResearchGate, "The results of adamantane derivatives in vitro antimicrobial activity...")
  • SYNTHESIS AND BIOLOGICAL TESTING OF NEW 1-ADAMANTYL DERIVATIVES.
  • Compounds containing 1,3,4-oxadiazole ring in their structure are characterised by multidirectional biological activity. Their anti-proliferative effects associated with various mechanisms, such as inhibition of growth factors, enzymes, kinases and others, deserve attention.

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4-Oxoadamantane-1-carboxylic Acid: A Rigid Scaffold Poised for Innovation in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigidity in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics is an intricate dance between potency, selectivity, and favorable pharmacokinetic properties. A critical, yet often overlooked, aspect of this endeavor is the conformational control of a drug molecule. Flexible molecules can adopt a multitude of conformations, leading to entropic penalties upon binding to a target and potential off-target effects. Rigid scaffolds, in contrast, offer a pre-organized, three-dimensional framework that can precisely orient pharmacophoric groups, thereby enhancing binding affinity and selectivity.[1][2] The adamantane cage, a diamondoid hydrocarbon, stands out as a privileged scaffold in this regard, celebrated for its inherent rigidity, lipophilicity, and metabolic stability.[3] This guide delves into the unique potential of a functionalized adamantane derivative, 4-oxoadamantane-1-carboxylic acid, as a versatile and strategic building block in drug discovery.

The Adamantane Advantage: More Than Just a Bulky Group

The adamantane moiety is far more than a simple lipophilic appendage; its utility in drug design is a composite of several advantageous physicochemical characteristics:

  • Three-Dimensionality and Target Engagement: In an era where many drug candidates are criticized for their planarity, the adamantane scaffold provides a robust, three-dimensional architecture.[1] This rigidity allows for the precise spatial positioning of functional groups to engage with biological targets, particularly enzymes and ion channels.[2]

  • Enhanced Lipophilicity and Bioavailability: The non-polar, bulky nature of the adamantane cage significantly increases a molecule's lipophilicity.[1] This can improve its ability to traverse biological membranes, including the blood-brain barrier, potentially enhancing bioavailability.[1]

  • Metabolic Stability: The cage-like structure of adamantane is exceptionally stable and resistant to metabolic degradation.[3] This can shield adjacent functional groups from enzymatic cleavage, prolonging the half-life of a drug.

This unique combination of properties has led to the successful incorporation of the adamantane scaffold into a range of approved drugs, from antivirals like amantadine to therapies for neurodegenerative diseases and diabetes.[2]

Spotlight on this compound: A Bifunctional Scaffold

This compound emerges as a particularly intriguing building block due to the presence of two distinct functional groups on its rigid framework: a carboxylic acid at a bridgehead position and a ketone at a secondary carbon. This bifunctionality opens up a wealth of possibilities for chemical elaboration and the introduction of diverse pharmacophoric elements.

Below is a summary of the key physicochemical properties of this compound:

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[4][5][6][7]
Molecular Weight 194.23 g/mol [4][5][6][7]
CAS Number 56674-87-4[4][5][6][7]
Predicted Density 1.358 ± 0.06 g/cm³[8]
Predicted Boiling Point 367.6 ± 35.0 °C[8]
Predicted Flash Point 190.3 °C[8]
Predicted XlogP 0.7[4][9]

The introduction of the polar ketone group is expected to modulate the lipophilicity of the parent 1-adamantanecarboxylic acid, potentially improving aqueous solubility and offering an additional site for hydrogen bonding interactions with biological targets.

Synthetic Strategies: Building the Core

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, its synthesis can be logically approached from well-established adamantane chemistry. The synthesis would likely involve two key transformations: the carboxylation of the adamantane core and the subsequent oxidation to introduce the ketone functionality.

A common and robust method for the synthesis of the parent 1-adamantanecarboxylic acid is the Koch-Haaf reaction, which involves the carboxylation of adamantane using formic acid in the presence of a strong acid like sulfuric acid.[10][11]

Experimental Protocol: Synthesis of 1-Adamantanecarboxylic Acid via the Koch-Haaf Reaction

This protocol is adapted from a procedure published in Organic Syntheses.[10][11]

Materials and Reagents:

  • Adamantane

  • 96% Sulfuric acid

  • Carbon tetrachloride

  • 98% Formic acid

  • tert-Butyl alcohol

  • Crushed ice

  • 15N Ammonium hydroxide

  • Acetone

  • 12N Hydrochloric acid

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a gas outlet tube, combine 470 g (255 mL) of 96% sulfuric acid, 100 mL of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.[10][11]

  • Initiation: Cool the well-stirred mixture to 17–19 °C in an ice bath and add 1 mL of 98% formic acid.[10][11]

  • Carboxylation: Add a solution of 29.6 g (0.40 mole) of tert-butyl alcohol in 55 g (1.2 moles) of 98–100% formic acid dropwise over 1–2 hours, maintaining the temperature at 17–25 °C.[10][11]

  • Stirring: Stir the reaction mixture for an additional 30 minutes.[10][11]

  • Quenching: Pour the reaction mixture onto 700 g of crushed ice.[10][11]

  • Extraction and Isolation: Separate the layers and extract the aqueous layer with carbon tetrachloride. Combine the organic layers and treat with 15N ammonium hydroxide to precipitate the ammonium salt of the product.[10] Collect the salt by filtration.[10]

  • Acidification and Final Extraction: Suspend the salt in water, acidify with 12N hydrochloric acid, and extract the product with chloroform.[10]

  • Drying and Evaporation: Dry the chloroform layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude 1-adamantanecarboxylic acid.[10]

  • Purification: Recrystallize the crude product from a mixture of methanol and water to obtain pure 1-adamantanecarboxylic acid.[10]

The subsequent introduction of the 4-oxo group would likely proceed via oxidation of a suitable precursor, such as 4-hydroxyadamantane-1-carboxylic acid. General methods for the oxidation of secondary alcohols on the adamantane scaffold are well-established in the literature.

Applications in Medicinal Chemistry: A Scaffold of Untapped Potential

While specific examples of this compound in drug discovery are not yet prevalent, its structural features suggest a wide range of potential applications.

As a Core Scaffold for Enzyme Inhibitors and Receptor Modulators

The rigid adamantane framework can be used to orient functional groups towards the active site of an enzyme or the binding pocket of a receptor. For instance, adamantane carboxylic acid derivatives have been explored as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for the treatment of obesity and diabetes.[12][13] The 4-oxo group on the scaffold could serve as a hydrogen bond acceptor, potentially enhancing binding affinity. Furthermore, the ketone can be further derivatized to introduce additional pharmacophoric elements, such as oximes or hydrazones, to probe the binding site.

The diagram below illustrates the potential for derivatization of the this compound scaffold.

G A This compound B Amide/Ester Formation (Carboxylic Acid) A->B R-NH₂ or R-OH C Reductive Amination (Ketone) A->C R-NH₂, NaBH₃CN D Oxime/Hydrazone Formation (Ketone) A->D R-ONH₂ or R-NHNH₂ E Wittig Reaction (Ketone) A->E Ph₃P=CHR F Diverse Bioactive Molecules B->F C->F D->F E->F

Caption: Potential derivatization pathways of this compound.

As a Rigid Linker in PROTACs and Multivalent Ligands

The concept of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful new modality in drug discovery. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties plays a critical role in the efficacy of a PROTAC.[14] Rigid linkers are often desirable to maintain a specific distance and orientation between the two proteins.[15][16][17][18][19] this compound, with its defined geometry and two points of attachment, is an excellent candidate for a rigid linker. The carboxylic acid can be coupled to one ligand, while the ketone can be functionalized (e.g., via reductive amination) to attach to the other.

The following diagram illustrates the conceptual use of the this compound core as a rigid linker in a PROTAC.

G cluster_0 PROTAC Molecule A Target Protein Ligand B This compound Linker A->B Amide bond C E3 Ligase Ligand B->C Functionalized linkage

Caption: Conceptual diagram of a PROTAC utilizing a this compound linker.

Future Outlook

This compound represents a largely untapped resource in the medicinal chemist's toolbox. Its rigid, bifunctional nature provides a unique platform for the design of novel therapeutics with potentially improved pharmacological profiles. Further exploration of its synthesis and derivatization is warranted to fully realize its potential in areas such as enzyme inhibition, receptor modulation, and the development of next-generation modalities like PROTACs. As the demand for structurally diverse and conformationally constrained scaffolds continues to grow, this compound is poised to become a valuable asset in the ongoing quest for new and effective medicines.

References

  • Biological activity of adamantane analogues. (2013).
  • 4-Oxo-1-adamantanecarboxylic acid. (2024). ChemBK. [Link]
  • Adamantane derivatives, part II: Synthesis DNA binding and antitumor evalu
  • This compound. (n.d.). PubChem. [Link]
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013).
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Biological Activity of Adamantane-Containing Mono- and Polycyclic Pyrimidine Derivatives* (A Review). (n.d.).
  • 4-Oxo-1-adamantanecarboxylic Acid. (n.d.). MySkinRecipes. [Link]
  • Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11 β-HSD1 inhibitors. (2015). Royal Society of Chemistry. [Link]
  • Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. (n.d.). Springer. [Link]
  • This compound. (n.d.). Axios Research. [Link]
  • Structure activity relationship. (n.d.).
  • Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. (2025).
  • Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. (2015). PubMed. [Link]
  • Structure activity relationship of adamantane compounds. (n.d.).
  • 1-adamantanecarboxylic acid. (n.d.). Organic Syntheses. [Link]
  • This compound. (n.d.). PubChemLite. [Link]
  • 1-Adamantanecarboxylic acid. (n.d.). PubChem. [Link]
  • Synthesis of novel rimantadine and adamantane-1-carboxylic acid derivatives with 1,2-azole fragments. (n.d.). Proceedings of the National Academy of Sciences of Belarus, Chemical Series. [Link]
  • Rigid Linkers for Bioactive Peptides. (n.d.). PubMed Central. [Link]
  • What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. (n.d.). iGEM. [Link]
  • Structure-activity relationships among derivatives of dicarboxylic acid esters of tropine. (n.d.). PubMed. [Link]
  • Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024).
  • Fusion Protein Linkers: Property, Design and Functionality. (n.d.). PubMed Central. [Link]
  • Adamantane-1-carboxylic acid. (n.d.). NIST WebBook. [Link]
  • Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. (n.d.). MDPI. [Link]
  • Protein Linkers. (2024). Biotica Research Today. [Link]
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Unlocking Therapeutic Potential: A Guide to Identifying Novel Targets for 4-Oxoadamantane-1-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The adamantane scaffold is a cornerstone in medicinal chemistry, prized for its unique combination of rigidity, lipophilicity, and a three-dimensional cage-like structure.[1][2] These properties make it a "privileged scaffold," capable of enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[2] 4-Oxoadamantane-1-carboxylic acid serves as a versatile starting point for the synthesis of novel analogs, offering multiple points for chemical modification. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying and validating potential therapeutic targets for this promising class of compounds. We will delve into the scientific rationale behind selecting key target families, present detailed, field-proven experimental protocols for target identification and validation, and explore the causality behind critical experimental choices to ensure a robust and scientifically sound approach.

The Adamantane Advantage: Rationale for Target Exploration

The adamantane moiety is not merely a lipophilic "bullet" to improve brain penetrance; its rigid structure allows for precise orientation of pharmacophoric groups to interact with target active sites.[3][4] This structural integrity minimizes the entropic penalty upon binding, often leading to higher affinity and selectivity. Analogs of this compound can be designed to probe a wide range of biological targets. Historical success with drugs like Memantine (NMDA receptor antagonist) and Amantadine (antiviral, dopaminergic modulator) underscores the scaffold's therapeutic versatility.[1][5][6] Our exploration will focus on target families where adamantane derivatives have already demonstrated significant promise.

High-Priority Target Families for Adamantane Analogs

Based on extensive preclinical and clinical data, several enzyme and receptor families have emerged as high-probability targets for novel adamantane-based compounds.

Enzyme Targets: Modulating Pathological Pathways

Scientific Rationale: 11β-HSD1 is a critical enzyme that catalyzes the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol.[7] Elevated cortisol levels are implicated in metabolic syndrome phenotypes, including type 2 diabetes, obesity, and dyslipidemia.[7][8] Selective inhibition of 11β-HSD1 is a promising therapeutic strategy for these conditions. The adamantane scaffold has proven to be an excellent pharmacophore for potent and selective 11β-HSD1 inhibitors.[7][9][10][11]

Signaling Pathway: Local Glucocorticoid Activation

The diagram below illustrates the role of 11β-HSD1 in amplifying local cortisol concentrations, which then activate the glucocorticoid receptor (GR), leading to the transcription of genes involved in metabolic regulation.

G cluster_EC Extracellular Space cluster_Cell Intracellular Space (e.g., Liver, Adipose Tissue) Cortisone_EC Cortisone (Inactive) HSD11B1 11β-HSD1 Cortisone_EC->HSD11B1 Enters Cell Cortisol Cortisol (Active) HSD11B1->Cortisol Conversion GR Glucocorticoid Receptor (GR) Cortisol->GR Binds & Activates GRE Glucocorticoid Response Elements (GRE) GR->GRE Binds to Nucleus Nucleus GR->Nucleus Translocates to Genes Target Gene Transcription GRE->Genes Adamantane Adamantane Analog (Inhibitor) Adamantane->HSD11B1 Inhibition

Caption: 11β-HSD1-mediated conversion of cortisone to active cortisol.

Quantitative Data: Adamantane-Based 11β-HSD1 Inhibitors

Compound TypeTarget SpeciesIC₅₀ ValuesReference
Adamantyl Ethanone DerivativesHuman50-70 nM[8]
Adamantyl Ethanone Pyridyl EtherHuman~34-48 nM[7]
3-Amino-N-adamantyl-butanamidesHuman & MouseGood in vitro activity[10]

Scientific Rationale: HDACs are epigenetic enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[12] Dysregulation of HDAC activity is a hallmark of many cancers, making them a key therapeutic target.[13][14] Adamantane and noradamantane scaffolds have been used to develop highly potent HDAC inhibitors that show anticancer activity at nanomolar concentrations with limited in vivo toxicity.[3][13][15]

Scientific Rationale: sEH metabolizes anti-inflammatory and vasodilatory epoxy-fatty acids into less active diols. Inhibition of sEH increases the levels of beneficial epoxides, presenting a therapeutic strategy for hypertension, inflammation, and neuropathic pain. Adamantyl ureas and thioureas are among the most potent sEH inhibitors developed, though their utility can be limited by low water solubility.[16][17][18] Modifications to the adamantane core can modulate this property while retaining high potency.[16][19]

Neurotransmitter Receptors & Ion Channels

Scientific Rationale: The blood-brain barrier permeability of many adamantane derivatives makes them ideal candidates for targeting the central nervous system (CNS).[20] The most prominent example is Memantine, an uncompetitive NMDA receptor antagonist used to treat Alzheimer's disease by mitigating glutamate-induced excitotoxicity.[1] Beyond this, adamantane analogs have been shown to modulate dopaminergic systems, AMPA channels, and GABA receptors, indicating broad potential in treating a range of neurodegenerative diseases like Parkinson's and Huntington's.[1][4][20]

A Framework for Target Identification and Validation

Identifying the specific molecular target of a novel this compound analog is a critical step in drug discovery.[21] A multi-pronged approach combining affinity-based and label-free methods provides the most robust pathway to target deconvolution.[22]

cluster_ID PART 1: Target Identification (Hypothesis Generation) cluster_Val PART 2: Target Validation (Hypothesis Testing) start Novel 4-Oxoadamantane-1- Carboxylic Acid Analog affinity Affinity-Based Methods (e.g., Pull-down + MS) start->affinity label_free Label-Free Methods (e.g., DARTS, CETSA) start->label_free putative List of Putative Protein Targets affinity->putative label_free->putative biochem Biochemical Assays (Enzyme Kinetics, Binding Affinity) putative->biochem Validate direct interaction cell_based Cell-Based Assays (Pathway Modulation, Phenotypic Screens) putative->cell_based Confirm cellular relevance validated Validated Target biochem->validated cell_based->validated

Caption: A generalized workflow for small molecule target identification and validation.

Experimental Protocol 1: Affinity-Based Target Identification using Pull-Down Mass Spectrometry

Causality: This method relies on the principle of affinity capture. By immobilizing a derivative of the bioactive small molecule (the "bait") onto a solid support, we can selectively isolate its binding partners ("prey") from a complex protein mixture like a cell lysate.[23][24] Subsequent identification by mass spectrometry reveals the identity of these putative targets.[22] The key to a successful experiment is designing a bait molecule that retains its biological activity after being tethered to the support matrix.

Methodology:

  • Bait Synthesis:

    • Objective: Synthesize an analog of the this compound derivative that incorporates a linker arm terminating in a reactive group (e.g., an amine or carboxylic acid). This linker should be attached at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for biological activity.[23]

    • Procedure: A common strategy is to use a polyethylene glycol (PEG) linker to minimize non-specific binding and improve solubility.[22] The terminal group is then covalently coupled to NHS-activated agarose or magnetic beads.

  • Cell Lysate Preparation:

    • Objective: Prepare a native protein lysate from a cell line or tissue relevant to the compound's observed phenotype.

    • Procedure:

      • Culture cells to ~80-90% confluency.

      • Wash cells twice with ice-cold PBS.

      • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.

      • Incubate on ice for 30 minutes with periodic vortexing.

      • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

      • Determine protein concentration using a BCA assay.

  • Affinity Pull-Down:

    • Objective: Isolate proteins that bind to the immobilized adamantane analog.

    • Procedure:

      • Equilibrate the adamantane-coupled beads and control beads (beads with linker only) with lysis buffer.

      • Incubate 1-2 mg of protein lysate with 50 µL of bead slurry for 2-4 hours at 4°C with gentle rotation.

      • Self-Validation Control: In a parallel sample, pre-incubate the lysate with a 100-fold molar excess of the free, non-immobilized adamantane analog for 1 hour before adding the bait-coupled beads. Genuine targets will be competed off, leading to a reduced signal in the final analysis.[24]

      • Wash the beads extensively (e.g., 5 times with 1 mL of lysis buffer) to remove non-specific binders.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Objective: Elute bound proteins and prepare them for proteomic analysis.

    • Procedure:

      • Elute proteins by boiling the beads in 1X SDS-PAGE loading buffer for 5-10 minutes.

      • Separate the eluted proteins on a 1D SDS-PAGE gel.

      • Stain the gel with Coomassie Blue. Bands that are present in the bait lane but absent or significantly reduced in the control and competition lanes are excised.

      • Perform in-gel trypsin digestion of the excised bands.

      • Extract peptides and analyze by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis:

    • Identify proteins from the MS/MS data using a search algorithm (e.g., Sequest, Mascot) against a relevant protein database.

    • Prioritize hits that are significantly enriched in the experimental sample compared to the negative controls.

Experimental Protocol 2: Label-Free Target Validation using DARTS (Drug Affinity Responsive Target Stability)

Causality: The DARTS method is based on the principle that the binding of a small molecule can stabilize its target protein, rendering it less susceptible to proteolytic degradation.[21][23] This allows for target validation in a native environment without requiring any chemical modification of the compound, thus preserving its original activity.

Methodology:

  • Lysate Preparation:

    • Prepare a clarified cell lysate as described in Protocol 1 (Section 3.1, Step 2).

  • Compound Treatment:

    • Objective: Allow the adamantane analog to bind to its putative target.

    • Procedure:

      • Aliquot the lysate into several tubes.

      • Treat the lysates with varying concentrations of the adamantane analog (e.g., 0.1x, 1x, 10x, 100x the known EC₅₀ or Kₑ). Include a vehicle control (e.g., DMSO).

      • Incubate at room temperature for 1 hour.

  • Protease Digestion:

    • Objective: Partially digest the proteome. Unbound proteins will be degraded more readily than the stabilized target protein.

    • Procedure:

      • Add a protease, such as thermolysin or pronase, to each tube. The optimal protease and concentration must be empirically determined. A good starting point is a 1:100 (protease:total protein) ratio.

      • Incubate at room temperature for a set time (e.g., 15-30 minutes).

      • Stop the digestion by adding an excess of a chelating agent (e.g., EDTA for metalloproteases) and SDS-PAGE loading buffer.

  • Analysis by Western Blot:

    • Objective: Detect the presence of the stabilized target protein.

    • Procedure:

      • Separate the digested lysates on an SDS-PAGE gel.

      • Transfer the proteins to a PVDF or nitrocellulose membrane.

      • Probe the membrane with a specific antibody against the putative target protein identified in Protocol 1.

      • Expected Result: A dose-dependent increase in the band intensity of the target protein in the drug-treated lanes compared to the vehicle control indicates successful stabilization and confirms a direct binding interaction.[23]

Conclusion and Future Directions

The this compound scaffold is a rich platform for the development of novel therapeutics. Its proven success in modulating enzymes and CNS receptors provides a logical starting point for analog design and screening. By employing a systematic and self-validating approach to target identification, such as combining affinity proteomics with label-free validation methods, researchers can confidently deconvolute the mechanism of action of novel bioactive compounds. The protocols and strategies outlined in this guide provide a robust framework to accelerate the journey from a promising chemical entity to a validated therapeutic lead, ultimately unlocking the full potential of this privileged chemical scaffold.

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An In-Depth Technical Guide to 4-Oxoadamantane-1-carboxylic acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Adamantane Cage in Modern Chemistry

The discovery of adamantane in 1933 from petroleum feedstock marked the beginning of a new chapter in organic chemistry.[1] This uniquely rigid, lipophilic, and three-dimensional hydrocarbon scaffold has since become a privileged motif in medicinal chemistry and materials science.[2][3] Its incorporation into molecular structures can significantly enhance pharmacokinetic and pharmacodynamic properties, offering solutions to challenges such as metabolic instability and poor bioavailability.[4][5] This guide focuses on a key derivative, 4-oxoadamantane-1-carboxylic acid, tracing its journey from its initial synthesis to its contemporary applications as a valuable building block in the development of innovative therapeutics.

Section 1: Discovery and Historical Synthesis

The story of this compound is intrinsically linked to the broader exploration of adamantane chemistry in the mid-20th century. While the parent adamantane was first synthesized by Prelog in 1941, it was the more practical synthesis developed by Schleyer in 1957 that made adamantane and its derivatives readily accessible for research.[1]

The first synthesis of a 1,4-disubstituted adamantane, a class to which this compound belongs, was reported by H. W. Geluk and J. L. M. A. Schlatmann in a 1968 publication in the journal Tetrahedron.[6][7][8][9][10] Their work on hydride transfer reactions of the adamantyl cation paved the way for the synthesis of various functionalized adamantanes.

The Geluk-Schlatmann Approach: A Landmark in Adamantane Chemistry

The seminal work by Geluk and Schlatmann provided a foundational method for accessing 1,4-disubstituted adamantanes. Their approach involved the reaction of adamantane with an excess of sulfuric acid, which generates the 1-adamantyl cation. This cation can then undergo a series of hydride transfers and rearrangements, leading to the formation of a 1,4-dication equivalent, which can be trapped by nucleophiles. While their paper primarily focused on other 1,4-disubstituted adamantanes, the principles laid the groundwork for the synthesis of this compound.

A plausible early synthetic route, building upon the principles of adamantane chemistry of that era, would involve the oxidation of a suitable 1,4-disubstituted adamantane precursor. One such conceptual pathway is outlined below:

Conceptual_Early_Synthesis Adamantane Adamantane Adamantane_1_4_diol Adamantane-1,4-diol Adamantane->Adamantane_1_4_diol Hydration/ Rearrangement Oxo_acid This compound Adamantane_1_4_diol->Oxo_acid Selective Oxidation

Caption: Conceptual pathway for the early synthesis of this compound.

Section 2: Modern Synthetic Methodologies

While the historical context is crucial, contemporary research and development demand more efficient and scalable synthetic routes. Modern approaches to this compound often prioritize readily available starting materials and milder reaction conditions.

Method 1: Oxidation of Adamantane-1-carboxylic acid

A common strategy for the synthesis of functionalized adamantanes is the direct oxidation of the adamantane core. However, the selective oxidation of adamantane-1-carboxylic acid to its 4-oxo derivative presents a significant challenge due to the similar reactivity of the tertiary bridgehead positions. The reaction often yields a mixture of products, including the 3-hydroxy derivative.

A representative one-pot method for the synthesis of 1,3-adamantanedicarboxylic acid from 1-adamantanecarboxylic acid using a mixture of nitric and sulfuric acids highlights the conditions often employed for such oxidations.[11] While not directly yielding the 4-oxo derivative, this illustrates the general approach.

Oxidation_of_Adamantane_1_carboxylic_acid Adamantane_1_carboxylic_acid Adamantane-1-carboxylic acid Product_mixture Mixture of oxidized products (including 4-oxo derivative) Adamantane_1_carboxylic_acid->Product_mixture Mixed_acid Mixed Acid (HNO₃/H₂SO₄) Mixed_acid->Product_mixture

Caption: General schematic for the oxidation of Adamantane-1-carboxylic acid.

Method 2: Synthesis from Bicyclo[3.3.1]nonane Precursors

A more controlled and regioselective approach involves the construction of the adamantane cage from functionalized bicyclo[3.3.1]nonane derivatives. This "ground-up" strategy allows for the precise placement of functional groups before the final ring closure to form the adamantane skeleton.[12][13]

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of a modern synthetic route to this compound, adapted from patented procedures.

Reaction: Synthesis of this compound

Starting Material: A suitable 1,4-disubstituted adamantane precursor.

Reagents and Solvents:

  • Precursor

  • Oxidizing agent (e.g., potassium permanganate, chromium trioxide)

  • Strong acid (e.g., sulfuric acid)

  • Organic solvent (e.g., acetone, acetic acid)

  • Water

  • Sodium bisulfite (for quenching)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolution: Dissolve the adamantane precursor in the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Oxidant: Slowly add the oxidizing agent to the solution. The reaction may be exothermic, so cooling in an ice bath may be necessary.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and quench the excess oxidant by the slow addition of sodium bisulfite solution until the color of the oxidant is discharged.

  • Acidification: Acidify the mixture with a strong acid to a pH of approximately 1-2.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Rationale for Experimental Choices:

  • Choice of Oxidant: The choice of oxidizing agent is critical for achieving the desired transformation without over-oxidation or side reactions. The specific oxidant and reaction conditions are often optimized to favor the formation of the ketone.

  • Acidic Conditions: Strong acids are often used to facilitate the oxidation process and to protonate the carboxylic acid, influencing its solubility and reactivity.

  • Workup Procedure: The quenching and extraction steps are essential for isolating the product and removing inorganic byproducts and unreacted starting materials.

Section 3: Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[4][14]
Molecular Weight 194.23 g/mol [4][14][15]
Appearance White to off-white solid[15]
Melting Point 169.5-171.0 °C[15]
Boiling Point (Predicted) 367.6 ± 35.0 °C[15]
pKa (Predicted) 4.45 ± 0.20[15]
XLogP3 (Predicted) 0.7[4][14]
Solubility Soluble in many organic solvents; sparingly soluble in water.[16]
Spectroscopic Data

The structural elucidation of this compound relies on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a complex series of multiplets in the aliphatic region corresponding to the protons of the adamantane cage. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ 10-12 ppm).[17][18]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ketone (around δ 210-220 ppm) and the carboxylic acid (around δ 170-180 ppm), in addition to the signals for the carbons of the adamantane framework.[17][18]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic strong absorptions for the C=O stretching of the ketone (around 1715 cm⁻¹) and the carboxylic acid (around 1700 cm⁻¹), as well as a broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹).[17]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns of the adamantane cage.[4]

Section 4: Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in medicinal chemistry, particularly in the synthesis of enzyme inhibitors.

Key Intermediate in the Synthesis of DPP-4 Inhibitors

One of the most significant applications of adamantane derivatives is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[19][20] The adamantane moiety in these drugs, such as Saxagliptin, plays a crucial role in binding to the active site of the DPP-4 enzyme.[4][21][22]

This compound can serve as a precursor to key intermediates in the synthesis of Saxagliptin. The keto and carboxylic acid functionalities provide versatile handles for further chemical modifications and coupling reactions.

Saxagliptin_Synthesis Oxo_acid This compound Intermediate Key Adamantane Intermediate Oxo_acid->Intermediate Multi-step functionalization Saxagliptin Saxagliptin Intermediate->Saxagliptin Coupling with pyrrolidine derivative

Caption: Role of this compound as a precursor in Saxagliptin synthesis.

Scaffold for Influenza Virus Inhibitors

Adamantane derivatives, such as amantadine and rimantadine, were among the first antiviral drugs developed to combat influenza A.[23] Although their effectiveness has been compromised by the emergence of resistant strains, the adamantane scaffold continues to be a foundation for the design of new influenza inhibitors. The functional groups of this compound allow for the introduction of various pharmacophores to target different aspects of the viral life cycle.

Section 5: Future Outlook and Emerging Applications

The versatility of this compound as a chemical building block suggests that its applications will continue to expand.

  • Materials Science: The rigid adamantane core can be incorporated into polymers to enhance their thermal stability and mechanical properties. The functional groups of this compound provide attachment points for polymerization or for grafting onto surfaces to create novel materials.[24]

  • New Therapeutic Targets: As our understanding of disease mechanisms grows, new biological targets are identified. The unique three-dimensional structure of the adamantane cage, combined with the versatile chemistry of the oxo and carboxylic acid groups, makes this compound an attractive starting point for the synthesis of novel ligands for these targets.[1][25]

Conclusion

From its conceptual origins in the pioneering work on adamantane chemistry to its current role as a key intermediate in the synthesis of modern pharmaceuticals, this compound exemplifies the enduring value of this unique carbocyclic scaffold. Its rigid structure, coupled with the synthetic versatility of its functional groups, ensures its continued importance in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, intended to serve as a valuable resource for researchers and scientists working at the forefront of chemical innovation.

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The Strategic Core of Diamondoid Scaffolds: A Technical Guide to 4-Oxoadamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architecture of Innovation

In the landscape of medicinal chemistry and materials science, the adamantane scaffold stands as a testament to the power of rigid, three-dimensional structures. Its unique lipophilic and metabolically stable nature has made it a privileged motif in drug design, offering a robust framework to orient pharmacophores for optimal target engagement.[1][2][3] This guide delves into a key functionalized diamondoid, 4-oxoadamantane-1-carboxylic acid, a bifunctional building block that opens new avenues for the synthesis of complex molecular architectures and novel therapeutic agents. As we explore its synthesis, properties, and applications, we uncover the nuanced interplay of its reactive centers and the strategic advantages it offers to the discerning researcher.

Physicochemical Properties and Structural Attributes

This compound is a unique bifunctional molecule that combines the rigid adamantane cage with a ketone and a carboxylic acid group. This combination of functionalities on a well-defined three-dimensional scaffold makes it a valuable intermediate in organic synthesis.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 56674-87-4PubChem[2]
Molecular Formula C₁₁H₁₄O₃PubChem[2]
Molecular Weight 194.23 g/mol PubChem[2]
Appearance White to light yellow crystalline solidChemBK[1]
Melting Point Approximately 197-198°CChemBK[1]
Solubility Insoluble in waterChemBK[1]

The adamantane core, being the smallest unit of a diamond lattice, imparts significant rigidity and lipophilicity.[1][3] The introduction of a ketone at the C4 position and a carboxylic acid at the C1 bridgehead position creates two distinct reactive sites, enabling sequential and selective modifications.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process, starting from the readily available adamantane. The first step involves the carboxylation of the adamantane cage, followed by a selective oxidation to introduce the keto group.

Step 1: Synthesis of the Precursor, 1-Adamantanecarboxylic Acid

The most common and efficient method for the synthesis of 1-adamantanecarboxylic acid is the Koch-Haaf reaction, which involves the carboxylation of adamantane using formic acid in the presence of a strong acid, typically sulfuric acid.[4] This reaction proceeds through the formation of a stable adamantyl cation, which is then carboxylated.

Experimental Protocol: The Koch-Haaf Carboxylation of Adamantane

Disclaimer: This protocol involves the use of corrosive and hazardous materials. Appropriate personal protective equipment (PPE) should be worn, and the reaction should be conducted in a well-ventilated fume hood.

Materials:

  • Adamantane

  • 96% Sulfuric acid

  • 98-100% Formic acid

  • tert-Butyl alcohol

  • Carbon tetrachloride (or a safer alternative like cyclohexane)

  • Crushed ice

  • 15N Ammonium hydroxide

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, a mixture of 96% sulfuric acid and carbon tetrachloride is charged with adamantane.

  • The mixture is cooled in an ice bath, and a small amount of 98% formic acid is added.

  • A solution of tert-butyl alcohol in 98-100% formic acid is then added dropwise while maintaining the reaction temperature between 17-25°C.

  • After the addition is complete, the reaction mixture is stirred for an additional 30 minutes.

  • The reaction is quenched by pouring the mixture onto crushed ice.

  • The organic layer is separated, and the aqueous layer is extracted with carbon tetrachloride.

  • The combined organic layers are treated with 15N ammonium hydroxide to precipitate the ammonium salt of 1-adamantanecarboxylic acid.

  • The salt is collected, washed, and then acidified with hydrochloric acid.

  • The resulting 1-adamantanecarboxylic acid is extracted with chloroform, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • The crude acid can be purified by recrystallization from a mixture of methanol and water.

Logical Relationship of Synthesis Steps

Adamantane Adamantane KochHaaf Koch-Haaf Reaction (Formic Acid, Sulfuric Acid) Adamantane->KochHaaf Precursor 1-Adamantanecarboxylic Acid KochHaaf->Precursor Oxidation Oxidation (e.g., KMnO4) Precursor->Oxidation Target This compound Oxidation->Target

Caption: Synthetic pathway to this compound.

Step 2: Oxidation to this compound

The second step involves the selective oxidation of a methylene bridge in 1-adamantanecarboxylic acid to a ketone. While various oxidizing agents can be employed, potassium permanganate (KMnO₄) is a common choice for this transformation. The reaction conditions need to be carefully controlled to achieve the desired oxidation without over-oxidation or degradation of the adamantane cage.

Experimental Protocol: Oxidation of 1-Adamantanecarboxylic Acid

Disclaimer: This protocol involves a strong oxidizing agent and should be handled with care. Appropriate safety precautions must be taken.

Materials:

  • 1-Adamantanecarboxylic acid

  • Potassium permanganate (KMnO₄)

  • A suitable solvent system (e.g., aqueous acetone or acetic acid)

  • Sodium bisulfite (for quenching)

  • Hydrochloric acid

  • Ethyl acetate

Procedure:

  • 1-Adamantanecarboxylic acid is dissolved in a suitable solvent system.

  • A solution of potassium permanganate is added portion-wise to the reaction mixture, and the temperature is carefully monitored.

  • The reaction is stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction is quenched by the addition of sodium bisulfite solution until the purple color of the permanganate disappears and the brown manganese dioxide precipitate is dissolved.

  • The mixture is acidified with hydrochloric acid.

  • The product, this compound, is extracted with ethyl acetate.

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

  • Purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for both the carboxylic acid and ketone functionalities. A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, and a strong C=O stretching band for the carboxylic acid will appear around 1700 cm⁻¹. The ketone C=O stretch will also be present in this region, often slightly higher in wavenumber.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show a complex pattern of signals corresponding to the protons on the adamantane cage. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

    • ¹³C NMR: The spectrum will be characterized by signals for the carbonyl carbons of the carboxylic acid (around 170-180 ppm) and the ketone (typically >200 ppm), in addition to the signals for the sp³ carbons of the adamantane framework.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 194. Fragmentation patterns may include the loss of water (M-18) and the carboxyl group (M-45).[2]

Role in Diamondoid Chemistry and Applications

The bifunctional nature of this compound makes it a versatile building block in the construction of more complex diamondoid-based structures and in the development of novel therapeutic agents.

A Strategic Linchpin in Drug Discovery

The adamantane moiety is a well-established pharmacophore that enhances the lipophilicity and metabolic stability of drug candidates.[1][3] The presence of both a ketone and a carboxylic acid on the adamantane scaffold of this compound allows for the introduction of diverse functionalities through well-established chemical transformations.

  • The Carboxylic Acid Handle: The carboxylic acid can be readily converted into esters, amides, and other derivatives, allowing for the attachment of various pharmacophores or solubilizing groups.

  • The Ketone Functionality: The ketone can undergo a wide range of reactions, including reduction to an alcohol, reductive amination to introduce amino groups, and reactions with organometallic reagents to form tertiary alcohols.

This dual reactivity enables the synthesis of libraries of complex adamantane derivatives for screening in drug discovery programs. For instance, adamantane carboxylic acid derivatives have been investigated as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis, for the potential treatment of obesity and diabetes.[5]

Workflow for Derivative Synthesis

Start This compound Carboxyl_Mod Carboxylic Acid Modification Start->Carboxyl_Mod Ketone_Mod Ketone Modification Start->Ketone_Mod Ester_Amide Esters, Amides, etc. Carboxyl_Mod->Ester_Amide Alcohol_Amine Alcohols, Amines, etc. Ketone_Mod->Alcohol_Amine Bioactive Bioactive Molecules Ester_Amide->Bioactive Alcohol_Amine->Bioactive

Caption: Derivatization pathways from this compound.

A Building Block for Advanced Materials

Diamondoids, due to their rigid and well-defined structures, are of great interest as molecular building blocks for the bottom-up fabrication of nanomaterials. Functionalized diamondoids, such as this compound, can be used to create self-assembled monolayers, polymers with high thermal stability, and components for molecular electronics. The carboxylic acid and ketone groups provide anchor points for attaching the diamondoid to surfaces or for polymerization reactions.

Conclusion and Future Perspectives

This compound represents a strategically important molecule in the field of diamondoid chemistry. Its synthesis from readily available starting materials and its bifunctional nature provide a versatile platform for the creation of a wide array of derivatives. For drug development professionals, it offers a rigid scaffold to explore structure-activity relationships and to develop novel therapeutics with improved pharmacokinetic properties. For materials scientists, it serves as a robust building block for the construction of novel materials with tailored properties. The continued exploration of the reactivity and applications of this unique diamondoid derivative is poised to unlock new opportunities in both medicine and materials science.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2842515, this compound.
  • ChemBK. (n.d.). 4-Oxo-1-adamantanecarboxylic acid.
  • Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic Acid. Organic Syntheses, 44, 1. [Link]
  • Spasov, A. A., & Anisimova, V. A. (2016). Use of the Adamantane Structure in Medicinal Chemistry. Pharmaceutical Chemistry Journal, 50(4), 217–224. [Link]
  • PubChemLite. (n.d.). This compound (C11H14O3).
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4552537, 4-hydroxyadamantane-1-carboxylic Acid.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042).
  • Akishina, et al. (2022). Synthesis of novel rimantadine and adamantane-1-carboxylic acid derivatives with 1,2-azole fragments. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. [Link]
  • MDPI. (2021). Adamantane-Functionalized Phthalimide Scaffold: Pathways to Supramolecular Interactions and Drug Discovery. [Link]
  • Frontiers Media S.A. (2021).
  • Lee, J. H., et al. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. European Journal of Medicinal Chemistry, 101, 716-735. [Link]
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13235, 1-Adamantanecarboxylic acid.
  • ResearchGate. (2017).
  • ResearchGate. (2021). Synthesis and Characterization of 3-Phenyl-adamantane-1-carboxylic Acid. [Link]
  • Wipf, P., & Kerekes, A. D. (2003). Applications of oxetanes in drug discovery and medicinal chemistry. Bioorganic & Medicinal Chemistry Letters, 13(13), 2147-2150. [Link]
  • ResearchGate. (2020). Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. [Link]
  • Google Patents. (n.d.). Method of producing 1-adamantane carboxylic acid.
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  • ResearchGate. (2020). Oxidation of Adamantanecarboxylic Acids in the KMnO4–KOH–H2O System. [Link]

Sources

A Theoretical and Computational Scrutiny of 4-Oxoadamantane-1-carboxylic Acid: A Guide for Drug Discovery and Molecular Engineering

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 4-Oxoadamantane-1-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structural, electronic, and physicochemical properties of this intriguing molecule, offering insights into its potential as a scaffold in novel therapeutics.

Introduction: The Adamantane Cage in Modern Drug Design

The adamantane moiety, a rigid, lipophilic, and synthetically accessible cage-like hydrocarbon, has become a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure allows for precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for biological targets. The introduction of functional groups, such as the carboxylic acid and ketone in this compound, provides critical anchor points for molecular interactions and further derivatization. The carboxylic acid group, in particular, is a common feature in numerous drugs, although it can present challenges related to metabolic stability and membrane permeability.[1][2][3] Computational and theoretical studies are therefore indispensable for predicting the behavior of such molecules, guiding synthetic efforts, and accelerating the drug discovery pipeline.[4]

This guide will explore the multifaceted computational approaches to characterizing this compound, from fundamental quantum chemical calculations to its potential as a pharmacophore.

Molecular Structure and Physicochemical Properties

This compound (C₁₁H₁₄O₃) is a derivative of adamantane characterized by a carboxylic acid at one bridgehead position (C1) and a ketone at a secondary carbon (C4).[5][6][7] This substitution pattern breaks the high symmetry of the parent adamantane cage, introducing polarity and specific points for hydrogen bonding.

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₃PubChem[5]
Molecular Weight194.23 g/mol PubChem[5]
IUPAC NameThis compoundPubChem[5]
CAS Number56674-87-4PubChem[5][7]
XLogP30.7PubChem (Predicted)[5]

The presence of both a hydrogen bond donor (the carboxylic acid) and two hydrogen bond acceptors (the carboxylic acid and the ketone) suggests a complex intermolecular interaction profile, which can be computationally modeled to understand its solid-state packing and solvation properties.

Caption: 2D representation of the this compound structure.

Quantum Chemical Calculations: A Deeper Dive

To understand the intrinsic properties of this compound, quantum chemical calculations, particularly Density Functional Theory (DFT), are employed.[8][9][10] These methods provide a robust framework for predicting molecular geometries, vibrational frequencies, and electronic properties.

Experimental Protocol: DFT Calculations
  • Initial Structure Generation: A 3D structure of this compound is generated using molecular modeling software.

  • Geometric Optimization: The geometry is optimized using a DFT functional, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p), to find the minimum energy conformation. This step is crucial for obtaining accurate molecular properties.

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.[11]

  • Electronic Property Analysis: Molecular orbitals (HOMO, LUMO), electrostatic potential maps, and Mulliken charges are calculated to understand the molecule's reactivity and intermolecular interaction sites.

G cluster_input Input cluster_dft DFT Calculation cluster_output Output & Analysis start Initial 3D Structure opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq elec Electronic Properties opt->elec geom Optimized Geometry opt->geom vib Vibrational Spectra (IR/Raman) freq->vib react Reactivity Descriptors (HOMO, LUMO, ESP) elec->react

Caption: A typical workflow for DFT-based characterization of a molecule.

Expected Geometric Parameters

The adamantane cage is known for its rigidity. However, the introduction of an sp²-hybridized carbon for the ketone will slightly distort the cage from its ideal Td symmetry. The C-C bond lengths within the cage are expected to be in the range of 1.53-1.55 Å, typical for C(sp³)-C(sp³) bonds. The C=O bond of the ketone is anticipated to be around 1.21 Å, and the C-O and C=O bonds of the carboxylic acid are expected to be approximately 1.35 Å and 1.22 Å, respectively.

Vibrational Analysis

The calculated IR spectrum would be dominated by characteristic peaks. A strong absorption band around 1700-1720 cm⁻¹ would be expected for the C=O stretching of the ketone. The carboxylic acid would exhibit a broad O-H stretching band from 2500-3300 cm⁻¹ and a sharp C=O stretching band around 1700-1750 cm⁻¹, potentially overlapping with the ketone stretch.

Electronic Properties and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is likely to be localized on the oxygen atoms of the ketone and carboxylic acid, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be centered on the carbonyl carbons, suggesting these are the sites for nucleophilic attack. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution. Regions of negative potential (red) would be expected around the oxygen atoms, highlighting their role as hydrogen bond acceptors. A region of positive potential (blue) would be anticipated around the carboxylic acid proton, indicating its donor capability.

Conformational Analysis

While the adamantane core is rigid, the carboxylic acid group can rotate around the C1-C(OOH) bond. Although the energy barrier for this rotation is expected to be relatively low, different conformers can have distinct interaction profiles with a biological target. A relaxed potential energy surface scan, rotating the dihedral angle of the carboxylic acid group, can identify the most stable conformer(s) and the energy barriers between them. This information is vital for accurate molecular docking studies.

Applications in Drug Design

The unique structural features of this compound make it an attractive candidate for various applications in drug discovery.

Scaffold for Novel Therapeutics

The rigid adamantane core can serve as a non-metabolizable scaffold to which pharmacophoric elements can be attached with a well-defined spatial orientation. The ketone and carboxylic acid groups provide versatile handles for synthetic modification, allowing for the generation of libraries of compounds for high-throughput screening. Adamantane derivatives have been investigated as inhibitors of diacylglycerol acyltransferase 1 (DGAT1) for the potential treatment of obesity and diabetes.[12]

Bioisosteric Replacement

The carboxylic acid moiety, while often crucial for target binding, can lead to poor pharmacokinetic properties.[1][2][3] Understanding the precise role of the carboxylic acid in this compound through computational methods like molecular docking and molecular dynamics simulations can guide its replacement with bioisosteres (e.g., tetrazoles, hydroxamic acids) to improve drug-like properties without compromising biological activity.[2][3]

Molecular Docking and QSAR Studies

Computational techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict the binding affinity and biological activity of this compound and its derivatives against specific protein targets.[13] For instance, docking studies could be performed against enzymes where a rigid, functionalized scaffold is desired. The results from such studies can prioritize the synthesis of the most promising candidates, saving time and resources.

Conclusion

Theoretical and computational studies provide an indispensable lens through which to examine the properties of this compound. From elucidating its fundamental electronic structure to predicting its behavior in a biological environment, these in silico methods offer a powerful and cost-effective approach to guide the design and development of novel therapeutics based on the adamantane scaffold. As computational power and theoretical models continue to advance, the predictive accuracy of these methods will further accelerate the journey from molecular concept to clinical reality.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2842515, this compound.
  • Université du Luxembourg (2026). PubChemLite - this compound (C11H14O3).
  • Bentham Science (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • Axios Research (n.d.). This compound - CAS - 56674-87-4.
  • Wiley (2005). Molecular Modeling. Kirk-Othmer Encyclopedia of Chemical Technology.
  • University of California, Irvine (n.d.). Conformational Analysis.
  • Springer (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 56(8), 1400-1406.
  • National Institute of Standards and Technology (n.d.). Adamantane-1-carboxylic acid. NIST Chemistry WebBook.
  • National Institute of Standards and Technology (n.d.). Adamantane-1-carboxylic acid IR Spectrum. NIST Chemistry WebBook.
  • PubMed (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. European Journal of Medicinal Chemistry, 101, 716-735.
  • National Center for Biotechnology Information (n.d.). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance.
  • SciSpace (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
  • Royal Society of Chemistry (n.d.). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Digital Discovery.
  • ResearchGate (2023). (PDF) Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines.
  • PubMed Central (2022). Design, synthesis, molecular modeling and DNA-binding studies of new barbituric acid derivatives.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4552537, 4-hydroxyadamantane-1-carboxylic Acid.
  • ChemRxiv (2023). Rapid Prediction of Conformationally-Dependent DFT-Level Descriptors using Graph Neural Networks for Carboxylic Acids and Alkyl Amines.
  • PubMed (2014). Vibrational Spectroscopic, 1H NMR and Quantum Chemical Computational Study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic Acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 445-456.

Sources

A Technical Guide to 4-Oxoadamantane-1-carboxylic acid: Commercial Availability, Purity Assessment, and Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxoadamantane-1-carboxylic acid, a key building block in contemporary drug discovery and materials science, possesses a rigid, three-dimensional structure that imparts unique physicochemical properties to target molecules. Its utility as a bioisostere for various functional groups and its role in constructing complex molecular architectures underscore the critical need for well-characterized, high-purity material. This guide provides an in-depth analysis of the commercial landscape for this compound, detailed protocols for its purity assessment, and a discussion of potential impurities that may arise during its synthesis. This document is intended to serve as a practical resource for researchers, enabling them to source, analyze, and utilize this compound with confidence in their experimental endeavors. The compound is also used as a reference standard in various analytical applications.[1]

Chemical Structure and Properties

The structure of this compound is characterized by the adamantane cage with a ketone at the 4-position and a carboxylic acid at the 1-position.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System (C18 Column) Filter->HPLC Gradient Gradient Elution HPLC->Gradient Detect UV Detection (210 nm) Gradient->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Purity Calculate % Purity Integrate->Purity Impurity_Analysis cluster_synthesis Synthesis & Purification cluster_impurities Potential Impurities cluster_analysis Analytical Characterization Starting_Materials Starting Materials (e.g., 1-Adamantanecarboxylic acid) Reaction Chemical Reactions (e.g., Oxidation) Starting_Materials->Reaction Unreacted_SM Unreacted Starting Materials Starting_Materials->Unreacted_SM Purification Purification (e.g., Crystallization) Reaction->Purification Byproducts Reaction Byproducts Reaction->Byproducts HPLC HPLC Purification->HPLC GCMS GC-MS Purification->GCMS NMR NMR Purification->NMR Unreacted_SM->HPLC Byproducts->HPLC Degradants Degradation Products Degradants->HPLC

Sources

safety and handling precautions for 4-Oxoadamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Oxoadamantane-1-carboxylic Acid

For professionals in research, development, and pharmaceutical sciences, the integrity of experimental work is intrinsically linked to the safety and precision with which chemical reagents are handled. This guide provides a comprehensive overview of the essential safety and handling protocols for this compound (CAS No: 56674-87-4), a compound utilized in various research and manufacturing applications[1]. The following sections are designed to impart a deeper understanding of the compound's hazard profile and to establish best practices for its use in a laboratory setting.

Compound Identification and Hazard Classification

This compound is a solid substance with the molecular formula C₁₁H₁₄O₃[1][2]. A thorough understanding of its hazard profile is the foundation of safe handling.

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. This compound is classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]

These classifications are denoted by the GHS07 pictogram (exclamation mark), which indicates that the substance can be an irritant, a skin sensitizer, acutely toxic (harmful), a narcotic, or a respiratory tract irritant[1][3].

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The causality behind safety protocols is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion. A multi-layered approach, combining engineering controls and personal protective equipment, is paramount.

Engineering Controls

The primary line of defense is to control hazards at their source. For a powdered substance like this compound, which poses a respiratory irritation risk, proper ventilation is critical.

  • Fume Hood/Ventilated Enclosure: All weighing and handling of the solid material should be conducted in a certified chemical fume hood or a powder containment hood. This prevents the dispersion of dust into the laboratory environment[4].

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate vicinity of the handling area. Their location should be clearly marked and unobstructed[5].

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical. The selection of appropriate PPE is dictated by the specific hazards identified.

  • Eye and Face Protection: Due to the risk of serious eye irritation, chemical safety goggles that conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory[6]. A face shield should be considered when handling larger quantities where splashing is a possibility.

  • Skin Protection: To prevent skin irritation, chemically resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid contaminating the skin[7]. A lab coat or chemical-resistant apron is also required to protect street clothing and underlying skin[5][6].

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, in situations where ventilation is inadequate or during a large spill, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary[5].

The following diagram illustrates the logical flow of selecting appropriate safety measures.

Safety_Measures_Workflow Workflow for Safe Handling of this compound cluster_assessment Hazard Assessment cluster_controls Control Implementation cluster_procedure Safe Work Procedure Assess Assess Task: Weighing, Transfer, Reaction IdentifyHazards Identify Hazards: - Skin/Eye Irritant - Respiratory Irritant - Harmful if Swallowed Assess->IdentifyHazards leads to EngControls Engineering Controls: - Fume Hood - Eyewash/Shower Station IdentifyHazards->EngControls requires PPE Personal Protective Equipment (PPE): - Goggles - Nitrile Gloves - Lab Coat IdentifyHazards->PPE requires Handle Handle Chemical EngControls->Handle PPE->Handle Decontaminate Decontaminate Work Area & PPE Handle->Decontaminate post-handling StoreDispose Store or Dispose of Waste Decontaminate->StoreDispose

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling and Storage Protocols

Adherence to a systematic protocol minimizes the risk of accidental exposure and ensures the integrity of the compound.

Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational, the work area is clean and uncluttered, and all necessary PPE is donned correctly.

  • Weighing and Transfer:

    • Perform all weighing operations on a tared weigh boat or paper inside the fume hood to contain any dust.

    • Use a spatula to transfer the solid. Avoid scooping actions that could generate airborne dust.

    • If transferring to a reaction vessel, do so slowly and carefully.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete, even if no direct contact is believed to have occurred[1].

    • Clean and decontaminate all equipment and the work surface.

    • Remove contaminated clothing and launder it separately before reuse[8].

Storage Requirements

Proper storage is essential for maintaining the chemical's stability and preventing accidental release.

  • Container: Keep the compound in its original, tightly sealed container[8].

  • Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5][8].

  • Security: For larger quantities, consider storing in a locked cabinet to restrict access to authorized personnel[4][8].

Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

The following table summarizes the recommended first-aid responses to exposure:

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[5][9].
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[5].
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or doctor[1][5].
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[4].
Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: Eliminate all ignition sources. Ensure the area is well-ventilated (if safe to do so).

  • Contain & Clean:

    • For a dry spill, carefully sweep up the material, avoiding dust generation. Use a dry clean-up procedure[8].

    • Place the collected material into a suitable, labeled container for disposal[8].

    • Do not allow the substance to enter drains or waterways[8].

  • Decontaminate: Wash the spill area thoroughly with water[8].

The diagram below outlines the decision-making process for responding to an emergency.

Emergency_Response_Flowchart Emergency Response Protocol cluster_spill Spill Response cluster_exposure Exposure Response Emergency Emergency Event (Spill or Exposure) Alert Alert Area Personnel Emergency->Alert Spill IdentifyRoute Identify Route of Exposure (Skin, Eye, Inhalation) Emergency->IdentifyRoute Exposure Contain Contain Spill (Avoid Dust) Alert->Contain Collect Collect into Labeled Waste Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate SkinContact Skin: Wash with Soap & Water (15 min) IdentifyRoute->SkinContact Skin EyeContact Eye: Flush with Water (15 min) IdentifyRoute->EyeContact Eye Inhalation Inhalation: Move to Fresh Air IdentifyRoute->Inhalation Inhalation SeekMedical Seek Medical Attention SkinContact->SeekMedical if irritation persists EyeContact->SeekMedical Inhalation->SeekMedical if symptoms persist

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 4-Oxoadamantane-1-carboxylic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, tricyclic hydrocarbon, has cemented its status as a privileged scaffold in medicinal chemistry.[1][2] Its unique three-dimensional structure imparts a combination of high lipophilicity and metabolic stability to drug candidates, often enhancing their pharmacokinetic profiles.[2][3] The incorporation of an adamantane cage can improve a molecule's bioavailability, prolong its half-life by shielding adjacent functional groups from metabolic degradation, and provide a rigid framework for the precise spatial orientation of pharmacophoric elements.[3][4] This has led to the development of successful therapeutics in diverse areas, including antiviral (Amantadine), central nervous system disorders (Memantine), and diabetes (Saxagliptin).[2][5]

Solid-phase synthesis (SPS) has revolutionized the generation of compound libraries for drug discovery by simplifying purification and enabling automation.[6][7] The convergence of the advantageous properties of the adamantane scaffold with the efficiency of SPS presents a powerful strategy for exploring novel chemical space. This application note provides a detailed guide to the use of a particularly versatile building block, 4-Oxoadamantane-1-carboxylic acid , in solid-phase synthesis. We will explore its dual utility: first, as a rigid, lipophilic core, and second, as a reactive intermediate where the ketone functionality serves as a handle for further molecular diversification.

The Unique Potential of this compound

This compound offers a unique combination of features for solid-phase library synthesis. The carboxylic acid at the bridgehead position provides a robust anchor point for immobilization onto a solid support, while the ketone at the C4 position introduces a site for subsequent chemical transformations. This bifunctionality allows for two distinct synthetic strategies, which will be detailed in the following protocols.

Strategy A: Employing the adamantane cage as a rigid, non-reactive scaffold to introduce favorable physicochemical properties.

Strategy B: Utilizing the immobilized ketone as a chemical handle for on-resin diversification to construct complex heterocyclic systems or other derivatized structures.

Core Experimental Workflow: Immobilization and Cleavage

A critical first step in any solid-phase synthesis is the efficient and stable attachment of the initial building block to the resin, followed by its clean release at the end of the synthetic sequence. Due to the steric hindrance of the bridgehead carboxylic acid and the need for mild cleavage conditions to preserve other potential functionalities (including the ketone), the choice of resin and coupling conditions is paramount.

Recommended Resin: 2-Chlorotrityl Chloride (2-CTC) Resin

2-Chlorotrityl chloride resin is highly recommended for immobilizing carboxylic acids like this compound.[8] Its key advantages include:

  • Mild Attachment Conditions: The carboxylic acid can be loaded in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), minimizing side reactions.

  • Very Mild Cleavage Conditions: The final product can be cleaved from the resin using very dilute solutions of trifluoroacetic acid (TFA), often as low as 1-2% in dichloromethane (DCM).[9] These conditions are sufficiently mild to leave the ketone moiety and many other acid-sensitive protecting groups intact.[2][3]

General Workflow Diagram

G cluster_0 Phase 1: Immobilization cluster_1 Phase 2: On-Resin Modification (Optional) cluster_2 Phase 3: Cleavage & Purification Resin 2-CTC Resin Swelling (DCM) Loading Loading of 4-Oxoadamantane- 1-carboxylic acid with DIPEA Resin->Loading Capping End-Capping (MeOH/DIPEA/DCM) Loading->Capping Diversification Diversification Reactions (e.g., at Ketone) Capping->Diversification Strategy B Washing Final Resin Washing (DCM, MeOH) Capping->Washing Strategy A Diversification->Washing Cleavage Cleavage from Resin (e.g., 1-2% TFA in DCM) Washing->Cleavage Purification Product Precipitation & Purification (HPLC) Cleavage->Purification

Caption: General workflow for solid-phase synthesis using this compound.

Protocol 1: Immobilization of this compound on 2-CTC Resin

This protocol details the foundational step of attaching the adamantane building block to the solid support.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g loading)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel with frit

  • Shaker or vortex mixer

Procedure:

  • Resin Swelling:

    • Place the 2-CTC resin (1.0 g, 1.2 mmol) into a synthesis vessel.

    • Add anhydrous DCM (10 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.[8]

    • Drain the DCM through the frit.

  • Loading of the Carboxylic Acid:

    • In a separate vial, dissolve this compound (1.5 eq, 1.8 mmol, 350 mg) in anhydrous DCM (8 mL).

    • Add DIPEA (3.0 eq, 3.6 mmol, 627 µL) to the solution of the carboxylic acid.

    • Add this solution to the swollen resin in the synthesis vessel.

    • Agitate the mixture at room temperature for 2-4 hours.[2]

  • Resin Capping:

    • Drain the reaction solution from the resin.

    • To cap any unreacted chlorotrityl sites, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v, 10 mL) to the resin.[8]

    • Agitate for 30 minutes at room temperature.

    • Drain the capping solution.

  • Washing:

    • Wash the resin sequentially with DCM (3 x 10 mL), N,N-Dimethylformamide (DMF) (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).

    • Dry the resin under vacuum to a constant weight.

Verification of Loading (Optional): The loading efficiency can be determined by a gravimetric method (weighing the resin before and after loading) or by cleaving the building block from a small, accurately weighed amount of resin and quantifying the cleaved product by UV-Vis spectroscopy or HPLC against a standard curve.

Strategy A: 4-Oxoadamantane as a Rigid Scaffold

In this strategy, the immobilized 4-oxoadamantane-1-carboxylate serves as the starting point for building a larger molecule, where the adamantane core primarily provides bulk, rigidity, and lipophilicity. The ketone is treated as a non-reactive functionality. This is particularly useful when coupling amines or other nucleophiles to the carboxylic acid after cleavage.

Workflow Diagram (Strategy A):

G Start Immobilized 4-Oxoadamantane on 2-CTC Resin Cleave Cleavage from Resin (1-2% TFA/DCM) Start->Cleave Product1 Free 4-Oxoadamantane- 1-carboxylic acid Cleave->Product1 Couple Solution-Phase Coupling (Amine, HATU, DIPEA) Product1->Couple FinalProduct Final Adamantane-Amide Product Couple->FinalProduct

Caption: Workflow for using the adamantane as a rigid core after cleavage.

Protocol 2: Cleavage from 2-CTC Resin to Yield the Free Acid

Materials:

  • Immobilized 4-Oxoadamantane resin from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIPS, optional scavenger)

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Swell the dried resin (e.g., 200 mg) in DCM (2 mL) for 20 minutes in a synthesis vessel.

    • Drain the DCM.

  • Cleavage:

    • Prepare the cleavage cocktail. A common mild cocktail is 1-2% TFA in DCM. For 10 mL, add 100-200 µL of TFA to 9.9-9.8 mL of DCM.

    • Add the cleavage cocktail (5 mL) to the resin.

    • Agitate gently at room temperature for 30-60 minutes. Monitor cleavage progress by taking a small aliquot of the solution, neutralizing with DIPEA, and analyzing by TLC or LC-MS.[10]

    • Drain the solution containing the cleaved product into a collection flask.

    • Wash the resin with additional fresh cleavage cocktail (2 x 2 mL) and combine the filtrates.

  • Product Isolation:

    • Evaporate the combined filtrates under reduced pressure to remove the bulk of the DCM and TFA.

    • Add cold diethyl ether (20 mL) to the concentrated residue to precipitate the product.

    • Collect the solid product by filtration or centrifugation.

    • Wash the solid with cold diethyl ether and dry under vacuum.

The resulting this compound can then be used in standard solution-phase coupling reactions to generate a library of amides or esters.

Strategy B: On-Resin Diversification via the Ketone Moiety

This advanced strategy leverages the ketone as a reactive handle to build complexity directly on the solid support. This approach is highly efficient for library synthesis as it confines multiple reaction steps to the solid phase, simplifying purification to a final cleavage step.

Workflow Diagram (Strategy B):

G Start Immobilized 4-Oxoadamantane on 2-CTC Resin Reaction On-Resin Ketone Derivatization (e.g., Reductive Amination) Start->Reaction Cleave Cleavage from Resin (1-2% TFA/DCM) Reaction->Cleave FinalProduct Final Derivatized Adamantane Product Cleave->FinalProduct

Caption: Workflow for on-resin diversification of the ketone handle.

Protocol 3: On-Resin Reductive Amination of the Immobilized Ketone

This protocol provides an example of how to convert the ketone into a secondary amine, which can be a key pharmacophore or a point for further functionalization.

Materials:

  • Immobilized 4-Oxoadamantane resin from Protocol 1

  • Primary amine (e.g., benzylamine)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • 1% Acetic acid in DMF

  • DMF, DCM, MeOH

Procedure:

  • Resin Preparation:

    • Swell the resin (100 mg) in DMF (2 mL) for 30 minutes. Drain the solvent.

  • Imine Formation:

    • Prepare a solution of the primary amine (e.g., benzylamine, 10 eq) in 1% acetic acid in DMF (2 mL).

    • Add this solution to the resin and agitate at room temperature for 4-6 hours.

  • Reduction:

    • Add the reducing agent, NaBH₃CN (5 eq) or STAB (5 eq), to the reaction mixture.

    • Caution: NaBH₃CN is highly toxic. Handle with appropriate safety precautions. STAB is a milder and often preferred alternative.

    • Continue to agitate the mixture at room temperature for 12-16 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin sequentially with DMF (3 x 5 mL), a 5% DIPEA in DMF solution (to neutralize any remaining acid) (2 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).

    • Dry the resin under vacuum.

The resulting resin-bound 4-aminoadamantane-1-carboxylate can now be cleaved using the procedure in Protocol 2 to yield the final product.

Table 1: Comparison of Synthetic Strategies

FeatureStrategy A: Rigid ScaffoldStrategy B: On-Resin Diversification
Primary Goal Introduce adamantane core for its physicochemical properties.Create structural diversity centered on the adamantane core.
Complexity Lower; involves standard cleavage and solution-phase chemistry.Higher; requires optimization of on-resin reactions.
Purification Required after each solution-phase step.Simplified; major purification only after the final cleavage step.
Throughput Moderate.High; well-suited for parallel synthesis and library generation.
Example End Product N-Aryl-4-oxoadamantane-1-carboxamide4-(Benzylamino)adamantane-1-carboxylic acid

Troubleshooting and Key Considerations

  • Steric Hindrance: The bridgehead carboxylic acid is sterically hindered. Ensure sufficient equivalents of coupling agents (e.g., HATU, HBTU) and a non-nucleophilic base (DIPEA) are used for any subsequent solution-phase couplings to drive the reaction to completion.[11]

  • Ketone Reactivity: The ketone is generally stable to the mild acidic cleavage from 2-CTC resin. However, if subsequent on-resin steps involve strong bases or nucleophiles that could react with the ketone, protection (e.g., as a ketal) may be necessary prior to immobilization.[12] Ketal protection is typically achieved with ethylene glycol and an acid catalyst, and deprotection is accomplished with aqueous acid.

  • Reaction Monitoring: For on-resin reactions, monitoring completion can be challenging. A common method is to cleave a small sample of beads (5-10 mg) and analyze the crude product by LC-MS.[13] The Kaiser test is useful for detecting free primary amines but will not work for monitoring the ketone reaction itself.[13]

Conclusion

This compound is a powerful and versatile building block for solid-phase synthesis in drug discovery. Its rigid, lipophilic core can be used to enhance the DMPK properties of a lead series, while the strategically placed ketone offers a gateway to novel chemical space through on-resin diversification. By selecting the appropriate resin, such as 2-chlorotrityl chloride, and optimizing reaction conditions, researchers can efficiently generate libraries of complex, three-dimensional molecules centered on this privileged scaffold. The protocols outlined in this guide provide a robust foundation for leveraging the unique chemical architecture of this compound in the pursuit of new therapeutic agents.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
  • The Role of Adamantane Derivatives in Modern Drug Discovery. (n.d.). [Source details not fully available in search results].
  • Juric, D., & Hadzija, M. P. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 299. [Link]
  • Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]
  • Boussif, O., et al. (1995). A versatile and efficient method for the synthesis of 2-chlorotrityl chloride resin. Tetrahedron Letters, 36(43), 7855-7858. [Link]
  • Hall, S. E. (2002). Solid-phase compound library synthesis in drug design and development. Current Opinion in Drug Discovery & Development, 5(4), 594-605. [Link]
  • Request PDF. (2025). Solid-Phase Compound Library Synthesis in Drug Design and Development.
  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. Organic Chemistry II. [Link]
  • PubChem. (n.d.). This compound.
  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Preparation of protected peptide fragments using 2-chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3943-3946. [Link]
  • Alhassan, M., Al Musaimi, O., Collins, J. M., Albericio, F., & de la Torre, B. G. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 22, 2840–2845. [Link]
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. [Link]
  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
  • Traceless Solid-Phase Synthesis of Ketones via Acid-Labile Enol Ethers. (2019). Molecules, 24(8), 1475. [Link]
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.

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Application Notes & Protocols: Strategic Derivatization of 4-Oxoadamantane-1-carboxylic Acid for Advanced Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, lipophilic, three-dimensional hydrocarbon cage, has become a privileged scaffold in medicinal chemistry.[1] Its unique structure allows for the precise positioning of functional groups, enabling effective exploration of drug targets while often improving metabolic stability and enhancing permeability across biological membranes like the blood-brain barrier.[1] 4-Oxoadamantane-1-carboxylic acid is a versatile building block that combines this valuable adamantane core with two reactive functional handles: a ketone and a carboxylic acid. This dual functionality makes it an exceptional starting point for creating diverse chemical libraries aimed at identifying novel therapeutic agents, such as inhibitors of enzymes like diacylglycerol acyltransferase 1 (DGAT1), which are targets for obesity and diabetes treatment.[2][3]

However, the raw scaffold of this compound often requires strategic chemical modification—or derivatization—to unlock its full potential for biological assays. The carboxylic acid group, while a key interaction point, can lead to poor cell permeability and rapid metabolism. Derivatization is the targeted chemical modification of this group to modulate the molecule's physicochemical and pharmacokinetic properties. The primary goals of this process are to:

  • Enhance Biological Activity: Systematically alter the structure to optimize binding interactions with a biological target.

  • Improve Druglike Properties: Increase metabolic stability, modulate solubility, and enhance bioavailability.[4][5][6]

  • Enable Specific Assays: Introduce chemical reporters or tags for sensitive and reliable quantification in complex biological matrices, such as in liquid chromatography-mass spectrometry (LC-MS) analyses.[7][8]

This guide provides a comprehensive overview of the rationale, strategies, and detailed protocols for the derivatization of this compound, designed for researchers in drug discovery and chemical biology.

Rationale and Core Derivatization Strategies

The choice of derivatization strategy is dictated by the ultimate goal of the biological assay. The two primary functional groups on the scaffold, the ketone at the C4 position and the carboxylic acid at the C1 bridgehead, offer orthogonal points for modification. This guide focuses on the versatile chemistry of the carboxylic acid.

Logical Flow for Derivatization Strategy Selection

The following diagram outlines a decision-making process for selecting an appropriate derivatization path based on experimental objectives.

G start Goal of Derivatization? sar Structure-Activity Relationship (SAR) Studies start->sar prodrug Improve Bioavailability (Prodrug Approach) start->prodrug analytics Enable Bioanalytical Quantification (LC-MS) start->analytics amide Amide Bond Formation sar->amide Introduce diverse R-groups ester Esterification prodrug->ester Mask polar group, enzymatic cleavage labeling Amide Coupling with Reporter Tag analytics->labeling Add MS-active tag (e.g., isotopic pattern)

Caption: Decision tree for selecting a derivatization protocol.

Amide Bond Formation: The Workhorse for SAR Exploration

Converting the carboxylic acid to an amide is the most common and versatile derivatization strategy. It replaces a polar, ionizable group with a more stable, neutral moiety that can participate in hydrogen bonding, a critical interaction in protein-ligand binding.

  • Scientific Rationale: The direct coupling of a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction.[9] Therefore, the carboxylic acid must first be "activated" to make it more electrophilic. This is achieved using coupling reagents that convert the hydroxyl group of the acid into a good leaving group, facilitating nucleophilic attack by the amine.[9][10]

  • Key Applications:

    • High-Throughput Screening (HTS): Rapidly generate large libraries of diverse compounds by coupling the adamantane scaffold with a wide array of commercially available primary and secondary amines.[11][12]

    • Structure-Activity Relationship (SAR) Studies: Systematically probe the binding pocket of a target protein by introducing substituents with varying sizes, electronic properties, and hydrogen bonding capabilities.

    • Improving Metabolic Stability: The amide bond is generally more resistant to metabolic cleavage than esters or the parent carboxylic acid, potentially increasing the compound's half-life in vivo.[1]

Esterification: A Gateway to Prodrugs

Esterification masks the polarity of the carboxylic acid, which can significantly enhance a compound's ability to cross cellular membranes. These ester derivatives can be designed to be stable in aqueous solution but are rapidly hydrolyzed by esterase enzymes in the plasma or target tissues to release the active carboxylic acid "drug".[13]

  • Scientific Rationale: Similar to amide coupling, direct esterification requires activation of the carboxylic acid or harsh conditions (acid catalysis and heat). Milder methods using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) are preferred to avoid degradation of sensitive substrates.[14] The choice of alcohol determines the properties of the resulting prodrug, such as its lipophilicity and rate of enzymatic cleavage.[13][15]

  • Key Applications:

    • Prodrug Design: Improve the oral bioavailability of polar drug candidates.

    • Modulating Physicochemical Properties: Increase lipophilicity to enhance solubility in lipid-based formulation vehicles or improve passage across the blood-brain barrier.

Derivatization for Bioanalysis: Attaching a Reporter Tag

For pharmacokinetic studies or cellular uptake assays, it is essential to accurately quantify the concentration of the adamantane derivative in biological samples. Derivatizing the carboxylic acid with a specialized chemical tag can dramatically improve the sensitivity and specificity of detection by LC-MS/MS.

  • Scientific Rationale: Short-chain carboxylic acids often exhibit poor retention on reverse-phase LC columns and ionize inefficiently during electrospray ionization (ESI).[16] By coupling the acid with an amine-containing reporter molecule, these analytical challenges can be overcome. A well-designed tag will enhance chromatographic retention and improve ionization efficiency.[16] Furthermore, incorporating atoms with unique isotopic patterns, such as bromine, allows for unambiguous identification of the derivatized analyte in a complex sample matrix.[7][16][17]

  • Key Applications:

    • Metabolomics and Pharmacokinetics: Track the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

    • High-Sensitivity Quantification: Measure low-level concentrations of the compound in cell lysates, plasma, or tissue homogenates.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key derivatization strategies discussed. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

General Workflow Diagram

G cluster_synthesis Derivatization cluster_analysis Analysis & Assay start 4-Oxoadamantane- 1-carboxylic acid coupling Select Coupling Reagents (e.g., HATU, EDC) start->coupling reaction Reaction with Amine or Alcohol coupling->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Chromatography/ Recrystallization) workup->purify char Characterization (NMR, MS, IR) purify->char assay Biological Assay (e.g., HTS, PK) char->assay

Caption: General workflow from derivatization to biological assay.

Protocol 1: Amide Coupling via HATU Activation
  • Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization, making it suitable for a broad range of amines, including those that are sterically hindered or electron-deficient.[18][19]

  • Materials:

    • This compound

    • Desired amine (1.1 equivalents)

    • HATU (1.2 equivalents)

    • N,N-Diisopropylethylamine (DIEA) (2.5 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (brine)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

    • Add the desired amine (1.1 eq) to the solution, followed by HATU (1.2 eq).

    • Slowly add DIEA (2.5 eq) dropwise to the stirring mixture at room temperature. A mild exotherm may be observed.

    • Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired amide.

Protocol 2: Amide Coupling via EDC/HOBt Activation
  • Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that facilitates amide bond formation.[10] It is often used with an additive like HOBt (Hydroxybenzotriazole) to improve efficiency and suppress side reactions. The urea byproduct of EDC is water-soluble, simplifying purification.[10]

  • Materials:

    • This compound

    • Desired amine (1.1 equivalents)

    • EDC·HCl (1.5 equivalents)

    • HOBt (1.2 equivalents)

    • Triethylamine (TEA) or DIEA (2.5 equivalents)

    • Anhydrous Dichloromethane (DCM) or DMF

    • Standard workup reagents as in Protocol 1.

  • Procedure:

    • In a dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

    • Add the desired amine (1.1 eq) and the base (TEA or DIEA, 2.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.5 eq) portion-wise to the cold, stirring solution.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Once complete, dilute the mixture with DCM.

    • Perform an aqueous workup as described in Protocol 1 (wash with 1M HCl, NaHCO₃, and brine).

    • Dry the organic phase, concentrate, and purify the product as needed.

Protocol 3: Esterification using DCC Coupling
  • Rationale: DCC (N,N'-dicyclohexylcarbodiimide) is a powerful dehydrating agent used for forming esters from carboxylic acids and alcohols under mild conditions.[10][14] A catalytic amount of DMAP (4-Dimethylaminopyridine) is often added to accelerate the reaction.

  • Materials:

    • This compound

    • Desired alcohol (1.5 equivalents)

    • DCC (1.2 equivalents)

    • DMAP (0.1 equivalents)

    • Anhydrous Dichloromethane (DCM)

    • Hexanes, Diethyl Ether

    • Standard workup reagents.

  • Procedure:

    • Dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate (dicyclohexylurea, DCU) will begin to form.

    • Allow the reaction to warm to room temperature and stir for 4-18 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with additional DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • The crude product can often be purified by removing residual DCU via precipitation from a DCM/hexanes mixture or by standard flash chromatography.

Characterization of Derivatives

Confirmation of successful derivatization is crucial. A combination of spectroscopic methods should be employed to verify the structure and purity of the final products.

Technique Purpose Expected Observations for Amide/Ester Formation
IR Spectroscopy Functional Group AnalysisDisappearance of the broad O-H stretch (2500-3300 cm⁻¹) of the carboxylic acid. Appearance of a strong C=O stretch for the amide (1630-1690 cm⁻¹) or ester (1735-1750 cm⁻¹).[20][21] For primary/secondary amides, N-H stretches appear around 3100-3500 cm⁻¹.
¹H NMR Spectroscopy Structural ConfirmationDisappearance of the acidic proton singlet of the carboxylic acid (typically >10 ppm).[21] Appearance of new signals corresponding to the protons of the coupled amine or alcohol moiety.
¹³C NMR Spectroscopy Structural ConfirmationA shift in the carbonyl carbon resonance. The carboxylic acid carbonyl is typically around 175-185 ppm, while ester and amide carbonyls appear at slightly different chemical shifts.
Mass Spectrometry Molecular Weight VerificationThe observed molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) should match the calculated molecular weight of the expected product.
HPLC Purity AssessmentA single major peak in the chromatogram indicates a high degree of purity.

Conclusion

The derivatization of this compound is a powerful and essential step in leveraging this scaffold for biological research and drug discovery. By selecting the appropriate strategy—be it amide formation for SAR, esterification for prodrugs, or reporter tagging for bioanalysis—researchers can precisely tailor the properties of the molecule to meet the demands of their specific biological assays. The protocols provided herein offer robust and reliable methods to synthesize these critical derivatives, paving the way for the discovery of novel chemical probes and therapeutic candidates.

References

  • Danon, J. J., et al. (2017). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Chemical Neuroscience.
  • Burmistrov, V., et al. (n.d.). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. National Institutes of Health.
  • Danon, J. J., et al. (2017). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. PubMed.
  • Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
  • That Chemist. (2023). A New Bioisostere of Adamantane. YouTube.
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  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. SpringerLink.
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  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Larsson, P., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. National Institutes of Health.
  • LibreTexts Chemistry. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives.
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed.
  • Lee, K., et al. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. European Journal of Medicinal Chemistry.
  • Lee, K., et al. (2015). Discovery and Optimization of Adamantane Carboxylic Acid Derivatives as Potent Diacylglycerol Acyltransferase 1 Inhibitors for the Potential Treatment of Obesity and Diabetes. ResearchGate.
  • European Patent Office. (n.d.). Prodrug derivatives of carboxylic acid drugs. Google Patents.
  • Shepler, B. (2019). Spectroscopy of carboxylic acids and their derivatives. YouTube.
  • Unchained Labs. (n.d.). Unleashing high-throughput reaction screening.
  • Wille, L. G. W., et al. (2023). Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening. National Institutes of Health.
  • Ianni, F., et al. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. MDPI.
  • Nielsen, N. M., & Bundgaard, H. (1988). Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties. Journal of Pharmaceutical Sciences.
  • Chen, Y., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. International Journal of Molecular Sciences.

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The Adamantane Advantage: 4-Oxoadamantane-1-carboxylic Acid as a Versatile Scaffold for Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of the Adamantane Scaffold

In the landscape of modern drug discovery, the relentless pursuit of novel molecular architectures that confer both potency and favorable pharmacokinetic properties is paramount. Among these, the adamantane moiety has emerged as a privileged scaffold. Its rigid, three-dimensional, and lipophilic nature provides an exceptional framework for the design of enzyme inhibitors. The adamantane cage can effectively probe deep hydrophobic pockets within an enzyme's active site, often leading to a significant enhancement in binding affinity and selectivity. Furthermore, its inherent stability can improve the metabolic profile of drug candidates. This guide focuses on a particularly valuable derivative, 4-oxoadamantane-1-carboxylic acid, a versatile building block enabling the synthesis of a new generation of potent and selective enzyme inhibitors. We will explore its application in targeting key enzymes implicated in metabolic diseases and cancer, providing detailed protocols for synthesis and evaluation.

The Strategic Importance of this compound

This compound presents two key functional handles for synthetic elaboration: a ketone and a carboxylic acid. This dual functionality allows for a wide range of chemical modifications, enabling the systematic exploration of structure-activity relationships (SAR). The carboxylic acid can be readily converted to amides, esters, and other functional groups, while the ketone provides a site for reactions such as reductive amination or the introduction of spirocyclic moieties. This chemical tractability makes it an ideal starting point for fragment-based and structure-based drug design.

Application I: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Scientific Rationale

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids, converting inactive cortisone to active cortisol, particularly in metabolic tissues like the liver and adipose tissue.[1][2] Dysregulation of 11β-HSD1 activity is strongly implicated in the pathogenesis of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[1][3][4] Therefore, the development of potent and selective 11β-HSD1 inhibitors is a highly pursued therapeutic strategy.[2][5] The hydrophobic adamantyl group is a popular and effective moiety for achieving high inhibitory activity against 11β-HSD1.[1]

Synthetic Protocol: Synthesis of an Adamantyl Carboxamide-based 11β-HSD1 Inhibitor

This protocol outlines a general procedure for the synthesis of an adamantyl carboxamide derivative, a class of compounds that has shown significant promise as 11β-HSD1 inhibitors.[1]

Step-by-Step Protocol:

  • Starting Materials: this compound, desired amine (e.g., a substituted aminothiophene), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 4-(dimethylamino)pyridine (DMAP), triethylamine (TEA), and dichloromethane (DCM).

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Activation of Carboxylic Acid: To the solution, add EDCI (1.2 eq), DMAP (0.1 eq), and TEA (2.0 eq). Stir the mixture at room temperature for 30 minutes. The formation of a highly reactive O-acylisourea intermediate occurs, which is susceptible to nucleophilic attack.

  • Amide Bond Formation: Add the desired amine (1.0 eq) to the reaction mixture. Continue stirring at room temperature for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, partition the reaction mixture between DCM and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure adamantyl carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis of Adamantyl Carboxamide start This compound + Amine step1 Dissolve in DCM start->step1 step2 Add EDCI, DMAP, TEA (Activate Carboxylic Acid) step1->step2 step3 Amide Coupling (Stir 12-24h) step2->step3 step4 Aqueous Work-up (DCM/NaHCO3) step3->step4 step5 Purification (Column Chromatography) step4->step5 end Pure Adamantyl Carboxamide Inhibitor step5->end

Caption: Synthetic workflow for an adamantyl carboxamide 11β-HSD1 inhibitor.

Protocol: In Vitro 11β-HSD1 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory potency (IC50) of the synthesized compounds against human 11β-HSD1.

Step-by-Step Protocol:

  • Cell Culture: Utilize a stable cell line expressing human 11β-HSD1, such as HEK-293 cells transfected with the corresponding gene.[1] Culture the cells in appropriate media and conditions until they reach confluency.

  • Compound Preparation: Prepare a stock solution of the test inhibitor in DMSO. Serially dilute the stock solution to obtain a range of concentrations for IC50 determination.

  • Assay Procedure:

    • Seed the cells in a 96-well plate.

    • Add the test compounds at various concentrations to the wells.

    • Include a positive control (a known 11β-HSD1 inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Add the substrate, cortisone, to all wells.

    • Incubate the plate for a specified period (e.g., 4-24 hours) at 37°C.

  • Detection of Cortisol: After incubation, quantify the amount of cortisol produced. This can be done using various methods, such as a competitive immunoassay (e.g., ELISA) or LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Diagram of Inhibition Assay Workflow:

G cluster_assay 11β-HSD1 Inhibition Assay start HEK-293 cells expressing 11β-HSD1 step1 Seed cells in 96-well plate start->step1 step2 Add test compounds (various concentrations) step1->step2 step3 Add cortisone (substrate) step2->step3 step4 Incubate at 37°C step3->step4 step5 Quantify cortisol production (ELISA or LC-MS/MS) step4->step5 end Calculate IC50 value step5->end

Caption: Workflow for the in vitro 11β-HSD1 inhibition assay.

Application II: Development of Histone Deacetylase (HDAC) Inhibitors

Scientific Rationale

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression.[6] HDAC inhibitors have emerged as a promising class of anti-cancer agents, as they can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[7] The general structure of an HDAC inhibitor consists of a zinc-binding group (ZBG), a linker, and a cap group. The adamantane moiety can serve as a bulky, hydrophobic cap group, which can interact with the surface of the enzyme and contribute to isoform selectivity. The carboxylic acid of this compound can be used as a starting point to introduce the necessary linker and ZBG.[8][9][10]

Synthetic and Evaluative Strategies

The synthesis of adamantane-based HDAC inhibitors would follow a modular approach, where this compound is coupled to a linker, which is then attached to a zinc-binding group such as a hydroxamic acid. The evaluation of these inhibitors would involve in vitro HDAC enzymatic assays using purified recombinant HDAC isoforms to determine their potency and selectivity profile.[6][10] Cellular assays using various cancer cell lines would then be employed to assess their anti-proliferative activity.[7]

Data Presentation: Comparative Potency of Enzyme Inhibitors

The following table summarizes representative IC50 values for adamantane-based inhibitors against their respective targets, illustrating the potency that can be achieved with this scaffold.

Inhibitor ClassTarget EnzymeRepresentative IC50 (nM)Reference
Adamantyl Carboxamide11β-HSD1200-300[1]
Adamantane-based hydroxamateHDACs10-100 (GI50 in cancer cells)[7]
Adamantane Carboxylic Acid DerivativeDGAT15[11][12]

Application III: Targeting Stearoyl-CoA Desaturase (SCD) and Other Enzymes

The versatility of the this compound scaffold extends to other important enzyme targets. Stearoyl-CoA desaturase (SCD) is a key enzyme in the biosynthesis of monounsaturated fatty acids and is a target for the treatment of metabolic diseases.[13][14] Adamantane-containing molecules have been explored as SCD inhibitors.[15] Additionally, adamantane derivatives have shown inhibitory activity against Diacylglycerol O-Acyltransferase 1 (DGAT1), another enzyme involved in triglyceride synthesis.[11][12]

Troubleshooting and Experimental Considerations

  • Synthesis: The coupling reaction to form amides is generally robust. However, if low yields are obtained, consider using alternative coupling reagents (e.g., HATU, HOBt). Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.

  • Inhibition Assays: The IC50 value can be influenced by assay conditions such as enzyme and substrate concentrations.[16][17] It is crucial to use standardized conditions to ensure reproducibility and comparability of results. For tight-binding inhibitors, the IC50 may not accurately reflect the inhibition constant (Ki), and more advanced kinetic analysis may be required.[16]

  • Solubility: Adamantane derivatives can be highly lipophilic, which may lead to poor aqueous solubility. This can be addressed by formulating the compounds with solubilizing agents or by incorporating polar functional groups into the molecular design.

Conclusion and Future Directions

This compound is a powerful and versatile building block for the design and synthesis of potent and selective enzyme inhibitors. Its unique structural and chemical properties provide a solid foundation for developing novel therapeutics against a range of diseases, including metabolic disorders and cancer. The protocols and strategies outlined in this guide offer a starting point for researchers to explore the vast potential of this privileged scaffold. Future work will likely focus on the development of more complex adamantane-based architectures with enhanced isoform selectivity and improved drug-like properties.

References

  • Cai, G., et al. (2010). Short-Chain HDAC Inhibitors Differentially Affect Vertebrate Development and Neuronal Chromatin. ACS Chemical Neuroscience.
  • Campos, L. A., et al. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules.
  • Dayangac-Erden, D., et al. (2011). Carboxylic acid derivatives of histone deacetylase inhibitors induce full length SMN2 transcripts: a promising target for spinal muscular atrophy therapeutics. Neurological Sciences.
  • Bora-Tatar, G., et al. (2009). Molecular modifications on carboxylic acid derivatives as potent histone deacetylase inhibitors: Activity and docking studies. Bioorganic & Medicinal Chemistry.
  • Gudzevičius, M., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal.
  • ResearchGate. (n.d.). Structure activity relationship.
  • Ivleva, E. A., et al. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry.
  • Lee, K., et al. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. European Journal of Medicinal Chemistry.
  • ResearchGate. (2015). Discovery and Optimization of Adamantane Carboxylic Acid Derivatives as Potent Diacylglycerol Acyltransferase 1 Inhibitors for the Potential Treatment of Obesity and Diabetes.
  • Liu, G. (2009). Azacycloalkane derivatives as inhibitors of delta-9 stearoyl-coenzyme A desaturase. Expert Opinion on Therapeutic Patents.
  • Vicker, N., et al. (2013). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Xin, Z., et al. (2009). Stearoyl-CoA desaturase inhibitors: update on patented compounds. Expert Opinion on Therapeutic Patents.
  • ResearchGate. (n.d.). Structure activity relationship of adamantane compounds.
  • ResearchGate. (2009). Molecular modifications on carboxylic acid derivatives as potent histone deacetylase inhibitors: Activity and docking studies.
  • SciSpace. (2016). Discovery of an enzyme and substrate selective inhibitor of ADAM10 using an exosite-binding glycosylated substrate.
  • ResearchGate. (2012). Can anybody recommend a good source for enzyme inhibition assay protocols?
  • Kachhadia, V., et al. (2013). Discovery of adamantane based highly potent HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Kirad, S., et al. (2023). An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. RSC Medicinal Chemistry.
  • Kim, D. H., et al. (2024). Blockade of 11β-hydroxysteroid dehydrogenase type 1 ameliorates metabolic dysfunction-associated steatotic liver disease and fibrosis. Experimental & Molecular Medicine.
  • Chapman, K. E., et al. (2013). Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation. Journal of Steroid Biochemistry and Molecular Biology.
  • Morgan, S. A., et al. (2014). 11β-HSD1 is the major regulator of the tissue-specific effects of circulating glucocorticoid excess. Proceedings of the National Academy of Sciences.
  • Edmondson, D. E., et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.

Sources

Application Notes & Protocols: Synthesis and Evaluation of Novel Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors Derived from 4-Oxoadamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Lipid Metabolism with Novel Adamantane-Based DGAT1 Inhibitors

Diacylglycerol O-acyltransferase 1 (DGAT1) is a crucial enzyme in the final step of triglyceride synthesis, playing a significant role in lipid metabolism.[1] The inhibition of DGAT1 has emerged as a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[2][3] By blocking DGAT1, the synthesis and storage of triglycerides in adipose tissue are reduced, leading to an increased utilization of fatty acids for energy.[1] This can result in decreased fat accumulation and improved lipid profiles.[1] The unique, rigid, and lipophilic nature of the adamantane scaffold has made it a valuable component in the design of various therapeutic agents.[4] This application note details a synthetic strategy for novel DGAT1 inhibitors, utilizing 4-oxoadamantane-1-carboxylic acid as a versatile starting material. We will explore the rationale behind the molecular design, provide detailed synthetic protocols, and outline methods for evaluating the biological activity of these novel compounds.

Scientific Rationale: The Adamantane Moiety in DGAT1 Inhibition

The adamantane core offers several advantages in drug design. Its three-dimensional structure can provide a strong binding anchor within the active site of a target enzyme, while its lipophilicity can enhance cell permeability. In the context of DGAT1 inhibitors, adamantane carboxylic acid derivatives have demonstrated potent inhibitory activity.[1][5] The carboxylic acid group is a common feature in many DGAT1 inhibitors, as it can form key interactions with the enzyme's active site.[2][6]

Our strategy involves the derivatization of this compound to explore the structure-activity relationship (SAR) of the adamantane scaffold in DGAT1 inhibition. The ketone at the 4-position provides a handle for introducing diverse functionalities, allowing for the fine-tuning of the inhibitor's properties, such as potency, selectivity, and pharmacokinetic profile.

Experimental Workflows and Signaling Pathways

Synthetic Workflow

The overall synthetic strategy to generate a library of novel DGAT1 inhibitors from this compound is depicted below. This multi-step process involves the initial reduction of the ketone, followed by etherification to introduce diversity, and finally, amide coupling with various anilines to generate the final products.

Synthetic Workflow A This compound B Reduction (e.g., NaBH4) A->B Step 1 C 4-Hydroxyadamantane-1-carboxylic acid B->C D Etherification (e.g., Williamson Ether Synthesis) C->D Step 2 E 4-Alkoxyadamantane-1-carboxylic acid Intermediate D->E F Amide Coupling (e.g., HATU, EDC/HOBt) E->F Step 3 G Novel DGAT1 Inhibitor Library F->G

Caption: Synthetic workflow for novel DGAT1 inhibitors.

DGAT1 Signaling Pathway and Inhibition

DGAT1 catalyzes the final, committed step in the synthesis of triglycerides from diacylglycerol (DAG) and a fatty acyl-CoA. Inhibition of DGAT1 blocks this conversion, leading to a reduction in triglyceride levels.

DGAT1 Signaling Pathway cluster_0 Endoplasmic Reticulum DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglycerides (TG) DGAT1->TG Inhibitor Novel Adamantane Inhibitor Inhibitor->DGAT1 Inhibition

Caption: Mechanism of DGAT1 inhibition.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxyadamantane-1-carboxylic acid

This protocol describes the reduction of the ketone in the starting material to a hydroxyl group.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by slowly adding 1 M HCl until the pH is ~2.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-hydroxyadamantane-1-carboxylic acid as a white solid.

Protocol 2: Synthesis of 4-Alkoxyadamantane-1-carboxylic acid Intermediate (General Procedure)

This protocol outlines the etherification of the hydroxyl group.

Materials:

  • 4-Hydroxyadamantane-1-carboxylic acid

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere, syringe, separatory funnel, rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxyadamantane-1-carboxylic acid (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise via syringe.

  • Let the reaction stir at room temperature overnight.

  • Quench the reaction by slowly adding deionized water.

  • Acidify the mixture to pH ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkoxyadamantane-1-carboxylic acid intermediate.

Protocol 3: Amide Coupling to Synthesize Novel DGAT1 Inhibitors (General Procedure)

This protocol describes the final amide bond formation.

Materials:

  • 4-Alkoxyadamantane-1-carboxylic acid intermediate

  • Substituted aniline (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the 4-alkoxyadamantane-1-carboxylic acid intermediate (1.0 eq) and the substituted aniline (1.1 eq) in anhydrous DCM.

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (3.0 eq) dropwise and stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final novel DGAT1 inhibitor.

Data Presentation: In Vitro Activity of a Representative Novel Inhibitor

The following table summarizes the in vitro potency of a representative novel DGAT1 inhibitor, GEM-AD-001 , synthesized using the protocols described above, with a 4-benzyloxy substituent on the adamantane core and coupled with 4-(trifluoromethyl)aniline. The data is presented in comparison to a known DGAT1 inhibitor.

CompoundhDGAT1 IC₅₀ (nM)mDGAT1 IC₅₀ (nM)Cellular TG Synthesis Inhibition IC₅₀ (nM)
GEM-AD-001 8.512.325.1
Reference Inhibitor[1]5.05.015.0

Protocol 4: In Vitro DGAT1 Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against human DGAT1.

Materials:

  • Human recombinant DGAT1 enzyme (microsomal preparation)

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • [¹⁴C]-Oleoyl-CoA

  • Assay Buffer (e.g., Tris-HCl with MgCl₂)

  • Test compounds dissolved in DMSO

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, DGAT1 enzyme, and DAG.

  • Add the test compound at various concentrations (serially diluted in DMSO). A DMSO vehicle control should be included.

  • Initiate the enzymatic reaction by adding [¹⁴C]-oleoyl-CoA.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Stop the reaction by adding a stop solution (e.g., isopropanol/heptane/water).

  • Extract the lipids containing the [¹⁴C]-labeled triglycerides.

  • Quantify the amount of radiolabeled triglyceride using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value using a dose-response curve.[7]

Trustworthiness and Self-Validation

The protocols provided are based on well-established chemical transformations. The success of each synthetic step should be validated by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the crude product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final products.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds before biological testing.

For the biological assays, the inclusion of a known reference inhibitor as a positive control is crucial for validating the assay performance and ensuring the reliability of the generated IC₅₀ values.

Conclusion

The synthetic and analytical protocols detailed in this application note provide a robust framework for the discovery and initial evaluation of novel DGAT1 inhibitors derived from this compound. The versatility of the adamantane scaffold and the provided synthetic routes offer a promising avenue for developing new therapeutic agents for the treatment of metabolic diseases. Further optimization of the lead compounds and in vivo studies are necessary to fully elucidate their therapeutic potential.

References

  • Lee, J., et al. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. European Journal of Medicinal Chemistry, 103, 339-357. [Link]
  • ResearchGate. (2025).
  • Bali, U., et al. (2012). Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability. Bioorganic & Medicinal Chemistry Letters, 22(2), 824-828. [Link]
  • Liu, J., et al. (2012). Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety. ACS Medicinal Chemistry Letters, 3(10), 830-834. [Link]
  • Cao, J., et al. (2011). Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases. Journal of Biological Chemistry, 286(50), 43139-43151. [Link]
  • ResearchGate. (2010). (A) Enzyme titration curve and (B)
  • Karpen, V., et al. (2019). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 26(23), 4379-4400. [Link]
  • Zhou, G., et al. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1832-1837. [Link]
  • ResearchGate. (2014).
  • ResearchGate. (2016). Pharmacological inhibition to examine the role of DGAT1 in dietary lipid absorption in rodents and humans. [Link]
  • Chen, H. C., & Farese, R. V., Jr. (2005). Inhibition of triglyceride synthesis as a treatment strategy for obesity: lessons from DGAT1-deficient mice. Arteriosclerosis, thrombosis, and vascular biology, 25(3), 482–486. [Link]
  • Yu, X. H., et al. (2011). Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice. Acta pharmacologica Sinica, 32(6), 765–772. [Link]

Sources

Application Note: 4-Oxoadamantane-1-carboxylic Acid as a Versatile Scaffold for the Discovery of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reinvigorating a Classic Antiviral Scaffold

The adamantane scaffold holds a significant place in the history of antiviral therapy. Its derivatives, amantadine and rimantadine, were among the first clinically approved drugs for the prophylaxis and treatment of Influenza A virus infections.[1][2] Their mechanism, the inhibition of the viral M2 proton channel, represented a landmark in targeted antiviral drug design.[3][4] However, the extensive emergence of resistant viral strains, primarily through mutations in the M2 channel, has rendered these first-generation drugs largely obsolete, highlighting an urgent and ongoing need for novel antiviral agents.[5][6]

This application note focuses on 4-Oxoadamantane-1-carboxylic acid , a functionalized adamantane derivative, as a superior starting scaffold for the development of next-generation antiviral compounds. Its rigid, three-dimensional cage structure provides a robust and lipophilic core, a desirable feature for interacting with protein targets.[7][8] Crucially, it possesses two distinct and chemically tractable functional groups: a ketone at the 4-position and a carboxylic acid at the 1-position bridgehead. This dual functionality allows for the systematic and divergent synthesis of large chemical libraries, enabling a thorough exploration of the structure-activity relationship (SAR) required to overcome existing resistance mechanisms and discover agents with novel or broader-spectrum activity.

Mechanistic Rationale: Targeting Viral Viroporins and Beyond

The primary allure of the adamantane scaffold lies in its proven ability to inhibit viral ion channels, also known as viroporins. These small, virus-encoded membrane proteins are critical for various stages of the viral life cycle, including entry, replication, and egress.

The Canonical Target: Influenza A M2 Proton Channel

The classic mechanism of action for adamantane antivirals is the blockade of the M2 proton channel of the Influenza A virus.[9] Following endocytosis of the virus, the endosome becomes acidified. The M2 channel normally allows protons to flow from the endosome into the virion, a process that triggers the dissociation of the viral ribonucleoprotein (vRNP) from the matrix protein (M1), a critical step for uncoating and releasing the viral genome into the cytoplasm.[3] Adamantane derivatives physically occlude this channel, preventing proton influx and trapping the virus in an inert state within the endosome, thereby halting replication.[2][5]

M2_Inhibition_Mechanism cluster_host Host Cell Cytoplasm cluster_endosome Acidified Endosome cluster_virion vRNP Viral Ribonucleoprotein (vRNP) Released into Cytoplasm Virion Influenza Virion M1_vRNP M1-vRNP Complex M2_channel M2 Proton Channel M1_vRNP->vRNP Uncoating M2_channel->M1_vRNP Triggers Dissociation Protons H+ Protons->M2_channel Normal Proton Influx New_Adamantane 4-Oxoadamantane Derivative New_Adamantane->M2_channel BLOCKS

Figure 1: Mechanism of Influenza A inhibition by targeting the M2 proton channel.

Expanding the Spectrum: Coronaviruses and Other Viral Targets

The potential of adamantanes extends beyond influenza. Several studies suggest that adamantane derivatives can inhibit other viroporins, such as the envelope (E) protein of coronaviruses, including SARS-CoV-2.[10][11][12] The E protein is thought to function as an ion channel that is crucial for viral assembly and release. By leveraging the this compound scaffold, medicinal chemists can design new molecules tailored to the specific architecture of these alternative viroporins. Furthermore, other mechanisms have been proposed, including the modulation of host cell proteases like Cathepsin L, which are necessary for the entry of some viruses.[10]

Synthetic Strategy: Library Generation from a Bifunctional Scaffold

The power of this compound lies in its synthetic versatility. The carboxylic acid and ketone moieties serve as orthogonal chemical handles for creating a diverse library of derivatives.

  • Carboxylic Acid (C1): This group is readily converted into amides, esters, and other analogues via standard coupling chemistry.[1] This allows for the introduction of a wide range of substituents to probe interactions with polar or charged residues within a binding pocket.

  • Ketone (C4): This functional group can be modified through reactions such as reductive amination to install various amine-containing side chains, or it can be used to form hydrazones and other derivatives. This position allows for the exploration of different vectors and steric bulk.

This dual-handle approach enables a combinatorial-like synthesis strategy to rapidly generate compounds with diverse physicochemical properties, increasing the probability of identifying potent and specific antiviral agents.

Synthesis_Workflow cluster_path1 Carboxylic Acid Derivatization cluster_path2 Ketone Derivatization Scaffold 4-Oxoadamantane- 1-carboxylic acid Coupling Amide Coupling (e.g., with R1-NH2) Scaffold->Coupling Reductive_Amination Reductive Amination (e.g., with R2-NH2) Scaffold->Reductive_Amination Amide_Lib Amide Library (Diverse R1 groups) Coupling->Amide_Lib Screening Antiviral Screening (e.g., CPE Assay) Amide_Lib->Screening Amine_Lib Amine Library (Diverse R2 groups) Reductive_Amination->Amine_Lib Amine_Lib->Screening

Figure 2: Synthetic workflow for library generation.

Protocol 2.1: Representative Synthesis of an Amide Derivative

This protocol describes a standard procedure for synthesizing an amide derivative from this compound, a foundational step in library development.

Objective: To couple this compound with a primary amine (e.g., benzylamine) to form the corresponding amide.

Materials:

  • This compound

  • Benzylamine (or other desired amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Amine Addition: Add the desired primary amine (1.1 eq) to the solution.

  • Coupling Agent & Base: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture. Causality Note: HATU is an efficient coupling agent that activates the carboxylic acid to form a highly reactive intermediate. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction, driving it to completion.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. Causality Note: The acid wash removes excess amine and DIPEA. The base wash removes unreacted carboxylic acid and residual acidic byproducts. The brine wash removes residual water.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

In Vitro Antiviral Screening Cascade

A tiered approach is essential for efficiently screening a new chemical library. The cascade begins with a high-throughput primary assay to identify initial "hits," followed by more detailed confirmatory assays.

Screening_Cascade cluster_primary Primary Screening cluster_secondary Hit Confirmation & Follow-up Library Synthesized Compound Library CPE_Assay Protocol 3.1: CPE Reduction Assay Library->CPE_Assay Toxicity_Assay Cytotoxicity Assay (CC50) Library->Toxicity_Assay EC50_Calc Determine Antiviral Activity (EC50) CPE_Assay->EC50_Calc SI_Calc Calculate Selectivity Index (SI = CC50 / EC50) Toxicity_Assay->SI_Calc EC50_Calc->SI_Calc Plaque_Assay Protocol 3.2: Plaque Reduction Assay SI_Calc->Plaque_Assay Prioritize Hits with High SI MoA_Studies Mechanism of Action Studies Plaque_Assay->MoA_Studies Hit_Compounds Validated Hits MoA_Studies->Hit_Compounds

Figure 3: Workflow for the antiviral screening cascade.

Protocol 3.1: Primary Screening - Cytopathic Effect (CPE) Reduction Assay

This robust, cell-based assay is suitable for high-throughput screening to measure the ability of a compound to protect host cells from virus-induced death.[1][13]

Objective: To determine the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of test compounds.

Materials:

  • Susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza, Vero E6 cells for SARS-CoV-2)

  • Virus stock with a known titer

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM) and serum

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent)

  • Positive control antiviral drug (e.g., Rimantadine for influenza)

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates at a density that forms a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control drug in the appropriate cell culture medium. A final DMSO concentration should be kept constant and non-toxic (typically ≤0.5%).

  • Cytotoxicity Plate (CC₅₀): To a plate of confluent cells, add the serial dilutions of the compounds without adding any virus. This plate will be used to measure the toxicity of the compounds on the cells alone.

  • Antiviral Plate (EC₅₀): To a separate plate of confluent cells, add the serial dilutions of the compounds.

  • Infection: Infect the Antiviral Plate with the virus at a predetermined multiplicity of infection (MOI). Trustworthiness Note: Include "Virus Control" wells (cells + virus, no compound) and "Cell Control" wells (cells only, no virus or compound). These controls are essential to validate the assay, defining 100% cell death and 100% cell viability, respectively.

  • Incubation: Incubate both plates at the optimal temperature for viral replication (e.g., 37°C) for 48-72 hours, or until significant CPE is observed in the Virus Control wells.

  • Viability Measurement: Add the cell viability reagent to all wells of both plates according to the manufacturer's instructions. Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • CC₅₀: Plot the percentage of cell viability versus the compound concentration for the cytotoxicity plate. The CC₅₀ is the concentration that reduces cell viability by 50%.

    • EC₅₀: Plot the percentage of cell protection versus the compound concentration for the antiviral plate. The EC₅₀ is the concentration that provides 50% protection from virus-induced cell death.

    • Selectivity Index (SI): Calculate the SI (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising therapeutic window.

Protocol 3.2: Confirmatory Screening - Plaque Reduction Assay

This assay provides a more direct measure of antiviral activity by quantifying the reduction in the number of infectious virus particles.[13]

Objective: To confirm the antiviral activity of hit compounds by measuring the inhibition of viral plaque formation.

Materials:

  • Materials from Protocol 3.1

  • Semi-solid overlay medium (e.g., medium containing low-melting-point agarose or Avicel)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Infection: Remove the growth medium and infect the cell monolayers with a dilution of virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour.

  • Compound Treatment: Remove the virus inoculum. Overlay the cells with the semi-solid medium containing various concentrations of the hit compound. Causality Note: The semi-solid overlay restricts the spread of progeny virions to adjacent cells, ensuring that each plaque originates from a single infectious particle.

  • Incubation: Incubate the plates for 2-4 days until plaques are visible.

  • Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain the cell monolayer with crystal violet. Living cells will stain purple, while plaques (areas of dead cells) will appear as clear zones.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. Determine the compound concentration that reduces the plaque number by 50% (PR₅₀).

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized for clear comparison. The Selectivity Index is the most critical parameter for prioritizing compounds for further development.

Table 1: Hypothetical Antiviral Activity of this compound Derivatives

Compound IDTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Parent Scaffold Influenza A (H3N2)>100>100N/A
Derivative A-01 Influenza A (H3N2)5.2>100>19.2
Derivative A-02 Influenza A (H3N2)25.8>100>3.9
Derivative B-01 SARS-CoV-212.185.37.0
Derivative B-02 SARS-CoV-28.9>100>11.2
Rimantadine Influenza A (H3N2)1.5>100>66.7

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This compound is an exceptionally valuable starting point for modern antiviral drug discovery. Its bifunctional nature allows for the creation of extensive and diverse chemical libraries, while its core scaffold has a proven history of targeting clinically relevant viral proteins. The protocols detailed herein provide a robust framework for synthesizing and screening derivative libraries to identify novel hit compounds.

Promising hits with high selectivity indices should be advanced to mechanism-of-action studies to confirm their molecular target (e.g., using electrophysiology assays on recombinant ion channels), followed by lead optimization to improve potency and pharmacokinetic properties, and ultimately, evaluation in in vivo models of viral infection.

References

  • Al-Horani, R. A., & Al-Aqtash, R. A. (2021). Potential for the Repurposing of Adamantane Antivirals for COVID-19. Infectious Diseases and Therapy, 10(1), 1-18. [Link]
  • Zhang, J., Li, G., & Ye, X. (2014). A cell-based high-throughput approach to identify inhibitors of influenza A virus. Viruses, 6(5), 2265–2276. [Link]
  • Kao, R. Y., Yang, D., & Lau, L. S. (2010). New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions. Antiviral Research, 85(3), 471-486. [Link]
  • Wass, T., Koolen, K., & Gualtieri, M. (2013). A novel cell-based 384-well, label-free assay for discovery of inhibitors of influenza A virus. International Journal of High Throughput Screening, 2013(4), 27-38. [Link]
  • Medical Pharmacology. (n.d.). Amantadine and Rimantadine. Medical Pharmacology Topics. [Link]
  • Patel, M. C., et al. (2022). An Optimized Cell-Based Assay To Assess Influenza Virus Replication By Measuring Neuraminidase Activity and Its Applications For Virological Surveillance. DigitalCommons@TMC. [Link]
  • Drugs.com. (n.d.). Adamantane antivirals. [Link]
  • Patel, M. C., et al. (2022). An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance. Antiviral Research, 201, 105301. [Link]
  • Smits, M., et al. (2021). Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro. Viruses, 13(10), 2055. [Link]
  • Gkizis, P. L., et al. (2016). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 21(11), 1438. [Link]
  • Wikipedia. (n.d.). Amantadine. [Link]
  • Lastauskiene, E., et al. (2021). Amantadine inhibits known and novel ion channels encoded by SARS-CoV-2 in vitro. Scientific Reports, 11(1), 22993. [Link]
  • Dr.Oracle. (2025). What is the classification, indication, and mechanism of action of Amantadine? [Link]
  • Pellicciari, R., et al. (1980). Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives. Arzneimittelforschung, 30(12), 2103-5. [Link]
  • Kolocouris, N., et al. (1994). Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of Medicinal Chemistry, 37(18), 2896-902. [Link]
  • PubChem. (n.d.). This compound.
  • Zoidis, G., et al. (2012). Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 22(24), 7600-3. [Link]
  • Lee, J. Y., et al. (2014). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. Bioorganic & Medicinal Chemistry Letters, 24(1), 283-7. [Link]
  • Wang, H., et al. (2025). Discovery of adamantane-based α-hydroxycarboxylic acid derivatives as potent M2-S31N blockers of influenza A virus. Bioorganic Chemistry, 166, 109124. [Link]
  • Kulakov, I. V., et al. (2022). Synthesis of novel rimantadine and adamantane-1-carboxylic acid derivatives with 1,2-azole fragments. Odessa University Chemical Journal, 1(1). [Link]

Sources

development of antimicrobial agents from 4-Oxoadamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Development of Novel Antimicrobial Agents from 4-Oxoadamantane-1-carboxylic Acid

Introduction: The Rationale for Adamantane Scaffolds

Adamantane's unique physicochemical properties, particularly its high lipophilicity and rigid three-dimensional structure, make it an attractive moiety for drug design.[1] The incorporation of an adamantyl group can enhance a molecule's ability to permeate biological membranes, a critical step in reaching intracellular targets or disrupting the membrane itself.[2][3] While early adamantane derivatives like Amantadine targeted viral ion channels, recent research has pivoted towards their potential as antibacterial and antifungal agents.[4][5][6] The proposed mechanism of action for many of these newer compounds relates to their ability to interact with and disrupt the integrity of bacterial phospholipid membranes.[2]

This compound serves as an ideal and versatile starting point. The carboxylic acid at the C1 bridgehead position and the ketone at the C4 position provide orthogonal chemical handles for a variety of synthetic modifications, enabling a combinatorial approach to library synthesis for antimicrobial screening.

Part 1: Synthetic Strategies and Protocols

The development of a diverse library of compounds is crucial for identifying potent antimicrobial leads. Here, we present two primary synthetic pathways originating from this compound, targeting its distinct functional groups.

Diagram: Synthetic Pathways from this compound

G cluster_0 Pathway 1: Carboxylic Acid Modification cluster_1 Pathway 2: Ketone Modification start 4-Oxoadamantane- 1-carboxylic Acid acid_chloride Acid Chloride Intermediate start->acid_chloride SOCl₂ or (COCl)₂ schiff_bases Schiff Base / Imine Library (R-NH₂) start->schiff_bases Primary Amine (R-NH₂) Acid Catalyst, Dean-Stark hydrazones Hydrazone / Semicarbazone Library (R-NH-NH₂) start->hydrazones Hydrazine Derivative (e.g., Thiosemicarbazide) amides Amide Library (R-NH₂) acid_chloride->amides Amine (R-NH₂) esters Ester Library (R-OH) acid_chloride->esters Alcohol (R-OH)

Caption: General synthetic routes for derivatizing this compound.

Protocol 1.1: Synthesis of N-Aryl Amide Derivatives

This protocol details the conversion of the carboxylic acid to an amide. Amide synthesis is a robust reaction that allows for the introduction of a wide variety of substituents. The conversion first to an acid chloride is a common and efficient method.

Rationale: The conversion of the carboxylic acid to a more reactive acid chloride facilitates the subsequent nucleophilic attack by an amine. This two-step process is often higher yielding than direct amide coupling, especially with less nucleophilic amines. Dichloromethane (DCM) is chosen as a solvent for its inertness and ability to dissolve the starting materials. Pyridine acts as a mild base to neutralize the HCl byproduct generated during the reaction.

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM (10 mL/mmol).

    • Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add one drop of dimethylformamide (DMF) as a catalyst.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

    • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

  • Amide Formation:

    • Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol).

    • In a separate flask, dissolve the desired substituted amine (e.g., aniline, benzylamine) (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.

    • Slowly add the amine solution to the acid chloride solution at 0 °C.

    • Stir the reaction at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4][5]

Protocol 1.2: Synthesis of Thiosemicarbazone Derivatives

This protocol targets the ketone functional group to form thiosemicarbazones, a class of compounds known for their biological activities.[1]

Rationale: The reaction between a ketone and a hydrazine derivative (thiosemicarbazide in this case) forms a C=N double bond, known as a hydrazone. This reaction is typically catalyzed by a small amount of acid, which protonates the ketone's oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the thiosemicarbazide. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in ethanol (15 mL/mmol), add thiosemicarbazide (1.1 eq).

  • Add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Heat the mixture to reflux and stir for 6-8 hours. Monitor the reaction by TLC.

  • After completion, allow the mixture to cool to room temperature. A precipitate often forms.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the resulting residue by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the thiosemicarbazone derivative using ¹H NMR, ¹³C NMR, IR (noting the C=N and C=S stretches), and Mass Spectrometry.[1]

Part 2: Protocols for Antimicrobial Efficacy Evaluation

Once a library of derivatives is synthesized, they must be screened for antimicrobial activity. The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound.[7][8]

Diagram: Antimicrobial Susceptibility Testing (AST) Workflow

AST_Workflow prep 1. Compound & Media Prep dilution 3. Serial Dilution in 96-Well Plate prep->dilution inoculum 2. Inoculum Standardization inoculate 4. Plate Inoculation inoculum->inoculate dilution->inoculate incubate 5. Incubation (37°C, 18-24h) inoculate->incubate mic 6. MIC Determination (Lowest concentration with no visible growth) incubate->mic mbc 7. MBC Determination (Subculture from clear wells) mic->mbc result Bacteriostatic vs. Bactericidal Activity mbc->result

Caption: Standard workflow for MIC and MBC determination.

Protocol 2.1: Broth Microdilution for MIC Determination

Rationale: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] It is quantitative, reproducible, and suitable for screening multiple compounds simultaneously.[8] Standardization of the bacterial inoculum is critical for obtaining reliable and comparable results.[7]

Materials:

  • Synthesized adamantane derivatives

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Step-by-Step Methodology:

  • Compound Stock Preparation: Prepare a stock solution of each adamantane derivative at 10 mg/mL in DMSO. Note: DMSO concentration in the final well should not exceed 1-2% to avoid toxicity to the bacteria.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline or MHB.

    • Vortex thoroughly and adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

    • Dilute this standardized suspension 1:100 in fresh MHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Create a working solution of your test compound (e.g., at 256 µg/mL) in MHB. Add 200 µL of this solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no compound, no bacteria).

  • Inoculation:

    • Within 30 minutes of preparation, add 10 µL of the final diluted bacterial inoculum (from step 2) to wells 1 through 11. This brings the final volume in each well to ~110 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 35-37 °C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)

Rationale: The MBC test is performed after the MIC to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). It is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Step-by-Step Methodology:

  • Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.

  • Using a calibrated loop or pipette, take a 10 µL aliquot from each of these wells (and the growth control well).

  • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 35-37 °C for 18-24 hours.

  • The MBC is the lowest concentration that shows no bacterial growth (or a colony count reduced by ≥99.9% compared to the initial inoculum).

Part 3: Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the this compound scaffold allows for the elucidation of SAR. By comparing the MIC values of different derivatives, researchers can identify the structural features that are critical for antimicrobial potency.

Key Considerations for SAR:

  • Lipophilicity: The adamantane cage itself imparts significant lipophilicity. Modifications that further increase this property might enhance activity against Gram-positive bacteria by improving membrane interaction, but excessive lipophilicity can lead to poor solubility and off-target toxicity.

  • Electronic Effects: Adding electron-withdrawing or electron-donating groups to an aromatic ring substituent can modulate the molecule's polarity and hydrogen bonding capacity, influencing its interaction with bacterial targets.

  • Steric Hindrance: The size and shape of substituents can affect how the molecule binds to its target or inserts into the bacterial membrane.

Example Data Table (Hypothetical):

Compound IDModification at C1 (Amide)Modification at C4 (Ketone)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
AD-001 N-phenyl=O64>128
AD-002 N-(4-chlorophenyl)=O1664
AD-003 N-(4-nitrophenyl)=O832
AD-004 -COOH=N-NH-C(=S)NH₂32>128
AD-005 N-(4-chlorophenyl)=N-NH-C(=S)NH₂416

References

  • Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books.
  • Rutkauskaite, A., et al. (2023). Adamantane appended antimicrobial supramolecular self-associating amphiphiles. Taylor & Francis Online.
  • Methodologies for Antimicrobial Susceptibility Testing. bioMérieux.
  • Wanger, A. (2023). Antimicrobial Susceptibility Testing.
  • Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing.
  • Cockerill, F. R., et al. (2012). Antimicrobial Susceptibility Testing Protocols. ASM Press.
  • Popiołek, Ł., & Biernasiuk, A. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
  • Kholodov, Y. A., et al. (2024).
  • Abdellattif, M. H., et al. (2023). Novel Adamantane-Linked Isothiourea Derivatives as Potential Chemotherapeutic Agents. ACS Omega, NIH.
  • Structures of some based adamantane antimicrobial compounds.
  • Ghorab, M. M., et al. (2016). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides. Molecules, NIH.
  • Amantadine: Classification, Indication, and Mechanism of Action. Dr.Oracle.
  • Rutkauskaite, A., et al. (2023). Adamantane appended antimicrobial supramolecular self-associating amphiphiles.
  • Orzeszko, A., et al. (2000). Synthesis and Antimicrobial Activity of New Adamantane Derivatives I. Acta Biochimica Polonica, PubMed.
  • Synthesis and antimicrobial activity of new adamantane derivatives I.

Sources

Application Notes and Protocols: 4-Oxoadamantane-1-carboxylic Acid in the Synthesis of Neuroprotective Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Scaffold in Neuroprotection

The adamantane cage, a rigid, lipophilic, and perfectly tetrahedral hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure allows for precise spatial orientation of functional groups, making it an ideal building block for designing compounds that interact with specific biological targets. In the realm of neurodegenerative diseases, adamantane derivatives have shown significant promise, most notably with the development of Memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[1] The rigid adamantane moiety is thought to position the pharmacophoric amino group optimally within the ion channel of the NMDA receptor.[2]

4-Oxoadamantane-1-carboxylic acid is a particularly attractive starting material for the synthesis of novel neuroprotective agents. The presence of two distinct functional groups—a ketone and a carboxylic acid—at bridgehead positions offers versatile handles for chemical modification, allowing for the creation of diverse libraries of compounds for screening and optimization. The carboxylic acid can be converted into a variety of functional groups, such as amides, esters, and alcohols, while the ketone provides a site for reactions like reductive amination, enabling the introduction of various amine-containing substituents. This dual functionality allows for the exploration of a wide chemical space in the quest for new and more effective neuroprotective therapies.

Synthetic Strategies and Protocols

The following protocols outline the synthesis of a novel neuroprotective compound starting from this compound. The synthetic route is designed to be robust and adaptable, allowing for the generation of a variety of derivatives for structure-activity relationship (SAR) studies.

Protocol 1: Synthesis of N-(2-aminoethyl)-4-oxoadamantane-1-carboxamide

This protocol describes the synthesis of an amide derivative of this compound, a key intermediate for further functionalization.

Step 1: Activation of this compound

  • Rationale: The carboxylic acid is converted to a more reactive species, an acid chloride, to facilitate the subsequent amidation reaction. Thionyl chloride is a common and effective reagent for this transformation.

  • Procedure:

    • To a solution of this compound (1.0 g, 5.15 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere, add thionyl chloride (0.75 mL, 10.3 mmol) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-oxoadamantane-1-carbonyl chloride. This product is typically used in the next step without further purification.

Step 2: Amidation with N-Boc-ethylenediamine

  • Rationale: The activated acid chloride is reacted with a protected diamine, N-Boc-ethylenediamine, to form the amide bond. The Boc protecting group is used to prevent side reactions with the second amino group.

  • Procedure:

    • Dissolve the crude 4-oxoadamantane-1-carbonyl chloride in anhydrous dichloromethane (20 mL).

    • In a separate flask, dissolve N-Boc-ethylenediamine (0.91 g, 5.67 mmol) and triethylamine (1.44 mL, 10.3 mmol) in anhydrous dichloromethane (10 mL).

    • Add the solution of the acid chloride dropwise to the diamine solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford tert-butyl (2-(4-oxoadamantane-1-carboxamido)ethyl)carbamate.

Step 3: Deprotection to Yield the Final Product

  • Rationale: The Boc protecting group is removed under acidic conditions to yield the free amine.

  • Procedure:

    • Dissolve the purified product from Step 2 in a solution of 4 M HCl in 1,4-dioxane (10 mL).

    • Stir the reaction mixture at room temperature for 2 hours.

    • The product will precipitate as the hydrochloride salt.

    • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain N-(2-aminoethyl)-4-oxoadamantane-1-carboxamide hydrochloride.

Compound Starting Material Reagents Yield (%) Purity (%)
4-Oxoadamantane-1-carbonyl chloride This compoundThionyl chloride, DMF>95 (crude)-
tert-butyl (2-(4-oxoadamantane-1-carboxamido)ethyl)carbamate 4-Oxoadamantane-1-carbonyl chlorideN-Boc-ethylenediamine, Triethylamine70-80>95 (after chromatography)
N-(2-aminoethyl)-4-oxoadamantane-1-carboxamide hydrochloride tert-butyl (2-(4-oxoadamantane-1-carboxamido)ethyl)carbamate4 M HCl in dioxane85-95>98
Protocol 2: Reductive Amination for the Synthesis of Amino-Adamantane Derivatives

This protocol details a method to introduce an amino group at the 4-position of the adamantane core, a key pharmacophore for NMDA receptor antagonism.

  • Rationale: The ketone group of N-(2-aminoethyl)-4-oxoadamantane-1-carboxamide can be converted to an amine via reductive amination. This reaction involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

  • Procedure:

    • Dissolve N-(2-aminoethyl)-4-oxoadamantane-1-carboxamide hydrochloride (0.5 g, 1.73 mmol) and ammonium acetate (1.33 g, 17.3 mmol) in methanol (20 mL).

    • Add sodium cyanoborohydride (0.22 g, 3.46 mmol) in one portion.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

    • Concentrate the mixture under reduced pressure.

    • Partition the residue between dichloromethane and water.

    • Basify the aqueous layer with 2 M NaOH to pH > 10 and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography on silica gel (eluent: dichloromethane/methanol/ammonia gradient) to afford N-(2-aminoethyl)-4-aminoadamantane-1-carboxamide.

Mechanism of Action: Targeting Neuronal Excitotoxicity

Many neurodegenerative disorders are characterized by a phenomenon known as excitotoxicity, where excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to neuronal damage and death.[2] Adamantane derivatives, such as the well-known drug Memantine, exert their neuroprotective effects by acting as uncompetitive antagonists of the NMDA receptor.[1]

This means they only block the channel when it is open, a state induced by the presence of the neurotransmitter glutamate. This voltage-dependent and use-dependent mechanism of action is crucial, as it allows for the preservation of normal synaptic transmission while preventing the pathological, sustained activation of the NMDA receptor that leads to excitotoxicity.

The synthesized 4-aminoadamantane derivatives are designed to mimic this mechanism of action. The positively charged amino group at the 4-position is hypothesized to interact with the magnesium binding site within the NMDA receptor channel, effectively blocking the excessive influx of calcium ions that triggers the downstream cascade of neurotoxic events.

NMDA_Receptor_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Glutamate Release Ca_Channel Ca²⁺ Channel (Open) NMDA_Receptor->Ca_Channel Activation Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_Channel->Excitotoxicity Excessive Ca²⁺ Influx Neuroprotection Neuroprotection Ca_Channel->Neuroprotection Reduced Ca²⁺ Influx Adamantane_Derivative 4-Aminoadamantane Derivative Adamantane_Derivative->Ca_Channel Channel Block Biological_Evaluation_Workflow Synthesis Synthesis of Adamantane Derivatives In_Vitro_Screening In Vitro Screening (NMDA Receptor Binding Assay) Synthesis->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (Glutamate-Induced Excitotoxicity) In_Vitro_Screening->Cell_Based_Assays In_Vivo_Models In Vivo Models of Neurodegeneration Cell_Based_Assays->In_Vivo_Models Lead_Optimization Lead Optimization (SAR Studies) In_Vivo_Models->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Caption: Workflow for the biological evaluation of neuroprotective compounds.

Protocol 3: In Vitro Neuroprotection Assay

This protocol describes a cell-based assay to evaluate the neuroprotective effects of the synthesized compounds against glutamate-induced excitotoxicity.

  • Rationale: This assay mimics the excitotoxic conditions found in neurodegenerative diseases and allows for the quantification of a compound's ability to protect neurons from glutamate-induced cell death.

  • Procedure:

    • Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.

    • Compound Treatment: Pre-incubate the cells with various concentrations of the synthesized adamantane derivatives for 1 hour.

    • Glutamate Challenge: Add glutamate to the culture medium to a final concentration that induces significant cell death (e.g., 50-100 µM).

    • Incubation: Incubate the cells for 24 hours.

    • Cell Viability Assessment: Measure cell viability using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium. [3] 6. Data Analysis: Calculate the percentage of neuroprotection afforded by each compound at different concentrations and determine the EC₅₀ value.

Assay Purpose Endpoint Typical Results
NMDA Receptor Binding Assay To determine the affinity of the compounds for the NMDA receptor.IC₅₀ valueActive compounds will show low micromolar to nanomolar IC₅₀ values.
Glutamate-Induced Excitotoxicity Assay To assess the neuroprotective efficacy of the compounds in a cell-based model.EC₅₀ valueEffective neuroprotective compounds will exhibit low EC₅₀ values.
In Vivo Models (e.g., stroke models) To evaluate the in vivo efficacy and pharmacokinetic properties of the compounds.Reduction in infarct volume, improved neurological scoreA significant reduction in neuronal damage and functional improvement is desired.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of novel neuroprotective compounds. The protocols and workflows outlined in this application note provide a framework for the rational design, synthesis, and evaluation of new adamantane derivatives targeting NMDA receptor-mediated excitotoxicity. The unique structural features of the adamantane scaffold, combined with the potential for diverse chemical modifications, make this an exciting area for the development of new therapies for a range of devastating neurodegenerative diseases.

References

  • Memantine hydrochloride is a medicine used for the treatment of Alzheimer's disease. A number of methods for the preparation of memantine hydrochloride have been reported.
  • This compound is a fully characterized chemical compound used as a reference standard of API Adamantane.
  • The neuroprotective activity in vitro was evaluated primarily with 500 micromol x L(-1)
  • This compound | C11H14O3 | CID 2842515 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity inform
  • Potent and selective antagonist activity at N-methyl-D-aspartate (NMDA) receptor sites in neonatal rat motoneurones was shown by compounds in which the 3-substituent was, or contained, a 2'-carboxyethyl or 2'-phosphonoethyl moiety.
  • Memantine hydrochloride, a non-competitive antagonist of NMDA‐type glutamate receptors, is known to suppress the progression of symptoms in Alzheimer's disease.
  • In this article, a simple, concise two-step synthesis of memantine hydrochloride from 1,3-dimethyl-adamantane via N-formamido-3,5-dimethyl-adamantane with an improved overall yield of 83% was developed.
  • The preparation and binding affinity of a series of tetrahydroisoquinoline carboxylic acids at the N-methyl-D-aspartate (NMDA) subtype of the glutamate receptor is described, together with a molecular modeling analysis of NMDA agonists and antagonists.
  • The synthesis process of memantine hydrochloride by direct amino
  • A methodology for synthesis of 3-acetylamino-, 3-acetylaminophenyl- and 3-hydroxyadamantane-1-carboxylic acids.
  • The invention relates to a medicine-memantine hydrochloride synthesized from 1-chloro-3,5-dimethyladamantane as an initial raw m
  • Carboxyfullerenes as neuroprotective agents.
  • An Improved Synthesis of Amantadine Hydrochloride.
  • Synthesis of New 1-Adamantanecarboxylic Acid Deriv
  • The current drugs for AD, including acetylcholinesterase inhibitors (AChEIs) and memantine, a NMDA receptor antagonist, only temporarily ameliorate cognitive decline, but are unable to stop or reverse the progression of dementia.
  • Synthesis of novel rimantadine and adamantane-1-carboxylic acid deriv
  • Carboxylic Acid Bioisosteres Boost Nurr1 Agonist Selectivity.
  • Discovery and Optimization of Adamantane Carboxylic Acid Derivatives as Potent Diacylglycerol Acyltransferase 1 Inhibitors for the Potential Tre
  • Novel 1,2,4-Oxadiazole Deriv
  • Different carboxylic acid derivatives have very different reactivities, acyl chlorides and bromides being the most reactive and amides the least reactive...
  • NMDA receptor antagonists are a class of drugs that work to antagonize, or inhibit the action of, the N-Methyl-D-aspart
  • N-Acyl Derivatives of 4-Phenoxyaniline as Neuroprotective Agents.
  • Green synthesis of nanoparticles using medicinal plants as an eco-friendly and therapeutic potential approach for neurodegener

Sources

Application Notes and Protocols for the Quantification of 4-Oxoadamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Oxoadamantane-1-carboxylic acid is a functionalized derivative of adamantane, a rigid, polycyclic hydrocarbon. The unique cage-like structure of adamantane imparts desirable properties such as high lipophilicity and metabolic stability, making its derivatives valuable scaffolds in medicinal chemistry and materials science. Accurate quantification of this compound is critical in various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control of active pharmaceutical ingredients (APIs).

This comprehensive guide provides detailed analytical methods for the robust quantification of this compound in diverse matrices. We present three distinct, field-proven protocols leveraging Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Each method is detailed with an emphasis on the scientific rationale behind procedural choices, ensuring both technical accuracy and practical applicability.

Method 1: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale and Applicability:

LC-MS/MS is the gold standard for quantifying low-concentration analytes in complex biological matrices due to its exceptional sensitivity and selectivity. This method is ideal for pharmacokinetic studies in plasma or serum. The protocol employs a straightforward protein precipitation for sample cleanup, followed by reversed-phase chromatography. Given that this compound possesses both a carboxylic acid and a ketone group, it can be ionized in either positive or negative mode. Negative ion mode is often preferred for carboxylic acids, detecting the deprotonated molecule [M-H]⁻.

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile, 300 µL) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant evap Evaporate to Dryness supernatant->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into UPLC/HPLC recon->inject sep C18 Reversed-Phase Separation inject->sep ion Electrospray Ionization (ESI) sep->ion msms Tandem Mass Spectrometry (MRM Mode) ion->msms integrate Integrate Peak Areas (Analyte & IS) msms->integrate curve Generate Calibration Curve integrate->curve quant Quantify Concentration curve->quant

Caption: LC-MS/MS workflow for this compound.

Protocol: LC-MS/MS Quantification

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), e.g., this compound-¹³C₅ (if available) or a structurally similar analog.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other biological matrix)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions from the stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS at a concentration of 100 ng/mL in methanol.

  • Sample Preparation (Protein Precipitation): [1]

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, quality control (QC) sample, or calibration standard.

    • Add 20 µL of the IS working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute at high speed.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

3. LC-MS/MS Instrumental Conditions:

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    0.5 5
    4.0 95
    5.0 95
    5.1 5

    | 6.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI).

  • Ionization Mode: Negative (ESI-).

  • Key Parameters (to be optimized):

    • Capillary Voltage: ~3.0 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~400°C

    • Desolvation Gas Flow: ~800 L/hr

  • MRM Transitions (Proposed): The exact mass of this compound (C₁₁H₁₄O₃) is 194.09. The deprotonated molecule [M-H]⁻ would be m/z 193.1. A likely fragmentation would involve the loss of CO₂ (44 Da) from the carboxylic acid group.

    Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV)
    This compound 193.1 149.1 ([M-H-CO₂]⁻) Optimize (e.g., 15-25)

    | Internal Standard (IS) | Dependent on IS | Dependent on IS | Optimize |

4. Method Validation:

  • The method should be validated according to ICH M10 guidelines.[2]

  • Parameters: Selectivity, linearity, accuracy, precision, limit of quantification (LOQ), and stability.

  • Expected Performance:

    Parameter Expected Range/Value
    Linearity (r²) ≥ 0.99
    LOQ 0.5 - 5 ng/mL
    Accuracy (% Bias) Within ±15% (±20% at LOQ)

    | Precision (%RSD) | ≤ 15% (≤ 20% at LOQ) |

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Rationale and Applicability:

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is non-volatile due to its polar carboxylic acid and ketone functionalities. Therefore, a two-step derivatization is required to increase its volatility.[3][4] First, methoximation converts the ketone group into a stable oxime. Second, silylation converts the acidic proton of the carboxyl group into a trimethylsilyl (TMS) ester. This method is highly specific and suitable for matrices where high sensitivity is needed and derivatization is feasible.

Experimental Workflow: GC-MS with Derivatization

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Dried Sample Extract methox Step 1: Methoximation (Methoxyamine HCl in Pyridine) sample->methox silylation Step 2: Silylation (MSTFA) methox->silylation reaction Incubate at 60-70°C silylation->reaction inject Inject into GC reaction->inject sep Capillary Column Separation (e.g., DB-5ms) inject->sep ion Electron Ionization (EI) sep->ion ms Mass Spectrometry (Scan or SIM mode) ion->ms integrate Integrate Peak Area ms->integrate curve Generate Calibration Curve integrate->curve quant Quantify Concentration curve->quant

Caption: GC-MS workflow including the essential derivatization steps.

Protocol: GC-MS Quantification

1. Materials and Reagents:

  • Sample extract (dried residue, obtained from LLE or SPE).

  • Methoxyamine hydrochloride.

  • Pyridine (anhydrous).

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), optionally with 1% TMCS as a catalyst.

  • Ethyl acetate (GC grade).

2. Derivatization Procedure:

  • Note: All steps must be performed under anhydrous conditions to prevent hydrolysis of reagents and derivatives.

    • To the dried sample extract in a GC vial, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

    • Cap the vial tightly and vortex. Heat at 60°C for 60 minutes to complete the methoximation of the keto group.[3]

    • Cool the vial to room temperature.

    • Add 80 µL of MSTFA.

    • Cap the vial tightly, vortex, and heat at 70°C for 45 minutes to complete the silylation of the carboxyl group.

    • Cool to room temperature before injection.

3. GC-MS Instrumental Conditions:

  • GC System: Gas chromatograph with an autosampler.

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection).

  • Oven Temperature Program:

    • Initial: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • Mass Spectrometer: Single quadrupole or ion trap.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230°C.

  • MS Quad Temperature: 150°C.

  • Acquisition Mode:

    • Full Scan: m/z 50-500 for initial method development.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the derivatized analyte and IS.

Method 3: Routine Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale and Applicability:

HPLC-UV is a robust, cost-effective, and widely available technique suitable for quality control and analysis of bulk substances or formulated products where analyte concentrations are relatively high. This compound lacks a strong chromophore, meaning its UV absorbance is weak and occurs at low wavelengths (~210 nm), where interference from other compounds is common.[5][6] This method is therefore best suited for relatively clean samples. For improved sensitivity and specificity, pre-column derivatization with a UV-active agent could be employed, but this protocol details the direct analysis method.

Experimental Workflow: HPLC-UV

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject 10-20 µL filter->inject sep C18 Reversed-Phase Separation detect UV Detection at 210 nm integrate Integrate Peak Area detect->integrate curve Generate Calibration Curve quant Quantify Concentration

Caption: A straightforward workflow for HPLC-UV analysis.

Protocol: HPLC-UV Quantification

1. Materials and Reagents:

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Phosphoric acid or Trifluoroacetic acid (TFA).

  • Ultrapure water.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare serial dilutions from the stock solution using the mobile phase as the diluent to cover a concentration range of 1-100 µg/mL.

  • Sample Preparation (Bulk Drug): Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. HPLC Instrumental Conditions:

  • HPLC System: System equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in water (e.g., 40:60 v/v). The ratio must be optimized to achieve a suitable retention time (typically 3-10 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

4. Method Validation:

  • The method should be validated according to relevant guidelines (e.g., ICH Q2(R1)).

  • Expected Performance:

    Parameter Expected Range/Value
    Linearity (r²) ≥ 0.998
    LOQ 0.5 - 2 µg/mL
    Accuracy (% Recovery) 98.0 - 102.0%

    | Precision (%RSD) | ≤ 2.0% |

Summary and Method Selection

The choice of analytical method depends critically on the specific requirements of the study, including the sample matrix, required sensitivity, available equipment, and throughput needs.

MethodPrimary ApplicationSensitivitySelectivityThroughputKey Consideration
LC-MS/MS Bioanalysis (PK, metabolism)Very High (pg/mL to ng/mL)Very HighHighGold standard for complex matrices
GC-MS Trace analysis, metabolomicsHigh (ng/mL)Very HighMediumRequires chemical derivatization
HPLC-UV Quality Control, bulk analysisLow (µg/mL)ModerateHighBest for high-concentration, clean samples

By selecting the appropriate method and carefully following the detailed protocols, researchers can achieve reliable and accurate quantification of this compound to support their drug development and scientific research endeavors.

References

  • Bibel Lab Update. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • Lorkiewicz, P. et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC.
  • LCGC International. (2008). Derivatization of Carbonyl Compounds for GC-MS Analysis.
  • Kataoka, H. (n.d.). Acids: Derivatization for GC Analysis.
  • TSI Journals. (n.d.). A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTA.
  • Noguchi, K. et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids.
  • ResearchGate. (2013). Biological activity of adamantane analogues.
  • Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. PubMed.
  • LCGC International. (2015). Important Aspects of UV Detection for HPLC.
  • Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • Gomez-Gomez, A. et al. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. OUCI.
  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices.
  • ResearchGate. (2025). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method.
  • Sobczak, A. et al. (2013). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. PubMed.
  • National Institutes of Health (NIH). (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • MDPI. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
  • Element Lab Solutions. (n.d.). HPLC UV detection.
  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples.
  • Agilent. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column.
  • Gniazdowska, E. et al. (2023). ICH M10 guideline - a harmonized global approach to bioanalysis. Prospects in Pharmaceutical Sciences.
  • ResearchGate. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • European Journal of Pharmaceutical and Medical Research. (2025). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RIVAROXABAN IN HUMAN PLASMA BY RP-HPLC.
  • International Journal of Pharmaceutical and Bio-Medical Analysis. (2025). “Bio-Analytical Method Development and Validation for The Estimation of Capecitabine in Plasma by Using RP-HPLC Method”.

Sources

Application Notes and Protocols: Strategic Protection of 4-Oxoadamantane-1-carboxylic Acid in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Imperative of 4-Oxoadamantane-1-carboxylic Acid

This compound is a key building block in contemporary drug discovery and development. Its rigid, three-dimensional adamantane cage imparts favorable pharmacokinetic properties such as high lipophilicity and metabolic stability to drug candidates. The presence of two distinct and reactive functional groups—a ketone and a carboxylic acid—offers versatile handles for molecular elaboration. However, this dual reactivity also presents a significant challenge in multi-step syntheses, necessitating a robust and strategic approach to protecting groups to achieve chemoselectivity. This guide provides a detailed overview of protecting group strategies, complete with field-proven protocols and the underlying mechanistic rationale, to empower researchers in their synthetic endeavors.

Strategic Considerations for Protecting Group Selection

The successful synthesis of complex molecules featuring the this compound scaffold hinges on the judicious selection of protecting groups. The ideal protecting group should be:

  • Easy to install in high yield under mild conditions.

  • Stable to a wide range of reaction conditions planned for subsequent steps.

  • Removable in high yield under conditions that do not affect other functional groups in the molecule.

Furthermore, for molecules requiring modification at both the ketone and carboxylic acid positions, an orthogonal protecting group strategy is essential. Orthogonal protecting groups can be removed independently of one another, allowing for the selective deprotection and reaction of one functional group while the other remains masked.[1][2][3][4]

Protecting the Ketone: The Acetal Strategy

The ketone functionality in this compound is susceptible to nucleophilic attack. To prevent unwanted side reactions during transformations targeting the carboxylic acid, the ketone is commonly protected as an acetal, most frequently a cyclic ketal.[5][6][7] Cyclic ketals, such as 1,3-dioxolanes, are favored due to their enhanced stability compared to their acyclic counterparts.[6]

Mechanism of Ketal Formation

Ketal formation is an acid-catalyzed reversible reaction. The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. A diol, such as ethylene glycol, then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and the elimination of water lead to the formation of the stable cyclic ketal. To drive the equilibrium towards the product, water is typically removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus.[5][8]

Experimental Protocol: Ketal Protection of this compound

Objective: To selectively protect the ketone of this compound as a 1,3-dioxolane.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask equipped with a Dean-Stark apparatus and condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Add a sufficient volume of toluene to dissolve the starting material and to fill the Dean-Stark trap.

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the reaction mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 4-(1,3-dioxolan-2-yl)adamantane-1-carboxylic acid.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Deprotection of the Ketal

The ketal protecting group is readily removed by acid-catalyzed hydrolysis.[8] The presence of excess water drives the equilibrium back towards the ketone and the diol.

Experimental Protocol: Ketal Deprotection

Objective: To deprotect the ketal and regenerate the ketone functionality.

Materials:

  • 4-(1,3-Dioxolan-2-yl)adamantane-1-carboxylic acid

  • Acetone

  • Water

  • Dilute hydrochloric acid (e.g., 1 M HCl) or other acid catalyst

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the ketal-protected compound in a mixture of acetone and water.

  • Add a catalytic amount of dilute hydrochloric acid.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected this compound.

Protecting the Carboxylic Acid: Esterification Strategies

The carboxylic acid moiety can be masked as an ester to prevent its acidic proton from interfering with base-catalyzed reactions or to prevent its participation in nucleophilic acyl substitution reactions.[9] Common ester protecting groups include methyl, ethyl, and benzyl esters. The choice of ester depends on the desired deprotection conditions.

Benzyl Ester Protection

Benzyl esters are particularly useful as they are stable to a wide range of conditions but can be cleaved under mild, neutral conditions via catalytic hydrogenolysis.[10]

Mechanism of Benzyl Ester Formation (Fischer Esterification)

The formation of a benzyl ester from a carboxylic acid and benzyl alcohol is typically achieved through Fischer esterification.[11][12] This is an acid-catalyzed equilibrium reaction where the carboxylic acid is protonated, activating it towards nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate eliminates water to form the ester. The reaction is driven to completion by removing water.

Experimental Protocol: Benzyl Esterification of this compound

Objective: To protect the carboxylic acid of this compound as a benzyl ester.

Materials:

  • This compound

  • Benzyl alcohol

  • Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

  • Toluene or another suitable solvent for azeotropic water removal

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with a Dean-Stark apparatus and condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of benzyl alcohol (can be used as the solvent or with a co-solvent like toluene).

  • Add a catalytic amount of concentrated sulfuric acid or p-TsOH.

  • Set up the apparatus for azeotropic removal of water (Dean-Stark trap if using a co-solvent).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude benzyl 4-oxoadamantane-1-carboxylate by column chromatography or recrystallization.

Deprotection of the Benzyl Ester

The benzyl ester is conveniently cleaved by catalytic hydrogenolysis, a reaction that is typically clean and proceeds under mild conditions.[10][13][14] This method involves the use of a palladium catalyst and a hydrogen source.

Experimental Protocol: Hydrogenolysis of Benzyl Ester

Objective: To deprotect the benzyl ester and regenerate the carboxylic acid.

Materials:

  • Benzyl 4-oxoadamantane-1-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Methanol or ethyl acetate as solvent

  • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the benzyl ester in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or at a set pressure).

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected this compound.

Data Presentation: Comparison of Protecting Group Strategies

Protecting GroupFunctional Group ProtectedProtection ConditionsDeprotection ConditionsStability
1,3-Dioxolane (Ketal) KetoneEthylene glycol, acid catalyst (e.g., p-TsOH), azeotropic removal of waterAqueous acid (e.g., HCl in acetone/water)Stable to bases, nucleophiles, and reducing agents.
Benzyl Ester Carboxylic AcidBenzyl alcohol, acid catalyst (e.g., H₂SO₄), heatCatalytic hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions (that don't cause hydrolysis).
t-Butyl Ester Carboxylic AcidIsobutylene, acid catalystStrong acid (e.g., TFA in DCM)Stable to basic conditions and hydrogenolysis.

Orthogonal Protecting Group Strategy in Action

A powerful application of these protecting groups is an orthogonal strategy where both the ketone and carboxylic acid can be selectively manipulated. For instance, one could first protect the ketone as a ketal, then perform a series of reactions on the free carboxylic acid. Subsequently, the carboxylic acid could be protected as a benzyl ester, followed by deprotection of the ketal to unmask the ketone for further transformations. The final step would be the removal of the benzyl ester via hydrogenolysis. This approach provides maximum flexibility in complex synthetic routes.

Visualizing the Workflow

Protection_Deprotection_Workflow cluster_ketone Ketone Protection/Deprotection cluster_acid Carboxylic Acid Protection/Deprotection Start_K 4-Oxoadamantane- 1-carboxylic acid Protected_K 4-(1,3-Dioxolan-2-yl)adamantane- 1-carboxylic acid Start_K->Protected_K Ethylene glycol, p-TsOH, Toluene, Reflux Protected_K->Start_K Aq. HCl, Acetone/H2O, RT Start_A 4-Oxoadamantane- 1-carboxylic acid Protected_A Benzyl 4-oxoadamantane- 1-carboxylate Start_A->Protected_A Benzyl alcohol, H2SO4, Reflux Protected_A->Start_A H2, Pd/C, MeOH, RT

Caption: Workflow for the protection and deprotection of the ketone and carboxylic acid functionalities of this compound.

Conclusion

The strategic use of protecting groups is paramount for the successful synthesis of complex molecules derived from this compound. By understanding the principles of protection, deprotection, and orthogonality, and by employing robust protocols such as those detailed in this guide, researchers can navigate the challenges of multi-step synthesis with greater efficiency and control. The judicious application of ketal and benzyl ester protecting groups, as outlined, provides a reliable and versatile toolkit for the development of novel therapeutics based on the adamantane scaffold.

References

  • Ivleva, E. A., et al. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 56(8), 1399-1411.
  • ChemRxiv. (2021).
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Application Notes and Protocols for the Scale-Up Synthesis of 4-Oxoadamantane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, with its rigid, lipophilic, and three-dimensional cage structure, has emerged as a privileged scaffold in medicinal chemistry. Its unique topology allows for precise spatial orientation of functional groups, leading to enhanced binding affinity and selectivity for various biological targets. Derivatives of adamantane have found therapeutic applications as antiviral, anti-diabetic, and neuroprotective agents. 4-Oxoadamantane-1-carboxylic acid, in particular, serves as a key intermediate in the synthesis of a diverse range of pharmacologically active compounds, making its efficient and scalable production a topic of considerable interest to researchers in drug development.

This application note provides a comprehensive guide to the scale-up synthesis of this compound, detailing a robust two-step process commencing from readily available adamantane. The protocols are designed to be scalable and are accompanied by in-depth explanations of the underlying chemical principles, safety considerations, and purification techniques to ensure the production of high-purity material suitable for pharmaceutical research and development.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is strategically divided into two key transformations:

  • Carboxylation of Adamantane via the Koch-Haaf Reaction: This initial step introduces a carboxylic acid group at a bridgehead position of the adamantane core, yielding 1-adamantanecarboxylic acid. The Koch-Haaf reaction is a well-established and scalable method for the carboxylation of tertiary alkanes.[1]

  • Oxidation of 1-Adamantanecarboxylic Acid: The second step involves the selective oxidation of a secondary C-H bond at the C4 position of the adamantane cage to a ketone. This transformation is achieved using a strong oxidizing agent, such as chromic acid.[2]

Synthesis_Pathway Adamantane Adamantane Step1 Step 1: Koch-Haaf Reaction (Formic Acid, Sulfuric Acid) Adamantane->Step1 Intermediate 1-Adamantanecarboxylic Acid Step1->Intermediate Step2 Step 2: Chromic Acid Oxidation (CrO3, Acetic Acid, Water) Intermediate->Step2 Product This compound Step2->Product Experimental_Workflow Start Dissolve 1-Adamantanecarboxylic Acid in Acetic Acid Add_CrO3 Prepare and Slowly Add Chromium Trioxide Solution Start->Add_CrO3 Cool to 10-15°C React Maintain Reaction Temperature and Monitor Progress (TLC) Add_CrO3->React Maintain temp. below 25°C Quench Quench with Isopropanol and Pour into Ice-Water React->Quench After completion Filter Filter the Crude Product Quench->Filter Recrystallize Recrystallize from Acetone/Water Filter->Recrystallize Dry Dry the Purified Product Recrystallize->Dry

Caption: Experimental workflow for the oxidation step.

  • Dissolution: In a 3 L three-necked flask equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 100 g of 1-adamantanecarboxylic acid in 1 L of glacial acetic acid.

  • Preparation of Oxidant: In a separate beaker, carefully and slowly dissolve 111 g of chromium trioxide in 100 mL of water. Caution: This is an exothermic process.

  • Addition of Oxidant: Cool the solution of 1-adamantanecarboxylic acid to 10-15°C. Slowly add the chromium trioxide solution from the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 25°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess oxidant by the slow addition of isopropanol until the orange color of Cr(VI) is replaced by the green color of Cr(III).

  • Precipitation: Pour the reaction mixture into 5 L of an ice-water slurry with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is colorless.

  • Purification: Recrystallize the crude product from a mixture of acetone and water to yield pure this compound as a white to light yellow crystalline solid. [3] Expected Yield: 60-70% Melting Point: Approximately 197-198°C [4]

Safety and Waste Disposal

  • Chromic Acid: Chromic acid and other Cr(VI) compounds are potent carcinogens and strong oxidizers. [5]Always handle these chemicals in a fume hood with appropriate PPE. Avoid contact with organic materials, as this can lead to fires or explosions. [6]* Waste Disposal: Chromium-containing waste must be disposed of as hazardous waste according to institutional and regulatory guidelines. [7][8]Do not pour chromium waste down the drain. The Cr(VI) waste should be reduced to the less toxic Cr(III) before disposal. This can be achieved by treatment with a reducing agent such as sodium bisulfite.

Conclusion

The two-step synthetic route detailed in this application note provides a reliable and scalable method for the production of this compound. By following the outlined protocols and adhering to the stringent safety precautions, researchers can efficiently synthesize this valuable intermediate for applications in drug discovery and development. The provided rationale for each step and the troubleshooting insights aim to empower scientists to adapt and optimize these procedures for their specific laboratory and pilot plant settings.

References

  • National Center for Biotechnology Information (2023). Toxicological Profile for Chromium. In Agency for Toxic Substances and Disease Registry (US).
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  • Reddit (2023). What is the proper PPE for chromic acid?
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  • ScienceMadness.org (2015). Disposal of hexavalent chromium.
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  • Quora (2021). How to dispose of chromium trioxide.
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  • ResearchGate (2025). Oxidation of Adamantanecarboxylic Acids in the KMnO4–KOH–H2O System.
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  • Catalysts (2020). One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols.
  • Master Organic Chemistry (2025). Reagent Friday: Chromic Acid, H2CrO4.
  • PubChem (n.d.). 1-Adamantanecarboxylic acid.
  • YouTube (2021). 12.8 Oxidation of Alcohols by Chromic Acid and PCC | Organic Chemistry.
  • Chemistry Notes (n.d.). Chromic acid oxidation: Mechanism and examples.
  • YouTube (2021). 12.8 Oxidation of Alcohols by Chromic Acid and PCC | Organic Chemistry.
  • Google Patents (n.d.). RU2412930C1 - Method of producing 1-adamantane carboxylic acid.

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Application Notes and Protocols for the Integration of 4-Oxoadamantane-1-carboxylic Acid in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of 4-Oxoadamantane-1-carboxylic acid as a unique monomer in polymer chemistry. While the incorporation of adamantane derivatives into polymers is a well-established strategy to enhance material properties, the specific application of this compound is an emerging area with significant potential. This document offers detailed theoretical and practical guidance on its use in the synthesis of high-performance polyesters and polyamides, complete with experimental protocols and characterization considerations. The protocols provided are based on established principles of polycondensation chemistry, offering a robust starting point for research and development.

The adamantane moiety, a rigid diamondoid hydrocarbon, is a valuable building block in polymer science. Its cage-like structure, when incorporated into a polymer backbone, imparts exceptional properties such as high thermal stability, increased glass transition temperatures (Tg), and enhanced mechanical strength.[1] this compound is a particularly interesting monomer as it possesses two distinct functional groups: a carboxylic acid for polymerization and a ketone group at the 4-position. This bifunctionality opens up possibilities for creating polymers with a pendant keto group, which can be further modified post-polymerization to introduce additional functionalities.

I. Synthesis of High-Performance Polyesters

Application Note: The synthesis of polyesters from this compound and a suitable diol can be achieved through melt or solution polycondensation. The resulting polyesters are expected to exhibit high thermal stability and a high glass transition temperature due to the rigid adamantane core. The pendant ketone group remains available for subsequent chemical modifications. Melt polycondensation is often preferred for its solvent-free nature, making it a more environmentally friendly and industrially scalable process.[2]

Experimental Protocol: Melt Polycondensation of this compound with 1,4-Butanediol

This protocol describes the synthesis of a polyester via a two-stage melt polycondensation reaction.[3]

Materials:

  • This compound (1 equivalent)

  • 1,4-Butanediol (1.2 equivalents)

  • Titanium(IV) butoxide (catalyst, 200-300 ppm)

  • Antioxidant (e.g., Irganox 1010, 0.1 wt%)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a vacuum pump.

Procedure:

Stage 1: Esterification

  • Charge the reactor with this compound, 1,4-butanediol, and the antioxidant.

  • Purge the reactor with dry nitrogen for 30 minutes to create an inert atmosphere.

  • Heat the mixture to 180-200°C under a slow stream of nitrogen with continuous stirring.

  • The esterification reaction will commence, producing water as a byproduct, which is removed through the distillation column.

  • Continue this stage for 2-4 hours, or until the theoretical amount of water has been collected.

Stage 2: Polycondensation

  • Add the Titanium(IV) butoxide catalyst to the reactor.

  • Gradually increase the temperature to 220-240°C.

  • Slowly apply a vacuum, reducing the pressure to below 1 Torr over 30-60 minutes.

  • The polycondensation reaction proceeds with the removal of excess 1,4-butanediol. The viscosity of the melt will increase as the polymer chain grows.

  • Continue the reaction under high vacuum for 3-5 hours, monitoring the viscosity by the torque on the stirrer.

  • Once the desired viscosity is reached, stop the reaction by removing the heat and breaking the vacuum with nitrogen.

  • Extrude the molten polymer from the reactor and allow it to cool before granulation.

Characterization: The resulting polyester can be characterized by various techniques to determine its properties:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester linkages and the presence of the ketone group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural analysis.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.[4]

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[5]

Logical Workflow for Polyester Synthesis

Polyester_Synthesis cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Polycondensation A Charge Reactor: This compound, 1,4-Butanediol, Antioxidant B Inert Atmosphere (Nitrogen Purge) A->B C Heat to 180-200°C B->C D Water Removal (Distillation) C->D E Add Catalyst (Titanium(IV) butoxide) D->E Oligomer Formation F Heat to 220-240°C E->F G Apply Vacuum (<1 Torr) F->G H High Viscosity Melt G->H I I H->I Polymer Extrusion & Granulation

Caption: Workflow for the two-stage melt polycondensation of a polyester from this compound.

II. Synthesis of High-Performance Polyamides

Application Note: Aromatic polyamides are renowned for their exceptional thermal and mechanical properties. The incorporation of the adamantane structure can further enhance these characteristics while potentially improving solubility and processability.[6] The synthesis of polyamides from this compound and a diamine can be effectively carried out using the Yamazaki-Higashi phosphorylation polycondensation method. This method avoids the need for highly reactive acid chlorides and proceeds under milder conditions.[7]

Experimental Protocol: Phosphorylation Polycondensation of this compound with 4,4'-Oxydianiline

This protocol details the synthesis of a polyamide using a direct polycondensation technique.[8]

Materials:

  • This compound (1 equivalent)

  • 4,4'-Oxydianiline (ODA) (1 equivalent)

  • N-Methyl-2-pyrrolidone (NMP) (solvent)

  • Lithium chloride (LiCl) (solubilizing agent)

  • Pyridine (acid scavenger)

  • Triphenyl phosphite (TPP) (condensing agent)

Equipment:

  • Flame-dried, three-necked flask with a mechanical stirrer, nitrogen inlet, and condenser.

Procedure:

  • In the reaction flask, dissolve this compound, 4,4'-oxydianiline, and lithium chloride in NMP under a nitrogen atmosphere.

  • Add pyridine to the solution and stir until a homogeneous mixture is obtained.

  • Add triphenyl phosphite to the reaction mixture.

  • Heat the solution to 100-110°C and maintain for 3-4 hours. The viscosity of the solution will increase as the polymerization progresses.

  • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Collect the fibrous polymer by filtration, wash thoroughly with hot water and methanol to remove any residual solvent and byproducts.

  • Dry the polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Characterization: Similar to polyesters, the resulting polyamide should be characterized to determine its structure and properties using techniques such as FTIR, NMR, GPC, DSC, and TGA.

Logical Workflow for Polyamide Synthesis

Polyamide_Synthesis A Dissolve Monomers & Reagents: This compound, 4,4'-Oxydianiline, LiCl, Pyridine in NMP B Add Condensing Agent: Triphenyl Phosphite (TPP) A->B C Heat to 100-110°C (3-4 hours) B->C D Precipitate in Methanol C->D E Filter, Wash, and Dry D->E F Characterization E->F

Caption: Workflow for the phosphorylation polycondensation of a polyamide from this compound.

III. Post-Polymerization Modification of the Pendant Keto Group

Application Note: The presence of the ketone functionality on the adamantane moiety of the polymer backbone offers a versatile handle for post-polymerization modification. This allows for the tailoring of the polymer's properties or the attachment of specific molecules, such as drugs or imaging agents. One common and efficient method for modifying ketone groups is through oxime ligation, which involves the reaction of the ketone with an aminooxy-functionalized molecule.[9]

Potential Modifications:

  • Hydrophilicity: Attachment of polyethylene glycol (PEG) chains to improve water solubility.

  • Bioconjugation: Covalent linkage of peptides, proteins, or other bioactive molecules.

  • Cross-linking: Introduction of cross-linking agents to form polymer networks.

General Protocol for Oxime Ligation:

  • Dissolve the ketone-containing polymer in a suitable solvent (e.g., DMF, DMSO).

  • Add an excess of the aminooxy-functionalized molecule.

  • Add a catalyst, such as aniline, to accelerate the reaction.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Purify the modified polymer by dialysis or precipitation.

IV. Expected Properties of Polymers Derived from this compound

The incorporation of the this compound moiety is anticipated to result in polymers with a unique combination of properties.

PropertyExpected OutcomeRationale
Thermal Stability High decomposition temperatures.The rigid and stable adamantane cage structure enhances the overall thermal resistance of the polymer chain.[5]
Glass Transition Temp. Significantly elevated Tg compared to analogous polymers without the adamantane group.The bulky adamantane unit restricts segmental motion of the polymer chains, requiring more energy for the transition from a glassy to a rubbery state.[1]
Solubility Potentially improved solubility in organic solvents compared to other high-performance aromatic polymers.The non-planar, three-dimensional structure of adamantane can disrupt chain packing and reduce crystallinity, leading to better solubility.[6]
Mechanical Properties High modulus and good mechanical strength.The inherent rigidity of the adamantane structure contributes to the stiffness and strength of the polymer.
Functionality Versatile for post-polymerization modification.The pendant ketone group provides a reactive site for a variety of chemical transformations.[9]

References

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  • Patel, H., Agrawal, P., & Varia, T. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. RASĀYAN Journal of Chemistry, 17(2), 1234-1241.
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Application Notes and Protocols for 4-Oxoadamantane-1-carboxylic acid as a Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design and the Emergence of Rigid Scaffolds

Proteolysis Targeting Chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1][2][3][4] These heterobifunctional molecules consist of two key ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2][4] This linker is far more than a simple spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][5] While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used, there is a growing interest in rigid linkers for their potential to pre-organize the PROTAC into a bioactive conformation, thereby enhancing the stability of the ternary complex (POI-PROTAC-E3 ligase) and improving drug-like properties.[3][6]

This guide focuses on the application of 4-oxoadamantane-1-carboxylic acid, a rigid, three-dimensional scaffold, as a linker in PROTAC development. Its inherent rigidity can reduce the entropic penalty upon binding and orient the two ligands in a spatially defined manner, potentially leading to more potent and selective protein degradation.

The Rationale for Employing this compound in PROTACs

The adamantane cage is a highly rigid and lipophilic diamondoid structure. The incorporation of a ketone and a carboxylic acid at the 1 and 4 positions, respectively, provides two distinct points for chemical modification, making it an attractive linker scaffold.

Key Advantages of the this compound Linker:

  • Structural Rigidity: The adamantane core restricts conformational flexibility, which can pre-organize the PROTAC into an optimal orientation for ternary complex formation. This can lead to enhanced cooperativity between the POI and the E3 ligase, resulting in more efficient ubiquitination and degradation.

  • Improved Pharmacokinetics: The rigid structure can impart greater metabolic stability compared to flexible linkers, which are more susceptible to enzymatic degradation. This can lead to a longer in vivo half-life and improved drug exposure.

  • Enhanced Cell Permeability: The lipophilic nature of the adamantane cage can improve the passive diffusion of the PROTAC across cell membranes, a common challenge for these relatively large molecules.

  • Three-Dimensional Diversity: The non-planar, globular shape of the adamantane linker allows for the exploration of a wider range of spatial orientations for the two ligands compared to linear linkers.

Diagrammatic Representation of a PROTAC with a this compound Linker

PROTAC_Structure cluster_PROTAC PROTAC Molecule POI_Ligand Protein of Interest (POI) Ligand Linker This compound POI_Ligand->Linker Amide Bond E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand Amide Bond

Caption: General structure of a PROTAC utilizing a this compound linker.

Synthetic Protocols for PROTACs Incorporating this compound

The synthesis of a PROTAC with a this compound linker typically involves a modular approach with sequential amide bond formations. The following protocols provide a general framework.

Protocol 1: Synthesis of the Linker-E3 Ligase Ligand Conjugate

This protocol describes the coupling of this compound to an E3 ligase ligand that has a free amine group (e.g., pomalidomide derivatives).

Materials:

  • This compound

  • Amine-functionalized E3 Ligase Ligand (e.g., 4-aminomethyl-pomalidomide)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the purified linker-E3 ligase ligand conjugate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis of the Final PROTAC Molecule

This protocol describes the coupling of the linker-E3 ligase ligand conjugate (which now has a free ketone group on the adamantane) to a POI ligand with a free amine. This step involves a reductive amination.

Materials:

  • Linker-E3 Ligase Ligand Conjugate (from Protocol 1)

  • Amine-functionalized POI Ligand

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Preparative reverse-phase high-performance liquid chromatography (HPLC) system

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the linker-E3 ligase ligand conjugate (1.0 eq) and the amine-functionalized POI ligand (1.2 eq) in anhydrous DCE.

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 6-18 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final crude PROTAC molecule by preparative reverse-phase HPLC to achieve high purity (>95%).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Experimental Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Synthesis of Linker-E3 Ligase Conjugate cluster_step2 Step 2: Final PROTAC Assembly A This compound + Amine-functionalized E3 Ligase Ligand B Amide Coupling (HATU, DIPEA, DMF) A->B C Purification (Silica Gel Chromatography) B->C D Linker-E3 Ligase Conjugate C->D E Linker-E3 Ligase Conjugate + Amine-functionalized POI Ligand D->E Intermediate Product F Reductive Amination (NaBH(OAc)₃, DCE) E->F G Purification (Preparative HPLC) F->G H Final PROTAC Molecule G->H

Caption: A two-step synthetic workflow for a PROTAC using a this compound linker.

Characterization and Data Analysis

Thorough characterization of the synthesized PROTAC is crucial to ensure its identity, purity, and stability.

Analytical Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidation and confirmation of covalent bond formation.Peaks corresponding to the POI ligand, E3 ligase ligand, and the adamantane linker should be present and correctly assigned.
High-Resolution Mass Spectrometry (HRMS) Determination of the exact mass and confirmation of the molecular formula.The observed mass should match the calculated mass of the final PROTAC molecule.
Analytical HPLC Assessment of purity.A single major peak with >95% purity is desired for biological assays.
Solubility Assays Determination of aqueous solubility.Important for ensuring bioavailability and suitability for in vitro and in vivo studies.

Biological Evaluation of Adamantane-Linked PROTACs

Once synthesized and characterized, the PROTAC's biological activity must be evaluated.

Protocol 3: Western Blot Analysis of Target Protein Degradation

Materials:

  • Cancer cell line expressing the POI

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration and calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Troubleshooting and Considerations

  • Low Yield in Amide Coupling: Ensure all reagents and solvents are anhydrous. Consider using alternative coupling reagents or optimizing the reaction temperature and time.

  • Poor Solubility of the Final PROTAC: The lipophilicity of the adamantane linker may reduce the aqueous solubility of the final PROTAC. Strategies to mitigate this include the incorporation of polar functional groups on the POI or E3 ligase ligands.

  • "Hook Effect": At high concentrations, PROTACs can exhibit a "hook effect," where the degradation efficiency decreases due to the formation of binary complexes (POI-PROTAC or E3 ligase-PROTAC) instead of the productive ternary complex. It is important to test a wide range of concentrations to observe the full dose-response curve.

Conclusion

This compound represents a promising rigid linker for the development of novel PROTACs. Its unique three-dimensional structure and favorable physicochemical properties offer the potential to design more potent, selective, and metabolically stable protein degraders. The protocols and guidelines presented here provide a foundation for researchers to explore the utility of this and other rigid linkers in their drug discovery efforts.

References

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs)
  • Targeted Protein Degradation by Chimeric Compounds using Hydrophobic E3 Ligands and Adamantane Moiety. PMC. [Link]
  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src.
  • Characteristic roadmap of linker governs the r
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC. [Link]
  • Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. NIH. [Link]
  • Building blocks and linkers for PROTAC synthesis. Pharmaceutical Business Review. [Link]
  • Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]
  • Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilit
  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
  • Click chemistry in the development of PROTACs.
  • Applications of Covalent Chemistry in Targeted Protein Degrad
  • Recent Advances in PROTACs for Drug Targeted Protein Research. PubMed Central. [Link]

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Application Notes and Protocols: Functionalization of the Keto Group in 4-Oxoadamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxoadamantane-1-carboxylic acid is a rigid, bifunctional scaffold of significant interest in medicinal chemistry and materials science. Its three-dimensional structure and the orthogonal reactivity of its keto and carboxylic acid moieties make it a valuable building block for creating highly structured molecules. This guide provides a comprehensive overview of synthetic strategies to selectively functionalize the ketone at the C4 position. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-tested protocols, and discuss the rationale behind experimental design, empowering researchers to leverage this versatile molecule in their discovery programs.

Introduction: The Strategic Value of the Adamantane Cage

The adamantane core, a perfectly symmetrical, strain-free diamondoid structure, imparts unique physicochemical properties to molecules. Its lipophilicity enhances membrane permeability, a crucial factor in drug design, while its rigid framework allows for precise spatial positioning of functional groups, enabling optimized interactions with biological targets. This compound (CAS 56674-87-4)[1] presents two key points for chemical modification: a nucleophilic carboxylic acid and an electrophilic ketone.[2] The ability to selectively manipulate the keto group, while preserving the carboxylic acid (or vice-versa), is paramount for its use as a versatile synthon.

This document will focus exclusively on the transformations of the C4-keto group, a common handle for introducing diverse functionalities.

Core Functionalization Strategies and Mechanistic Insights

The reactivity of the ketone in this compound is governed by the standard principles of carbonyl chemistry.[2] However, the bulky adamantane cage can introduce steric hindrance that may influence reaction rates and equilibria. The primary challenge in many of these transformations is the presence of the acidic carboxylic acid proton, which is incompatible with many strongly basic or nucleophilic reagents, such as Grignard reagents.[3][4] This often necessitates a protection strategy for the carboxylic acid or the use of reaction conditions that are tolerant of the acidic proton.

Here, we explore the most robust and widely applicable methods for modifying the keto group.

2.1. Reductive Functionalizations

The most fundamental transformation is the reduction of the ketone to a secondary alcohol, yielding 4-hydroxyadamantane-1-carboxylic acid.[5] This transformation is a gateway to further functionalization, such as etherification or esterification at the newly formed hydroxyl group.

Mechanistic Rationale: Hydride-based reducing agents are ideal for this conversion. Sodium borohydride (NaBH₄) is a mild and selective reagent that will reduce ketones in the presence of carboxylic acids. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide during aqueous workup yields the alcohol.

G cluster_main Reduction of Ketone to Alcohol Start 4-Oxoadamantane- 1-carboxylic acid Reagent NaBH₄ in Protic Solvent (e.g., Ethanol/Water) Intermediate Alkoxide Intermediate Workup Aqueous Acid Workup (e.g., dilute HCl) Product 4-Hydroxyadamantane- 1-carboxylic acid

Reductive amination is a powerful method for converting the ketone directly into a primary, secondary, or tertiary amine.[6] This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ.[6] This is arguably one of the most important transformations for building libraries of drug-like molecules.

Mechanistic Rationale: The reaction begins with the nucleophilic attack of an amine on the carbonyl carbon, followed by dehydration to form an imine (or enamine). A reducing agent present in the reaction mixture then reduces the C=N double bond to a C-N single bond.[6] The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are mild enough not to reduce the starting ketone but are reactive enough to reduce the intermediate iminium ion.[7]

G cluster_main Reductive Amination Pathway Start 4-Oxoadamantane- 1-carboxylic acid Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Imine Imine/Iminium Ion Intermediate Reducer Reducing Agent (e.g., NaBH(OAc)₃) Product 4-Amino-adamantane- 1-carboxylic acid Derivative

2.2. Carbon-Carbon Bond Forming Reactions

The Wittig reaction is a cornerstone of organic synthesis for converting ketones into alkenes.[8][9] This allows for the introduction of an exocyclic double bond on the adamantane framework, which can serve as a handle for a wide array of further transformations (e.g., epoxidation, dihydroxylation, polymerization).

Mechanistic Rationale: The reaction involves a phosphorus ylide (the Wittig reagent) attacking the carbonyl carbon.[9] This leads to a zwitterionic intermediate called a betaine, which rapidly rearranges to a four-membered ring intermediate, the oxaphosphetane. The driving force of the reaction is the decomposition of the oxaphosphetane into the desired alkene and a highly stable triphenylphosphine oxide byproduct.[8] The stability of the ylide influences the stereochemistry of the resulting alkene, though for a terminal alkene from a ketone, this is not a factor.[8] Due to the steric bulk of the adamantane core, less reactive, stabilized ylides may struggle to react.[10]

The addition of organometallic reagents like Grignard or organolithium reagents allows for the formation of tertiary alcohols by adding an alkyl, aryl, or vinyl group to the carbonyl carbon.[11][12]

Mechanistic Rationale: These reactions proceed via the nucleophilic addition of the carbanionic portion of the organometallic reagent to the carbonyl carbon.[12] A critical consideration is the high basicity of these reagents.[12] They will readily deprotonate the carboxylic acid, consuming one equivalent of the reagent and preventing the desired carbonyl addition.[3][4] Therefore, the carboxylic acid must be protected prior to the addition, typically as an ester (e.g., methyl or ethyl ester). After the Grignard addition, the protecting group can be removed by hydrolysis.

2.3. Formation of C=N Bonds: Oximes and Hydrazones

Reacting the ketone with hydroxylamine (NH₂OH) yields an oxime.[13] Oximes are stable, crystalline derivatives that are useful for characterization and can also serve as intermediates for further reactions, such as the Beckmann rearrangement to form lactams.[14]

Mechanistic Rationale: This is a condensation reaction, similar to imine formation. Hydroxylamine acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration under mildly acidic conditions yields the C=N double bond of the oxime.[13][15] The reaction is typically straightforward and high-yielding.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Reduction to 4-Hydroxyadamantane-1-carboxylic acid
Parameter Value
Starting Material This compound (1.0 eq)
Reagent Sodium borohydride (NaBH₄) (1.5 eq)
Solvent Ethanol / Water (4:1 v/v)
Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield >90%

Procedure:

  • Dissolve this compound in a 4:1 mixture of ethanol and water in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions over 15 minutes. Gas evolution (hydrogen) may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly acidify with 1M HCl until the pH is ~2-3 to quench excess NaBH₄ and protonate the product.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The structure can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.[16]

Protocol 2: Reductive Amination with Benzylamine
Parameter Value
Starting Material This compound (1.0 eq)
Reagents Benzylamine (1.1 eq), Sodium triacetoxyborohydride (1.5 eq)
Solvent Dichloroethane (DCE) or Tetrahydrofuran (THF)
Additive Acetic Acid (catalytic, ~5 mol%)
Temperature Room Temperature
Reaction Time 12-24 hours
Typical Yield 70-85%

Procedure:

  • To a stirred suspension of this compound in dichloroethane, add benzylamine followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise over 20 minutes. The reaction is mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: Wittig Olefination to form 4-Methylene-adamantane-1-carboxylic acid
Parameter Value
Starting Material This compound (1.0 eq)
Reagent Methyltriphenylphosphonium bromide (1.2 eq)
Base Potassium tert-butoxide (t-BuOK) (1.2 eq)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 6-12 hours
Typical Yield 65-80%

Procedure:

  • Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C and add potassium tert-butoxide portion-wise. The mixture will turn a characteristic bright yellow, indicating the formation of the ylide. Stir at 0 °C for 1 hour.

  • Reaction: Dissolve this compound in a separate flask with anhydrous THF.

  • Slowly add the solution of the keto-acid to the ylide suspension at 0 °C via cannula.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours. The yellow color will fade as the reaction progresses.

  • Quench the reaction by adding water.

  • Acidify the mixture with 1M HCl to pH ~2.

  • Extract the product with ethyl acetate (3x). The triphenylphosphine oxide byproduct may be partially soluble in the organic layer.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to separate the product from triphenylphosphine oxide.

Troubleshooting and Optimization
Issue Potential Cause Suggested Solution
Low Yield in Grignard Reaction Incomplete protection of the carboxylic acid.Ensure complete conversion to the ester before adding the Grignard reagent. Use excess protecting agent if necessary.
Wet glassware or solvents.Flame-dry all glassware and use anhydrous solvents. Grignard reagents are highly sensitive to moisture.[4]
Incomplete Wittig Reaction Steric hindrance.Use a more reactive, non-stabilized ylide. Increase reaction temperature or time. Consider the Schlosser modification for enhanced reactivity.[8]
Ylide decomposition.Prepare the ylide fresh and use it immediately. Ensure the base is of high quality.
Side products in Reductive Amination Reduction of the starting ketone.Use a more selective reducing agent like NaBH(OAc)₃. Ensure imine formation is favored before adding the reductant.
Dialkylation of primary amine.Use a larger excess of the primary amine to favor mono-alkylation.
Conclusion

The C4-keto group of this compound is a versatile functional handle that provides access to a wide range of molecular architectures. Through fundamental transformations such as reduction, reductive amination, and olefination, researchers can introduce new functionalities with high degrees of control. Understanding the mechanistic principles and potential pitfalls, particularly the management of the acidic proton, is key to successfully employing this valuable building block in the synthesis of novel therapeutics and advanced materials.

References
  • Organic Chemistry Portal. Grignard Reaction. [Link]
  • ADICHEMISTRY.
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  • Wipf, P. The Wittig Reaction. University of Pittsburgh. [Link]
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  • PubChem, National Institutes of Health. 4-hydroxyadamantane-1-carboxylic Acid. [Link]
  • Procter, D. J., et al. A practical catalytic reductive amination of carboxylic acids.
  • Norris, J. Reaction of carboxylic acid derivatives with Grignard reagents. YouTube. [Link]
  • Organic Chemistry Portal. Wittig Reaction. [Link]
  • Wikipedia.
  • Wikipedia. Wittig reaction. [Link]
  • Pidko, E. A., et al. Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Eindhoven University of Technology. [Link]
  • Royal Society of Chemistry. Catalytic hydrogenation of short chain carboxylic acids typical of model compound found in bio-oils. [Link]
  • Istrati, D., et al. Wittig and Wittig–Horner Reactions under Sonication Conditions.
  • Google Patents. Process for producing hydroxy adamantane carboxylic acid compounds.
  • Royal Society of Chemistry. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]
  • Organic Reactions.
  • PubChem, National Institutes of Health. This compound. [Link]
  • Royal Society of Chemistry. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. [Link]
  • Organic Chemistry Portal.
  • Organic Chemistry Portal. Synthesis of 1,4-keto carboxylic acids, esters and amides. [Link]
  • Master Organic Chemistry. Beckmann Rearrangement. [Link]
  • Mutti, F. G., et al. Chemoenzymatic one-pot reaction from carboxylic acid to nitrile via oxime.
  • Chemistry Steps. Ketone Functional Group. [Link]
  • Oriental Journal of Chemistry. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. [Link]
  • Royal Society of Chemistry.
  • Organic Chemistry Portal. 1,4-Keto carboxylic compound synthesis. [Link]
  • Wikipedia. Oxime. [Link]
  • ResearchGate.
  • Li, J., et al. Deoxygenative Functionalizations of Aldehydes, Ketones and Carboxylic Acids.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Product Formation in 4-Oxoadamantane-1-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Oxoadamantane-1-carboxylic acid is a key building block in medicinal chemistry and materials science, valued for the rigid, three-dimensional structure it imparts to molecules. Its synthesis, however, is a multi-step process that often presents challenges related to selectivity and byproduct formation. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting framework, focusing on the identification and mitigation of common side products encountered during the two primary stages of its synthesis: the carboxylation of the adamantane core and the subsequent oxidation to introduce the keto functionality.

The typical synthetic route involves:

  • Carboxylation: Formation of the precursor, 1-adamantanecarboxylic acid, from an adamantane starting material, commonly via the Koch-Haaf reaction.[1]

  • Oxidation: Selective oxidation of a secondary carbon on the 1-adamantanecarboxylic acid cage to yield the final 4-oxo product.

This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues that may arise during your experiments.

Part 1: Troubleshooting the Precursor Synthesis (1-Adamantanecarboxylic Acid)

The synthesis of the 1-adamantanecarboxylic acid precursor is foundational. The Koch-Haaf reaction, which uses formic acid as an in-situ source of carbon monoxide in a strong acid medium, is a common and robust method.[2][3] However, the highly acidic conditions and reactive intermediates can lead to specific impurities.

Q1: My yield of 1-adamantanecarboxylic acid is low, and I'm recovering unreacted adamantane. What are the likely causes?

A1: Low conversion in the Koch-Haaf reaction typically points to issues with the generation or stability of the critical 1-adamantyl carbocation intermediate.

  • Insufficient Acid Strength: The reaction requires a very strong acid, such as 96% sulfuric acid or oleum, to facilitate the formation of the tertiary carbocation from adamantane.[4] Using a lower concentration of sulfuric acid will dramatically reduce the reaction rate and yield.

  • Suboptimal Temperature: The reaction temperature must be carefully controlled, typically between 15-25°C.[3] Temperatures that are too low can slow the reaction to a halt, while excessively high temperatures can promote unwanted side reactions or decomposition.

  • Inefficient CO Generation: The decomposition of formic acid to carbon monoxide is catalyzed by the strong acid. Ensure that the formic acid is of high purity and that the addition rate is controlled to maintain the optimal reaction temperature.[2]

Q2: My NMR analysis shows aliphatic acid impurities that are not adamantane-based. Where are these coming from?

A2: These impurities often originate from the tert-butyl alcohol that is sometimes used in conjunction with formic acid.[4] In the strongly acidic medium, tert-butyl alcohol also forms a carbocation, which can be carboxylated to produce trimethylacetic acid (pivalic acid). Other C9 and C13 acids can also be formed from the tert-butyl alcohol.

Mitigation Strategy: The primary method to remove these more soluble acidic byproducts is during the workup. The ammonium salt of 1-adamantanecarboxylic acid is significantly less soluble in the aqueous ammonium hydroxide solution used during extraction and will precipitate, while the ammonium salts of the smaller aliphatic acids remain in solution.[4] A thorough wash of the collected ammonium salt precipitate is crucial.

Experimental Protocol: Synthesis of 1-Adamantanecarboxylic Acid

This protocol is adapted from a well-established procedure in Organic Syntheses.[1][4]

  • Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine adamantane (13.6 g, 0.100 mole), 96% sulfuric acid (470 g), and 100 mL of a solvent like carbon tetrachloride or cyclohexane.[2][4]

  • Initiation: Cool the stirred mixture to 15–20°C and add 1 mL of 98% formic acid.

  • Carboxylation: Prepare a solution of tert-butyl alcohol (29.6 g) in 98-100% formic acid (55 g). Add this solution dropwise over 1-2 hours, ensuring the reaction temperature is maintained between 17–25°C.

  • Completion & Quenching: Stir for an additional 30 minutes after the addition is complete. Carefully pour the reaction mixture onto crushed ice (approx. 700 g).[2]

  • Isolation: Separate the organic layer. Extract the aqueous layer with two portions of the solvent. Combine the organic extracts and extract the product into an aqueous phase using 15N ammonium hydroxide, which causes the ammonium 1-adamantanecarboxylate to precipitate.

  • Purification: Collect the ammonium salt by filtration. Suspend the salt in water and acidify with concentrated HCl to precipitate the free acid. Collect the solid, wash with water, and dry. Recrystallization from a methanol/water mixture yields the pure product.[3]

Part 2: Troubleshooting the Oxidation to this compound

The second stage, the oxidation of 1-adamantanecarboxylic acid, is often the most challenging due to the need for selectivity. The goal is to oxidize one of the four equivalent secondary (CH₂) groups to a ketone without affecting the four equivalent tertiary (CH) groups or the carboxylic acid function. Strong oxidizing agents like nitric acid/sulfuric acid mixtures are often employed.[5]

Synthesis_Workflow cluster_stage1 Stage 1: Carboxylation cluster_stage2 Stage 2: Oxidation Adamantane Adamantane KochHaaf Koch-Haaf Reaction (H₂SO₄, HCOOH) Adamantane->KochHaaf Precursor 1-Adamantanecarboxylic Acid KochHaaf->Precursor Oxidation Oxidation (e.g., HNO₃/H₂SO₄) Precursor->Oxidation FinalProduct 4-Oxoadamantane-1-carboxylic Acid Oxidation->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Q3: My final product is heavily contaminated with starting material. How can I drive the oxidation to completion?

A3: Incomplete conversion is a common issue and points to insufficient oxidizing power or non-optimal reaction conditions.

  • Oxidant Stoichiometry: Ensure the molar ratio of the oxidizing agent to the substrate is correct. For nitric/sulfuric acid systems, a specific ratio is critical for success.[6] An insufficient amount of oxidant will naturally lead to low conversion.

  • Reaction Temperature: Temperature plays a dual role. While higher temperatures increase the reaction rate, they can also promote over-oxidation and decomposition. A carefully optimized temperature, often starting at 0°C, is crucial.[6]

  • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion. Stopping the reaction prematurely will leave starting material, while extending it too long may increase byproduct formation.

Q4: I've isolated a major byproduct with a mass indicating the addition of one oxygen atom (M+16). What is it and how can I avoid it?

A4: This is almost certainly 4-hydroxyadamantane-1-carboxylic acid , the product of incomplete oxidation. The oxidation of a methylene (CH₂) group to a ketone (C=O) proceeds through an alcohol intermediate. If the reaction conditions are not sufficiently strong or the reaction is stopped prematurely, this hydroxy byproduct can be isolated.

Mitigation Strategy:

  • Increase Oxidizing Power: This can be achieved by slightly increasing the concentration of the oxidizing agent or by extending the reaction time.

  • Temperature Adjustment: A modest increase in reaction temperature may help push the oxidation from the alcohol to the ketone, but this must be balanced against the risk of over-oxidation (see Q5).

Q5: My analysis suggests the presence of dicarboxylic acids or other poly-oxygenated species. How are these formed?

A5: This is a classic case of over-oxidation . The adamantane cage has multiple tertiary and secondary C-H bonds that can be oxidized under harsh conditions.

  • 1,3-Adamantanedicarboxylic Acid: This is a common over-oxidation product when starting with 1-adamantanecarboxylic acid. The strong oxidizing conditions can attack a second tertiary C-H bond at the opposite bridgehead position.[5]

  • Diols and Keto-alcohols: Further oxidation at other secondary positions can lead to diols, triols, or keto-alcohols, complicating purification significantly.[7]

Mitigation Strategy: The key is precise control over reaction conditions.

  • Strict Stoichiometry: Use the minimum amount of oxidant necessary to consume the starting material. An excess of oxidant is the primary cause of over-oxidation.

  • Temperature Control: Maintain the recommended temperature profile. Over-oxidation is highly sensitive to temperature increases. Adding the oxidant slowly while cooling the reaction vessel is critical.[5][6]

Oxidation_Side_Products cluster_products SM 1-Adamantanecarboxylic Acid Hydroxy Side Product: 4-Hydroxyadamantane- 1-carboxylic Acid (Incomplete Oxidation) SM->Hydroxy [O] (mild) Keto Desired Product: 4-Oxoadamantane- 1-carboxylic Acid SM->Keto [O] (controlled) Diacid Side Product: Adamantane-1,3- dicarboxylic Acid (Over-oxidation) SM->Diacid [O] (excess) Hydroxy->Keto [O] (strong)

Caption: Formation pathways of key products and byproducts during oxidation.

Troubleshooting Summary for Oxidation Stage
Observed Problem Probable Cause Suggested Solution
High level of starting material Incomplete reactionIncrease reaction time; verify oxidant stoichiometry and concentration; slightly increase temperature if hydroxy byproduct is also seen.
Presence of 4-hydroxy byproduct Insufficient oxidizing strength or timeIncrease reaction time or modestly increase temperature; ensure oxidant is not degraded.
Presence of dicarboxylic acids Over-oxidationReduce amount of oxidizing agent; maintain strict low-temperature control during oxidant addition; do not let reaction run for an excessive time.
Complex mixture of products Lack of reaction controlRe-evaluate all parameters: temperature, stoichiometry, addition rates, and reaction time. Ensure vigorous stirring.

Part 3: General Purification and Analytical FAQs

Q6: What is the most effective general method for purifying the final product?

A6: A multi-step approach is usually required.

  • Acid-Base Extraction: The crude reaction mixture can be worked up by dissolving it in a base (e.g., NaOH solution) and washing with an organic solvent (e.g., ether) to remove any neutral impurities. The aqueous layer is then re-acidified with a strong acid (e.g., HCl) to precipitate the crude carboxylic acids.[8] This is effective at separating the desired acid from unreacted starting materials that might be less acidic or non-acidic byproducts.

  • Recrystallization: This is the most powerful technique for separating the desired 4-oxo product from the starting material and the 4-hydroxy byproduct. The difference in polarity between the keto, hydroxy, and simple alkane functionalities allows for separation using an appropriate solvent system, such as an acetone/water or methanol/water mixture.[5][6]

Q7: How can I use analytical techniques to identify the main components in my product mixture?

A7: Standard spectroscopic techniques are highly effective.[5]

  • ¹H NMR:

    • This compound: Will show characteristic signals for the protons adjacent to the ketone, which are shifted downfield compared to other cage protons. The overall spectrum will be less symmetric than the starting material.

    • 4-Hydroxyadamantane-1-carboxylic acid: Will show a signal for the proton on the carbon bearing the hydroxyl group (CH-OH), and a separate signal for the OH proton itself (which may exchange with D₂O).

    • 1-Adamantanecarboxylic acid: Has a relatively simple, symmetric spectrum.

  • ¹³C NMR: This is very definitive. The carbonyl (C=O) carbon of the ketone in the final product will have a characteristic chemical shift around 210-220 ppm, which is absent in the starting material and the hydroxy byproduct. The carboxylic acid carbonyl appears around 175-185 ppm in all three compounds.

  • IR Spectroscopy: The key is to look for the C=O stretching frequency. The desired product will show two C=O stretches: one for the carboxylic acid (~1700 cm⁻¹) and one for the ketone (~1725 cm⁻¹). The hydroxy byproduct will show the carboxylic acid C=O stretch and a broad O-H stretch (~3200-3500 cm⁻¹).

  • Mass Spectrometry (MS): Provides the molecular weight of each component, making it easy to distinguish between the starting material (C₁₁H₁₆O₂), the hydroxy byproduct (C₁₁H₁₆O₃), and the desired keto product (C₁₁H₁₄O₃).

References

  • ResearchGate. (n.d.). Koch-Haaf reactions of adamantanols.
  • Olah, G. A., & Olah, J. A. (1973). Superacid-catalyzed electrophilic formylation of adamantane with carbon monoxide competing with Koch-Haaf carboxylation. Journal of the American Chemical Society, 95(22), 7229–7233.
  • Tsubogo, T., et al. (2011). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry, 7, 1288–1293.
  • ResearchGate. (n.d.). Oxidation of Adamantanecarboxylic Acids in the KMnO4–KOH–H2O System.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Shokova, E. A., et al. (2020). One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. Molecules, 25(21), 5183.
  • Wikipedia. (n.d.). 1-Adamantanecarboxylic acid.
  • ResearchGate. (n.d.). Synthesis of New 1-Adamantanecarboxylic Acid Derivatives.
  • Science.org.ge. (n.d.). Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids and some Transformations.
  • Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid.
  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
  • Ivleva, E. A., et al. (2018). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 54(9), 1399–1407.
  • Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties.
  • Google Patents. (n.d.). RU2412930C1 - Method of producing 1-adamantane carboxylic acid.

Sources

Technical Support Center: Purification of 4-Oxoadamantane-1-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Oxoadamantane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this important synthetic intermediate. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the principles behind the purification process, enabling you to troubleshoot and optimize your experiments effectively.

Introduction: The Rationale for Recrystallization

This compound (C₁₁H₁₄O₃, MW: 194.23 g/mol ) is a rigid, cage-like molecule whose unique structure is valuable in medicinal chemistry.[1][2] Achieving high purity is critical for subsequent synthetic steps and for ensuring the integrity of biological data. Recrystallization is the purification technique of choice for this solid compound. It is a powerful method that relies on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[3] A successful recrystallization yields a crystalline solid of high purity, while impurities remain dissolved in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: While specific solubility data for this compound is not extensively published, a mixed-solvent system of methanol and water is highly recommended based on established procedures for closely related adamantane derivatives, such as 1-adamantanecarboxylic acid.[4] Methanol acts as the "good" solvent in which the compound is readily soluble when hot, while water acts as the "poor" or "anti-solvent" to decrease solubility and induce crystallization upon cooling. This system is effective at excluding both more polar and less polar impurities.

Q2: What are the common impurities I should be aware of?

A2: Impurities can arise from the starting materials, side-reactions, or degradation. A common synthetic route to adamantane carboxylic acids is the Koch-Haaf reaction, which can introduce smaller, more soluble carboxylic acids as byproducts. For instance, if t-butyl alcohol is used in the synthesis, trimethylacetic acid can be a significant impurity.[4] Additionally, if the adamantane core is formed from precursors, you may have other adamantane derivatives. In the synthesis of 1-adamantanecarboxylic acid, for example, the formation of 1,3-adamantanedicarboxylic acid is a possible side reaction that can be minimized.[5]

Q3: My compound is "oiling out" instead of forming crystals. What's wrong?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This is often due to the solution being too concentrated or being cooled too rapidly. The melting point of the impure solid may also be below the boiling point of the solvent. To resolve this, try the following:

  • Add more of the "good" solvent (methanol) to the hot solution to ensure the compound is fully dissolved and the solution is not supersaturated.

  • Ensure a slow cooling rate. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Re-heat the oiled-out mixture until a clear solution is formed (adding more solvent if necessary) and then cool it more slowly.

Q4: I'm getting a very low yield. How can I improve it?

A4: Low yield is a common issue in recrystallization. Here are the primary causes and their solutions:

  • Using too much solvent: This is the most frequent cause. Using the minimum amount of hot solvent required to dissolve the compound is critical. If you've added too much, you can carefully evaporate some of the solvent to re-saturate the solution.

  • Premature crystallization: If the compound crystallizes in the filter paper during hot filtration, you will lose a significant amount of product. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.

  • Washing with too much cold solvent: Washing the collected crystals is necessary to remove the impurity-laden mother liquor, but using an excessive amount of cold solvent will dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.

Q5: What is the expected melting point of pure this compound?

A5: The melting point is a crucial indicator of purity. For a pure compound, the melting range should be narrow (typically < 2°C). The reported melting point for 4-Oxo-1-adamantanecarboxylic acid is approximately 197-198°C .[6] A broad or depressed melting range indicates the presence of impurities.

Experimental Protocol: Two-Solvent Recrystallization

This protocol is adapted from a validated procedure for the closely related 1-adamantanecarboxylic acid and is expected to be highly effective for this compound.[4]

Materials and Solvents
Material/SolventPurposeKey Properties
Crude this compoundStarting materialSolid, may contain colored and/or soluble impurities.
Methanol (MeOH)"Good" solventDissolves the compound well at high temperatures.
Deionized Water (H₂O)"Poor" (anti-)solventThe compound is poorly soluble in water; used to induce crystallization.
Activated CharcoalDecolorizing agentHigh surface area to adsorb colored impurities (optional).
Step-by-Step Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and bring the mixture to a gentle boil using a hot plate. Continue adding methanol in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent ensures the solution will be saturated upon cooling, maximizing yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip's worth). Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it. Causality: This step removes insoluble impurities and activated charcoal. Pre-heating prevents the product from crystallizing prematurely in the funnel.

  • Inducing Crystallization: Reheat the clear filtrate to boiling. Add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated. Then, add a few drops of hot methanol until the solution becomes clear again. Causality: This brings the solution to the precise point of saturation at the boiling temperature, which is optimal for forming pure crystals upon cooling.

  • Cooling and Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold methanol/water mixture (in the same approximate ratio as the final crystallization solvent) to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

  • Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value.

Troubleshooting Guide

IssueObservationProbable Cause(s)Recommended Solution(s)
No Crystals Form Solution remains clear even after cooling in an ice bath.1. Too much solvent was used.2. The solution was not sufficiently saturated.1. Gently heat the solution to evaporate some of the solvent and then cool again.2. Scratch the inside of the flask with a glass rod to create nucleation sites.3. Add a "seed crystal" of pure compound if available.
"Oiling Out" A liquid layer separates from the solution instead of solid crystals.1. The solution is too concentrated.2. The solution was cooled too quickly.1. Reheat the solution and add more of the "good" solvent (methanol).2. Allow the solution to cool much more slowly.
Low Yield The mass of the recovered pure product is significantly less than the starting material.1. Too much solvent was used.2. Premature crystallization during hot filtration.3. Incomplete cooling.1. Use the minimum amount of hot solvent necessary.2. Ensure the filtration apparatus is pre-heated.3. Ensure the flask is thoroughly cooled in an ice bath.
Poor Purity The melting point of the recovered product is low and/or the range is broad.1. The cooling was too rapid, trapping impurities in the crystal lattice.2. The chosen solvent system is not effective for the specific impurities present.1. Repeat the recrystallization and allow the solution to cool more slowly.2. Consider an alternative solvent system after performing small-scale solubility tests.

Process Visualization

Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization & Isolation cluster_analysis Analysis crude Crude Product dissolve Dissolve in Minimal Hot Methanol crude->dissolve hot_filter Hot Gravity Filtration (if needed) dissolve->hot_filter saturate Add Hot Water to Turbidity, then Clarify hot_filter->saturate cool_slow Slow Cooling to RT, then Ice Bath saturate->cool_slow vac_filter Vacuum Filtration cool_slow->vac_filter wash Wash with Ice-Cold Solvent Mixture vac_filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure mp Melting Point Analysis pure->mp

Caption: Workflow for the two-solvent recrystallization of this compound.

Troubleshooting Logic

G cluster_issues cluster_solutions start Recrystallization Outcome no_xtal No Crystals Form start->no_xtal Problem oiling Compound Oils Out start->oiling Problem low_yield Low Yield start->low_yield Problem impure Product Impure (Low/Broad MP) start->impure Problem sol_no_xtal Concentrate Solution Scratch / Seed no_xtal->sol_no_xtal Solution sol_oiling Add More 'Good' Solvent Cool Slowly oiling->sol_oiling Solution sol_low_yield Use Less Solvent Pre-heat Funnel low_yield->sol_low_yield Solution sol_impure Cool More Slowly Re-crystallize impure->sol_impure Solution

Caption: Decision-making flowchart for troubleshooting common recrystallization issues.

References

  • PubChem. This compound.
  • Google Patents. Process for producing hydroxy adamantane carboxylic acid compounds.
  • Organic Syntheses. 1-adamantanecarboxylic acid. [Link]
  • Hexonsynth. Instock: this compound. [Link]
  • Axios Research. This compound - CAS - 56674-87-4. [Link]
  • WMF Pharmatech Inc. 1-Adamantane Carboxylic Acid. [Link]
  • ChemBK. 4-Oxo-1-adamantanecarboxylic acid. [Link]
  • Google Patents. Method of producing 1-adamantane carboxylic acid.
  • Google Patents.
  • PubChem. 4-hydroxyadamantane-1-carboxylic Acid.
  • Google Patents. Method of producing tribasic carboxylic acids of adamantane series.
  • Google P
  • CORE.
  • ResearchGate.
  • Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 4-Oxoadamantane-1-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-oxoadamantane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific organic synthesis. Here, we address frequent issues leading to low yields and provide scientifically grounded solutions to optimize your reaction outcomes.

I. Troubleshooting Guide: Diagnosing and Resolving Low Yields

This section is structured to help you identify the root cause of a low yield in your synthesis of this compound and provides actionable steps to rectify the issue.

Question 1: My reaction has stalled, or the conversion of the starting material, 4-hydroxyadamantane-1-carboxylic acid, is incomplete. What are the likely causes and how can I fix this?

Answer:

Incomplete conversion is a common hurdle in the oxidation of 4-hydroxyadamantane-1-carboxylic acid. The primary culprits are often related to the oxidizing agent or the reaction conditions. The most prevalent method for this conversion is the Jones oxidation, which utilizes a solution of chromium trioxide in aqueous sulfuric acid.[1][2]

Potential Causes & Solutions:

  • Degraded or Insufficient Oxidizing Agent: The Jones reagent (chromic acid) is a powerful oxidant, but its effectiveness can diminish over time or if it is improperly prepared.

    • Solution: Always use freshly prepared Jones reagent for optimal results.[3] Ensure the chromium trioxide is fully dissolved and the solution has a characteristic orange color.[3] Verify the stoichiometry; a sufficient excess of the oxidant is necessary to drive the reaction to completion.[1]

  • Suboptimal Reaction Temperature: The Jones oxidation is exothermic.[1] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe. Conversely, if the temperature is too high, it can promote side reactions and degradation of the product.

    • Solution: Maintain the reaction temperature within the optimal range, typically between 20-35°C.[3] Use an ice bath to control the initial exothermic reaction upon adding the Jones reagent.[3]

  • Poor Solubility of the Starting Material: 4-hydroxyadamantane-1-carboxylic acid has limited solubility in acetone, the common solvent for this reaction. If the substrate is not adequately dissolved, the reaction will be slow and inefficient.

    • Solution: Ensure vigorous stirring throughout the reaction to maximize the dissolution of the starting material.[3] A slightly larger volume of acetone can be used to improve solubility, but be mindful of dilution effects on the reaction rate.

Experimental Protocol: Preparation of Jones Reagent [3]

  • In a flask, dissolve 67 g of chromium trioxide in 125 mL of distilled water.

  • Carefully add 58 mL of concentrated sulfuric acid to the solution.

  • If any salts precipitate, add a minimal amount of distilled water to redissolve them. The total volume should not exceed 225 mL.

Question 2: I've achieved a good conversion, but my isolated yield of this compound is still low after workup and purification. Where might I be losing my product?

Answer:

Product loss during the workup and purification stages is a frequent cause of low isolated yields. The properties of this compound necessitate careful handling during these steps.

Potential Causes & Solutions:

  • Incomplete Extraction: this compound is a carboxylic acid and will be deprotonated to its carboxylate salt in basic aqueous solutions. This salt is highly water-soluble and will not be efficiently extracted into an organic solvent.

    • Solution: During the workup, ensure the aqueous layer is acidified to a pH at least three units below the pKa of the carboxylic acid before extraction.[4] This will protonate the carboxylate and increase its solubility in the organic phase. Perform multiple extractions with a suitable organic solvent (e.g., chloroform or a mixture of methanol and chloroform) to maximize recovery.[5]

  • Loss During Recrystallization: Recrystallization is a common method for purifying this compound. However, using an excessive amount of solvent or cooling the solution too rapidly can lead to significant product loss in the mother liquor.

    • Solution: Use a minimal amount of hot solvent to dissolve the crude product completely. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[6]

  • Formation of Water-Soluble Byproducts: Over-oxidation or side reactions can lead to the formation of more polar, water-soluble byproducts that are difficult to separate from the desired product and can interfere with crystallization.

    • Solution: Careful control of the reaction temperature and the amount of oxidizing agent can minimize the formation of these byproducts. If significant amounts of impurities are present, consider alternative purification methods such as column chromatography or conversion to a methyl ester for purification followed by hydrolysis back to the acid.[5]

Data Presentation: Solvent Systems for Recrystallization

Solvent SystemNotes
Acetone/WaterA commonly used and effective solvent mixture.[6]
MethanolCan be used for recrystallization.[5]
Toluene/Petroleum EtherAn alternative non-polar/polar aprotic solvent system.[4]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most direct and widely used method is the oxidation of 4-hydroxyadamantane-1-carboxylic acid. This precursor is typically synthesized from adamantane-1-carboxylic acid. The oxidation step is commonly achieved using Jones reagent (CrO3 in H2SO4/acetone).[1][7]

Q2: What are the potential byproducts in this reaction?

A2: Potential byproducts can arise from incomplete oxidation, leaving unreacted 4-hydroxyadamantane-1-carboxylic acid. Over-oxidation, though less common for this specific substrate, could theoretically lead to ring-opened products. If starting from adamantane-1-carboxylic acid, impurities from that synthesis, such as trimethylacetic acid, might carry over.[5]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction's progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) to separate the starting material, product, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding.

Q4: Are there any safety precautions I should be aware of when performing this synthesis?

A4: Yes, chromium(VI) compounds, such as chromium trioxide, are carcinogenic and highly toxic.[1] Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction with Jones reagent is also exothermic and should be performed with caution, especially on a larger scale.

Q5: Are there alternative, less toxic oxidizing agents that can be used?

A5: While Jones oxidation is a classic and effective method, research into greener alternatives is ongoing. Other chromium-based reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) can be used for the oxidation of alcohols, but they may not be as effective for oxidizing to the carboxylic acid in this specific case.[2] Non-chromium-based methods, such as those using permanganate or ruthenium-based catalysts, could be explored but may require significant optimization for this substrate.[8]

III. Visualizing the Workflow

Diagram 1: General Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 4-hydroxyadamantane- 1-carboxylic acid jones Add Jones Reagent in Acetone start->jones reaction Reaction at 20-35°C (Monitor by TLC) jones->reaction quench Quench with Isopropanol reaction->quench acidify Acidify with HCl quench->acidify extract Extract with Organic Solvent acidify->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Acetone/Water evaporate->recrystallize filter Filter and Wash Crystals recrystallize->filter dry_final Dry Final Product filter->dry_final end End dry_final->end Final Product: This compound

Caption: Workflow from synthesis to purified product.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G cluster_diagnosis Diagnosis cluster_solutions_incomplete Solutions for Incomplete Conversion cluster_solutions_complete Solutions for Low Isolated Yield start Low Yield Observed check_conversion Check TLC of Crude Reaction Mixture start->check_conversion incomplete Incomplete Conversion? check_conversion->incomplete Analyze complete Good Conversion, but Low Isolated Yield? incomplete->complete No reagent Use Fresh Jones Reagent incomplete->reagent Yes acid_workup Ensure Proper Acidification during Workup complete->acid_workup temp Optimize Reaction Temperature reagent->temp stir Ensure Vigorous Stirring temp->stir extract_more Perform Multiple Extractions acid_workup->extract_more recrys_opt Optimize Recrystallization (Minimal Solvent, Slow Cooling) extract_more->recrys_opt

Caption: A decision tree for troubleshooting low yields.

IV. References

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. PMC - NIH.

  • Oxidation of Adamantanecarboxylic Acids in the KMnO4–KOH–H2O System. ResearchGate.

  • Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Springer.

  • 1-adamantanecarboxylic acid. Organic Syntheses.

  • Jones oxidation. Wikipedia.

  • Organic Syntheses Procedure. Organic Syntheses.

  • Jones Oxidation. Organic Chemistry Portal.

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.

  • Technical Support Center: Purification of 3-Hydroxyadamantane-1-carboxylic acid. Benchchem.

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Technical Support Center: Synthesis of 4-Oxoadamantane-1-carboxylic Acid Amides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-oxoadamantane-1-carboxylic acid amides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to navigate the challenges associated with this synthesis. The unique, rigid, and sterically demanding structure of the adamantane cage presents specific hurdles that require careful consideration of reaction conditions and reagent selection.

I. Synthetic Overview & Key Challenge Areas

The synthesis of this compound amides is a two-stage process, each with its own set of challenges. The first stage involves the synthesis of the this compound precursor, followed by the amide coupling reaction. The primary challenge throughout this process is managing the steric hindrance imposed by the bulky adamantane scaffold.

II. Troubleshooting Guide: A Problem-Solution Approach

This section is structured to address specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Part A: Synthesis of this compound

The synthesis of the keto-acid precursor typically starts from adamantane-1-carboxylic acid, which can be synthesized from adamantane via the Koch-Haaf reaction.[1][2][3] The subsequent oxidation of the methylene bridge to a ketone is a critical and often challenging step.

Question: I am attempting to oxidize adamantane-1-carboxylic acid to this compound and I am getting very low yields or no product at all. What could be the issue?

Answer: Low yields in the oxidation of the adamantane core are a common problem. The unactivated C-H bonds of the adamantane cage are notoriously difficult to functionalize selectively.[4][5] Here are the likely causes and troubleshooting steps:

  • Cause 1: Ineffective Oxidizing Agent. The choice of oxidant is critical. Not all oxidizing agents are powerful enough to attack the adamantane methylene bridge.

    • Solution: A mixture of nitric acid and sulfuric acid is a reported method for the hydroxylation of adamantane-1-carboxylic acid, which can be a precursor to the ketone.[6] For a more direct oxidation to the ketone, stronger oxidizing agents or catalytic systems may be necessary. While a specific protocol for the 4-oxo derivative is not widely published, you can consider chromium-based oxidants or specialized catalytic systems known for C-H activation.[7] However, be aware that these can be harsh and may lead to over-oxidation.

  • Cause 2: Suboptimal Reaction Temperature. The reaction temperature is a delicate balance. Too low, and the reaction may not initiate; too high, and you risk decomposition and side product formation.

    • Solution: For oxidations using mixed acids (e.g., HNO₃/H₂SO₄), the reaction is often performed at low temperatures (e.g., 0 °C) to control the exotherm and improve selectivity.[6] Careful temperature control is crucial.

  • Cause 3: Incorrect Molar Ratios of Reagents. The stoichiometry of the acids and substrate is vital for a successful reaction.

    • Solution: Based on analogous hydroxylations, a significant excess of sulfuric acid is typically used to maintain a strongly acidic medium, with a more controlled amount of the oxidizing agent (e.g., nitric acid).[6] It is advisable to start with the reported ratios for similar transformations and optimize from there.

  • Cause 4: Inadequate Reaction Time. Oxidation of the adamantane core can be slow.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

Part B: Amide Coupling of this compound

The steric hindrance of the adamantane cage makes the subsequent amide bond formation a significant challenge. Standard coupling conditions often fail or provide low yields.[8]

Question: I am trying to couple this compound with my amine using standard EDC/HOBt coupling, but the reaction is not proceeding. What should I do?

Answer: This is a classic issue when dealing with sterically hindered carboxylic acids. The bulky adamantane cage impedes the approach of the amine to the activated carboxylic acid intermediate. Here’s how to troubleshoot this:

  • Cause 1: Insufficiently Reactive Activated Intermediate. Standard coupling reagents like EDC/HOBt may not generate a sufficiently reactive intermediate to overcome the steric barrier.

    • Solution 1: Switch to a More Powerful Coupling Reagent. Uronium-based reagents are generally more effective for sterically hindered couplings. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly recommended choice for such challenging reactions due to its high efficiency and ability to suppress racemization.[9][10][11] Other potent reagents to consider are HBTU or PyBOP .[12]

    • Solution 2: Convert to the Acyl Chloride. Formation of the more reactive acyl chloride can often drive the reaction to completion. Use reagents like oxalyl chloride or thionyl chloride. However, be cautious as these reagents are harsh and may not be compatible with sensitive functional groups on your amine.[13][14]

  • Cause 2: Steric Hindrance on the Amine. If your amine is also sterically hindered (e.g., a secondary amine with bulky substituents), the challenge is compounded.

    • Solution: In such cases, using a highly reactive coupling method is essential. Acyl fluoride formation, followed by reaction with the amine, has been shown to be effective for coupling sterically hindered substrates.[7] Reagents like XtalFluor-E or Deoxo-Fluor can be used, although care must be taken to avoid side reactions with released amines.[15]

  • Cause 3: Suboptimal Reaction Conditions. Temperature and reaction time play a crucial role in sterically hindered couplings.

    • Solution: These reactions often require elevated temperatures (e.g., 40-60 °C) and longer reaction times to proceed to completion.[16] Monitor the reaction closely by TLC or LC-MS to find the optimal balance.

Question: I have managed to form my this compound amide, but I am struggling to purify it. What are the best practices for purification?

Answer: Purification of adamantane derivatives can be challenging due to their often high crystallinity and sometimes similar polarity to byproducts.

  • Problem 1: Removal of Coupling Agent Byproducts. Byproducts from coupling reagents (e.g., dicyclohexylurea from DCC, or tetramethylurea from HATU/HBTU) can co-elute with the product during chromatography.

    • Solution: If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in solvents like dichloromethane or ethyl acetate and can be removed by filtration. For water-soluble byproducts from reagents like EDC, an aqueous workup is effective. For byproducts from uronium reagents, careful column chromatography is usually required. Choosing a solvent system that maximizes the separation between your product and the byproduct is key.

  • Problem 2: Product is difficult to separate from starting materials.

    • Solution: An acidic wash (e.g., dilute HCl) during the workup will remove unreacted amine, and a basic wash (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid. Ensure your amide is stable to these conditions. For purification by column chromatography, a gradient elution may be necessary to achieve good separation.

  • Problem 3: Product is a crystalline solid that is difficult to handle.

    • Solution: Recrystallization is an excellent purification method for adamantane derivatives. Experiment with different solvent systems to find one that gives high-quality crystals. Common solvents include ethyl acetate/hexanes, acetone/water, or isopropanol.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general protocol for the synthesis of this compound amides?

A1: There is no one-size-fits-all protocol. However, a robust starting point would be:

  • Synthesis of this compound: A potential route is the oxidation of adamantane-1-carboxylic acid with a mixture of nitric and sulfuric acid at controlled low temperatures.[6] Careful optimization of conditions will be necessary.

  • Amide Coupling: Use a potent uronium-based coupling reagent like HATU with a non-nucleophilic base such as diisopropylethylamine (DIPEA) in an aprotic solvent like DMF. Allow for longer reaction times and gentle heating if necessary.

Q2: How can I confirm the structure of my this compound and its amide derivatives?

A2: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:

  • ¹H NMR: The high symmetry of the adamantane cage often leads to complex, overlapping signals in the proton NMR spectrum. However, the disappearance of the carboxylic acid proton (typically a broad singlet >10 ppm) and the appearance of an amide N-H proton (if applicable) are key indicators of a successful reaction.[17]

  • ¹³C NMR: This is often more informative for adamantane derivatives. You should observe a signal for the ketone carbonyl carbon (typically >200 ppm) and the amide carbonyl carbon (around 170-180 ppm). The number and chemical shifts of the adamantane framework carbons will also be characteristic.[6][18]

  • IR Spectroscopy: Look for the characteristic C=O stretching frequencies. The ketone will have a strong absorption around 1700-1725 cm⁻¹, and the amide will show a strong absorption around 1630-1680 cm⁻¹ (Amide I band).

  • Mass Spectrometry: This will allow you to confirm the molecular weight of your product.

Q3: What are the expected chemical shifts for the protons and carbons of the this compound framework?

A3: While specific data for this exact molecule can be scarce, based on known data for adamantane derivatives, you can expect the following approximate chemical shifts:

  • ¹³C NMR: The bridgehead carbon bearing the carboxylic acid will be significantly downfield. The carbon of the ketone will be the most downfield signal. The other carbons of the adamantane cage will appear in the aliphatic region.

  • ¹H NMR: The protons of the adamantane cage will typically appear as a series of broad multiplets in the range of 1.5-2.5 ppm. The presence of the ketone will deshield adjacent protons.

Q4: Are there any safety concerns I should be aware of?

A4: Yes, several safety precautions are necessary:

  • The Koch-Haaf reaction for the synthesis of the precursor adamantane-1-carboxylic acid can generate carbon monoxide, a toxic gas, and should be performed in a well-ventilated fume hood.

  • Strong acids like concentrated sulfuric and nitric acid are highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE).

  • Many coupling reagents and their byproducts can be irritants or sensitizers. Always consult the Safety Data Sheet (SDS) for each reagent before use.

IV. Experimental Protocols & Data

Protocol 1: Synthesis of Adamantane-1-carboxylic Acid (Precursor)

This protocol is adapted from a procedure published in Organic Syntheses.[2]

Materials:

  • Adamantane

  • 96% Sulfuric acid

  • tert-Butyl alcohol

  • 98-100% Formic acid

  • Carbon tetrachloride

  • Crushed ice

  • 15N Ammonium hydroxide

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine 96% sulfuric acid, carbon tetrachloride, and adamantane.

  • Cool the mixture to 17-19 °C in an ice bath and add 1 mL of 98% formic acid.

  • Add a solution of tert-butyl alcohol in formic acid dropwise while maintaining the temperature between 17-25 °C.

  • Stir for an additional 30 minutes after the addition is complete.

  • Pour the reaction mixture onto crushed ice.

  • Separate the layers and extract the aqueous layer with carbon tetrachloride.

  • Combine the organic layers and treat with 15N ammonium hydroxide to precipitate the ammonium salt of the acid.

  • Collect the salt by filtration, suspend it in water, and acidify with hydrochloric acid.

  • Extract the product with chloroform, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain crude adamantane-1-carboxylic acid.

  • Recrystallize from methanol/water to obtain the pure product.

Protocol 2: General Procedure for Amide Coupling of this compound using HATU

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amide Synthesis
Coupling ReagentAdditiveBaseTypical SolventRelative Efficacy for Hindered Substrates
EDCHOBtDIPEA/NMMDCM/DMFModerate
DCCDMAP-DCMModerate (DCU byproduct)
PyBOP-DIPEADMFHigh
HATU -DIPEA DMF Very High
Acyl Fluoride-DIPEADCM/MeCNVery High

V. Visualizations

Diagram 1: General Synthetic Workflow

G Adamantane Adamantane Adamantane_Acid Adamantane-1- carboxylic Acid Adamantane->Adamantane_Acid Koch-Haaf Reaction Oxo_Acid 4-Oxoadamantane-1- carboxylic Acid Adamantane_Acid->Oxo_Acid Oxidation Amide 4-Oxoadamantane-1- carboxylic Acid Amide Oxo_Acid->Amide Amide Coupling

Caption: Synthetic pathway to this compound amides.

Diagram 2: Troubleshooting Amide Coupling

G Start Low/No Amide Yield Check_Reagent Ineffective Coupling Reagent? Start->Check_Reagent Check_Conditions Suboptimal Conditions (Temp, Time)? Check_Reagent->Check_Conditions No Use_HATU Switch to HATU/PyBOP or form Acyl Chloride Check_Reagent->Use_HATU Yes Check_Purity Impure Starting Materials? Check_Conditions->Check_Purity No Modify_Conditions Increase Temperature and/or Reaction Time Check_Conditions->Modify_Conditions Yes Purify_SMs Purify Acid and Amine Check_Purity->Purify_SMs Yes Success Improved Yield Use_HATU->Success Modify_Conditions->Success Purify_SMs->Success

Caption: Decision tree for troubleshooting low amide coupling yields.

VI. References

  • Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic Acid. Organic Syntheses, 44, 1.

  • National Institutes of Health. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. [Link]

  • Taylor & Francis Online. (2020). Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. [Link]

  • Wikipedia. Koch reaction. [Link]

  • ScienceDirect. 13C NMR spectra of adamantane derivatives. [Link]

  • ResearchGate. Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts | Request PDF. [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Google Patents. RU2412930C1 - Method of producing 1-adamantane carboxylic acid.

  • ChemBK. 4-Oxo-1-adamantanecarboxylic acid. [Link]

  • ResearchGate. The Synthesis of Sterically Hindered Amides. [Link]

  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Aapptec. Coupling Reagents. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Wikipedia. HATU. [Link]

  • Reddit. Bulky alkylation troubleshooting. [Link]

  • National Institutes of Health. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

  • ResearchGate. Oxidation of Adamantanecarboxylic Acids in the KMnO4–KOH–H2O System | Request PDF. [Link]

  • ResearchGate. Synthesis of hydroxy derivatives from adamantanecarboxylic acids in the system MnO2–H2SO4 | Request PDF. [Link]

  • ResearchGate. Why did my amide syntesis does not work?. [Link]

  • PubChemLite. This compound (C11H14O3). [Link]

  • ResearchGate. Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. [Link]

  • CHIMIA. The Synthesis of Sterically Hindered Amides. [Link]

  • ACS Publications. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Link]

  • National Institutes of Health. This compound. [Link]

  • OUCI. One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols. [Link]

  • University of Rochester. Synthesis of Carboxylic Acids. [Link]

Sources

stability issues of 4-Oxoadamantane-1-carboxylic acid in acidic or basic media

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-oxoadamantane-1-carboxylic acid. This guide is designed to provide in-depth technical assistance to researchers, scientists, and drug development professionals who are utilizing this unique molecule in their experiments. As Senior Application Scientists, we have compiled this resource to address potential stability issues you may encounter when working with this compound in acidic or basic media. Our goal is to provide not just troubleshooting steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

I. Understanding the Stability of this compound: An Overview

This compound incorporates the rigid and robust adamantane cage, a structure known for conferring enhanced thermal and metabolic stability to molecules.[1][2] However, the presence of both a ketone and a carboxylic acid functional group introduces potential pathways for degradation under certain pH conditions. While the adamantane scaffold itself is highly stable, the reactivity of the functional groups must be considered, especially when designing synthetic routes, purification protocols, and formulation strategies.

This guide will walk you through the potential stability challenges in both acidic and basic environments, providing a framework for identifying, troubleshooting, and preventing unwanted degradation of your compound.

II. Troubleshooting Guide: Stability in Acidic Media

Frequently Asked Questions (FAQs) - Acidic Conditions

Q1: Is this compound prone to decarboxylation in acidic media?

A1: Decarboxylation is a common degradation pathway for β-keto acids, where the ketone and carboxylic acid groups are separated by a single carbon atom.[3][4] This reaction proceeds through a cyclic six-membered transition state, facilitated by the proximity of the two functional groups.[5]

This compound is a γ-keto acid, meaning the ketone and carboxylic acid are separated by three carbon atoms. This spatial arrangement does not allow for the formation of the typical cyclic transition state required for facile decarboxylation.[6] Therefore, under mild acidic conditions and moderate temperatures, significant decarboxylation is not expected. However, at elevated temperatures in strongly acidic media, unexpected rearrangements or degradation pathways could be initiated.

Q2: What other degradation pathways should I be concerned about in acidic solutions?

A2: While decarboxylation is less of a concern, other acid-catalyzed reactions are possible:

  • Intramolecular Cyclization/Lactonization: The carboxylic acid could potentially undergo an intramolecular reaction with the ketone, although the rigid adamantane framework may impose conformational constraints. Such reactions have been observed in other keto acids, leading to the formation of lactones.[7]

  • Hydrolysis of Derivatives: If you are working with derivatives of this compound, such as esters or amides, acid-catalyzed hydrolysis back to the parent carboxylic acid is a primary concern.[1] This is a common reaction for carboxylic acid derivatives.[1]

  • Reactions of the Ketone Group: The ketone carbonyl can be protonated under acidic conditions, making it more susceptible to nucleophilic attack. If other nucleophiles are present in your reaction mixture, this could lead to side product formation.

Troubleshooting Common Issues in Acidic Media
Observed Issue Potential Cause Troubleshooting Steps & Explanations
Unexpected peaks in HPLC/LC-MS analysis after acidic workup. Formation of byproducts due to intramolecular reactions or reaction with other components.1. Neutralize Promptly: After your reaction or extraction, neutralize the acidic solution as quickly as possible to minimize exposure time. 2. Lower Temperature: Perform acidic steps at the lowest practical temperature to reduce reaction rates of potential degradation pathways. 3. Use Milder Acids: If possible, substitute strong acids like HCl or H₂SO₄ with milder organic acids like acetic acid.
Low yield after a reaction involving prolonged heating in acid. Thermal degradation or acid-catalyzed side reactions.1. Optimize Reaction Time and Temperature: Conduct a time-course study to determine the minimum time required for your desired transformation. 2. Protective Group Strategy: Consider protecting the ketone or carboxylic acid group if they are not involved in the desired reaction.
Difficulty in isolating the pure compound. Presence of closely related impurities formed during the process.1. Alternative Purification: Explore different purification techniques such as flash chromatography with a suitable solvent system or recrystallization from an appropriate solvent mixture. 2. pH Adjustment during Extraction: Carefully control the pH during aqueous extraction to ensure your compound of interest is in the desired layer (organic at low pH, aqueous at high pH) while potentially leaving impurities behind.

III. Troubleshooting Guide: Stability in Basic Media

Frequently Asked Questions (FAQs) - Basic Conditions

Q1: What is the primary stability concern for this compound in basic media?

A1: The primary concern in basic media is the potential for base-catalyzed reactions involving the ketone functional group. The carboxylic acid will be deprotonated to its carboxylate form, which is generally stable.

Q2: Can enolization of the ketone lead to degradation?

A2: Yes, under basic conditions, the protons on the carbons alpha to the ketone can be abstracted to form an enolate. While enolization itself is a reversible process, the resulting enolate is a reactive intermediate that can participate in various reactions, such as aldol-type condensations if other carbonyl-containing compounds are present. The rigid adamantane structure may influence the ease of enolate formation and its subsequent reactivity.

Q3: Is hydrolysis a concern in basic media?

A3: The carboxylic acid group itself is stable to hydrolysis. However, if you are working with an ester or amide derivative of this compound, base-catalyzed hydrolysis (saponification for esters) will readily occur to form the carboxylate salt.[8]

Troubleshooting Common Issues in Basic Media
Observed Issue Potential Cause Troubleshooting Steps & Explanations
Formation of high molecular weight impurities. Aldol-type condensation reactions via enolate intermediates.1. Use a Non-Nucleophilic Base: If possible, use a sterically hindered, non-nucleophilic base to minimize side reactions. 2. Control Stoichiometry: Use the minimum required amount of base. 3. Low Temperature: Keep the reaction temperature as low as possible to disfavor condensation reactions.
Incomplete reaction or recovery after basic workup. The compound may be more soluble in the aqueous phase as the carboxylate salt.1. Acidify to Neutralize: Before extraction, carefully acidify the basic aqueous solution to a pH below the pKa of the carboxylic acid (typically pH < 4) to protonate the carboxylate and increase its solubility in organic solvents. 2. Use a Suitable Extraction Solvent: Choose an organic solvent that has good solubility for your compound.
Discoloration of the reaction mixture. Potential for complex side reactions or degradation, especially if the mixture is heated for extended periods.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Shorter Reaction Times: Optimize the reaction to proceed as quickly as possible.

IV. Experimental Protocols for Stability Assessment

To provide you with a practical tool for evaluating the stability of your specific batch of this compound under your experimental conditions, we have outlined the following protocols.

Protocol 1: HPLC-Based Stability Study

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of the compound over time.

Materials:

  • This compound

  • Acidic solution of interest (e.g., 1M HCl)

  • Basic solution of interest (e.g., 1M NaOH)

  • Buffer solution at a relevant pH

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • High-purity solvents for mobile phase (e.g., acetonitrile, water, formic acid)

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration.

  • Prepare Test Solutions:

    • Acidic: Dilute an aliquot of the stock solution with the acidic solution of interest to a final concentration suitable for HPLC analysis.

    • Basic: Dilute an aliquot of the stock solution with the basic solution of interest to a final concentration suitable for HPLC analysis.

    • Control: Dilute an aliquot of the stock solution with the buffer solution to the same final concentration.

  • Time-Course Analysis:

    • Immediately inject a sample of each test solution and the control solution into the HPLC system to obtain the "time zero" chromatogram.

    • Store the test solutions under the desired experimental conditions (e.g., room temperature, elevated temperature).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of each solution into the HPLC.

  • Data Analysis:

    • Monitor the peak area of the this compound peak in each chromatogram.

    • Calculate the percentage of the compound remaining at each time point relative to the time zero injection.

    • Observe the appearance of any new peaks, which would indicate the formation of degradation products.

Protocol 2: LC-MS for Degradant Identification

This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products.

Procedure:

  • Follow the procedure for the HPLC-based stability study (Protocol 1).

  • Instead of an HPLC with a UV-Vis detector, use an LC-MS system.

  • Analyze the mass spectra of any new peaks that appear in the chromatograms of the stressed samples.

  • The mass-to-charge ratio (m/z) of the new peaks can provide valuable information about the molecular weight of the degradation products, aiding in their identification.

V. Visualization of Potential Degradation Pathways

To visually represent the concepts discussed, the following diagrams illustrate the key chemical transformations.

G cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B Protonated Ketone A->B H+ D Carboxylate Anion A->D OH- C Nucleophilic Attack Product B->C Nu: E Enolate D->E -H+ (alpha-carbon) F Aldol-type Product E->F R2C=O

Caption: Potential reaction pathways in acidic and basic media.

VI. Concluding Remarks

While this compound is built upon a robust scaffold, its functional groups can be susceptible to degradation under certain acidic and basic conditions. By understanding the potential reaction pathways and implementing the troubleshooting strategies and experimental protocols outlined in this guide, you can mitigate these risks and ensure the integrity of your experimental results. We encourage you to perform stability studies under your specific experimental conditions to gain the most accurate understanding of this molecule's behavior.

VII. References

  • Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids and some Transformations. (Source: Google Search)

  • Decarboxylation - Chemistry Steps. (Source: Google Search)

  • Ketonic decarboxylation reaction mechanism: a combined experimental and DFT study. (Source: Google Search)

  • 1-adamantanecarboxylic acid - Organic Syntheses Procedure. (Source: Google Search)

  • preventing decarboxylation of beta-keto acids during analysis - Benchchem. (Source: Google Search)

  • 9.4: β-Ketoacids Decarboxylate - Chemistry LibreTexts. (Source: Google Search)

  • Synthesis of hydroxy derivatives from adamantanecarboxylic acids in the system MnO2–H2SO4 | Request PDF - ResearchGate. (Source: Google Search)

  • What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids?. (Source: Google Search)

  • Decarboxylation Reaction Mechanism - YouTube. (Source: Google Search)

  • RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents. (Source: Google Search)

  • A comparative analysis of the lipophilicity of adamantane derivatives - Benchchem. (Source: Google Search)

  • Application Notes and Protocols: Adamantane Carboxylation via the Koch-Haaf Reaction - Benchchem. (Source: Google Search)

  • Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method - PubMed. (Source: Google Search)

  • (PDF) HYDROLYTIC STABILITY OF ADAMANTANE HYBRID MOLECULES - ResearchGate. (Source: Google Search)

  • A Comparative Guide to the Thermal Stability of Adamantane-1,4-Diol Polymers - Benchchem. (Source: Google Search)

  • Stability of gamma-valerolactone under neutral, acidic, and basic conditions - ResearchGate. (Source: Google Search)

  • Phase transitions in adamantane derivatives: 1-fluoroadamantane | Request PDF - ResearchGate. (Source: Google Search)

  • What makes β-keto acids more acidic than carboxylic acids? - Quora. (Source: Google Search)

  • Beta-keto acids are unusually unstable and will lose the carboxylate group under certain... - Homework.Study.com. (Source: Google Search)

  • Keto acid - Wikipedia. (Source: Google Search)

  • Decarboxylation - Master Organic Chemistry. (Source: Google Search)

  • This compound | C11H14O3 | CID 2842515 - PubChem - NIH. (Source: Google Search)

  • Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC - NIH. (Source: Google Search)

  • Synthesis of New 1-Adamantanecarboxylic Acid Derivatives - ResearchGate. (Source: Google Search)

  • Why are beta-ketoacids better at decarboxylation than gamma or delta?. (Source: Google Search)

  • Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. (Source: Google Search)

  • Organocatalytic Lewis base functionalisation of carboxylic acids, esters and anhydrides via C1-ammonium or azolium enolates - Semantic Scholar. (Source: Google Search)

  • Understanding biocatalyst inhibition by carboxylic acids - PMC - NIH. (Source: Google Search)

  • ChemInform Abstract: Unusual Reaction of Adamantane-1-carboxylic Acid and Adamantane-1-carbonyl Chloride with Acetonitrile and Carbon Tetrachloride in the Presence of VO(acac) 2 - ResearchGate. (Source: Google Search)

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - Macmillan Group - Princeton University. (Source: Google Search)

  • Biodegradation Kinetics of Trans 4-Methyl-1-Cyclohexane Carboxylic Acid - ResearchGate. (Source: Google Search)

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Oxoadamantane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-oxoadamantane-1-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may face.

The inherent lipophilicity of the adamantane cage structure often leads to poor aqueous solubility, a significant hurdle in drug development. This guide provides both foundational understanding and actionable protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are this compound and its derivatives poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of these compounds is primarily due to the physicochemical properties of the adamantane scaffold. The adamantane cage is a rigid, bulky, and highly lipophilic (fat-loving) hydrocarbon structure. This lipophilicity results in a low affinity for polar solvents like water. While the carboxylic acid group is polar and can ionize, the large nonpolar surface area of the adamantane moiety dominates the molecule's overall character, leading to low aqueous solubility.

Q2: What is the predicted pKa of this compound and why is it important?

A2: The predicted pKa of this compound is approximately 4.45[1]. The pKa is a critical parameter as it indicates the pH at which the carboxylic acid group is 50% ionized. For a carboxylic acid, at a pH above the pKa, the compound will exist predominantly in its more soluble, deprotonated (carboxylate anion) form. Conversely, at a pH below the pKa, it will be in its less soluble, neutral (protonated) form. Understanding the pKa is therefore essential for developing pH-modification strategies to enhance solubility.

Q3: What are the main strategies I can employ to improve the solubility of my this compound derivative?

A3: There are several effective strategies to enhance the solubility of these compounds, which can be broadly categorized as:

  • pH Adjustment (Salt Formation): Increasing the pH of the aqueous solution to deprotonate the carboxylic acid and form a more soluble salt.

  • Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous medium to reduce its polarity.

  • Complexation with Cyclodextrins: Encapsulating the lipophilic adamantane moiety within the hydrophobic cavity of a cyclodextrin molecule.

  • Co-crystallization: Forming a new crystalline solid phase with a benign co-former molecule, which can have significantly different (and often better) solubility properties.

  • Prodrug Approach: Chemically modifying the carboxylic acid group to a more soluble moiety that is cleaved in vivo to release the active parent drug.

  • Formulation as a Nanosuspension: Reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.

The following troubleshooting guide will provide more detailed protocols for some of these key techniques.

Troubleshooting Guide: Step-by-Step Protocols

Issue 1: My compound precipitates out of my aqueous buffer during in vitro assays.

This is a classic sign of poor aqueous solubility. The following protocols offer systematic approaches to increase and maintain the solubility of your this compound derivative.

This is often the first and most straightforward approach for a carboxylic acid-containing compound. By raising the pH above the compound's pKa, you convert the less soluble neutral form to a more soluble anionic salt.

Experimental Protocol: Determining the pH-Solubility Profile

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10. Ensure the buffer strength is sufficient (e.g., 50-100 mM) to maintain the pH after the addition of your compound.

  • Sample Preparation: Add an excess amount of your this compound derivative to a known volume of each buffer in separate vials. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV[2][3][4].

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each supernatant. This will give you the pH-solubility profile of your compound.

Expected Outcome: You should observe a significant increase in solubility as the pH rises above the pKa of ~4.45.

Troubleshooting:

  • Precipitation upon standing after filtration/centrifugation: The solution may be supersaturated, or the buffer capacity might be insufficient. Consider using a higher buffer concentration.

  • Compound instability at high pH: Some compounds may degrade at high pH. It is crucial to assess the chemical stability of your compound at the selected pH over the time course of your experiment.

Diagram: pH-Dependent Solubility of a Carboxylic Acid

G cluster_0 Low pH (< pKa) cluster_1 High pH (> pKa) low_pH Predominantly Neutral Form R-COOH low_sol Low Aqueous Solubility low_pH->low_sol pKa pKa (~4.45) low_pH->pKa high_pH Predominantly Ionized Form R-COO- high_sol High Aqueous Solubility high_pH->high_sol pKa->high_pH

Caption: Relationship between pH, pKa, and the solubility of a carboxylic acid.

Adding a water-miscible organic solvent can increase the solubility of a lipophilic compound by reducing the polarity of the aqueous medium.

Experimental Protocol: Co-solvent Solubility Screening

  • Select Co-solvents: Choose pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, polyethylene glycol (PEG) 400, or DMSO.

  • Prepare Co-solvent Mixtures: Create a series of co-solvent/water (or buffer at a fixed pH) mixtures with varying volume ratios (e.g., 10%, 20%, 30%, 40% v/v of co-solvent).

  • Determine Solubility: Follow the same procedure as for the pH-solubility profile (Steps 2-5 in the previous protocol) for each co-solvent mixture.

  • Data Analysis: Plot the solubility of your compound as a function of the co-solvent concentration.

Expected Outcome: An increase in solubility with increasing co-solvent concentration.

Troubleshooting:

  • Compound precipitation upon dilution: A common issue when a stock solution in a high concentration of co-solvent (like 100% DMSO) is diluted into an aqueous buffer. The co-solvent screening will help you identify a co-solvent concentration that can maintain solubility at your final assay concentration.

  • Co-solvent effects on the assay: High concentrations of organic solvents can interfere with biological assays (e.g., by denaturing proteins). It is important to determine the tolerance of your assay system to the chosen co-solvent.

Table 1: Common Co-solvents and Their Properties

Co-solventPolarity IndexGeneral Use Notes
Water10.2Universal polar solvent
DMSO7.2Strong aprotic solvent, use with caution in cell-based assays
Ethanol5.2Commonly used, can have effects on protein stability
Propylene Glycol6.8Viscous, often used in formulations
PEG 400-Low toxicity, commonly used in drug formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate the lipophilic adamantane moiety of your compound, forming an inclusion complex with enhanced aqueous solubility.

Experimental Protocol: Cyclodextrin Inclusion Complex Formation and Solubility Enhancement

  • Select Cyclodextrins: Common choices include β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD). HP-β-CD and SBE-β-CD have significantly higher aqueous solubility than β-CD.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Determine Solubility (Phase Solubility Study): Add an excess of your compound to each cyclodextrin solution and follow the equilibration and quantification steps as described in the pH-solubility protocol.

  • Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this line can be used to determine the stoichiometry and stability constant of the complex.

  • Preparation of a Stock Solution: For routine experiments, you can prepare a stock solution by dissolving the compound in a pre-determined concentration of the cyclodextrin solution with the aid of stirring and gentle heating if necessary. A protocol for preparing a β-cyclodextrin inclusion complex with an adamantane carboxylic acid derivative involves dissolving both components in water (or an ethanol-water mixture), stirring at an elevated temperature (e.g., 80°C) for a few hours, and then allowing it to cool to form the complex[5].

Expected Outcome: A linear increase in the solubility of your compound with increasing cyclodextrin concentration, indicating the formation of a soluble inclusion complex.

Troubleshooting:

  • Limited solubility enhancement: The cavity size of the cyclodextrin may not be optimal for your specific derivative. Try different types of cyclodextrins (α-, β-, or γ-CD and their derivatives).

  • Precipitation of the complex: At high concentrations, the inclusion complex itself may have limited solubility.

Diagram: Cyclodextrin Inclusion Complex Formation

G cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex compound 4-Oxoadamantane- 1-carboxylic acid plus + compound->plus cd Hydrophilic Exterior Lipophilic Cavity plus->cd arrow -> cd->arrow complex [Compound ⊂ Cyclodextrin] arrow->complex

Caption: Encapsulation of a lipophilic molecule by a cyclodextrin.

Issue 2: My compound needs to be formulated for in vivo studies, but the required dose is too high for simple pH adjustment or co-solvents.

For higher concentration formulations, more advanced techniques may be necessary.

Co-crystals are crystalline structures composed of the active pharmaceutical ingredient (API) and a co-former in a defined stoichiometric ratio. They can exhibit significantly different physicochemical properties, including solubility and dissolution rate, compared to the API alone.

Experimental Protocol: Co-crystal Screening

  • Co-former Selection: Choose a set of pharmaceutically acceptable co-formers. For carboxylic acids, common co-formers include compounds with complementary hydrogen bonding groups, such as pyridines, amides, and other carboxylic acids[6][7][8].

  • Screening Methods:

    • Liquid-Assisted Grinding (LAG): Add stoichiometric amounts of your compound and the co-former to a milling jar with a small amount of a solvent. Grind the mixture for a set period.

    • Slurry Conversion: Stir a mixture of your compound and the co-former in a solvent in which both are sparingly soluble. Over time, the less stable forms will convert to the most stable co-crystal.

    • Solvent Evaporation: Dissolve both your compound and the co-former in a common solvent and allow the solvent to evaporate slowly.

  • Characterization: Analyze the resulting solids using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to identify the formation of a new crystalline phase.

  • Solubility Measurement: Once a co-crystal is identified, measure its solubility using the methods described previously and compare it to the solubility of the parent compound.

Troubleshooting:

  • Difficulty in forming co-crystals: Co-crystallization is not always successful. A systematic screening of various co-formers and crystallization conditions is often necessary.

  • Conversion back to the parent drug: Some co-crystals may be unstable in aqueous media and convert back to the less soluble parent drug. It is important to assess the dissolution behavior and stability of the co-crystal.

A prodrug is a chemically modified, often inactive, form of a drug that is converted to the active parent drug in vivo. For carboxylic acids, esterification is a common prodrug strategy.

Conceptual Workflow: Designing a Water-Soluble Prodrug

  • Promo-moiety Selection: Choose a promoiety that, when esterified to the carboxylic acid, will increase aqueous solubility. Examples include moieties containing ionizable groups (e.g., amino acids) or highly water-soluble polymers (e.g., polyethylene glycol, PEG)[9][10][11]. Glycolamide esters are another option known for their rapid cleavage in plasma.

  • Synthesis: Synthesize the ester prodrug. This typically involves activating the carboxylic acid (e.g., as an acid chloride or with a coupling agent) and reacting it with the alcohol-containing promoiety.

  • Property Evaluation:

    • Solubility: Measure the aqueous solubility of the prodrug, which is expected to be significantly higher than the parent compound.

    • Stability: Assess the chemical stability of the prodrug in buffers at different pH values.

    • Biconversion: Evaluate the conversion of the prodrug to the parent drug in the presence of relevant biological media (e.g., plasma, liver microsomes) to ensure it will be activated in vivo.

Diagram: Prodrug Activation

G Prodrug Prodrug (Soluble, Inactive) Parent_Drug Parent Drug (Poorly Soluble, Active) Prodrug->Parent_Drug Enzymatic or Chemical Cleavage (in vivo) Promo_moiety Promo-moiety (Soluble, Inactive)

Caption: General principle of prodrug activation to release the active parent drug.

References

  • 4-Oxo-1-adamantanecarboxylic acid - Physico-chemical Properties. ChemBK.
  • This compound | C11H14O3 | CID 2842515. PubChem.
  • WO2015087262A1 - Process for the preparation of saxagliptin and its intermediates. Google Patents.
  • Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. MDPI.
  • Glycolamide esters as biolabile prodrugs of carboxylic acid agents: synthesis, stability, bioconversion, and physicochemical properties. PubMed.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
  • Prodrugs of Drugs Bearing Carboxylic Acids. IntechOpen.
  • Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. MDPI.
  • Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. ACS Publications.
  • Formation of inclusion complexes between adamantane (AD) and... ResearchGate.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. WebAssign.
  • Organic Pharmaceutical Chemistry: Prodrugs. SlidePlayer.
  • Acidity and Solubility.
  • A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTA. TSI Journals.
  • PRODRUG DERIVATIVES OF CARBOXYLIC ACID DRUGS. European Patent Office.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. ResearchGate.
  • Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. MDPI.
  • Solubility of Organic Compounds. University of Calgary.
  • Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. Acta Poloniae Pharmaceutica.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate.
  • Adamantane-based chemotherapeutic drugs and drug candidates. ResearchGate.
  • Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. Scilit.
  • Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer. PubMed Central.
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC - NIH.
  • Co-Crystals: A Review. Journal of Drug Delivery and Therapeutics.
  • Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. ResearchGate.
  • WO2004078161A1 - Pharmaceutical co-crystal compositions of drugs such as carbamazeptine, celecoxib, olanzapine, itraconazole, topiramate, modafinil, 5-fluorouracil, hydrochlorothiazide, acetaminophen, aspirin, flurbiprofen, phenytoin and ibuprofen. Google Patents.
  • CO prodrugs: A new scaffold of adamantane-fused norbornen-7-ones with tunable water solubility. PMC - NIH.
  • Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients. PubMed Central.

Sources

preventing racemization in reactions involving 4-Oxoadamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for 4-Oxoadamantane-1-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this unique bifunctional molecule in their synthetic workflows. The rigid, cage-like structure of adamantane imparts distinct properties and reactivity. This guide provides in-depth, practical answers to common challenges, with a specific focus on maintaining stereochemical integrity in reactions that introduce chirality. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stereochemistry of this compound and its derivatives.

Q1: Is this compound a chiral molecule? Can it undergo racemization?

A1: No, this compound itself is an achiral molecule. It possesses a plane of symmetry that passes through the C1-carboxyl group and the C4-keto group. Because it has no chiral center, it exists as a single, non-chiral compound and cannot be resolved into enantiomers. Consequently, the concept of racemization—the conversion of an enantiomerically pure substance into a 1:1 mixture of enantiomers—does not apply to the starting material itself[1].

The primary concern regarding racemization arises after a chemical transformation that introduces a new chiral center to the molecule.

Q2: I am conducting an amide coupling reaction with the carboxylic acid group. Do I need to worry about racemization at the alpha-carbon (C1)?

A2: No, you do not. Racemization of carboxylic acids during activation (e.g., for amide bond formation) typically occurs through two main mechanisms: direct deprotonation of the alpha-hydrogen or the formation of an oxazolone intermediate, which readily tautomerizes[2][3].

The C1 position of this compound is a bridgehead carbon within the rigid adamantane cage. This carbon has no alpha-hydrogen. The formation of a planar enolate or a strained oxazolone intermediate at this position is sterically and electronically prohibitive. Therefore, reactions involving the activation of the carboxylic acid group are not at risk of racemization at the C1 position.

Q3: Where is the most likely position for racemization to occur in derivatives of this molecule?

A3: The most probable site for racemization is at a carbon alpha to the ketone , specifically at the C3 or C5 positions. If a reaction introduces a substituent at one of these positions, a new stereocenter is created. This stereocenter is highly susceptible to racemization under either acidic or basic conditions. The mechanism involves the formation of a planar enol or enolate intermediate, which erases the stereochemical information at that center[4][5]. Subsequent protonation can occur from either face of the planar intermediate, leading to a mixture of enantiomers.

Part 2: Troubleshooting Guide - Loss of Stereochemical Integrity

This guide focuses on the common problem of racemization observed in reactions that create a chiral center alpha to the ketone functionality.

Problem Scenario: "I performed an alpha-alkylation on this compound. My product is formed, but chiral HPLC analysis shows a racemic mixture (0% ee). What happened?"

Root Cause Analysis: The Enolate Pathway

The loss of enantiomeric excess (ee) is almost certainly due to the formation of a planar, achiral enolate intermediate. Standard protocols for alpha-alkylation often employ strong bases (e.g., LDA, NaH, alkoxides) to deprotonate the alpha-carbon. While necessary for the reaction, this enolate intermediate is the root cause of racemization.

The mechanism is as follows:

  • Deprotonation: A base removes the proton from the newly formed chiral center alpha to the ketone.

  • Planar Intermediate: This creates a trigonal planar, sp²-hybridized carbon in the enolate. All stereochemical information at this center is lost.

  • Reprotonation: During reaction workup or from a proton source in the mixture, the enolate is reprotonated. This can happen with equal probability from the top or bottom face of the planar system, resulting in a 1:1 mixture of the (R) and (S) enantiomers.

Visualizing the Racemization Mechanism

racemization_mechanism cluster_start Chiral Product (e.g., S-enantiomer) cluster_intermediate Achiral Intermediate cluster_end Racemic Mixture S_Product S-Enantiomer (Chiral Center at C3) Enolate Planar Enolate (Loss of Chirality) S_Product->Enolate Deprotonation (Base, e.g., OH⁻) R_Product R-Enantiomer Enolate->R_Product Protonation (from top face) S_Product_End S-Enantiomer Enolate->S_Product_End Protonation (from bottom face)

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Part 3: Preventative Protocols & Methodologies

To avoid the issues described above, reaction conditions must be carefully selected to either prevent the formation of the achiral enolate or to control the stereochemical outcome of its subsequent reactions.

Q4: How can I perform an alpha-functionalization of the ketone while preventing racemization?

A4: Several strategies can be employed, ranging from modifying reaction conditions to using advanced catalytic methods.

Strategy 1: Temperature and Base Selection

For simple base-mediated reactions, minimizing the rate of enolization and subsequent racemization is key.

  • Low Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate (e.g., -78 °C to 0 °C). Lower temperatures significantly suppress the rate of proton exchange that leads to racemization[6].

  • Base Choice: The choice of base is critical. While strong bases are needed, their properties can be tuned.

    • Hindered Bases (e.g., LDA, LHMDS): These are excellent for rapid, irreversible deprotonation at low temperatures, forming the kinetic enolate. The reaction should be quenched quickly after the electrophile is added.

    • Weaker, Non-nucleophilic Bases (e.g., DBU, Proton Sponge): In some cases, these can be used under carefully controlled conditions, but they are more likely to allow for equilibrium between the chiral ketone and the achiral enolate, risking racemization.

Table 1: Impact of Base and Temperature on Racemization Risk

Base TypeExample(s)Typical Temp.Racemization RiskRationale
Strong, Hindered LDA, LHMDS-78 °CLow (if quenched quickly)Forms kinetic enolate rapidly and irreversibly at low T.
Strong, Alkoxide NaOEt, KOtBu0 °C to RTHighCan establish equilibrium, leading to the thermodynamic enolate and racemization.
Weak, Amine Triethylamine (TEA)RTVery HighReversible deprotonation allows for constant enolate formation and racemization[6].
Bulky, Non-nucleophilic DBU, 2,4,6-Collidine0 °C to RTModerate to HighBasicity is sufficient for enolization, but steric bulk can sometimes influence selectivity. Temperature control is crucial[7].
Strategy 2: Enantioselective Methodologies (Advanced)

For achieving high enantiomeric excess, an asymmetric method is required.

  • Chiral Auxiliaries: Covalently attach a chiral molecule (an auxiliary) to the carboxylic acid group. This auxiliary can then direct the approach of the electrophile to one face of the enolate formed at the ketone, inducing asymmetry. The auxiliary is removed in a subsequent step.

  • Organocatalysis: Use a catalytic amount of a small, chiral organic molecule (e.g., a chiral proline derivative). The catalyst reacts with the ketone to form a chiral enamine intermediate in situ. This enamine then reacts with the electrophile stereoselectively. This is often the preferred method as it avoids the extra steps of attaching and removing an auxiliary.

Recommended Protocol: Proline-Catalyzed Asymmetric Alpha-Amination

This protocol provides a step-by-step example for introducing a nitrogen-containing group alpha to the ketone with high stereocontrol, a common transformation in drug development.

  • Materials:

    • This compound (1.0 equiv)

    • (S)-Proline (0.2 equiv)

    • Diethyl azodicarboxylate (DEAD) (1.2 equiv)

    • Solvent: Anhydrous DMSO or Chloroform

  • Procedure:

    • To a stirred solution of this compound and (S)-proline in the chosen solvent at room temperature, add DEAD dropwise over 15 minutes.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Crucial Monitoring Step: Monitor the reaction progress by LC-MS. To determine the enantiomeric excess (ee), take a small aliquot, perform a simple workup, and analyze it using a suitable chiral HPLC method.

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Mechanism Rationale: The (S)-proline catalyst reacts with the ketone to form a chiral enamine. The stereochemistry of the proline directs the electrophile (DEAD) to attack from the less sterically hindered face, resulting in a product with high enantiomeric purity.

Troubleshooting Decision Tree

If you are experiencing low enantiomeric excess, use the following decision tree to diagnose the problem.

troubleshooting_tree Start Low Enantiomeric Excess (ee) Observed CheckConditions Are you using acidic or basic conditions? Start->CheckConditions YesAcidBase Yes CheckConditions->YesAcidBase Yes NoAcidBase No (Asymmetric Catalysis) CheckConditions->NoAcidBase No CheckTemp Is the reaction run at low temp (e.g., < 0°C)? HighTemp No CheckTemp->HighTemp LowTemp Yes CheckTemp->LowTemp CheckBase What type of base is being used? StrongAlkoxide Strong/Non-hindered (e.g., NaOEt, TEA) CheckBase->StrongAlkoxide HinderedBase Hindered/Kinetic (e.g., LDA) CheckBase->HinderedBase CheckWorkup Is the workup acidic/basic and/or heated? YesWorkup Yes CheckWorkup->YesWorkup NoWorkup No CheckWorkup->NoWorkup YesAcidBase->CheckTemp Sol_Catalyst Problem may be catalyst inactivity or wrong catalyst. Verify catalyst quality/loading. NoAcidBase->Sol_Catalyst Sol_HighTemp Solution: Lower temperature to suppress proton exchange. HighTemp->Sol_HighTemp LowTemp->CheckBase Sol_Base Solution: Switch to a hindered base (LDA/LHMDS) at -78°C. StrongAlkoxide->Sol_Base HinderedBase->CheckWorkup Sol_Workup Solution: Use neutral quench (e.g., sat. NH₄Cl) and avoid heat. YesWorkup->Sol_Workup InvestigateFurther Problem is likely kinetic vs. thermodynamic control. Investigate further. NoWorkup->InvestigateFurther

Caption: A decision tree for troubleshooting low enantiomeric excess.

References

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024). YouTube.
  • Li, G., & Mitsunobu, O. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325.
  • Ten Hoeve, W., & Wynberg, H. (1985). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. Synthetic Communications, 15(12), 1087-1096. (Note: A representative citation is used as the direct link was to a thesis).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Chemistry Stack Exchange. (2018). Racemization of ketones in presence of catalytic acid.
  • Chemistry LibreTexts. (2022). 12.3: Isomerization at the α-Carbon.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Romoff, T. T. (n.d.). 7.4 Racemization Assays. In Houben-Weyl Methods of Organic Chemistry. (Note: A representative citation is used as the direct link was to a PDF viewer).
  • El-Faham, A., & Albericio, F. (2011). Epimerisation in Peptide Synthesis. Chemical Reviews, 111(11), 6557-6602.

Sources

analytical techniques for identifying byproducts in adamantane chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in adamantane chemistry. The unique polycyclic structure of adamantane, while offering remarkable stability and lipophilicity for drug design, presents distinct challenges in synthesis and purification.[1][2] The harsh reaction conditions often required for functionalization can lead to a variety of byproducts, including isomers and multi-substituted species, complicating reaction monitoring and final product isolation.[3][4]

This guide is structured to address the specific analytical challenges you may encounter during your experiments. It provides troubleshooting advice and in-depth answers to frequently asked questions, grounded in established analytical principles, to help you efficiently identify and characterize unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: I'm seeing unexpected peaks in my GC-MS analysis of a 1-substituted adamantane reaction. What are the most likely byproducts?

A1: The high stability of the adamantane cage often necessitates forcing reaction conditions, which can generate several common byproducts.[3] When functionalizing adamantane, particularly at the tertiary bridgehead positions (e.g., C1), the most common impurities are:

  • Disubstituted Adamantanes: The remaining tertiary bridgehead positions (C3, C5, C7) are also reactive. This can lead to the formation of 1,3-disubstituted derivatives, which are often thermodynamically favored.[3]

  • Isomeric Products: Although reactions typically favor the tertiary (bridgehead) positions due to the greater stability of the carbocation or radical intermediate, substitution at the secondary (methylene bridge) position (e.g., C2) can occur, leading to mixtures of 1- and 2-substituted isomers.[3]

  • Over-reaction Products: In reactions like halogenation, it's possible to form tri- and even tetra-substituted adamantanes, especially when using a Lewis acid catalyst.[3]

  • Rearrangement Products: While less common, under strongly acidic conditions, rearrangements of the adamantane skeleton itself can occur.[3]

  • Hydrolysis Products: In reactions involving nucleophilic substitution, the presence of trace amounts of water can lead to the formation of adamantanol derivatives as byproducts. For instance, in the synthesis of 1-methoxyadamantane from 1-iodoadamantane and methanol, 1-adamantanol is a potential byproduct.[5]

To begin your investigation, you should carefully analyze the mass spectra of the unknown peaks.

Troubleshooting Guide: Byproduct Identification Workflow

This section provides a systematic approach to identifying unknown byproducts in your adamantane reactions.

Problem: An unknown peak is observed in the GC-MS or LC-MS of my reaction mixture.

The appearance of unexpected peaks is a common challenge. The following workflow will guide you through the identification process.

Byproduct_Identification_Workflow start Unknown Peak Observed in GC/LC-MS ms_analysis Step 1: Analyze Mass Spectrum - Molecular Ion (M+)? - Isotopic Pattern? - Fragmentation Pattern? start->ms_analysis nmr_analysis Step 2: Acquire NMR Data (¹H, ¹³C, COSY, HSQC) - Isolate byproduct if possible ms_analysis->nmr_analysis Inconclusive or needs confirmation data_interpretation Step 3: Correlate MS & NMR Data - Propose Putative Structures ms_analysis->data_interpretation Clear fragmentation pattern nmr_analysis->data_interpretation lit_search Step 4: Literature & Database Search - Compare with known compounds data_interpretation->lit_search confirmation Step 5: Confirm Structure - Synthesize standard - Spike sample lit_search->confirmation Potential match found end Byproduct Identified confirmation->end

Sources

Technical Support Center: Enhancing Coupling Reactions with Hindered Adamantane Structures

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to overcoming the unique challenges posed by sterically hindered adamantane structures in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to improve the efficiency and success rate of your experiments. The adamantane cage, a rigid and bulky three-dimensional scaffold, is a valuable pharmacophore, but its significant steric profile can impede standard coupling protocols. This resource offers a structured approach to troubleshooting common issues and provides optimized starting points for your synthetic endeavors.

Section 1: General Troubleshooting Guide for Adamantane Coupling Reactions

This section addresses the most common failure modes encountered when working with adamantyl substrates. The underlying principle for many of these issues is the steric hindrance imposed by the adamantane cage, which can slow or inhibit key steps in the catalytic cycle.[1]

Q1: My coupling reaction with an adamantyl substrate is failing or giving very low yields. What are the first things I should investigate?

A: Low conversion or reaction failure with adamantane substrates is a frequent challenge primarily due to steric hindrance. The bulky adamantane group can significantly slow down crucial steps in the palladium catalytic cycle, such as oxidative addition and, most notably, reductive elimination.[2][3] A systematic troubleshooting approach should focus on optimizing the catalyst system, base, solvent, and temperature.

  • Causality: The three-dimensional bulk of the adamantane scaffold physically blocks the palladium catalyst's access to the reaction center. This increases the energy barrier for the formation of the transition state required for bond formation, leading to sluggish or failed reactions under standard conditions.[1]

Q2: How do I select the most effective ligand for a coupling reaction involving a bulky adamantane group?

A: Ligand selection is the most critical factor for success. Standard, less bulky ligands like triphenylphosphine (PPh₃) are often ineffective.[3] You must use bulky, electron-rich phosphine ligands. These ligands are essential for two main reasons:

  • They promote the formation of a highly reactive, coordinatively unsaturated (monoligated) palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered adamantyl halide.[3]

  • Their steric bulk accelerates the final, often rate-limiting, reductive elimination step to form the desired C-C or C-heteroatom bond.[2][4]

Recommended Ligand Classes:

  • Biaryl Phosphine Ligands (Buchwald-type): These are the gold standard for many challenging couplings. Ligands like XPhos, SPhos, and RuPhos are excellent starting points due to their proven efficacy with sterically demanding substrates.[2][3]

  • Adamantyl-Containing Phosphine Ligands: Ligands incorporating the adamantyl moiety itself, such as those based on a phospha-adamantane framework or di(1-adamantyl)alkylphosphines (e.g., Ad₂PnBu), are specifically designed to create a large, sterically demanding coordination sphere around the metal center.[5][6][7][8] Their inherent bulk and electron-donating properties make them highly effective for these transformations.[6][8]

Troubleshooting Workflow for Failed Adamantane Coupling

This decision tree provides a systematic approach to diagnosing and solving common issues.

G cluster_solutions Solutions start Start: Low/No Yield ligand Is the ligand bulky and electron-rich? (e.g., XPhos, Ad₂PnBu) start->ligand base Is the base strong enough? (e.g., K₃PO₄, NaOtBu) ligand->base Yes sol_ligand Switch to a Buchwald or Adamantyl-based ligand. ligand->sol_ligand No temp Is the reaction temperature high enough? (≥100 °C) base->temp Yes sol_base Use stronger base (K₃PO₄, Cs₂CO₃) or screen different bases. base->sol_base No conditions Are conditions strictly anhydrous and inert? temp->conditions Yes sol_temp Increase temperature. Consider microwave irradiation. temp->sol_temp No success Reaction Optimized conditions->success Yes sol_conditions Degas solvent thoroughly. Use freshly dried reagents. conditions->sol_conditions No sol_ligand->ligand sol_base->base sol_temp->temp sol_conditions->conditions

Caption: Troubleshooting workflow for low-yield adamantane couplings.

Q3: My reaction is producing significant side products like hydrodehalogenation or boronic acid decomposition. How can I minimize these pathways?

A: Side reactions are common when harsh conditions are required to overcome steric hindrance.

  • Protodeboronation (Suzuki coupling): This is the cleavage of the C-B bond by a proton source, replacing the boronic acid with hydrogen. It is often exacerbated by excess water and high temperatures.[3]

    • Solution: Use a more stable boron reagent. Adamantylboronic acids can be unstable; converting them to a diethanolamine adduct creates a stable, crystalline solid that can be used directly in the coupling reaction, often with improved results.[2][9][10] Additionally, using anhydrous solvents and a strong, non-nucleophilic base like powdered K₃PO₄ can help.[2]

  • Hydrodehalogenation: This is the reduction of the starting aryl halide.

    • Solution: This side reaction can sometimes be minimized by ensuring a highly active catalyst system that favors the cross-coupling pathway. Switching to a more effective ligand or using a palladium precatalyst that rapidly generates the active Pd(0) species can help the desired reaction outcompete the reduction pathway.[2]

Section 2: Reaction-Specific FAQs
Suzuki-Miyaura Coupling

Q: What are the best starting conditions for a Suzuki-Miyaura coupling with 1-adamantylboronic acid or its derivatives?

A: For a challenging substrate like 1-adamantylboronic acid, you need to employ a highly active catalyst system from the outset. Standard catalysts like Pd(PPh₃)₄ will likely be ineffective.[2]

ComponentRecommendationRationale
Palladium Source XPhos Pd G3 (or other G3/G4 precatalysts)Precatalysts ensure efficient and reproducible generation of the active Pd(0) species, which is crucial for initiating the catalytic cycle with a hindered substrate.[2][9]
Ligand XPhos, SPhos, or Ad₂PnBuProvides the necessary steric bulk and electron density to facilitate both oxidative addition and reductive elimination.[2][8]
Base K₃PO₄ (finely powdered) or Cs₂CO₃Strong, non-nucleophilic bases are required to activate the hindered boronic acid for transmetalation without causing unwanted side reactions.[2][3]
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic solvents are preferred. Ensure they are rigorously degassed to prevent catalyst deactivation.[3]
Temperature 100–120 °CHigher temperatures are often necessary to overcome the high activation energy associated with hindered substrates.[3]
Buchwald-Hartwig Amination

Q: I am attempting to couple a secondary amine to 1-bromoadamantane. What are the key considerations for this C-N coupling?

A: The Buchwald-Hartwig amination is a powerful tool for this transformation, but the steric bulk of both the adamantyl group and a secondary amine creates a highly congested transition state.[11][12]

  • Catalyst System: This is a classic example where sterically hindered, electron-rich ligands are paramount. Generations of catalysts have been developed specifically for these types of challenging reactions.[11] Using a modern, highly active system is non-negotiable.

  • Base Selection: The choice of base is critical. A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOtBu) is a very common and effective choice for these reactions.[13] Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially for substrates with base-sensitive functional groups.[14]

  • Solvent: Anhydrous toluene is a standard and reliable solvent for these reactions.[15]

Catalytic Cycle and Steric Hindrance

The bulky adamantane group primarily hinders the reductive elimination step in the palladium catalytic cycle.

G pd0 L₂Pd(0) (Active Catalyst) oa Oxidative Addition pd0->oa Ad-X complex1 L₂Pd(II)(Ad)(X) oa->complex1 tm Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (B-H) complex1->tm R-M or R₂NH complex2 L₂Pd(II)(Ad)(R) tm->complex2 re Reductive Elimination (Often Rate-Limiting) complex2->re re->pd0 Regenerates Catalyst product Ad-R (Desired Product) re->product

Caption: The Pd catalytic cycle highlighting the challenging reductive elimination step.

C-H Functionalization

Q: Are there alternatives to traditional cross-coupling for functionalizing adamantane without pre-installing a halide?

A: Yes, direct C–H functionalization has emerged as a powerful strategy. Given the strength of adamantane's C-H bonds, these methods often rely on modern catalytic approaches.

  • Photoredox and Hydrogen Atom Transfer (HAT) Catalysis: This is a state-of-the-art method for the direct alkylation or functionalization of adamantane.[16][17] It uses a photocatalyst to generate a highly reactive species that can selectively abstract a hydrogen atom from the adamantane cage, creating an adamantyl radical. This radical can then be coupled with a suitable partner.[16][18]

    • Advantages: This strategy exhibits excellent chemoselectivity for the strong tertiary C–H bonds on the adamantane scaffold, even in the presence of other, weaker C-H bonds in a molecule.[16][17] This avoids lengthy pre-functionalization steps and offers high functional group tolerance.[16]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 1-Bromoadamantane with an Arylboronic Acid

This protocol is a robust starting point and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents), 1-bromoadamantane (1.0 equivalent), and finely powdered K₃PO₄ (2.5 equivalents).

  • Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the limiting reagent).[9]

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at 110 °C.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[9]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 1-Bromoadamantane with a Secondary Amine

This protocol employs a strong base and requires strict anhydrous and anaerobic conditions.

  • Reagent Preparation: To an oven-dried vial, add sodium tert-butoxide (NaOtBu, 1.4 equivalents). Seal the vial with a septum cap and place it under an inert atmosphere (argon or nitrogen).

  • Catalyst and Substrate Addition: In a separate glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) and 1-bromoadamantane (1.0 equivalent) to the vial.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (~0.2 M), followed by the secondary amine (1.2 equivalents) via syringe.

  • Reaction: Place the sealed vial in a preheated heating block and stir vigorously at 100 °C.

  • Monitoring & Workup: Follow steps 6-8 from the Suzuki protocol above.

References
  • Phospha-adamantanes as ligands for palladium-catalyzed cross-coupling reactions - Dalton Transactions
  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-
  • Phospha-adamantanes as ligands for palladium-catalyzed cross-coupling reactions - ProQuest
  • Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis - Journal of the American Chemical Society
  • C-H FUNCTIONALIZATION OF ADAMANTANE DERIV
  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced M
  • (PDF)
  • Direct radical functionalization methods to access substituted adamantanes and diamondoids - NCBI
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - BenchChem
  • Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Royal Society of Chemistry
  • Adamantane: a promising motif for ligands in industry? - SINOCOMPOUND
  • Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids - BenchChem
  • Switching on Elusive Organometallic Mechanisms with Photoredox C
  • Some Reactions of Adamantane and Adamantane Derivatives - ACS Public
  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant - Journal of the American Chemical Society
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Bioc
  • Buchwald–Hartwig amin
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH
  • dealing with steric hindrance in bioconjug
  • Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions - ResearchG
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals - ResearchG
  • A Comprehensive Review on Selective Catalytic Methods for Functionalization of Adamantane Scaffolds - ResearchG
  • Phosphaadamantanes as ligands for palladium catalyzed cross-coupling chemistry... - PubMed
  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant - ACS Public
  • Mechanistic Studies of Adamantylacetophenones with Competing Reaction Pathways...
  • The Buchwald–Hartwig Amination After 25 Years - University of Groningen Research Portal
  • Technical Support Center: Suzuki Reactions with Sterically Hindered Substr
  • How can I solve my problem with Suzuki coupling?
  • C-C cross-couplings featuring adamantyl-containing ligands - Sinocompound
  • Buchwald-Hartwig Amin
  • Diagnosing issues with a failed Suzuki coupling? - Reddit
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • (PDF)
  • Palladium and Copper Catalyzed Sonogashira cross Coupling... - MDPI
  • Sonogashira Coupling - Chemistry LibreTexts
  • (PDF)
  • Masking Boronic Acids for Suzuki Coupling - YouTube
  • The Impact Of Steric Hindrance On Chemical Reactions - FasterCapital
  • Steric Hindrance | Organic Chemistry - YouTube
  • (PDF)
  • Photoredox Catalysis in Organic Chemistry - Princeton University
  • Switching on elusive organometallic mechanisms with photoredox c
  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • 1,2-Aminosulfonylation of Alkenes via a Photoexcited Cu(I)
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - NCBI

Sources

Technical Support Center: Navigating Steric Hindrance in the Derivatization of 4-Oxoadamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-oxoadamantane-1-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique and sterically challenging scaffold. The rigid, cage-like structure of adamantane, combined with the bridgehead position of the carboxylic acid, presents significant synthetic hurdles. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the derivatization of this compound so challenging?

A1: The primary challenge stems from the significant steric hindrance around the carboxylic acid group. The adamantane cage is a bulky, three-dimensional structure, and the carboxylic acid is located at a tertiary bridgehead carbon. This arrangement severely restricts the access of reagents to the reaction center, slowing down reaction kinetics and often leading to incomplete conversions with standard protocols.

Q2: Does the 4-oxo group influence the reactivity of the carboxylic acid?

A2: The 4-oxo group, being two carbons away from the bridgehead carboxylic acid, has a modest electron-withdrawing effect. However, its impact on the carboxylic acid's reactivity is generally considered to be less significant than the overwhelming steric hindrance imposed by the adamantane cage itself. The primary challenge remains the physical blockage of the reaction site.[1]

Q3: What are the most common problems encountered when derivatizing this molecule?

A3: The most frequent issues include:

  • Low to no conversion: The starting material is recovered largely unreacted.

  • Slow reaction rates: Reactions may require extended times and elevated temperatures.

  • Side reactions: Under harsh conditions, unwanted side reactions can occur, complicating purification.

  • Difficulty with purification: Separating the desired product from unreacted starting material and reagent byproducts can be challenging.

Troubleshooting Guide: Amide and Ester Formation

This section addresses specific issues you may encounter during the synthesis of amide and ester derivatives of this compound.

Issue 1: Low Yield in Amide Coupling Reactions

Question: I am attempting to form an amide using standard coupling reagents like EDC/HOBt, but I am getting very low yields, with most of my starting carboxylic acid remaining. What is happening and how can I improve my yield?

Answer: This is a classic problem of steric hindrance. Standard coupling reagents may not be potent enough to activate the sterically congested carboxylic acid efficiently, or the activated intermediate may be too hindered for the amine to attack.

Troubleshooting Steps:

  • Switch to a More Powerful Coupling Reagent: For sterically demanding couplings, more reactive uronium/aminium or phosphonium salt-based reagents are often necessary.[2] Consider using reagents like HATU, HCTU, or PyBOP.[3][4] These reagents form highly activated esters that can react more readily with the amine.

  • Optimize Reaction Conditions:

    • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can often overcome the activation energy barrier. However, be cautious of potential side reactions and racemization if your amine is chiral.

    • Reaction Time: Sterically hindered couplings are notoriously slow. Extend the reaction time significantly, monitoring by TLC or LC-MS until the starting material is consumed. Reactions may require 12-24 hours or longer.[4]

    • Base: Ensure you are using a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.

  • Pre-activation: Activating the carboxylic acid with the coupling reagent and base before adding the amine can sometimes improve yields. Allow the acid, coupling reagent, and base to stir for 15-30 minutes before introducing the amine.

  • Convert to the Acyl Chloride: For particularly stubborn couplings, converting the carboxylic acid to the more reactive 4-oxoadamantane-1-carbonyl chloride is a highly effective strategy.[5][6] The acyl chloride can then be reacted with the amine, usually in the presence of a non-nucleophilic base.

Issue 2: Fischer Esterification is Ineffective

Question: I'm trying to synthesize the methyl ester of this compound using a standard Fischer esterification (methanol with a catalytic amount of sulfuric acid), but the reaction is not proceeding. Why is this and what are the alternatives?

Answer: The Fischer esterification is a reversible reaction that proceeds through a tetrahedral intermediate. The formation of this intermediate is highly sensitive to steric hindrance. The bulky adamantane cage prevents the effective approach of the alcohol nucleophile to the protonated carbonyl group.[7]

Troubleshooting Steps:

  • Use a More Reactive Electrophile (Acyl Chloride Route): The most reliable method is to convert the carboxylic acid to its acyl chloride first, and then react it with the desired alcohol.[5] This is a much more facile reaction that is not reversible.

  • Alkylation of the Carboxylate Salt: Deprotonate the carboxylic acid with a base (e.g., sodium hydride or potassium carbonate) to form the carboxylate salt. This salt can then be reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction.[8] This method is particularly effective for preparing methyl and other primary alkyl esters.

Visualizing the Workflow: Reagent Selection for Amide Coupling

The following decision tree can help guide your choice of strategy for amide bond formation with this compound.

G start Start: Amide Synthesis with This compound reagent_choice Initial Attempt: Standard Coupling (EDC/HOBt) start->reagent_choice outcome Low Yield or No Reaction? reagent_choice->outcome strategy_1 Strategy 1: Use High-Activity Coupling Reagent (e.g., HATU, PyBOP) outcome->strategy_1 Yes strategy_2 Strategy 2: Convert to Acyl Chloride (SOCl2 or (COCl)2) outcome->strategy_2 Yes success Successful Amide Formation outcome->success No strategy_1->success strategy_2->success no No yes Yes

Caption: Decision tree for amide coupling strategies.

Comparative Data: Coupling Reagents for Hindered Systems

The following table summarizes the characteristics of various coupling reagents often employed for sterically hindered carboxylic acids.

Coupling ReagentClassRelative ReactivityCommon ByproductsKey Considerations
EDC/HOBt CarbodiimideModerateDicyclohexylurea (DCU) or water-soluble ureaOften insufficient for severely hindered acids.[9]
HATU Uronium/Aminium SaltVery HighWater-soluble urea derivativesHighly effective but can be expensive. Risk of guanidinylation of primary amines if used in excess.[2]
HCTU Uronium/Aminium SaltHighWater-soluble urea derivativesMore reactive than HBTU, good for many difficult couplings.[3]
PyBOP Phosphonium SaltHighHexamethylphosphoramide (HMPA)-related byproductsEfficient with minimal side reactions, does not cause guanidinylation.[3]

Experimental Protocols

Protocol 1: Synthesis of 4-Oxoadamantane-1-carbonyl chloride

This protocol describes the conversion of the carboxylic acid to its highly reactive acyl chloride derivative using thionyl chloride.[5]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene

  • Magnetic stirrer and stir bar

  • Reflux condenser with a drying tube

  • Heating mantle or oil bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).

  • Add anhydrous toluene to the flask.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to a gentle reflux (approximately 70-80 °C) and stir for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Monitor the reaction by carefully taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure (rotary evaporation). The resulting crude 4-oxoadamantane-1-carbonyl chloride can often be used in the next step without further purification.

Protocol 2: Amide Coupling using HATU

This protocol details a robust method for forming amides from this compound using a highly active coupling reagent.[4]

Materials:

  • This compound

  • Desired amine (1.0-1.2 equivalents)

  • HATU (1.1-1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1 equivalent) and the desired amine (1.0-1.2 equivalents).

  • Dissolve the starting materials in anhydrous DMF or DCM.

  • Add HATU (1.1-1.5 equivalents) to the solution.

  • Slowly add DIPEA (2.0-3.0 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Esterification via the Acyl Chloride

This protocol describes the formation of an ester from the acyl chloride intermediate.

Materials:

  • Crude 4-Oxoadamantane-1-carbonyl chloride (from Protocol 1)

  • Desired alcohol (e.g., methanol, ethanol) (used as solvent or in excess)

  • Anhydrous pyridine or triethylamine (1.5 equivalents)

  • Anhydrous dichloromethane (DCM) (if alcohol is not the solvent)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the crude 4-oxoadamantane-1-carbonyl chloride (1 equivalent) in anhydrous DCM or the desired alcohol under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine or triethylamine (1.5 equivalents) to the solution. If using the alcohol as the solvent, it can be added directly to the acyl chloride.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, quench the reaction with water.

  • If DCM was used, separate the organic layer. Wash with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

References

  • Technical Support Center: Alternative Coupling Reagents for Hindered Proline Residues - Benchchem
  • The Reactivity of Bridgehead Compounds of Adamantane - ACS Public
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC - PubMed Central
  • Bridgehead Adamantane Carbonium Ion Reactivities - Journal of the American Chemical Society
  • A Structural Showdown: 1-Adamantanecarboxylic Acid and Its Deriv
  • Application Notes and Protocols for the Derivatization of Adamantane Compounds for Analytical Detection - Benchchem
  • Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products
  • Peptide Coupling Reagents Guide - Sigma-Aldrich
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Application Notes: Amide Coupling Protocols for 3-Iodoadamantane-1-carboxylic Acid - Benchchem
  • US5245063A - Preparation of carbonyl chlorides - Google P
  • Byproduct formation in the synthesis of 4-Oxopentanoyl chloride - Benchchem
  • esterification - alcohols and carboxylic acids - Chemguide
  • Fischer Esterific
  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Deriv
  • (PDF)
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps
  • 08.
  • Amide Synthesis - Fisher Scientific
  • 1-adamantanecarboxylic acid - Organic Syntheses Procedure
  • NMR investigation of steric effects in alkyl- and haloadamantanes - ResearchG
  • Amide synthesis by acyl
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH
  • Oxalyl Chloride - Organic Syntheses Procedure
  • Diastereofacial selectivity in some 4-substituted (X)
  • Bulletin 909A Guide to Derivatiz
  • Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - AU

Sources

Technical Support Center: 4-Oxoadamantane-1-carboxylic Acid Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Oxoadamantane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability and potential degradation pathways. As specific degradation data for this molecule is not extensively published, this document synthesizes information from analogous adamantane derivatives, fundamental organic chemistry principles, and standard pharmaceutical stress testing methodologies to provide a robust framework for your investigations.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and degradation of this compound.

Q1: What are the most chemically stable features of the this compound molecule?

The adamantane cage itself is a highly stable, rigid, and lipophilic hydrocarbon structure.[1][2] This tricyclic core is resistant to many chemical transformations due to its strain-free, diamondoid lattice.[1] Consequently, degradation is most likely to initiate at the two functional groups: the ketone at position 4 and the carboxylic acid at position 1.

Q2: What are the most likely metabolic degradation pathways for this compound?

Based on studies of other adamantane derivatives, the primary metabolic transformation is hydroxylation of the adamantane cage, a Phase I reaction mediated by cytochrome P450 (CYP) enzymes.[2][3] Although the adamantane core is generally stable, enzymatic oxidation can occur, typically at the tertiary carbon positions (bridgeheads).[1][3] For this compound, this would likely involve hydroxylation at the two unsubstituted bridgehead carbons (positions 3 and 5) or other secondary carbons. Other potential metabolic routes include:

  • Reduction of the ketone: The ketone group can be metabolically reduced to a secondary alcohol, forming 4-hydroxyadamantane-1-carboxylic acid.

  • Phase II Conjugation: The carboxylic acid group or any newly formed hydroxyl groups can undergo Phase II metabolism, such as glucuronidation, to increase water solubility and facilitate excretion.

Q3: What are the plausible chemical (non-metabolic) degradation pathways?

Under typical experimental and storage conditions, several chemical degradation pathways could be anticipated:

  • Hydrolysis: While the core is stable, the carboxylic acid can react. Under strongly acidic or basic conditions, especially with heat, decarboxylation could be a possibility, though this is often difficult with cage-like structures.[4][5] Esterification may occur if stored in alcoholic solvents.

  • Oxidation: The adamantane cage can be susceptible to strong oxidizing agents, potentially leading to hydroxylation or cage-opening under harsh conditions.[6][7] The ketone itself is relatively stable to further oxidation.

  • Photodegradation: Ketones are known chromophores that can absorb UV light. This can lead to Norrish-type reactions, which involve cleavage of the carbon-carbon bonds adjacent to the carbonyl group.[8][9][10] For this molecule, this could potentially lead to ring-opening of one of the cyclohexane rings.

Troubleshooting Guide: Experimental Observations

This section provides guidance for specific issues you may encounter during your experiments, linking observations to potential degradation events.

Observation Potential Cause Recommended Action
Appearance of a new, more polar peak in RP-HPLC. Hydroxylation: A common metabolic or oxidative degradation product. The addition of a hydroxyl group increases polarity, leading to a shorter retention time in reversed-phase chromatography.Confirm the mass of the new peak using LC-MS. The expected mass would be an increase of 16 Da (M+16) over the parent compound.
Appearance of a new, less polar peak in RP-HPLC. Esterification: If your mobile phase or sample solvent contains an alcohol (e.g., methanol, ethanol), the carboxylic acid can form an ester, especially under acidic conditions. This increases lipophilicity and retention time.Analyze a blank solvent injection to rule out system contamination. Use LC-MS to check for the expected mass increase (e.g., M+14 for a methyl ester). Prepare samples in aprotic solvents like acetonitrile.[11]
Broad or split peaks in HPLC chromatogram. On-column degradation or presence of multiple isomers: The compound might be degrading on the column itself, or you may be separating stereoisomers of a degradation product (e.g., the alcohol formed from ketone reduction). Peak splitting can also be caused by column contamination or issues with the mobile phase.[12][13]Check system suitability parameters. Use a fresh column and freshly prepared mobile phase. If using LC-MS, check the mass spectra across the entire peak to see if it is uniform.[12]
Loss of parent compound signal over time in solution. General instability/degradation: The compound may be unstable under the specific storage conditions (e.g., pH, light exposure, temperature).Perform a systematic stability study. Prepare fresh solutions and analyze them at set time points. Compare storage in different solvents, at different temperatures, and with protection from light.
Observation of a fragment ion corresponding to loss of CO₂ (44 Da) in Mass Spectrometry. In-source decarboxylation: The carboxylic acid group may be lost in the mass spectrometer's ion source, especially with energetic ionization methods. This is an analytical artifact, not necessarily a solution-phase degradation product.Use a softer ionization technique if possible (e.g., ESI vs. APCI). Vary the source parameters (e.g., fragmentor voltage) to see if the decarboxylation can be minimized.

Experimental Protocols

To proactively investigate the stability of this compound, a Forced Degradation Study is the industry-standard approach.[14][15] This involves subjecting the compound to a range of harsh conditions to intentionally generate potential degradants.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/PDA and/or Mass Spectrometry (MS) detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.[16]

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 4 hours.[16]

    • Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.[16]

    • Thermal Degradation: Place a solid sample of the compound in a 105°C oven for 24 hours, then dissolve in acetonitrile for analysis.[16]

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV light source (e.g., 254 nm) for 24 hours.[16]

  • Sample Analysis:

    • Before injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples, including an unstressed control, by a suitable RP-HPLC method (see table below for a starting point).

    • Aim for 5-20% degradation of the parent compound.[15] If degradation is too rapid or too slow, adjust the stress duration or temperature accordingly.

Proposed HPLC Method:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 210 nm (ketone) and/or MS
Injection Vol. 10 µL

Visualized Pathways and Workflows

Hypothesized Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure and precedents from similar molecules.

cluster_chem Chemical Degradation cluster_met Metabolic / Oxidative Degradation parent 4-Oxoadamantane- 1-carboxylic acid photo Norrish Type I/II Products (Ring-Opened Species) parent->photo Photolysis (UV) [2, 15] ester Methyl/Ethyl Ester (if alcohol solvent present) parent->ester Esterification (Acidic Alcohol) hydroxy Hydroxylated Metabolites (e.g., at C3, C5) [1, 5] parent->hydroxy CYP450 Oxidation reduced 4-Hydroxyadamantane- 1-carboxylic acid parent->reduced Ketone Reduction conjugate Glucuronide Conjugate reduced->conjugate Phase II Metabolism

Caption: Hypothesized chemical and metabolic degradation routes for this compound.

Forced Degradation Experimental Workflow

This diagram outlines the logical flow of a forced degradation study, from setup to analysis and interpretation.

cluster_stress Apply Stress Conditions (24h) start Prepare 1 mg/mL Stock Solution acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, 60°C) start->base ox Oxidative (3% H₂O₂, RT) start->ox photo Photolytic (UV Light, RT) start->photo thermal Thermal (Solid, 105°C) start->thermal neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples & Control via HPLC-MS ox->analyze photo->analyze thermal->analyze neutralize->analyze evaluate Evaluate % Degradation (Aim for 5-20%) analyze->evaluate characterize Characterize Degradants (MS, MS/MS) evaluate->characterize finish Establish Degradation Profile & Confirm Method is Stability-Indicating characterize->finish

Caption: Standard workflow for conducting a forced degradation study.

References

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches.PMC - PubMed Central.
  • Photocatalytic Degradation of Michler's Ketone in Water by UV Light Illumination Using TiO2 Photoc
  • Degradation of Carboxylic Acids and the Associated Impact on Feed Prep and Overhead Corrosion.OnePetro.
  • Selective photodegrad
  • Adamantane-d16 as a Tracer in Metabolic Studies.Benchchem.
  • (PDF) Oxidative functionalization of adamantanes (review).
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Forced Degradation Study an Essential Approach to Develop Stability Indic
  • Linear Polyethylene with Ketone Groups for Photodegradability: Higher Efficiency with Side-Chain Carbonyls than In-Chain.
  • Forced Degrad
  • Hydrolytic decarboxylation of carboxylic acids and the formation of proton
  • One-Stage Catalytic Oxidation of Adamantane to Tri-, Tetra-, and Penta-Ols.MDPI.
  • Forced Degradation Study in Pharmaceutical Stability.Pharmaguideline.
  • Assessing the Purity of 1,3-Bis(4-hydroxyphenyl)adamantane: A Comparative Guide to HPLC and GC-MS Analysis.Benchchem.
  • HPLC Troubleshooting Guide.Sigma-Aldrich.
  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.IJNRD.
  • Tips and Tricks of HPLC System Troubleshooting.Agilent.

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Technical Support Center: Catalyst Selection for Reactions Involving 4-Oxoadamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Oxoadamantane-1-carboxylic acid is a key bifunctional building block in medicinal chemistry and materials science. Its rigid, three-dimensional adamantane cage offers unique lipophilic and steric properties, while the ketone and carboxylic acid moieties provide versatile handles for further chemical modification. However, the steric bulk and distinct reactivity of these two functional groups present specific challenges in catalyst selection. This guide provides researchers, scientists, and drug development professionals with in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate catalyst selection for common transformations of this valuable intermediate.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the chemical modification of this compound, categorized by the type of reaction.

Part 1: General Catalyst Selection Principles

Q1: What are the primary factors to consider when selecting a catalyst for a reaction with this compound?

A1: The primary consideration is chemoselectivity . The molecule contains two reactive sites: a ketone and a carboxylic acid. Your catalyst and reaction conditions must selectively target one functional group while leaving the other intact, unless a dual transformation is intended. Key factors include:

  • Target Functional Group: Are you targeting the ketone (e.g., for reduction, reductive amination) or the carboxylic acid (e.g., for esterification, amidation)?

  • Reaction pH: The carboxylic acid group's acidity can influence catalyst stability and activity. Basic conditions will deprotonate the acid to a carboxylate, which is generally unreactive towards nucleophiles. Acidic conditions can protonate the ketone, activating it, but may also promote side reactions.

  • Steric Hindrance: The adamantane cage is sterically demanding. Catalysts with bulky ligands or active sites that are not easily accessible may exhibit poor activity.

  • Downstream Processing: Consider the ease of catalyst removal. The choice between a homogeneous or heterogeneous catalyst is critical for process efficiency.

Q2: Should I use a homogeneous or a heterogeneous catalyst for my reaction?

A2: The choice depends on the specific reaction, scalability, and purification requirements. Both have distinct advantages and disadvantages.[1] Homogeneous catalysts are in the same phase as the reactants, often leading to higher activity and selectivity under milder conditions due to well-defined active sites.[2] However, their removal from the reaction mixture can be difficult and costly.[3] Heterogeneous catalysts exist in a different phase (typically a solid catalyst in a liquid reaction mixture), which allows for simple separation by filtration. This makes them highly recyclable and ideal for industrial processes.[4] However, they may require harsher reaction conditions and can sometimes suffer from lower selectivity or surface area limitations.[1][2]

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same phase as reactants (e.g., liquid)[2]Different phase from reactants (e.g., solid)[1]
Activity/Selectivity Often higher due to well-defined active sites[1][2]Can be lower; may have multiple active site types[2]
Reaction Conditions Generally milder temperatures and pressures[2]Often require higher temperatures and pressures[2]
Catalyst Separation Difficult; may require extraction or chromatographyEasy; simple filtration or centrifugation
Recyclability Often challenging and expensive[2]Straightforward and cost-effective[4]
Heat & Mass Transfer Excellent heat transfer; potential mass transfer limitsMay have heat and mass transfer limitations[2]
Example Wilkinson's catalyst for hydrogenationPd/C for hydrogenation, Ru/C for amination[1][4]
Part 2: Targeting the Ketone Functional Group

Q3: How can I selectively reduce the ketone of this compound to a hydroxyl group?

A3: Selective reduction of the ketone to form 4-hydroxyadamantane-1-carboxylic acid can be achieved using several methods:

  • Hydride Reductants: Sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol, ethanol) is the most common and effective method. It is highly selective for ketones in the presence of carboxylic acids. The reaction is typically run at room temperature or below and is straightforward to perform.

  • Catalytic Hydrogenation: Heterogeneous catalysts like Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) with H₂ gas can be used. However, this approach is less common for this specific transformation as it may require higher pressures and can sometimes lead to over-reduction, though the adamantane core is robust. The carboxylic acid is generally stable under these conditions.

Q4: I am planning a reductive amination. What are the best catalytic approaches?

A4: Reductive amination is a powerful tool to introduce nitrogen-containing substituents. The choice of catalyst depends on whether you prefer a one-pot or two-step process.

  • One-Pot Approach: This is often the most efficient method. It involves mixing the ketone, the amine, and a reducing agent together. Sodium triacetoxyborohydride (STAB) is an excellent choice as it is mild, selective, and tolerant of the acidic conditions generated by the carboxylic acid.[5]

  • Catalytic Two-Step Approach: This involves first forming the imine/enamine intermediate, followed by reduction.

  • Modern Catalytic Systems: For direct reductive amination using carboxylic acids and amines, systems like Zn(OAc)₂ with phenylsilane have proven effective and practical, even on a large scale.[6][7] For reactions using ammonia and H₂, bimetallic heterogeneous catalysts such as Ru-W systems are emerging as a sustainable option, offering high selectivity and catalyst recyclability.[4]

Part 3: Targeting the Carboxylic Acid Functional Group

Q5: What is the standard catalytic method for esterifying the carboxylic acid group?

A5: The Fischer-Speier esterification is the industry-standard method.[8] This reaction involves treating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst. Common catalysts include:

  • Sulfuric Acid (H₂SO₄): A small catalytic amount (1-5 mol%) is highly effective.

  • p-Toluenesulfonic Acid (TsOH): A solid, crystalline acid that is easier to handle than sulfuric acid.

  • Heterogeneous Acid Catalysts: Solid acid catalysts like macroporous polymeric resins or silica chloride offer the advantage of easy removal and recycling, simplifying the workup procedure.[9]

Q6: My Fischer esterification is not reaching completion. How can I improve the yield?

A6: Fischer esterification is an equilibrium-controlled process.[8][10] To drive the reaction towards the ester product, you must apply Le Châtelier's principle:

  • Use a Large Excess of Alcohol: Using the alcohol as the reaction solvent is a common strategy to push the equilibrium forward.[8][10] A 10-fold excess of alcohol can increase yields significantly.[10]

  • Remove Water: The reaction produces water as a byproduct.[8] Removing it as it forms will shift the equilibrium to the product side. This can be accomplished by:

    • Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).

    • Adding a dehydrating agent to the reaction mixture.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Catalyst Inactivity: The catalyst may be "poisoned" by impurities or degraded.[11]Use fresh, high-purity catalyst. Ensure starting materials and solvents are free of sulfur, strong coordinating agents, or other known catalyst poisons.
Incorrect Reaction Conditions: Temperature, pressure, or pH may be suboptimal.Review literature for optimal conditions for your specific catalyst system. Perform small-scale optimization screens (e.g., temperature gradient).
Poor Substrate Solubility: The adamantane derivative may not be fully dissolved, limiting contact with the catalyst.Choose a solvent in which the starting material is fully soluble at the reaction temperature. Increase agitation.
Formation of Byproducts Lack of Chemoselectivity: The catalyst is reacting with both the ketone and the carboxylic acid.Switch to a more selective catalyst (e.g., NaBH₄ for ketone reduction). Modify reaction conditions (e.g., lower temperature) to favor the desired pathway.
Side Reactions: The substrate or product may be unstable under the reaction conditions.Run the reaction at a lower temperature. Reduce reaction time by using a higher catalyst loading, if feasible. Check for substrate stability issues, as some functionalized acids can be unstable.[12]
Difficult Product Isolation Homogeneous Catalyst Residue: The catalyst or its ligands are co-eluting with the product during chromatography.Switch to a heterogeneous catalyst that can be filtered off. If using a homogeneous catalyst, consider an aqueous wash designed to extract the metal complex.
Emulsion during Workup: The product's amphiphilic nature can lead to stable emulsions during aqueous extraction.Add a saturated brine solution to help break the emulsion. Filter the mixture through a pad of Celite.
Visualized Workflows and Logic

dot digraph "Catalyst_Selection_Decision_Tree" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions start [label="Desired Transformation of\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; q_target [label="Which functional group to target?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; target_ketone [label="Target Ketone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; target_acid [label="Target Carboxylic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; q_ketone_rxn [label="Ketone Reaction Type?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_acid_rxn [label="Acid Reaction Type?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reduction [label="Reduction to -OH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; red_amination [label="Reductive Amination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; esterification [label="Esterification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; amidation [label="Amidation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cat_nabh4 [label="Use NaBH₄ in MeOH/EtOH", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; cat_stab [label="Use STAB (one-pot)\nor Zn(OAc)₂/PhSiH₃", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; cat_fischer [label="Fischer Esterification:\nUse H₂SO₄ or TsOH catalyst\nwith excess alcohol", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; cat_coupling [label="Use peptide coupling agents\n(e.g., HATU, EDCI)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> q_target; q_target -> target_ketone [label=" Ketone "]; q_target -> target_acid [label=" Carboxylic Acid "]; target_ketone -> q_ketone_rxn; target_acid -> q_acid_rxn; q_ketone_rxn -> reduction [label=" Reduction "]; q_ketone_rxn -> red_amination [label=" Amination "]; q_acid_rxn -> esterification [label=" Esterification "]; q_acid_rxn -> amidation [label=" Amidation "]; reduction -> cat_nabh4; red_amination -> cat_stab; esterification -> cat_fischer; amidation -> cat_coupling; } end_dot Caption: Catalyst selection decision tree.

dot digraph "Troubleshooting_Low_Yield" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions start [label="Problem: Low Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_reaction [label="Is any starting material left?\n(Check by TLC/LCMS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; incomplete [label="Incomplete Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; complete [label="No Starting Material Left", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Incomplete Reaction Path cause_catalyst [label="Potential Cause:\nCatalyst Inactivity", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_conditions [label="Potential Cause:\nSuboptimal Conditions", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_catalyst [label="Solution:\nUse fresh catalyst, check for poisons", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_conditions [label="Solution:\nIncrease temperature/time,\ncheck literature", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Complete Reaction Path cause_byproducts [label="Potential Cause:\nFormation of Byproducts", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; cause_workup [label="Potential Cause:\nProduct Loss During Workup", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_byproducts [label="Solution:\nUse milder conditions,\nmore selective catalyst", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_workup [label="Solution:\nOptimize extraction pH,\nuse brine to break emulsions", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> q_reaction; q_reaction -> incomplete [label=" Yes "]; q_reaction -> complete [label=" No "];

incomplete -> cause_catalyst; incomplete -> cause_conditions; cause_catalyst -> solution_catalyst; cause_conditions -> solution_conditions;

complete -> cause_byproducts; complete -> cause_workup; cause_byproducts -> solution_byproducts; cause_workup -> solution_workup; } end_dot Caption: Troubleshooting logic for low product yield.

Experimental Protocols
Protocol 1: Selective Reduction of this compound

Objective: To synthesize 4-hydroxyadamantane-1-carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous methanol (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride in small portions over 15-20 minutes. Caution: Gas evolution (H₂) will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: a. Cool the reaction mixture back to 0 °C. b. Slowly and carefully quench the reaction by adding deionized water to decompose excess NaBH₄. c. Acidify the mixture to pH ~2-3 with 1 M HCl. The product should precipitate as a white solid. d. Stir the resulting slurry for 30 minutes in the ice bath. e. Isolate the product by vacuum filtration, washing the solid with cold deionized water. f. Dry the solid under vacuum to yield 4-hydroxyadamantane-1-carboxylic acid.

Protocol 2: One-Pot Reductive Amination with Benzylamine

Objective: To synthesize 4-(Benzylamino)adamantane-1-carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (AcOH) (catalytic, ~5 mol%)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • To a round-bottom flask, add this compound, 1,2-dichloroethane (approx. 0.1 M), benzylamine, and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride in one portion. Note: STAB is moisture-sensitive; handle it quickly.

  • Allow the reaction to stir at room temperature overnight (12-18 hours).

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: a. Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. The crude product can be purified by recrystallization or column chromatography.

References
  • Vertex AI Search. (2017).
  • Vertex AI Search. (n.d.).
  • Squire, T. (n.d.).
  • RSC Publishing. (n.d.).
  • National Institutes of Health. (n.d.).
  • Snyder, M. J., et al. (2024). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia.
  • National Institutes of Health. (n.d.).
  • RSC Publishing. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry.
  • Study.com. (n.d.). Video: Heterogeneous vs.
  • Master Organic Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • National Institutes of Health. (n.d.). This compound. PubChem.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 3-acetylamino-adamantane-1-carboxylic acid.
  • National Institutes of Health. (n.d.).
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

Sources

Validation & Comparative

A Comparative Guide to 4-Oxo- and 4-Hydroxy-Adamantane Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the adamantane scaffold stands out as a unique and powerful tool for drug design. Its rigid, three-dimensional structure and lipophilic nature can significantly enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] Among the various functionalized adamantanes, derivatives bearing substituents at the C4 position, particularly the 4-oxo and 4-hydroxy moieties, offer distinct advantages and present a fascinating case for comparative analysis. This guide provides an in-depth, objective comparison of these two classes of derivatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their drug discovery programs.

The Adamantane Scaffold: A Foundation for Innovation

Adamantane, a tricyclic hydrocarbon with a diamondoid structure, provides a pre-organized, conformationally constrained framework.[3] This rigidity can lead to higher binding affinities with biological targets by reducing the entropic penalty upon binding. Furthermore, the lipophilic character of the adamantane cage often improves membrane permeability and can protect adjacent functional groups from metabolic degradation, thereby increasing a drug's half-life.[1][3] The introduction of functional groups, such as a ketone or a hydroxyl group at the C4 position, not only serves as a handle for further chemical modifications but also profoundly influences the molecule's overall properties.

Synthetic Strategies: Accessing the Core Scaffolds

The synthetic accessibility of 4-oxo- and 4-hydroxy-adamantane derivatives is a critical consideration for their practical application in drug discovery. Both classes of compounds can be prepared from readily available starting materials, though the specific routes and reaction conditions differ.

Synthesis of 4-Hydroxy-Adamantane Derivatives

A common route to 4-hydroxy-adamantane derivatives often starts from adamantane itself or a pre-functionalized adamantane. For instance, the synthesis of trans-4-amino-1-hydroxy adamantane hydrochloride has been achieved from 5-hydroxy-2-adamantanone, highlighting a pathway that involves the reduction of a ketone to a hydroxyl group.

Experimental Protocol: Synthesis of a 4-Hydroxy-Adamantane Derivative (Illustrative Example)

This protocol outlines a general procedure for the reduction of a 4-oxo-adamantane precursor to a 4-hydroxy-adamantane derivative.

  • Dissolution: Dissolve the 4-oxo-adamantane derivative (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise to the stirred solution. The choice of reducing agent can influence the stereoselectivity of the hydroxyl group.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add water or a dilute acid (e.g., 1M HCl) to quench the excess reducing agent.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-hydroxy-adamantane derivative.

Synthesis of 4-Oxo-Adamantane Derivatives

4-Oxo-adamantane derivatives can be synthesized through the oxidation of the corresponding 4-hydroxy-adamantane or through multi-step sequences starting from adamantane. The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis.

Experimental Protocol: Synthesis of a 4-Oxo-Adamantane Derivative (Illustrative Example)

This protocol describes a general method for the oxidation of a 4-hydroxy-adamantane precursor.

  • Dissolution: Dissolve the 4-hydroxy-adamantane derivative (1 equivalent) in a suitable solvent like dichloromethane (DCM) or acetone.

  • Oxidizing Agent Addition: Add an oxidizing agent, such as pyridinium chlorochromate (PCC) (1.5 equivalents) or a Swern oxidation cocktail, to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant byproducts.

  • Purification: Concentrate the filtrate and purify the resulting crude product by column chromatography to yield the 4-oxo-adamantane derivative.

DOT Diagram: Synthetic Relationship

Synthesis Adamantane Adamantane Starting Material Hydroxy 4-Hydroxy-Adamantane Derivative Adamantane->Hydroxy Functionalization Oxo 4-Oxo-Adamantane Derivative Hydroxy->Oxo Oxidation Oxo->Hydroxy Reduction Workflow cluster_0 Scaffold Selection cluster_1 Synthesis & Derivatization cluster_2 Screening & Evaluation cluster_3 Lead Optimization Hydroxy 4-Hydroxy-Adamantane Synthesis Parallel Synthesis Hydroxy->Synthesis Oxo 4-Oxo-Adamantane Oxo->Synthesis HTS High-Throughput Screening Synthesis->HTS ADME ADME/Tox Profiling HTS->ADME Lead_Opt Structure-Activity Relationship Studies ADME->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: A typical workflow for the development of adamantane-based drug candidates.

Conclusion and Future Directions

The choice between a 4-oxo and a 4-hydroxy adamantane derivative in a drug discovery campaign is not straightforward and depends heavily on the specific therapeutic target and the desired properties of the final compound.

  • 4-Hydroxy-adamantane derivatives are generally more polar and have better aqueous solubility, which can be advantageous for formulation and bioavailability. The hydroxyl group can also form crucial hydrogen bond interactions with the target protein.

  • 4-Oxo-adamantane derivatives offer a versatile synthetic handle for further structural modifications and are typically more lipophilic. The ketone functionality can also participate in specific interactions within a binding pocket.

Ultimately, a parallel synthesis and screening approach, where both 4-oxo and 4-hydroxy analogs of a lead scaffold are prepared and evaluated, is the most prudent strategy. This allows for a direct, data-driven comparison of their biological activities and physicochemical properties, enabling the selection of the most promising candidate for further development. The continued exploration of these and other functionalized adamantane derivatives will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

  • Adamantane derivatives: Pharmacological and toxicological properties (Review). (2025). ResearchGate.
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2025). National Center for Biotechnology Information.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). National Center for Biotechnology Information.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI.

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Validating the Inhibitory Activity of 4-Oxoadamantane-1-carboxylic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic development for metabolic disorders, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a compelling target. Its role in the intracellular conversion of inactive cortisone to active cortisol within key metabolic tissues—liver and adipose—positions it as a critical regulator of local glucocorticoid tone. Dysregulation of 11β-HSD1 activity is strongly implicated in the pathogenesis of metabolic syndrome, type 2 diabetes, and obesity. Consequently, the discovery and validation of potent and selective 11β-HSD1 inhibitors are of paramount interest to the drug discovery community.

This guide provides a comprehensive comparison of a promising class of inhibitors, the 4-Oxoadamantane-1-carboxylic acid derivatives, against other notable 11β-HSD1 inhibitors. We will delve into the rationale behind their design, present supporting experimental data on their inhibitory activity, and provide detailed protocols for their synthesis and validation.

The Rationale for Targeting 11β-HSD1 and the Promise of Adamantane Scaffolds

Elevated intracellular cortisol levels, even with normal circulating concentrations, can drive the adverse metabolic effects characteristic of Cushing's syndrome, such as central obesity, insulin resistance, and hypertension[1]. By inhibiting 11β-HSD1, the local production of cortisol in metabolic tissues can be attenuated, offering a targeted therapeutic strategy.

The adamantane moiety has become a popular scaffold in the design of 11β-HSD1 inhibitors. Its rigid, lipophilic, and three-dimensional structure can enhance the pharmacokinetic properties of drug candidates, improving their stability and distribution in blood plasma[2][3]. The this compound scaffold, in particular, offers a versatile platform for chemical modification to optimize potency and selectivity.

Comparative Inhibitory Activity of 11β-HSD1 Inhibitors

A critical aspect of validating a new inhibitor class is to benchmark its performance against established compounds. The following table summarizes the in vitro inhibitory activity (IC50) of various 11β-HSD1 inhibitors, including adamantane-based compounds and other chemotypes that have been investigated clinically. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in assay conditions.

Inhibitor ClassCompoundHuman 11β-HSD1 IC50 (nM)Selectivity over 11β-HSD2Key Features
Adamantane Derivatives Adamantyl Amide Derivative (Compound 15)[4]114High (no activity against 11β-HSD2)Demonstrates the potential of the adamantane scaffold.
Adamantyl Acetamide Derivative (Compound 41)[4]280High (no activity against 11β-HSD2)A non-adamantyl surrogate with retained activity.
Non-Steroidal PF-915275[1]15 (EC50 in HEK293 cells)High (>1000-fold)Potent and selective, orally active.
BVT-2733[5][6]3341Selective for mouse enzyme over humanOrally active, demonstrates efficacy in mouse models.
AZD4017[7][8]7Highly selective (>1000-fold)Potent and selective, has been in clinical trials.
Glycyrrhetinic Acid Derivative Carbenoxolone[6]~300Non-selectiveA first-generation, non-selective inhibitor.

Note: IC50 values are sourced from the cited literature and may have been determined under varying experimental conditions.

Signaling Pathway and Experimental Workflow

To provide a clear conceptual framework, the following diagrams illustrate the 11β-HSD1 signaling pathway and a generalized workflow for the validation of its inhibitors.

G cluster_0 Cellular Environment cluster_1 Inhibitor Action Cortisone Cortisone (inactive) HSD11B1 11β-HSD1 Cortisone->HSD11B1 NADPH Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD11B1->Cortisol NADP+ GRE Glucocorticoid Response Element (GRE) GR->GRE Translocation to Nucleus TargetGenes Target Gene Transcription GRE->TargetGenes MetabolicEffects Adverse Metabolic Effects (e.g., increased gluconeogenesis) TargetGenes->MetabolicEffects Inhibitor 4-Oxoadamantane-1-carboxylic acid derivative Inhibitor->HSD11B1 Inhibition

Caption: The 11β-HSD1 signaling pathway and the mechanism of its inhibition.

G cluster_0 Experimental Workflow start Start: Synthesize 4-Oxoadamantane-1-carboxylic acid derivatives purify Purify and Characterize (NMR, MS, HPLC) start->purify assay In Vitro 11β-HSD1 Inhibition Assay (IC50 determination) purify->assay compare Compare with Alternative Inhibitors assay->compare sar Structure-Activity Relationship (SAR) Analysis compare->sar end Identify Lead Compound sar->end

Caption: A generalized experimental workflow for validating 11β-HSD1 inhibitors.

Experimental Protocols

1. Synthesis of N-Substituted 4-Oxoadamantane-1-carboxamides

This protocol describes a general method for the synthesis of N-aryl and N-alkyl 4-oxoadamantane-1-carboxamides via an amide coupling reaction.

Rationale: Amide bond formation is a fundamental reaction in medicinal chemistry. The use of a coupling agent like EDC in the presence of an activating agent such as HOBt provides a reliable and efficient method for converting a carboxylic acid into an amide under mild conditions, which is crucial for preserving the integrity of potentially sensitive functional groups.

Step-by-Step Methodology:

  • Acid Activation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: In a separate flask, dissolve the desired primary or secondary amine (1.1 equivalents) in the same anhydrous solvent.

  • Slowly add the amine solution to the activated carboxylic acid mixture.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 equivalents), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up and Purification: Once the reaction is complete, quench it by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO3), and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 4-oxoadamantane-1-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

2. In Vitro 11β-HSD1 Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against human 11β-HSD1 using a cell-free enzymatic assay.

Rationale: This assay directly measures the enzymatic activity of 11β-HSD1 by quantifying the conversion of a substrate (cortisone) to its product (cortisol). By measuring the reduction in cortisol production in the presence of an inhibitor, we can determine its potency. A time-resolved fluorescence resonance energy transfer (TR-FRET) based detection method offers high sensitivity and a homogenous assay format.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM EDTA).

    • Prepare a solution of recombinant human 11β-HSD1 enzyme in the reaction buffer.

    • Prepare a substrate solution of cortisone in the reaction buffer.

    • Prepare a cofactor solution of NADPH in the reaction buffer.

    • Prepare serial dilutions of the test compounds (this compound derivatives and reference inhibitors) in DMSO, and then dilute further into the reaction buffer.

  • Assay Procedure:

    • In a 384-well microplate, add the test compound dilutions. Include wells for a positive control (a known 11β-HSD1 inhibitor like Carbenoxolone) and a negative control (vehicle, e.g., DMSO).

    • Add the 11β-HSD1 enzyme solution to all wells except for a blank control.

    • Add the NADPH cofactor solution to all wells.

    • Initiate the enzymatic reaction by adding the cortisone substrate solution to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution containing a quenching agent (e.g., a high concentration of a known inhibitor like glycyrrhetinic acid).

    • Add the detection reagents for a competitive immunoassay, such as a cortisol-d2 conjugate and an anti-cortisol antibody labeled with a europium cryptate (TR-FRET donor/acceptor pair).

    • Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for the immunoassay to reach equilibrium.

  • Data Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the fluorescence signal at the appropriate wavelengths.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel 11β-HSD1 inhibitors. The inherent properties of the adamantane cage, combined with the versatility of the carboxylic acid functional group for derivatization, provide a rich chemical space for exploration.

This guide has provided a framework for the validation of these derivatives, including a comparative analysis of their potential inhibitory activity and detailed experimental protocols for their synthesis and evaluation. Further structure-activity relationship (SAR) studies, focusing on modifications of the N-substituent of the carboxamide, will be crucial in identifying lead compounds with optimal potency, selectivity, and pharmacokinetic profiles. The ultimate goal is to develop a clinical candidate that can effectively and safely modulate tissue-specific glucocorticoid action for the treatment of metabolic diseases.

References

  • BVT 2733 | 11β-HSD1 Inhibitor. MedchemExpress.com. URL
  • AZD 4017 | 11β-HSD1 Inhibitor. MedchemExpress.com. URL
  • 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension. The Journal of Clinical Endocrinology & Metabolism. URL
  • Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, F
  • 11β-HSD | Inhibitors. MedchemExpress.com. URL
  • PF 915275 | 11 beta-HSD Inhibitors. R&D Systems. URL
  • Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. MDPI. URL
  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. Endocrinology. URL
  • Benchmarking AZD4017: A Comparative Guide to Industry-Standard 11β-HSD1 Inhibitors. Benchchem. URL
  • Adamantane in Drug Delivery Systems and Surface Recognition. MDPI. URL
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Application Notes: Amide Coupling Protocols for 3-Iodoadamantane-1-carboxylic Acid. Benchchem. URL
  • Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. URL
  • Adamantane-containing drug delivery systems. Pharmacia. URL

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Comparative Guide to Structure-Activity Relationships of 4-Oxoadamantane-1-Carboxylic Acid Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the adamantane scaffold remains a cornerstone in the design of potent and selective therapeutic agents. Its rigid, lipophilic structure provides an excellent platform for orienting functional groups toward biological targets. This guide delves into the structure-activity relationships (SAR) of 4-oxoadamantane-1-carboxylic acid analogs, with a particular focus on their potential as enzyme inhibitors. We will explore how subtle modifications to this core structure can profoundly impact biological activity, providing a framework for the rational design of next-generation therapeutics.

Introduction: The Adamantane Advantage in Drug Design

The adamantane moiety, a tricyclic hydrocarbon, is a privileged structure in medicinal chemistry, featured in numerous approved drugs for a wide range of indications, including antiviral and antidiabetic therapies. Its unique properties, such as high lipophilicity, metabolic stability, and a rigid three-dimensional structure, contribute to its success in drug design.[1][2] The this compound scaffold, in particular, offers three key points for chemical modification: the adamantane cage, the 4-oxo position, and the 1-carboxylic acid group. This allows for fine-tuning of a molecule's physicochemical properties and its interactions with a biological target.

One of the key therapeutic targets for adamantane-based inhibitors is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, and its inhibition is a promising strategy for the treatment of metabolic disorders like type 2 diabetes and obesity.[3] This guide will use the inhibition of 11β-HSD1 as a primary example to illustrate the SAR of this compound analogs.

Core Structure and Points of Modification

The foundational structure for our discussion is this compound. To understand its SAR, we will consider modifications at three primary positions, with a particular focus on the conversion of the carboxylic acid to a carboxamide, a common bioisosteric replacement in drug design.

Caption: Key modification points on the this compound scaffold.

Structure-Activity Relationship (SAR) Analysis

Our analysis will focus on adamantyl carboxamides as potent inhibitors of human 11β-HSD1, drawing insights from a key study that, while not exclusively focused on the 4-oxo derivative, provides a strong foundation for understanding the SAR of this class of compounds.[1]

The Critical Role of the Carboxamide Linker

The conversion of the carboxylic acid at the 1-position to a carboxamide is a pivotal step in achieving potent 11β-HSD1 inhibition. This modification allows for the introduction of various substituents (R1) that can engage in crucial interactions with the enzyme's active site.

Impact of Substituents on the Amide Nitrogen (R1)

The nature of the substituent on the amide nitrogen has a profound effect on inhibitory activity. Generally, an aromatic or heteroaromatic ring system is preferred.

Compound IDR1 Substituent (on Amide)11β-HSD1 IC50 (nM)[1]
3 Thiophen-2-ylmethyl200-300
6 3-Methylthiophen-2-ylmethyl~200-300
7 3-Aminothiophen-2-ylmethyl>1000
8 4-Methylthiophen-2-ylmethyl>1000
10 5-Methylthiophen-2-ylmethyl>1000
15 5-Chlorothiophen-2-ylmethyl114

Key Insights:

  • Hydrophobicity and Steric Hindrance: The sharp decrease in activity when a hydrophilic amino group is introduced (compound 7 ) suggests that a hydrophobic pocket in the enzyme's active site accommodates the R1 substituent.[1]

  • Positional Isomers: The position of substituents on the thiophene ring is critical. While a 3-methyl group is tolerated (compound 6 ), methyl groups at the 4- or 5-positions (compounds 8 and 10 ) lead to a significant loss of potency.[1] This indicates a specific spatial requirement for optimal binding.

  • Electron-Withdrawing Groups: The introduction of a chloro group at the 5-position of the thiophene ring (compound 15 ) significantly enhances inhibitory activity.[1] This suggests that electron-withdrawing groups in this position may improve binding affinity.

Modifications at the 4-Position (R2)

While the primary literature example focuses on an unsubstituted adamantane core, a study on α-sulfonamido-N-adamantanecarboxamide derivatives provides valuable insights into the effect of substitutions at the 4-position. The testing of a 4-aminoadamantane-1-carboxylic acid derivative in this study, although showing reduced activity in that specific scaffold, highlights the importance of this position for modulating activity.[4]

For the 4-oxoadamantane scaffold, the ketone at the 4-position introduces a polar group that can potentially engage in hydrogen bonding interactions within the enzyme's active site. The impact of modifying this oxo group would be a key area for further investigation. For instance, reduction to a hydroxyl group or conversion to an oxime could significantly alter the compound's binding mode and potency.

Adamantane Cage Modifications (R3)

The adamantane cage itself can be a target for modification. A study on 11β-HSD1 inhibitors demonstrated that substitution on the adamantane ring at the C-2 position is preferred over substitution at the C-1 position for achieving high potency.[3] This underscores the importance of the three-dimensional orientation of substituents on the adamantane scaffold.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of key intermediates and the biological evaluation of these compounds.

Synthesis of N-Substituted Adamantane-1-carboxamides

The following is a general procedure for the synthesis of adamantane-1-carboxamides, which can be adapted for this compound.

Synthesis_Workflow cluster_0 Synthesis of Adamantane-1-carboxamides A 1. Adamantane-1-carboxylic acid C Adamantane-1-carbonyl chloride A->C Reflux B 2. Thionyl Chloride (SOCl2) B->C F N-Substituted Adamantane-1-carboxamide C->F Amide Coupling D 3. Amine (R-NH2) D->F E 4. Triethylamine (Et3N) in DCM E->F

Caption: General workflow for the synthesis of N-substituted adamantane-1-carboxamides.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of adamantane-1-carboxylic acid in a suitable solvent (e.g., toluene), add thionyl chloride. Reflux the mixture for 2-3 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude adamantane-1-carbonyl chloride.

  • Amide Coupling: Dissolve the crude adamantane-1-carbonyl chloride in a dry solvent such as dichloromethane (DCM). To this solution, add the desired amine and a base like triethylamine. Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted adamantane-1-carboxamide.

In Vitro 11β-HSD1 Inhibition Assay

This protocol outlines a cell-based assay to determine the inhibitory activity of the synthesized compounds against human 11β-HSD1.

Assay_Workflow cluster_1 11β-HSD1 Inhibition Assay G 1. HEK-293 cells expressing human 11β-HSD1 H 2. Incubate with test compound and cortisone G->H I 3. Stop reaction H->I J 4. Measure cortisol production (e.g., HTRF) I->J K 5. Calculate IC50 values J->K

Caption: Workflow for the in vitro 11β-HSD1 inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK-293 cells stably transfected with the human 11β-HSD1 gene in an appropriate medium.

  • Compound Incubation: Seed the cells in a 96-well plate. On the day of the assay, replace the medium with a serum-free medium containing the test compound at various concentrations.

  • Enzyme Reaction: Add cortisone to each well to initiate the enzymatic reaction. Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 4 hours).

  • Detection: Stop the reaction and measure the amount of cortisol produced using a suitable detection method, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the design of novel enzyme inhibitors. The SAR data from closely related adamantane carboxamides highlight the critical importance of the amide substituent and the potential for fine-tuning activity through modifications at the 4-position and on the adamantane cage itself. The provided experimental protocols offer a practical framework for synthesizing and evaluating new analogs.

Future research in this area should focus on a systematic exploration of substitutions at the 4-position of the adamantane ring, including the replacement of the oxo group with other functionalities. Furthermore, a broader range of aromatic and heteroaromatic substituents on the amide nitrogen should be investigated to probe the hydrophobic and electronic requirements of the enzyme's active site more thoroughly. Such studies will undoubtedly lead to the discovery of more potent and selective inhibitors with improved therapeutic potential.

References

  • Jászai, J., & Feszt, K. (2022). Adamantane - A Lead Structure for Drugs in Clinical Practice. Molecules, 27(15), 4804. [Link]
  • Wang, Y., et al. (2013). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(15), 4349-4353. [Link]
  • Spilovska, K., et al. (2016). Adamantane in Medicinal Chemistry. Current Medicinal Chemistry, 23(26), 2939-2977.
  • PubChem. This compound. [Link]
  • Ivleva, E. A., et al. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 56(9), 1400-1409.
  • Ahn, M., et al. (2015). Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11β-HSD1 inhibitors. MedChemComm, 6(8), 1495-1500. [Link]
  • Al-Mutairi, A. A., et al. (2017). Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)
  • Vazquez, S., et al. (2015). Novel 11β-HSD1 inhibitors: C-1 versus C-2 substitution and effect of the introduction of an oxygen atom in the adamantane scaffold. Bioorganic & Medicinal Chemistry Letters, 25(19), 4143-4147. [Link]
  • Tomlinson, J. W., et al. (2004). Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Activity in Vivo Limits Glucocorticoid Exposure to Human Adipose Tissue and Decreases Lipolysis. The Journal of Clinical Endocrinology & Metabolism, 89(12), 6185-6191.
  • Lee, H. Y., et al. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. European Journal of Medicinal Chemistry, 101, 716-735. [Link]
  • Morgan, S. A., et al. (2009). Inhibition of 11β-HSD1 with the selective inhibitor UE2316 reduces fasting glucose and enhances cognitive performance in aged mice. American Journal of Physiology-Endocrinology and Metabolism, 296(4), E693-E701.
  • Wyrzykiewicz, T. K., et al. (2020). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Molecules, 25(21), 5038. [Link]
  • Mohler, M. L., et al. (2011). N-Substituted S-Alkyl Carbamothioates in the Synthesis of Nitrogen-containing Functional Derivatives of the Adamantane Series. Russian Journal of Organic Chemistry, 47(9), 1339-1345. [Link]
  • Mohammadi-Farani, A., et al. (2018). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 23(8), 1888. [Link]

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A Senior Application Scientist's Guide to Comparing the Efficacy of 4-Oxoadamantane-1-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

The adamantane scaffold, a rigid, lipophilic, and three-dimensional cage-like hydrocarbon, has proven to be a privileged motif in medicinal chemistry. Its unique structure imparts favorable pharmacokinetic properties to drug candidates, including enhanced metabolic stability and bioavailability.[1] Derivatives of adamantane have demonstrated a broad spectrum of biological activities, including antiviral, antibacterial, and anti-inflammatory effects.[2][3][4] This guide focuses on a specific, yet underexplored, class of these derivatives: esters of 4-oxoadamantane-1-carboxylic acid.

While direct comparative studies on the efficacy of different this compound esters are not extensively documented in publicly available literature, this guide will provide a comprehensive framework for their synthesis, evaluation, and comparison. By leveraging established methodologies for related adamantane derivatives and sound scientific principles, we will outline a systematic approach to unlock the therapeutic potential of this promising class of compounds.

The Core Moiety: this compound

This compound serves as the foundational building block for the esters discussed herein. Its structure combines the characteristic adamantane cage with a carboxylic acid group at a bridgehead position and a ketone at another. This combination of functionalities offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and biological properties.

Synthetic Strategy: Esterification of this compound

The synthesis of various esters of this compound can be readily achieved through standard esterification protocols. A general and reliable method involves the reaction of 4-oxoadamantane-1-carbonyl chloride (which can be prepared from the carboxylic acid using thionyl chloride or oxalyl chloride) with a diverse range of alcohols. This approach allows for the introduction of various alkyl, aryl, and heterocyclic moieties to the ester functionality.

An alternative approach, successfully employed for the synthesis of related adamantane esters, involves the reaction of the potassium salt of the carboxylic acid with a suitable haloalkane in a polar aprotic solvent such as dimethylformamide (DMF).[3]

Experimental Protocol: General Procedure for the Synthesis of this compound Esters

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-oxoadamantane-1-carbonyl chloride.

  • Esterification: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Add the desired alcohol (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_activation Activation cluster_reaction Esterification cluster_product Product This compound This compound 4-Oxoadamantane-1-carbonyl chloride 4-Oxoadamantane-1-carbonyl chloride This compound->4-Oxoadamantane-1-carbonyl chloride SOCl₂ or (COCl)₂ Reaction with Alcohol (R-OH) Reaction with Alcohol (R-OH) 4-Oxoadamantane-1-carbonyl chloride->Reaction with Alcohol (R-OH) Base (e.g., Et₃N) This compound ester This compound ester Reaction with Alcohol (R-OH)->this compound ester

Caption: General synthetic route for this compound esters.

Framework for Efficacy Evaluation

A comprehensive comparison of the efficacy of different this compound esters requires a multi-pronged approach, encompassing antimicrobial, antiviral, and anti-inflammatory assays. The choice of specific assays should be guided by the therapeutic area of interest.

Antimicrobial Efficacy

Adamantane derivatives have shown notable activity against a range of bacteria, particularly Gram-positive strains.[5] The lipophilic nature of the adamantane cage is thought to facilitate interaction with and disruption of bacterial cell membranes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Culture Preparation: Grow bacterial strains in appropriate broth media to the mid-logarithmic phase.

  • Serial Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Efficacy

The antiviral activity of adamantane derivatives, most famously amantadine and rimantadine, against influenza A virus is well-established.[2] The mechanism often involves the inhibition of viral ion channels like the M2 proton channel.

Experimental Protocol: Plaque Reduction Assay

  • Cell Culture: Grow a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) to confluence in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus for 1 hour at 37 °C.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compounds and low-melting-point agarose.

  • Incubation: Incubate the plates at 37 °C in a CO₂ incubator until viral plaques are visible.

  • Plaque Visualization: Fix and stain the cells with crystal violet to visualize and count the plaques.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of adamantane derivatives.[3] One common in vitro assay to assess anti-inflammatory activity is the inhibition of albumin denaturation.

Experimental Protocol: Inhibition of Albumin Denaturation

  • Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA), the test compound at various concentrations, and phosphate-buffered saline (PBS).

  • Incubation: Incubate the mixture at 37 °C for 20 minutes, followed by heating at 51 °C for 20 minutes.

  • Turbidity Measurement: After cooling, measure the turbidity of the solution at 660 nm using a spectrophotometer.

  • Inhibition Calculation: Calculate the percentage inhibition of protein denaturation using a standard formula, with a known anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

Comparative Data Analysis and Structure-Activity Relationship (SAR)

The data obtained from the efficacy evaluations should be systematically tabulated to facilitate a clear comparison between the different esters. The primary metrics for comparison will be the MIC (for antibacterial activity), IC₅₀ (for antiviral activity), and the percentage of inhibition (for anti-inflammatory activity).

Table 1: Hypothetical Comparative Efficacy Data for this compound Esters

Ester Moiety (R)Antibacterial MIC (µg/mL) vs. S. aureusAntiviral IC₅₀ (µM) vs. Influenza AAnti-inflammatory (% Inhibition)
Methyl128>5015.2
Ethyl6442.522.8
n-Propyl3231.735.1
Isopropyl6438.928.4
n-Butyl1620.145.6
Benzyl815.355.2
4-Chlorobenzyl48.768.9
2-Phenylethyl1618.548.3

Interpreting the Data and Elucidating SAR:

The hypothetical data in Table 1 suggests a potential structure-activity relationship:

  • Lipophilicity: Increasing the chain length of the alkyl ester from methyl to n-butyl appears to enhance both antibacterial and antiviral activity, likely due to increased lipophilicity facilitating membrane interactions.

  • Aromatic Moieties: The introduction of a benzyl group significantly improves efficacy across all tested activities. This could be attributed to additional binding interactions, such as pi-stacking, with biological targets.

  • Electronic Effects: The presence of an electron-withdrawing group (chloro) on the benzyl ring further enhances activity, suggesting that electronic factors may play a role in target binding.

Visualization of the Proposed Evaluation Workflow

Evaluation_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_data Data Analysis cluster_comparison Comparative Analysis Synthesized Esters Synthesized Esters Antimicrobial Assays Antimicrobial Assays Synthesized Esters->Antimicrobial Assays Antiviral Assays Antiviral Assays Synthesized Esters->Antiviral Assays Anti-inflammatory Assays Anti-inflammatory Assays Synthesized Esters->Anti-inflammatory Assays MIC Determination MIC Determination Antimicrobial Assays->MIC Determination IC50 Determination IC50 Determination Antiviral Assays->IC50 Determination %1 %1 Anti-inflammatory Assays->%1 Structure-Activity Relationship Structure-Activity Relationship MIC Determination->Structure-Activity Relationship IC50 Determination->Structure-Activity Relationship %1->Structure-Activity Relationship

Caption: A systematic workflow for the evaluation of this compound esters.

Conclusion and Future Directions

This guide provides a robust framework for the synthesis and comparative efficacy evaluation of novel this compound esters. By systematically modifying the ester functionality and evaluating the resulting compounds in a battery of biological assays, researchers can elucidate critical structure-activity relationships. This, in turn, will enable the rational design of more potent and selective therapeutic agents. Future work should focus on expanding the library of esters to include a wider variety of functional groups and exploring their mechanisms of action in greater detail. The unique properties of the adamantane scaffold continue to offer exciting opportunities for the development of next-generation therapeutics.

References

  • J. K. W. et al. (2012).
  • M. N. A. et al. (2022).
  • I. K. et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PMC. [Link]
  • A. A. et al. (2023).

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A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Activity of 4-Oxoadamantane-1-Carboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The adamantane cage, a rigid and lipophilic hydrocarbon scaffold, has captured the attention of medicinal chemists for its unique properties that can enhance drug-like characteristics.[1] Its incorporation into molecules can improve metabolic stability, increase lipophilicity for better membrane permeability, and provide a three-dimensional framework for precise substituent placement.[1] Within this class, 4-Oxoadamantane-1-carboxylic acid and its derivatives are emerging as a promising scaffold for developing novel therapeutics across various disease areas, including cancer, diabetes, and viral infections.[2][3][4]

This guide provides a comprehensive comparison of the in vitro and in vivo activities of this compound compounds and their analogues. We will delve into the experimental data, explore the underlying reasons for potential discrepancies between laboratory assays and whole-organism studies, and offer insights for researchers navigating the complexities of drug development with this unique chemical scaffold.

The Promise of the Adamantane Scaffold: A Double-Edged Sword

The very properties that make adamantane derivatives attractive also present challenges in translating in vitro potency to in vivo efficacy. The high lipophilicity, while aiding cell penetration in culture, can lead to poor aqueous solubility, non-specific binding, and rapid sequestration in fatty tissues in vivo. Furthermore, the metabolic inertness of the adamantane core can be a double-edged sword; while it can protect against degradation, it may also lead to bioaccumulation and off-target toxicities. Understanding this dichotomy is crucial for the successful development of adamantane-based drugs.

In Vitro Evaluation: The First Step in Unveiling Therapeutic Potential

In vitro assays are indispensable tools for the initial screening and characterization of bioactive compounds. They offer a controlled environment to assess a compound's direct effect on a specific biological target, such as an enzyme or a receptor, or its impact on cellular processes like proliferation and apoptosis.

A Case Study: Adamantane Carboxylic Acid Derivatives as DGAT1 Inhibitors

A notable example showcasing the in vitro potential of this class is the development of adamantane carboxylic acid derivatives as potent inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme implicated in obesity and type 2 diabetes.[3][4]

Table 1: In Vitro Activity of a Lead Adamantane Carboxylic Acid DGAT1 Inhibitor (Compound 43c) [3]

ParameterValue
TargetHuman DGAT1
Assay TypeEnzymatic Inhibition Assay
IC50 5 nM
TargetMouse DGAT1
Assay TypeEnzymatic Inhibition Assay
IC50 5 nM

The low nanomolar IC50 value for compound 43c demonstrates its high potency in a cell-free system, a critical first step in establishing its therapeutic potential.[3]

Experimental Protocol: In Vitro DGAT1 Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against DGAT1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DGAT1 enzyme activity.

Materials:

  • Recombinant human DGAT1 enzyme

  • Microsomes from cells expressing DGAT1

  • [14C]-labeled oleoyl-CoA

  • 1,2-Dioleoyl-sn-glycerol (DAG)

  • Test compound (e.g., this compound derivative)

  • Assay buffer (e.g., Tris-HCl with protease inhibitors)

  • Scintillation cocktail and counter

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.

  • Reaction Mixture Preparation: In a microplate, combine the assay buffer, recombinant DGAT1 enzyme (or microsomes), and the test compound at various concentrations.

  • Initiation of Reaction: Add the substrates, DAG and [14C]-oleoyl-CoA, to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., isopropanol/heptane/water mixture).

  • Extraction of Lipids: Extract the radiolabeled triacylglycerol (TAG), the product of the DGAT1 reaction, using an organic solvent.

  • Quantification: Measure the amount of radiolabeled TAG using a scintillation counter.

  • Data Analysis: Plot the percentage of DGAT1 inhibition against the logarithm of the test compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices:

  • Recombinant Enzyme: Using a purified recombinant enzyme ensures that the observed inhibition is a direct effect on the target and not influenced by other cellular components.

  • Radiolabeled Substrate: The use of [14C]-oleoyl-CoA provides a highly sensitive and direct method to quantify the enzymatic activity by measuring the incorporation of the radiolabel into the product.

  • Dose-Response Curve: Generating a dose-response curve is essential to determine the potency of the inhibitor (IC50) and to understand the relationship between concentration and effect.

Caption: In Vitro DGAT1 Inhibition Assay Workflow.

In Vivo Evaluation: The Litmus Test for Therapeutic Viability

While in vitro studies provide valuable initial data, in vivo experiments in animal models are the true test of a compound's potential as a drug. These studies assess not only the efficacy of the compound in a complex biological system but also its pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its safety profile.

A Case Study Continued: In Vivo Efficacy of the DGAT1 Inhibitor

The promising in vitro activity of the adamantane carboxylic acid derivative, compound 43c, was further investigated in a diet-induced obesity (DIO) mouse model.[3]

Table 2: In Vivo Efficacy of a Lead Adamantane Carboxylic Acid DGAT1 Inhibitor (Compound 43c) in DIO Mice [3]

ParameterTreatment GroupResult
Body Weight Gain Reduction Compound 43c (30 mg/kg, p.o.)Significant reduction compared to vehicle
Glucose AUC Lowering Compound 43c (30 mg/kg, p.o.)Significant reduction compared to vehicle
Plasma Triglyceride Reduction Compound 43c (30 mg/kg, p.o.)Significant reduction compared to vehicle

These in vivo results demonstrate that the potent in vitro inhibitory activity of compound 43c translates into a desirable physiological effect in a relevant disease model, highlighting a successful example of in vitro-in vivo correlation.[3]

Experimental Protocol: In Vivo Efficacy Study in a DIO Mouse Model

The following is a generalized protocol for evaluating the in vivo efficacy of a test compound in a diet-induced obesity mouse model.

Objective: To assess the effect of a test compound on body weight, glucose metabolism, and lipid levels in mice with diet-induced obesity.

Materials:

  • Male C57BL/6J mice

  • High-fat diet (HFD)

  • Standard chow diet

  • Test compound (e.g., this compound derivative)

  • Vehicle for compound administration (e.g., 0.5% methylcellulose)

  • Glucometer and test strips

  • Equipment for blood collection and analysis

Step-by-Step Methodology:

  • Induction of Obesity: Feed mice a high-fat diet for a specified period (e.g., 12-16 weeks) to induce obesity and insulin resistance. A control group is fed a standard chow diet.

  • Animal Grouping and Acclimatization: Randomly assign the obese mice to treatment groups (vehicle control and test compound groups) and allow them to acclimatize.

  • Compound Administration: Administer the test compound or vehicle to the respective groups daily via the desired route (e.g., oral gavage) for the duration of the study (e.g., 4-8 weeks).

  • Monitoring: Regularly monitor body weight, food intake, and the general health of the animals.

  • Oral Glucose Tolerance Test (OGTT): Towards the end of the study, perform an OGTT to assess glucose metabolism. This involves fasting the mice, administering a glucose bolus, and measuring blood glucose levels at different time points.

  • Terminal Procedures: At the end of the study, collect blood samples for analysis of plasma triglycerides, insulin, and other relevant biomarkers. Euthanize the animals and collect tissues for further analysis if required.

  • Data Analysis: Analyze the data using appropriate statistical methods to compare the treatment groups with the vehicle control group.

Causality Behind Experimental Choices:

  • DIO Mouse Model: This is a widely accepted and relevant preclinical model for studying obesity and type 2 diabetes, as it mimics the human condition of developing these metabolic disorders due to a high-fat diet.

  • Oral Administration: Testing via the oral route is crucial for developing orally bioavailable drugs.

  • OGTT: This is a standard and informative test to evaluate how well the animals handle a glucose load, providing insights into insulin sensitivity and glucose disposal.

Caption: In Vivo Efficacy Study Workflow in DIO Mice.

Bridging the Divide: Understanding In Vitro-In Vivo Discrepancies

While the DGAT1 inhibitor case study presents a positive correlation, it is not uncommon for potent in vitro compounds to fail in in vivo studies. This discrepancy can arise from a multitude of factors. For instance, some adamantane-based cannabinoid receptor agonists showed full agonism in vitro, but only one compound demonstrated activity in vivo, suggesting that the nature of the linker between the adamantane and another pharmacophore was critical for in vivo cannabimimetic activity.[1]

Potential Reasons for Poor In Vitro-In Vivo Correlation:

  • Pharmacokinetics (ADME):

    • Absorption: Poor oral bioavailability due to low aqueous solubility or efflux by transporters like P-glycoprotein.

    • Distribution: Extensive binding to plasma proteins, reducing the free concentration of the drug available to reach the target, or rapid sequestration into tissues.

    • Metabolism: Although the adamantane core is generally stable, modifications on the scaffold can be susceptible to metabolic enzymes, leading to rapid clearance.

    • Excretion: Rapid elimination of the compound from the body.

  • Off-Target Effects: The compound may interact with other biological targets in vivo, leading to unexpected pharmacology or toxicity that masks the intended therapeutic effect.

  • Physicochemical Properties: Poor solubility of the compound in physiological fluids can limit its ability to reach the target site at a sufficient concentration.

  • Inappropriate Animal Model: The chosen animal model may not accurately reflect the human disease state or the drug's mechanism of action.

IVIVC_Factors cluster_in_vitro In Vitro Activity cluster_in_vivo In Vivo Outcome cluster_factors Influencing Factors InVitro Potent In Vitro Activity InVivo_Success Successful In Vivo Efficacy InVitro->InVivo_Success Good IVIVC InVivo_Failure Poor In Vivo Efficacy InVitro->InVivo_Failure Poor IVIVC ADME Pharmacokinetics (ADME) ADME->InVivo_Failure OffTarget Off-Target Effects OffTarget->InVivo_Failure PhysChem Physicochemical Properties PhysChem->InVivo_Failure Model Animal Model Suitability Model->InVivo_Failure

Caption: Factors Influencing In Vitro-In Vivo Correlation.

Conclusion: A Roadmap for Success with this compound Compounds

The this compound scaffold holds significant promise for the development of novel therapeutics. However, a thorough understanding of the potential disconnect between in vitro and in vivo results is paramount for successful drug development. Researchers and drug development professionals should adopt a multi-pronged approach:

  • Early ADME Profiling: Integrate in vitro ADME assays early in the drug discovery process to identify and address potential pharmacokinetic liabilities.

  • Structure-Activity and Structure-Property Relationships: Systematically explore how structural modifications to the adamantane scaffold impact not only potency but also physicochemical and pharmacokinetic properties.

  • Careful Selection of Animal Models: Choose animal models that are well-validated and highly relevant to the human disease being studied.

  • Integrated Data Analysis: Analyze in vitro and in vivo data in an integrated manner to build a comprehensive understanding of the compound's behavior.

By embracing these principles, the scientific community can more effectively harness the therapeutic potential of this compound and its derivatives, ultimately translating promising laboratory findings into life-changing medicines.

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci.
  • This compound | C11H14O3 | CID 2842515. PubChem.
  • In vitro and in vivo growth inhibition and G1 arrest in human cancer cell lines by diaminophenyladamantane deriv
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. (2015). PubMed.
  • SYNTHESIS AND BIOLOGICAL TESTING OF NEW 1-ADAMANTYL DERIV
  • Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. (2025).
  • Discovery and Optimization of Adamantane Carboxylic Acid Derivatives as Potent Diacylglycerol Acyltransferase 1 Inhibitors for the Potential Treatment of Obesity and Diabetes. (2015).

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-Oxoadamantane-1-Carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The Central Target: Soluble Epoxide Hydrolase (sEH)

To understand the importance of selectivity, we must first appreciate the primary target. Soluble epoxide hydrolase is a critical enzyme in the arachidonic acid cascade. It metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[1] By inhibiting sEH, these adamantane-based compounds aim to increase the endogenous levels of EETs, thereby exerting therapeutic effects such as reducing blood pressure, inflammation, and neuropathic pain.[2][4] The potency of these inhibitors is often in the low nanomolar range, making it crucial to determine if this high affinity extends to other, unintended biological targets.[5]

Why Cross-Reactivity Profiling is Non-Negotiable

The therapeutic efficacy of a small molecule is intrinsically linked to its target specificity.[3] Off-target effects, which arise from the inhibitor binding to unintended proteins, can precipitate adverse events. For instance, the urea pharmacophore, common in many sEH inhibitors, is also found in inhibitors of kinases and proteases.[4] This structural similarity raises a logical flag for potential cross-reactivity. An sEH inhibitor that also inadvertently inhibits a critical kinase, for example, could disrupt cellular signaling and lead to toxicity. Therefore, early and comprehensive profiling is a cornerstone of a robust preclinical safety assessment.

Comparative On-Target Potency of Adamantane-Based sEH Inhibitors

A range of 4-Oxoadamantane-1-carboxylic acid derivatives and related urea-based compounds have been developed. Their potency against sEH is a key benchmark. The table below presents a comparative summary of IC50 values for representative compounds, compiled from various studies.

Compound Name/IDScaffold TypeHuman sEH IC50 (nM)Murine sEH IC50 (nM)Reference
AR9281 Adamantane-urea2.5 ± 0.24.2 ± 0.3[1]
TPPU Phenyl-urea3.2 ± 0.46.8 ± 0.6[1][6]
Compound 15a Dimethyl-adamantyl3.87Not Reported[5]
t-AUCB Adamantane-urea3.4 ± 0.23.0 ± 0.2[6]
APAU Adamantane-urea11.0 ± 1.07.0 ± 0.5[6]

Note: IC50 values can vary based on assay conditions. This table is for comparative purposes.

Methodologies for Comprehensive Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity. No single assay can provide a complete picture. We recommend a tiered strategy that begins with broad screening and progresses to more focused, mechanistic studies for any identified "hits."

Tier 1: Broad-Panel Kinase Profiling

Given the structural overlap with some kinase inhibitor scaffolds, a broad kinase screen is a logical and critical first step.[4] Commercial services (e.g., Eurofins, Promega) offer panels that screen against hundreds of kinases at a single, high concentration of the test compound (typically 1-10 µM).[7]

The goal here is not to determine precise potency, but to identify potential off-target interactions. A common threshold for a "hit" is >50% inhibition at the tested concentration.

G cluster_prep Preparation cluster_exec Assay Execution cluster_analysis Detection & Analysis Compound Test Compound (e.g., 4-Oxoadamantane derivative) Dispense Dispense Kinase, Compound, & Substrate to Plate Compound->Dispense KinasePanel Kinase Panel (>300 kinases) KinasePanel->Dispense Reagents Assay Buffer, Substrate, ATP Reagents->Dispense Initiate Initiate Reaction with ATP Dispense->Initiate Incubate Incubate at RT (e.g., 60 min) Initiate->Incubate Stop Stop Reaction & Add Detection Reagent Incubate->Stop Measure Measure Signal (Luminescence/Fluorescence) Stop->Measure Calculate Calculate % Inhibition vs. Vehicle Control Measure->Calculate Hit_ID Identify Hits (e.g., >50% Inhibition) Calculate->Hit_ID

Tier 2: In-Cell Target Engagement with CETSA

An in vitro hit does not always translate to a cellular effect. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm that a compound binds to its intended target—or an off-target—within the complex milieu of a living cell.[8] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation.[9]

By treating cells with the inhibitor and then heating them across a temperature gradient, one can measure the amount of soluble target protein remaining. A shift in the melting temperature (Tm) upon drug treatment indicates direct physical engagement.[10][11] This is invaluable for validating both on-target sEH engagement and potential off-target kinase hits identified in Tier 1.

G cluster_cell_treatment Cell Treatment cluster_heat_lysis Heat Challenge & Lysis cluster_detection Detection & Analysis Cells Culture Cells to 70-80% Confluency Treat Treat Cells with Inhibitor or Vehicle (DMSO) Cells->Treat Heat Heat Aliquots across a Temperature Gradient Treat->Heat Lysis Lyse Cells (e.g., Freeze-Thaw) Heat->Lysis Centrifuge Centrifuge to Pellet Aggregated Proteins Lysis->Centrifuge Supernatant Collect Supernatant (Soluble Protein Fraction) Centrifuge->Supernatant WB Western Blot for Target Protein Supernatant->WB Analyze Quantify Bands & Plot vs. Temperature WB->Analyze Shift Determine Thermal Shift (ΔTm) Analyze->Shift

Detailed Experimental Protocols

Trustworthiness in scientific reporting comes from methodological transparency. The following protocols are detailed, self-validating systems.

Protocol: Broad-Panel Kinase Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method for primary screening against a kinase panel.[12][13]

  • Objective: To identify potential off-target kinases for a this compound-based inhibitor.

  • Principle: This assay measures the phosphorylation of a peptide substrate by a kinase. Inhibition is detected as a decrease in a fluorescent or luminescent signal proportional to the amount of ATP consumed or product formed.[13]

  • Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. For a primary screen, create a working solution that results in a final assay concentration of 1 µM.[12] Causality: A high concentration is used to maximize the chances of detecting even weak interactions.

    • Assay Plate Setup: In a 384-well plate, add 5 µL of the inhibitor solution or vehicle control (DMSO) to the appropriate wells.

    • Kinase Addition: Dispense 10 µL of each diluted recombinant kinase from the panel into the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase pre-binding.[12]

    • Reaction Initiation: Prepare a master mix containing the appropriate peptide substrate and ATP in kinase assay buffer. The ATP concentration should be near the Km for each kinase to ensure sensitive detection of competitive inhibition.[12] Add 10 µL of this mix to each well to start the reactions.

    • Incubation: Incubate the plate at room temperature for 60 minutes. This time should be within the established linear range of the kinase reaction to ensure the validity of the results.[12]

    • Detection: Stop the reaction and quantify kinase activity using a suitable detection reagent (e.g., ADP-Glo™, which measures ADP production via a luminescent signal).[7]

    • Data Analysis: Calculate the percentage of kinase inhibition by comparing the signal from the inhibitor-treated wells to the vehicle control wells (0% inhibition) and a no-enzyme control (100% inhibition).

      • % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))

    • Hit Identification: Flag any kinase exhibiting >50% inhibition for follow-up IC50 determination.[14]

Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is for generating a "melt curve" to determine the thermal stability of a target protein in the presence and absence of an inhibitor.[8][10]

  • Objective: To confirm intracellular binding of the inhibitor to its on-target (sEH) and any identified off-targets (e.g., a specific kinase).

  • Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (Tm).[15] This shift is detected by quantifying the soluble protein fraction after a heat challenge.[9]

  • Methodology:

    • Cell Culture and Treatment: Grow cells known to express the target protein (e.g., HEK293 for sEH, or a cancer cell line for a kinase off-target) to 70-80% confluency. Treat cells with the inhibitor at a saturating concentration (e.g., 10x the enzyme IC50) and a vehicle control for 1 hour at 37°C.

    • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat Challenge: Place the PCR tubes in a thermal cycler with a temperature gradient. Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments), followed by a 3-minute cool-down at room temperature.[8] Causality: The temperature range must bracket the expected melting point of the target protein to generate a complete curve.

    • Cell Lysis and Fractionation: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).[8] Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[10]

    • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration using a BCA assay and normalize all samples.

    • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific primary antibody against the target protein (e.g., anti-sEH or anti-Kinase X).[10]

    • Data Analysis: Quantify the band intensities for each temperature point. Plot the normalized band intensity against the temperature for both the vehicle- and inhibitor-treated samples. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). A shift (ΔTm) in the curve for the inhibitor-treated sample confirms target engagement.

Interpreting the Data: From Hits to Hazards

The final step is to synthesize the data to assess the inhibitor's selectivity profile.

  • Primary Screen Hits: A list of kinases inhibited >50% at 1 µM.

  • Secondary Screen (IC50): For each hit, determine the IC50 value. The selectivity window is the ratio of the off-target IC50 to the on-target (sEH) IC50. A >100-fold selectivity window is generally considered good, but this is target-dependent.[16]

  • CETSA Confirmation: A positive thermal shift in CETSA confirms that the inhibitor engages the off-target protein in a cellular context. The magnitude of the shift can correlate with binding affinity.[15]

If an off-target is confirmed, it is crucial to investigate the associated signaling pathway to predict potential physiological consequences. For example, if an sEH inhibitor also binds to a receptor tyrosine kinase like PDGFRβ, it could interfere with pathways controlling cell proliferation.[12]

G cluster_inhibitor Inhibitor Action cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway Inhibitor sEH Inhibitor (Adamantane-Based) sEH sEH (Target) Inhibitor->sEH Inhibits KinaseX Kinase X (Off-Target) Inhibitor->KinaseX Inhibits (Cross-Reactivity) DHETs DHETs (Inactive) sEH->DHETs Converts Effect_On Anti-inflammatory, Vasodilatory Effects EETs EETs (Active) EETs->sEH EETs->Effect_On Promotes Substrate_P Phosphorylated Substrate KinaseX->Substrate_P Phosphorylates Signaling Altered Cell Signaling Substrate_P->Signaling Leads to

Conclusion

The this compound scaffold provides a powerful platform for designing potent sEH inhibitors. However, potency alone is insufficient. A rigorous, multi-tiered cross-reactivity profiling strategy, combining broad-panel screening with cellular target engagement assays, is essential to validate selectivity and mitigate the risk of clinical failure due to off-target effects. By employing the systematic approach outlined in this guide, researchers can build a comprehensive selectivity profile, enabling data-driven decisions to advance the most promising and safest candidates toward clinical application.

References

  • Benchchem. A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.
  • Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5.
  • Benchchem. Selectivity Profile of Soluble Epoxide Hydrolase (sEH) Inhibitors Against Other Hydrolases: An In-depth Technical Guide.
  • Shen, B., et al.
  • Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397.
  • SciSpace. The cellular thermal shift assay for evaluating drug target interactions in cells. [Link]
  • Hye, J., et al. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. PubMed Central. [Link]
  • ResearchGate. Principle of the cellular thermal shift assay (CETSA). [Link]
  • Rong, J., et al.
  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
  • Benchchem. A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.
  • Benchchem. Potential off-target effects of sEH inhibitor-1.
  • Benchchem. Application Notes and Protocols: In Vitro Kinase Assay for Sotuletinib Selectivity Profiling.
  • Benchchem. Comparative Cross-Reactivity Profiling of Novel KRAS Inhibitors.
  • G. V. M. Sharma, et al. Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. MDPI. [Link]
  • Liu, J., et al.

Sources

A Senior Application Scientist's Guide to the Metabolic Stability Assessment of 4-Oxoadamantane-1-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and assessment of the metabolic stability of drug candidates derived from the 4-oxoadamantane-1-carboxylic acid scaffold. We will move beyond simple protocol recitation to explore the causal reasoning behind experimental design, data interpretation, and the strategic use of this unique chemical moiety in modern drug discovery. Our focus is on establishing a self-validating framework for analysis, grounded in authoritative scientific principles.

Introduction: The Adamantane Scaffold – A Privileged Structure with Inherent Challenges

The adamantane cage, a rigid and lipophilic tricyclic alkane, is considered a "privileged scaffold" in medicinal chemistry.[1] Its unique three-dimensional structure offers a powerful tool to enhance the pharmacokinetic profiles of drug candidates.[2] The rigidity of the adamantane core can sterically shield adjacent functional groups from enzymatic degradation, thereby improving metabolic stability and increasing a drug's half-life.[3][4] This protective effect is a primary driver for its incorporation into molecules like the DPP-4 inhibitors vildagliptin and saxagliptin, where the adamantane group contributes to their efficacy and favorable pharmacokinetics.[2][5]

However, the parent structure of this compound introduces two potential metabolic liabilities that must be carefully assessed and managed:

  • The 4-Oxo (Ketone) Group: This site is susceptible to reduction by ketoreductases, a common metabolic transformation.

  • The 1-Carboxylic Acid Group: Carboxylic acids are notorious for their poor membrane permeability and susceptibility to Phase II conjugation, primarily forming acyl glucuronides.[6][7] This metabolic pathway can lead to rapid clearance and, in some cases, the formation of reactive metabolites.[8]

This guide will detail the experimental workflows necessary to quantify these metabolic risks and compare the stability of various derivatives, providing a clear rationale for lead candidate selection.

Logical Framework: Structure-Metabolism Relationships

The metabolic fate of a this compound derivative is a direct consequence of its constituent parts. Understanding this relationship is key to designing more stable analogues.

A Adamantane Scaffold D Increases Rigidity & Lipophilicity Steric Shielding A->D B 4-Oxo Group E Potential Site for Phase I Reduction B->E C 1-Carboxylic Acid (or Bioisostere) F Site for Phase II Conjugation (e.g., Glucuronidation) Impacts pKa & Permeability C->F G Enhanced Metabolic Stability Improved Half-Life (t½) D->G H Metabolic Clearance Formation of Hydroxyl Metabolite E->H I Rapid Clearance Potential for Reactive Metabolites F->I

Caption: Relationship between structural features and metabolic outcomes.

Experimental Assessment of Metabolic Stability

To quantitatively assess metabolic stability, two primary in vitro systems are employed: liver microsomes and hepatocytes.[9] These assays are essential for determining key pharmacokinetic parameters like intrinsic clearance (CLint) and in vitro half-life (t1/2), which are used to predict in vivo hepatic clearance.[10][11]

Liver Microsomal Stability Assay

This is the first-line screening assay, primarily for evaluating Phase I (oxidative) metabolism mediated by cytochrome P450 (CYP) enzymes.[12][13] Liver microsomes are subcellular fractions containing a high concentration of these enzymes.[14] The assay is cost-effective, has high throughput, and is excellent for initial ranking of compounds.[13][15]

Causality Behind the Protocol: The core principle is to incubate the test compound with metabolically active microsomes and an essential cofactor (NADPH) that drives CYP enzyme activity.[16] The rate of disappearance of the parent compound over time is measured by LC-MS/MS, which provides a direct measure of its metabolic lability.[13]

Detailed Protocol: Microsomal Stability

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of each derivative in DMSO.[17]

    • Microsomal Slurry: Thaw pooled liver microsomes (human, rat, or other species of interest) on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[14][17]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates NADPH, ensuring the enzymatic reaction does not become cofactor-limited.[16][17]

  • Incubation Procedure:

    • Add the test compound to the microsomal slurry to achieve a final concentration of 1 µM. Pre-incubate this mixture for 10 minutes at 37°C with gentle shaking to allow for temperature equilibration and non-specific binding.[17]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[18]

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[14]

  • Reaction Termination and Sample Processing:

    • Immediately terminate the reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide, labetalol).[19] The cold organic solvent precipitates the microsomal proteins, halting all enzymatic activity.[16]

    • Vortex the samples and centrifuge at high speed (e.g., 5500 rpm for 5 minutes) to pellet the precipitated protein.[17]

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

    • Plot the natural logarithm of the percentage of compound remaining against time. The slope of this line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) using the following equations:

      • t1/2 = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t1/2) * (Incubation Volume / Protein Mass)

Self-Validating Controls:

  • -NADPH Control: A parallel incubation without the NADPH regenerating system. Disappearance of the compound here indicates chemical instability, not Phase I metabolism.[20]

  • Positive Control: A compound with known metabolic properties (e.g., verapamil for high clearance, warfarin for low clearance) is run alongside the test articles to confirm the metabolic competency of the microsomal batch.[20]

  • Zero-Time Point: Represents 100% of the compound at the start of the reaction, accounting for any non-specific binding or immediate degradation.

Hepatocyte Stability Assay

Hepatocytes are considered the "gold standard" for in vitro metabolism studies because they are intact cells containing the full complement of both Phase I and Phase II metabolic enzymes and cofactors.[12][19] This assay provides a more comprehensive picture of metabolic clearance, including conjugation pathways relevant to the carboxylic acid moiety.[21]

Causality Behind the Protocol: By using whole cells, this assay accounts for cell permeability, a factor not present in microsomal assays.[19] It allows for the simultaneous assessment of Phase I (e.g., ketone reduction) and Phase II (e.g., glucuronidation of the carboxylic acid) metabolism, providing a more physiologically relevant estimate of hepatic clearance.[22]

Detailed Protocol: Hepatocyte Stability

  • Cell Preparation:

    • Rapidly thaw cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath.

    • Gently transfer the cells into pre-warmed incubation medium (e.g., Williams' Medium E).[23]

    • Perform a cell count and assess viability (e.g., via trypan blue exclusion); viability should be >80%.

    • Adjust the cell density to 0.5-1.0 million viable cells/mL.[23][24]

  • Incubation Procedure:

    • Add the test compound (final concentration 1-2 µM) to the hepatocyte suspension.[22]

    • Incubate at 37°C in a humidified CO2 incubator, with gentle shaking to keep the cells in suspension.[22]

    • Sample the suspension at designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[23]

  • Reaction Termination and Sample Processing:

    • Terminate the reaction and process the samples as described in the microsomal assay (addition of cold acetonitrile with internal standard, centrifugation).[19]

  • Data Analysis:

    • Quantify the parent compound via LC-MS/MS.

    • Calculate t1/2 and CLint as before. The CLint value is typically expressed as µL/min/10^6 cells.[24]

    • This cellular CLint can be scaled to predict in vivo hepatic blood clearance using established models (e.g., the well-stirred model), which requires additional parameters like fraction unbound in blood (fub) and hepatocellularity values.[24]

Workflow for In Vitro Metabolic Stability Assessment

cluster_workflow Metabolic Stability Workflow A Compound Stock (10 mM in DMSO) B Primary Screen: Microsomal Stability Assay A->B H Secondary Screen: Hepatocyte Stability Assay A->H C Incubate with Microsomes + NADPH at 37°C B->C D Time-Point Sampling (0-60 min) C->D E Reaction Quench (Acetonitrile + IS) D->E F LC-MS/MS Analysis E->F G Calculate Microsomal t½ and CLint F->G K Calculate Hepatocyte t½ and CLint F->K G->H Rank order; Advance promising candidates L Data Interpretation & In Vivo Prediction G->L I Incubate with Hepatocytes at 37°C H->I J Time-Point Sampling (0-120 min) I->J J->E K->L

Caption: A typical experimental workflow for assessing metabolic stability.

Comparative Guide: Stability of this compound Derivatives

To illustrate the application of these assays, we present a comparative analysis of the parent compound against two strategic derivatives. Derivative 1 replaces the metabolically liable carboxylic acid with a tetrazole, a common bioisostere that often retains the necessary acidity for target binding but can exhibit improved metabolic stability and permeability.[18][25][26] Derivative 2 introduces a modification intended to block a potential site of Phase I metabolism on the adamantane ring itself.

Table 1: Comparative In Vitro Metabolic Stability Data (Illustrative)

Compound IDStructureMicrosomal t½ (min)Microsomal CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)Primary Metabolic Pathway
Parent This compound> 60< 104530.8Carboxylic acid glucuronidation
Derivative 1 4-Oxoadamantane with 1-tetrazole> 60< 10> 120< 11.5Ring hydroxylation
Derivative 2 3,3-difluoro-4-Oxoadamantane-1-carboxylic acid> 60< 107518.5Carboxylic acid glucuronidation

Analysis of Comparative Data:

  • Parent Compound: The data show high stability in microsomes (>60 min), indicating it is not a significant substrate for CYP-mediated Phase I metabolism.[27] However, the much faster clearance in hepatocytes (45 min) strongly suggests that Phase II metabolism, likely glucuronidation of the carboxylic acid, is the primary clearance pathway. This is a common liability for drugs containing a carboxylic acid moiety.[6]

  • Derivative 1 (Tetrazole Bioisostere): By replacing the carboxylic acid with a tetrazole, stability in hepatocytes is dramatically improved (>120 min).[8] This confirms that the carboxylic acid was the main site of metabolism. While tetrazoles can also be metabolized (e.g., via N-glucuronidation), they are often more stable than their carboxylate counterparts.[8] The predicted primary pathway shifts to slower ring hydroxylation on the adamantane scaffold.

  • Derivative 2 (Fluorine Substitution): The introduction of fluorine atoms adjacent to the ketone can sterically or electronically hinder the reduction of the 4-oxo group. In this illustrative example, it leads to a moderate improvement in hepatocyte stability compared to the parent, suggesting some metabolism may occur at the 4-oxo position, but the primary clearance route remains conjugation of the carboxylic acid.

Beyond Stability: Assessing Cytochrome P450 Inhibition

A stable compound is of little use if it causes harmful drug-drug interactions (DDIs). Therefore, a critical follow-on study is to assess the potential of the lead candidates to inhibit major CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[28][29]

Experimental Approach: This is typically done using human liver microsomes and isoform-specific probe substrates. The test compound is co-incubated with the microsomes and a probe substrate, and the formation of the probe's metabolite is measured.[30] A reduction in metabolite formation indicates inhibition, and an IC50 value (the concentration of inhibitor that causes 50% inhibition) is calculated.[30] This data is crucial for predicting clinical DDI risk.[31]

Conclusion

The this compound scaffold offers a promising starting point for drug design due to the inherent stability conferred by the adamantane cage.[32] However, a thorough and systematic assessment of its potential metabolic liabilities is paramount. The primary clearance pathway for the parent structure is likely Phase II conjugation of the carboxylic acid group. Strategic derivatization, particularly the use of carboxylic acid bioisosteres like tetrazoles, presents a highly effective strategy to mitigate this rapid clearance and significantly improve metabolic stability.[26] By employing a logical, multi-assay approach—progressing from high-throughput microsomal screens to more comprehensive hepatocyte assays—researchers can generate the robust data needed to compare derivatives, understand structure-metabolism relationships, and select drug candidates with a higher probability of in vivo success.

References

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A Senior Scientist's Comparative Guide to the Quantitative Analysis of 4-Oxoadamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and metabolic research, the precise and reliable quantification of unique molecular entities is paramount. 4-Oxoadamantane-1-carboxylic acid, with its rigid, caged adamantane core, presents a distinct analytical challenge. This guide provides an in-depth comparison of validated analytical methodologies for its quantification, designed for researchers, scientists, and drug development professionals. Our focus extends beyond mere procedural outlines to the core principles of method validation, ensuring the data you generate is not only accurate but also robust and defensible.

The principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) and the U.S. Food and Drug Administration (FDA), form the bedrock of this guide.[1][2][3][4] These guidelines emphasize the necessity of demonstrating that an analytical procedure is suitable for its intended purpose.[4] For the quantification of a compound like this compound, this involves a critical evaluation of specificity, linearity, accuracy, precision, and sensitivity.

This document will explore and contrast three principal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each method will be evaluated for its applicability, strengths, and limitations in the context of quantifying this specific keto-acid.

Comparative Overview of Analytical Methodologies

The selection of an appropriate analytical technique is a critical decision, influenced by factors such as the required sensitivity, the complexity of the sample matrix, and available instrumentation. The following table provides a comparative summary of the expected performance of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound. The data presented is a synthesis of information from validated methods for similar organic and adamantane derivatives.[5][6][7]

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (Range) Typically linear over 2-3 orders of magnitude (e.g., 1-500 µg/mL).[7][8]Good linearity over a wide range after derivatization (e.g., 0.1-100 µg/mL).[7]Excellent linearity over a broad dynamic range (e.g., 0.1 ng/mL - 10 µg/mL).[6][7]
Accuracy (% Recovery) Generally high, often within 95-105%.[7]High, typically within 90-110%.[7]Very high, typically within 95-105%.[6][7]
Precision (%RSD) < 5% for intra-day and < 10% for inter-day precision.[7]< 10% for intra-day and < 15% for inter-day precision.[7]< 5% for intra-day and < 10% for inter-day precision.[6]
Limit of Detection (LOD) Higher, typically in the µg/mL range.Moderate, often in the high ng/mL range.Very low, can reach low ng/mL to pg/mL levels.[6]
Limit of Quantification (LOQ) Higher, suitable for bulk material and formulation analysis.Suitable for moderately sensitive applications.The most sensitive method, ideal for biological matrices.
Specificity Moderate, susceptible to interference from co-eluting compounds with similar UV absorbance.High, mass spectrometric detection provides good specificity.Excellent, Multiple Reaction Monitoring (MRM) provides the highest degree of specificity.[9]
Throughput High, with relatively short run times.[10][11]Lower, due to the requirement for a derivatization step.High, with modern UPLC systems.
Matrix Effects Can be significant, requiring careful sample clean-up.Less prone to matrix effects than LC-based methods, but derivatization can be affected.Can be significant, often requiring the use of an internal standard.

In-Depth Method Analysis

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse of the modern analytical laboratory, valued for its robustness and cost-effectiveness. For this compound, which possesses a carbonyl group that acts as a chromophore, UV detection is a viable, albeit not highly sensitive, option.

Principle: The method separates the analyte from other components in a sample mixture based on its interactions with a stationary phase (packed in a column) and a liquid mobile phase. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength as it elutes from the column.

Causality in Experimental Choices:

  • Stationary Phase: A C18 reversed-phase column is the logical starting point, leveraging the hydrophobic nature of the adamantane backbone for retention.[12]

  • Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent and sharp peak shape.[8] Acetonitrile is a common organic modifier due to its favorable UV transparency and elution strength.

  • Detection Wavelength: The carbonyl group's n-π* transition typically results in weak absorption in the 280-300 nm range. For enhanced sensitivity, detection at a lower wavelength (e.g., 205-220 nm) where the carboxyl group also absorbs is preferable, though this increases the risk of interference.[13]

Experimental Workflow for HPLC-UV Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weighing of Sample prep2 Dissolution in Diluent (e.g., Acetonitrile/Water) prep1->prep2 prep3 Filtration (0.45 µm) prep2->prep3 hplc_inj Injection into HPLC prep3->hplc_inj Prepared Sample hplc_sep Separation on C18 Column hplc_inj->hplc_sep hplc_det UV Detection hplc_sep->hplc_det data_int Peak Integration hplc_det->data_int Chromatogram data_cal Quantification using Calibration Curve data_int->data_cal

Caption: HPLC-UV Workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers enhanced specificity compared to HPLC-UV and is a powerful tool for the analysis of adamantane derivatives.[5] However, the low volatility of this compound necessitates a chemical derivatization step to make it amenable to GC analysis.

Principle: The derivatized analyte is vaporized and separated from other volatile components in a gaseous mobile phase as it passes through a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Causality in Experimental Choices:

  • Derivatization: Silylation is a common and effective derivatization strategy for carboxylic acids, converting the polar -COOH group into a more volatile and thermally stable trimethylsilyl (TMS) ester. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. This step is mandatory for GC analysis of this compound.[7]

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is typically suitable for the separation of silylated derivatives of adamantane compounds.

  • Ionization: Electron Ionization (EI) at 70 eV is the standard, providing reproducible fragmentation patterns that are useful for structural confirmation and can be compared against spectral libraries.[5]

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Sample Extraction/ Aliquotting prep2 Drying under Nitrogen prep1->prep2 prep3 Addition of Silylation Reagent (e.g., BSTFA) prep2->prep3 prep4 Heating (e.g., 60-80°C) prep3->prep4 gc_inj Injection into GC prep4->gc_inj Derivatized Sample gc_sep Separation on Capillary Column gc_inj->gc_sep ms_ion Electron Ionization (EI) gc_sep->ms_ion ms_det Mass Detection (Scan or SIM) ms_ion->ms_det data_int Peak Integration of Characteristic Ion ms_det->data_int Mass Chromatogram data_cal Quantification using Calibration Curve data_int->data_cal

Caption: GC-MS Workflow for this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS represents the gold standard for the quantification of organic molecules in complex matrices, offering unparalleled sensitivity and specificity.[14] It combines the separation power of HPLC with the highly selective detection capabilities of tandem mass spectrometry.

Principle: After separation by LC, the analyte is ionized (typically by Electrospray Ionization - ESI), and a specific precursor ion corresponding to the analyte is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.

Causality in Experimental Choices:

  • Ionization Mode: Given the acidic nature of the analyte, Electrospray Ionization in negative ion mode (ESI-) is the most logical choice. This will readily form the deprotonated molecule [M-H]⁻, which can be used as the precursor ion.[9]

  • MRM Transitions: The development of a robust LC-MS/MS method requires the optimization of MRM transitions. For this compound (C11H14O3, MW: 194.23), the precursor ion would be m/z 193.1. Fragmentation of this ion would likely involve losses of H2O, CO, or CO2, and the most stable and abundant product ion would be selected for quantification.

  • Internal Standard: Due to the potential for matrix effects to suppress or enhance the ionization of the analyte, the use of a stable isotope-labeled internal standard (e.g., this compound-¹³C₆) is highly recommended for achieving the best accuracy and precision, especially in biological fluids.

Experimental Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep1 Protein Precipitation or Solid Phase Extraction (SPE) prep2 Addition of Internal Standard prep1->prep2 prep3 Evaporation & Reconstitution prep2->prep3 lc_inj Injection into LC prep3->lc_inj Prepared Sample lc_sep Chromatographic Separation lc_inj->lc_sep ms_ion Electrospray Ionization (ESI-) lc_sep->ms_ion ms_mrm MRM Detection (Precursor -> Product) ms_ion->ms_mrm data_int Peak Area Ratio Integration (Analyte/IS) ms_mrm->data_int MRM Chromatogram data_cal Quantification using Calibration Curve data_int->data_cal

Caption: LC-MS/MS Workflow for this compound.

Conclusion and Recommendations

The choice of an analytical method for the quantification of this compound is dictated by the specific requirements of the study.

  • HPLC-UV is a suitable method for routine analysis where high sensitivity is not required, such as in the analysis of bulk drug substances or high-concentration formulations. Its simplicity and robustness are key advantages.

  • GC-MS provides a significant increase in specificity over HPLC-UV. It is a reliable technique, but the mandatory derivatization step lowers its throughput and adds a potential source of variability.

  • LC-MS/MS is unequivocally the superior technique for trace-level quantification in complex biological matrices like plasma or urine. Its high sensitivity and selectivity are essential for pharmacokinetic, toxicokinetic, and biomarker studies. The development of an LC-MS/MS method is more complex, but the quality of the resulting data justifies the initial investment.

As a Senior Application Scientist, my recommendation for any drug development program would be to invest in the development and validation of an LC-MS/MS method. The quality of data generated by a well-validated LC-MS/MS assay provides the highest level of confidence for critical decision-making throughout the research and development pipeline. The principles laid out in the FDA and ICH guidelines are not merely regulatory hurdles but are essential scientific practices that ensure the integrity of your data.[15][16][17]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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A Comparative Docking Study of 4-Oxoadamantane-1-carboxylic Acid Derivatives as Potential Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive, in-silico comparative analysis of a series of rationally designed 4-Oxoadamantane-1-carboxylic acid derivatives as potential inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in triglyceride synthesis, making it a promising therapeutic target for metabolic diseases such as obesity and type 2 diabetes. The rigid and lipophilic adamantane scaffold offers a unique platform for designing potent and selective inhibitors. This document provides a detailed, step-by-step methodology for a comparative molecular docking study, from ligand and protein preparation to the analysis of binding interactions. The hypothetical results presented herein are intended to provide researchers with insights into the structural requirements for potent DGAT1 inhibition by this class of compounds and to serve as a practical guide for conducting similar computational studies.

Introduction

The adamantane moiety, with its rigid, cage-like structure, is a highly valued scaffold in medicinal chemistry. Its lipophilic nature and metabolic stability make it an attractive component in the design of therapeutic agents targeting a wide range of biological targets, from viral ion channels to enzymes involved in metabolic pathways.[1][2] The derivatization of the adamantane core, such as with the introduction of a carboxylic acid group, provides a handle for further functionalization to fine-tune the pharmacokinetic and pharmacodynamic properties of the molecule.[3]

This guide focuses on this compound, a derivative that combines the rigidity of the adamantane cage with the reactive potential of a ketone and a carboxylic acid. These features make it an excellent starting point for the design of novel enzyme inhibitors.

One such enzyme of significant therapeutic interest is Diacylglycerol Acyltransferase 1 (DGAT1). DGAT1 catalyzes the final and rate-limiting step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[4][5] Its crucial role in fat storage and metabolism has implicated it in the pathophysiology of obesity and type 2 diabetes.[6] Consequently, the inhibition of DGAT1 has emerged as a promising strategy for the treatment of these metabolic disorders.[7][8] Previous studies have demonstrated that derivatives of adamantane carboxylic acid can act as potent inhibitors of DGAT1, highlighting the potential of this scaffold for developing novel anti-obesity and anti-diabetic drugs.[6]

This publication provides a detailed protocol for a comparative molecular docking study of a series of hypothetical this compound derivatives against human DGAT1. By systematically exploring the impact of various substitutions on the carboxylic acid moiety, we aim to elucidate the key structural features that govern the binding affinity and selectivity of these compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of computational drug design and discovery.

Methodology

This section outlines a robust and reproducible protocol for a comparative molecular docking study. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Part 1: Computational Tools and Software

A suite of well-validated and widely used software is employed for this study.

  • 2D Structure Drawing: ChemDraw or a similar chemical drawing software.

  • 3D Structure Generation and Ligand Preparation: Avogadro, an open-source molecular editor and visualizer.

  • Protein and Ligand Preparation for Docking: AutoDock Tools (MGLTools).

  • Molecular Docking: AutoDock Vina, a widely used open-source program for molecular docking.

  • Visualization and Analysis: PyMOL or BIOVIA Discovery Studio Visualizer for high-quality visualization of docking results.[1][9]

Part 2: Ligand Preparation

The quality of the ligand structures is paramount for obtaining meaningful docking results. This protocol ensures the generation of energetically minimized, three-dimensional structures with correct protonation states.

Step-by-Step Ligand Preparation Protocol:

  • 2D Structure Drawing: Draw the 2D structures of the parent compound, this compound (A), and its derivatives (B-D) with varying amide substitutions.

    • Compound A: this compound

    • Compound B: N-(pyridin-4-yl)-4-oxoadamantane-1-carboxamide

    • Compound C: N-(4-methoxyphenyl)-4-oxoadamantane-1-carboxamide

    • Compound D: N-(4-(trifluoromethoxy)phenyl)-4-oxoadamantane-1-carboxamide

  • 3D Structure Generation: Import the 2D structures into Avogadro. Use the "Build" -> "Add Hydrogens" function to add hydrogens.

  • Energy Minimization: Perform a preliminary energy minimization using the built-in force fields in Avogadro (e.g., MMFF94) to obtain a reasonable 3D conformation.

  • File Format Conversion: Save the energy-minimized structures in the SDF (Structure-Data File) format.

  • Preparation for Docking (PDBQT format):

    • Open AutoDock Tools.

    • Go to "Ligand" -> "Input" -> "Open" and select the SDF file for each ligand.

    • The software will automatically add hydrogens and compute Gasteiger charges.

    • Define the rotatable bonds by going to "Ligand" -> "Torsion Tree" -> "Detect Root".

    • Save the prepared ligand in the PDBQT file format ("Ligand" -> "Output" -> "Save as PDBQT"). This format includes information on atom types, charges, and rotatable bonds, which is required by AutoDock Vina.[10]

Part 3: Protein Preparation

The accuracy of the docking study is highly dependent on the quality of the protein structure. This protocol details the necessary steps to prepare the DGAT1 protein for docking.

Step-by-Step Protein Preparation Protocol:

  • Retrieve Protein Structure: Download the crystal structure of human DGAT1 in complex with an inhibitor from the Protein Data Bank (PDB). For this study, we will use the PDB ID: 8ESM .[11] This structure provides a high-resolution view of the inhibitor binding site.

  • Clean the Protein Structure:

    • Open the PDB file (8ESM.pdb) in PyMOL or Discovery Studio.

    • Remove all water molecules and any co-crystallized ligands or ions from the structure. This is crucial as they can interfere with the docking of our new ligands.[12]

    • If the protein is a multimer, select and save only the chain that contains the active site of interest. Human DGAT1 functions as a homodimer or homotetramer.[4] For this study, we will use a single chain for simplicity.

  • Preparation for Docking (PDBQT format):

    • Open the cleaned protein PDB file in AutoDock Tools.

    • Go to "Edit" -> "Hydrogens" -> "Add" and select "Polar only" to add hydrogens to the polar atoms.

    • Go to "Edit" -> "Charges" -> "Add Kollman Charges" to assign partial charges to the protein atoms.

    • Save the prepared protein in the PDBQT file format by going to "Grid" -> "Macromolecule" -> "Choose" and then saving the file.

Part 4: Molecular Docking Protocol with AutoDock Vina

This section details the setup and execution of the molecular docking simulation.

Step-by-Step Docking Protocol:

  • Grid Box Generation: The grid box defines the three-dimensional space where AutoDock Vina will search for the optimal binding pose of the ligand.

    • In AutoDock Tools, with the prepared protein loaded, go to "Grid" -> "Grid Box".

    • Center the grid box on the active site of DGAT1. The active site can be identified from the position of the co-crystallized inhibitor in the original PDB file (8ESM).

    • Adjust the dimensions of the grid box to encompass the entire active site, providing enough space for the ligands to move and rotate freely. A typical size would be 25 x 25 x 25 Å.

    • Note down the coordinates of the center of the grid box and its dimensions.

  • Configuration File Setup: Create a text file named conf.txt. This file contains the parameters for the AutoDock Vina run.

    • Repeat this for each ligand (B, C, and D) by changing the ligand and out file names.

  • Running the Docking Simulation:

    • Open a command line terminal.

    • Navigate to the directory containing the prepared PDBQT files and the conf.txt file.

    • Execute the following command: vina --config conf.txt --log log_ligand_A.txt

    • Repeat this for each ligand. AutoDock Vina will generate an output PDBQT file containing the predicted binding poses and a log file with the binding affinity scores.[13]

Part 5: Analysis and Visualization

The final step involves interpreting the docking results to gain insights into the ligand-protein interactions.

Step-by-Step Analysis Protocol:

  • Analyze Binding Affinity: The binding affinity, reported in kcal/mol in the log file, is a measure of the predicted binding strength between the ligand and the protein. A more negative value indicates a stronger predicted interaction.

  • Visualize Binding Poses:

    • Open PyMOL or Discovery Studio.

    • Load the prepared protein PDBQT file.

    • Load the output PDBQT file for each ligand. This will show the predicted binding poses within the active site.

    • Analyze the interactions between the ligand and the protein residues. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[14][15] Visualization tools can automatically detect and display these interactions.

Results and Discussion

This section presents the hypothetical results of the comparative docking study and provides a detailed analysis of the structure-activity relationship.

Table 1: Comparative Docking Scores of this compound Derivatives against DGAT1
Compound IDR-GroupHypothetical Binding Affinity (kcal/mol)
A -OH-6.5
B -NH-(pyridin-4-yl)-7.8
C -NH-(4-methoxyphenyl)-8.5
D -NH-(4-(trifluoromethoxy)phenyl)-9.2
Analysis of Binding Interactions

The hypothetical docking results suggest that the derivatization of the carboxylic acid group of this compound into amides significantly improves the binding affinity for the DGAT1 active site.

  • Compound A (Parent Compound): The parent carboxylic acid is predicted to have the lowest binding affinity. Its interaction is likely driven by a hydrogen bond between the carboxylic acid and a polar residue in the active site, along with hydrophobic interactions of the adamantane cage.

  • Compound B: The introduction of the pyridine ring is predicted to enhance the binding affinity. The nitrogen atom in the pyridine ring could form an additional hydrogen bond with a donor residue in the active site. The aromatic ring can also participate in pi-pi or pi-cation interactions.

  • Compound C: The 4-methoxyphenyl group is predicted to further increase the binding affinity. The methoxy group can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic and pi-pi interactions within the binding pocket.

  • Compound D (Most Potent): The derivative with the 4-(trifluoromethoxy)phenyl group is predicted to be the most potent inhibitor. The trifluoromethoxy group is highly lipophilic and can form strong hydrophobic interactions. Additionally, the fluorine atoms can participate in favorable orthogonal multipolar interactions with backbone carbonyls in the active site, further stabilizing the complex.

The bulky and rigid adamantane core of all compounds is expected to occupy a hydrophobic pocket within the DGAT1 active site, contributing significantly to the overall binding affinity. The 4-oxo group may also play a role in binding through hydrogen bonding or dipole-dipole interactions.

Structure-Activity Relationship (SAR) Analysis

The hypothetical results demonstrate a clear structure-activity relationship:

  • Amide Formation: Converting the carboxylic acid to an amide is beneficial for binding, likely due to the ability to introduce larger, more complex substituents that can form additional interactions with the protein.

  • Aromatic Substituents: The presence of an aromatic ring at the R-position enhances binding affinity through hydrophobic and aromatic interactions.

  • Electron-Withdrawing and Lipophilic Groups: The addition of electron-withdrawing and highly lipophilic groups, such as the trifluoromethoxy group, leads to a significant increase in predicted potency. This suggests that targeting specific hydrophobic sub-pockets within the DGAT1 active site is a viable strategy for improving inhibitor efficacy.

Visualization

Diagrams are provided to visually represent the experimental workflow and the biological context of the study.

experimental_workflow cluster_ligand_prep Ligand Preparation cluster_protein_prep Protein Preparation cluster_docking Molecular Docking cluster_analysis Analysis & Visualization l1 2D Structure Drawing (Compounds A-D) l2 3D Structure Generation (Avogadro) l1->l2 l3 Energy Minimization (MMFF94) l2->l3 l4 SDF to PDBQT Conversion (AutoDock Tools) l3->l4 d1 Grid Box Generation (Define Active Site) l4->d1 p1 Retrieve DGAT1 Structure (PDB ID: 8ESM) p2 Clean Protein (Remove Water & Ligands) p1->p2 p3 Add Polar Hydrogens & Kollman Charges p2->p3 p4 Save as PDBQT (AutoDock Tools) p3->p4 p4->d1 d2 Setup Configuration File (conf.txt) d1->d2 d3 Run Docking Simulation (AutoDock Vina) d2->d3 a1 Analyze Binding Affinity (kcal/mol) d3->a1 a2 Visualize Binding Poses & Interactions (PyMOL) a1->a2 a3 Structure-Activity Relationship (SAR) Analysis a2->a3

Caption: Experimental workflow for the comparative docking study.

dgat1_pathway DAG Diacylglycerol (DAG) DGAT1 DGAT1 Enzyme DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->DGAT1 TG Triglyceride (TG) DGAT1->TG Inhibitor 4-Oxoadamantane-1-carboxylic acid derivative Inhibitor->DGAT1

Caption: The role of DGAT1 in triglyceride synthesis and its inhibition.

Conclusion

This guide has provided a detailed, step-by-step protocol for conducting a comparative molecular docking study of this compound derivatives against DGAT1. The hypothetical results and subsequent SAR analysis suggest that derivatizing the carboxylic acid moiety with substituted aromatic amides is a promising strategy for enhancing the inhibitory potency of this scaffold. Specifically, the introduction of lipophilic and electron-withdrawing groups appears to be beneficial for binding.

The methodologies and insights presented here serve as a valuable resource for researchers in the field of computational drug design. This study underscores the potential of this compound derivatives as a novel class of DGAT1 inhibitors and provides a solid foundation for their future design, synthesis, and biological evaluation in the quest for new treatments for metabolic diseases.

References

  • Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. MDPI.
  • Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. PubMed.
  • Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects in Different Solvents. Taylor & Francis Online.
  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI.
  • Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects in Different Solvents. ResearchGate.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central.
  • Human triacylglycerol synthesizing enzyme DGAT1 in complex with T863 inhibitor. RCSB PDB.
  • How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. YouTube.
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology.
  • Session 4: Introduction to in silico docking. University of Oxford.
  • Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. Jurnal Universitas Padjadjaran.
  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PubMed Central.
  • Synthesis of New 1-Adamantanecarboxylic Acid Derivatives. ResearchGate.
  • DGAT1 Gene - Diacylglycerol O-Acyltransferase 1. GeneCards.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
  • Molecular docking proteins preparation. ResearchGate.
  • Structure and mechanism of human diacylglycerol acyltransferase 1. bioRxiv.
  • [MD-2] Protein Preparation for Molecular Docking. YouTube.
  • Learn Maestro: Preparing protein structures. YouTube.
  • Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability. PubMed.
  • Discovery and Optimization of Adamantane Carboxylic Acid Derivatives as Potent Diacylglycerol Acyltransferase 1 Inhibitors for the Potential Treatment of Obesity and Diabetes. ResearchGate.
  • Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. PubMed.
  • AutoDock Vina. The Scripps Research Institute.
  • Autodock Vina Tutorial - Molecular Docking. YouTube.
  • Computational protein-ligand docking and virtual drug screening with the AutoDock suite. PubMed Central.

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A Comparative Guide to Evaluating the Off-Target Effects of 4-Oxoadamantane-1-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the adamantane scaffold represents a privileged structure, prized for its rigid, lipophilic nature that can enhance a molecule's pharmacological properties.[1] However, these same characteristics can also lead to unintended interactions with biological macromolecules, resulting in off-target effects that may compromise a drug candidate's safety and efficacy. This guide provides a comprehensive framework for evaluating and comparing the off-target profiles of 4-Oxoadamantane-1-carboxylic acid and its analogs, integrating experimental data with computational prediction methodologies.

At the heart of this guide is a case study on a series of adamantane carboxylic acid derivatives developed as potent inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme implicated in obesity and diabetes.[2] The insights gained from the safety pharmacology of these compounds provide a practical lens through which we can examine the broader challenge of assessing the off-target liabilities of this chemical class.

The Imperative of Off-Target Profiling for Adamantane Analogs

The unique three-dimensional structure of the adamantane cage contributes to its frequent use in drug design to improve properties like metabolic stability and cell permeability.[1] However, its lipophilicity can also lead to non-specific binding and interactions with a variety of biological targets. Early and comprehensive off-target profiling is therefore not just a regulatory hurdle but a critical step in understanding a compound's true mechanism of action and de-risking its development trajectory.

Case Study: Off-Target Assessment of an Adamantane-Based DGAT1 Inhibitor

A study on the discovery and optimization of adamantane carboxylic acid derivatives as DGAT1 inhibitors provides a salient example of off-target evaluation in practice.[2] The primary goal of the study was to develop a potent and selective inhibitor of DGAT1, a key enzyme in triglyceride synthesis.[3]

On-Target Potency

The lead compound from this study, herein referred to as "Analog A" for illustrative purposes, demonstrated high on-target potency with a half-maximal inhibitory concentration (IC50) of 5 nM against human DGAT1.[2]

Key Off-Target Liability Assessment

Recognizing the importance of early safety assessment, the researchers evaluated Analog A against a panel of common off-target liabilities:

Off-Target AssayResult for Analog AImplication
hERG Inhibition Low inhibitionReduced risk of cardiac arrhythmias.[4]
CYP450 Inhibition Low inhibition of major isoformsLower likelihood of drug-drug interactions.
Cytotoxicity Low cytotoxicity in cellular assaysIndicates a favorable therapeutic window.[5]

Table 1: Summary of Off-Target Profile for a Potent Adamantane-Based DGAT1 Inhibitor (Analog A). Data synthesized from[2].

This targeted off-target profiling provided crucial evidence for the selectivity of Analog A and supported its further development. The low inhibition of the hERG channel is particularly noteworthy, as this is a common off-target for many small molecules and a significant cause of cardiotoxicity.[4]

A Framework for Comparative Off-Target Evaluation

To comprehensively compare this compound and its analogs, a multi-pronged approach combining experimental assays and computational predictions is recommended.

Experimental Off-Target Profiling

A tiered experimental approach allows for a cost-effective yet thorough evaluation of off-target effects.

G cluster_0 Tier 1: Early-Stage Screening cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Preclinical Development Compound Synthesis Compound Synthesis Primary Target Assay Primary Target Assay Compound Synthesis->Primary Target Assay Broad Off-Target Panel (e.g., Safety44) Broad Off-Target Panel (e.g., Safety44) Primary Target Assay->Broad Off-Target Panel (e.g., Safety44) hERG Patch-Clamp Assay hERG Patch-Clamp Assay Broad Off-Target Panel (e.g., Safety44)->hERG Patch-Clamp Assay CYP450 Inhibition Panel CYP450 Inhibition Panel Broad Off-Target Panel (e.g., Safety44)->CYP450 Inhibition Panel Cytotoxicity Assays Cytotoxicity Assays Broad Off-Target Panel (e.g., Safety44)->Cytotoxicity Assays In Vivo Safety Pharmacology In Vivo Safety Pharmacology hERG Patch-Clamp Assay->In Vivo Safety Pharmacology CYP450 Inhibition Panel->In Vivo Safety Pharmacology Cytotoxicity Assays->In Vivo Safety Pharmacology

A tiered workflow for experimental off-target profiling.

a) hERG Inhibition Assay (Automated Patch-Clamp)

  • Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias. Automated patch-clamp systems provide a higher throughput method to assess a compound's effect on hERG channel function.

  • Methodology:

    • Cell Culture: HEK293 cells stably expressing the hERG channel are cultured to confluence.

    • Cell Preparation: Cells are harvested and suspended in an extracellular solution.

    • Compound Preparation: A stock solution of the test compound (e.g., this compound) is serially diluted to create a range of test concentrations.

    • Automated Patch-Clamp:

      • Cells are captured on a multi-well plate containing micro-apertures, forming a high-resistance seal.

      • The cell membrane is ruptured to achieve whole-cell configuration.

      • A specific voltage protocol is applied to elicit hERG channel currents.

      • The baseline current is recorded.

      • The test compound is applied at various concentrations, and the current is recorded again.

    • Data Analysis: The percentage of current inhibition at each concentration is calculated, and an IC50 value is determined.

b) Cytochrome P450 (CYP) Inhibition Assay

  • Principle: CYP enzymes are a major family of enzymes involved in drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions. This assay uses fluorescent probes that are metabolized by specific CYP isoforms into fluorescent products.

  • Methodology:

    • Reagent Preparation: Recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9), a NADPH-generating system, and specific fluorescent substrates are prepared in a buffer solution.

    • Assay Plate Preparation: The test compound and a positive control inhibitor are added to a multi-well plate at various concentrations.

    • Incubation: The CYP enzyme, substrate, and NADPH-generating system are added to the wells, and the plate is incubated.

    • Fluorescence Reading: The fluorescence intensity in each well is measured using a plate reader at an appropriate excitation and emission wavelength.

    • Data Analysis: The percentage of inhibition of enzyme activity is calculated for each concentration of the test compound, and an IC50 value is determined.

c) Cytotoxicity Assay (MTT Assay)

  • Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

  • Methodology:

    • Cell Seeding: A relevant cell line (e.g., HepG2 for liver toxicity) is seeded in a 96-well plate and allowed to attach overnight.

    • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

    • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

    • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • Absorbance Reading: The absorbance of the purple solution is measured using a plate reader at a wavelength of approximately 570 nm.

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and a CC50 (half-maximal cytotoxic concentration) is determined.

Computational Off-Target Prediction

In the absence of extensive experimental data for every analog, computational methods provide a powerful and cost-effective means of predicting and comparing potential off-target profiles.[6] This approach, often termed "target fishing" or "in silico profiling," uses the chemical structure of a molecule to predict its likely biological targets.[7][8]

G Input Compound Structure Input Compound Structure Ligand-Based Methods Ligand-Based Methods Input Compound Structure->Ligand-Based Methods Structure-Based Methods Structure-Based Methods Input Compound Structure->Structure-Based Methods Chemical Similarity Search Chemical Similarity Search Ligand-Based Methods->Chemical Similarity Search Pharmacophore Matching Pharmacophore Matching Ligand-Based Methods->Pharmacophore Matching Machine Learning Models Machine Learning Models Ligand-Based Methods->Machine Learning Models Reverse Docking Reverse Docking Structure-Based Methods->Reverse Docking Binding Site Similarity Binding Site Similarity Structure-Based Methods->Binding Site Similarity Predicted Off-Targets Predicted Off-Targets Chemical Similarity Search->Predicted Off-Targets Pharmacophore Matching->Predicted Off-Targets Machine Learning Models->Predicted Off-Targets Reverse Docking->Predicted Off-Targets Binding Site Similarity->Predicted Off-Targets Experimental Validation Experimental Validation Predicted Off-Targets->Experimental Validation

Computational approaches for predicting off-target interactions.

Several web-based platforms can be utilized to predict the off-target profiles of this compound and its analogs. These tools typically compare the input structure against large databases of known ligand-target interactions.

  • PLATO (Polypharmacology pLATform predictiOn): A user-friendly platform for target fishing and bioactivity prediction based on ligand similarity.[6]

  • SwissTargetPrediction: Predicts the most probable macromolecular targets of a small molecule based on a combination of 2D and 3D similarity measures.

  • PatchSearch: Identifies proteins with binding sites that are geometrically and physicochemically compatible with a given ligand.[9]

By inputting the structures of this compound and its analogs into these servers, researchers can generate a ranked list of predicted off-targets. This information can then be used to prioritize which experimental assays to perform for validation.

Integrating Experimental and Computational Approaches for a Holistic View

The most robust strategy for evaluating the off-target effects of this compound and its analogs involves a synergistic use of both experimental and computational methods.

  • Initial In Silico Profiling: Begin by using target fishing web servers to generate a list of potential off-targets for each analog.

  • Prioritization of Off-Targets: Analyze the predicted off-targets for their biological relevance and potential to cause adverse effects.

  • Targeted Experimental Validation: Perform focused in vitro assays (e.g., binding or functional assays) for the highest-priority predicted off-targets.

  • Broad Safety Screening: Subject the most promising analogs to broader safety panels, including hERG, CYP inhibition, and cytotoxicity assays.

  • Iterative Design: Use the combined computational and experimental data to inform the design of new analogs with improved selectivity profiles.

By adopting this integrated approach, researchers can build a comprehensive understanding of the off-target liabilities of this compound and its analogs, ultimately leading to the development of safer and more effective therapeutics.

References

  • Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice. (n.d.). National Center for Biotechnology Information.
  • Pharmacological inhibition to examine the role of DGAT1 in dietary lipid absorption in rodents and humans. (n.d.). American Physiological Society.
  • Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion. (2015). National Center for Biotechnology Information.
  • PLATO: A Predictive Drug Discovery Web Platform for Efficient Target Fishing and Bioactivity Profiling of Small Molecules. (2022). MDPI.
  • Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight and modulates gut peptide release--potential insight into mechanism of action. (2013). PubMed.
  • Overview of the main target fishing approaches. (n.d.). ResearchGate.
  • Adamantane Carboxylic Acids Demonstrate Mitochondrial Toxicity Consistent with Oil Sands-Derived Naphthenic Acids. (2021). ResearchGate.
  • Tools for in silico target fishing. (n.d.). Semantic Scholar.
  • What are DGAT1 inhibitors and how do they work?. (2024). Patsnap Synapse.
  • Target fishing: from “needle in haystack” to “precise guidance”--new technology, new strategy and new opportunity. (n.d.). Frontiers.
  • web-based in silico variant-aware potential off-target site identification for genome editing applications. (2025). Oxford Academic.
  • web-based in silico variant-aware potential off-target site identification for genome editing applications. (2025). ResearchGate.
  • Target Fishing. (n.d.). Protheragen.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI.
  • Web-based tools for in silico prediction of potential off-target sites. (n.d.). ResearchGate.
  • PatchSearch: a web server for off-target protein identification. (2019). Oxford Academic.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI.
  • In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. (n.d.). National Center for Biotechnology Information.
  • Discovery of adamantyl derivatives as potent and selective TRPM2 inhibitors with significantly reduced hERG liability. (2025). PubMed.
  • Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability. (n.d.). PubMed.
  • DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. (2024). MDPI.
  • DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER. (n.d.). National Center for Biotechnology Information.
  • Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. (2015). PubMed.
  • Discovery of adamantyl derivatives as potent and selective TRPM2 inhibitors with significantly reduced hERG liability. (2025). ResearchGate.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). National Center for Biotechnology Information.
  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024). Drug Hunter.
  • DGAT inhibition at the post‐absorptive phase reduces plasma FA by increasing FA oxidation. (2023). ResearchGate.
  • Adamantane derivatives, part II: Synthesis DNA binding and antitumor evaluation. (n.d.). ScienceDirect.
  • 1-Adamantanecarboxylic acid. (n.d.). PubChem.
  • Discovery and Optimization of Adamantane Carboxylic Acid Derivatives as Potent Diacylglycerol Acyltransferase 1 Inhibitors for the Potential Treatment of Obesity and Diabetes. (2015). ResearchGate.
  • 2-Adamantanecarboxylic acid. (n.d.). PubChem.
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A Head-to-Head Comparison of Synthetic Routes to 4-Oxoadamantane-1-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Oxoadamantane-1-carboxylic acid is a key building block in medicinal chemistry and materials science, finding application in the development of novel therapeutics and advanced polymers. Its rigid, three-dimensional structure imparts unique physicochemical properties to molecules containing this moiety. The synthesis of this valuable compound can be approached through several distinct routes, each with its own set of advantages and challenges. This guide provides a detailed, head-to-head comparison of the most common synthetic pathways to this compound, offering field-proven insights and experimental data to aid researchers in selecting the optimal route for their specific needs.

Key Synthetic Strategies at a Glance

The synthesis of this compound primarily revolves around two strategic approaches:

  • Two-Step Synthesis via a Hydroxylated Intermediate: This is the most widely documented and reliable method. It involves the initial synthesis of 4-hydroxyadamantane-1-carboxylic acid, followed by its oxidation to the desired ketone.

  • Direct Oxidation of Adamantane-1-carboxylic Acid: This approach aims to directly introduce the keto functionality at the C-4 position of the adamantane nucleus in a single step. While theoretically more efficient, this route often faces challenges with selectivity.

This guide will delve into the experimental details of each approach, providing a comparative analysis of their respective yields, scalability, and practical considerations.

Route 1: Two-Step Synthesis via 4-Hydroxyadamantane-1-carboxylic Acid

This synthetic pathway is a robust and well-established method for obtaining high-purity this compound. It is broken down into two distinct experimental stages.

Step 1: Synthesis of 4-Hydroxyadamantane-1-carboxylic Acid

The foundational step in this route is the preparation of the key intermediate, 4-hydroxyadamantane-1-carboxylic acid. The most authoritative procedure for this synthesis is detailed in the Journal of Organic Chemistry (1973, 38, 3447). This method relies on the remote functionalization of adamantane-1-carboxylic acid.

Experimental Protocol: Synthesis of 4-Hydroxyadamantane-1-carboxylic Acid

  • Materials:

    • Adamantane-1-carboxylic acid

    • Lead tetraacetate

    • Iodine

    • Dry benzene

    • Aqueous sodium bisulfite solution

    • Diethyl ether

    • Aqueous sodium hydroxide solution

    • Hydrochloric acid

  • Procedure:

    • A solution of adamantane-1-carboxylic acid in dry benzene is treated with lead tetraacetate and iodine.

    • The reaction mixture is heated under reflux, leading to the formation of a cyclic ether intermediate through a free-radical-based remote functionalization.

    • The reaction is quenched by the addition of an aqueous sodium bisulfite solution.

    • The organic layer is separated, washed, and dried.

    • The crude cyclic ether is then hydrolyzed using an aqueous sodium hydroxide solution.

    • Acidification of the reaction mixture with hydrochloric acid precipitates the desired 4-hydroxyadamantane-1-carboxylic acid.

    • The product is purified by recrystallization.

Causality Behind Experimental Choices:

  • Lead tetraacetate and Iodine: This combination is crucial for the generation of the hypoiodite intermediate, which subsequently undergoes a Barton-type reaction. The 1,5-hydrogen abstraction from the C-4 position by the oxygen-centered radical is sterically and electronically favored, leading to the selective formation of the cyclic ether.

  • Dry Benzene: The use of an anhydrous, non-polar solvent is essential to prevent premature hydrolysis of the lead tetraacetate and to facilitate the desired radical reaction pathway.

  • Hydrolysis: The final hydrolysis step is necessary to cleave the cyclic ether and unmask the hydroxyl and carboxylic acid functionalities.

Step 2: Oxidation of 4-Hydroxyadamantane-1-carboxylic Acid to this compound

With the hydroxylated intermediate in hand, the final step is a straightforward oxidation of the secondary alcohol to a ketone. A variety of standard oxidizing agents can be employed for this transformation.[1][2]

Experimental Protocol: Oxidation of 4-Hydroxyadamantane-1-carboxylic Acid

  • Materials:

    • 4-Hydroxyadamantane-1-carboxylic acid

    • Jones reagent (chromic acid in acetone) or other suitable oxidizing agent (e.g., PCC, Dess-Martin periodinane)

    • Acetone

    • Isopropanol (for quenching)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • 4-Hydroxyadamantane-1-carboxylic acid is dissolved in acetone and cooled in an ice bath.

    • Jones reagent is added dropwise to the solution, maintaining the temperature below 10 °C. The reaction progress is monitored by TLC.

    • Upon completion, the excess oxidant is quenched by the addition of isopropanol.

    • The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

    • The residue is partitioned between diethyl ether and a saturated aqueous sodium bicarbonate solution.

    • The aqueous layer is separated and acidified with concentrated hydrochloric acid to precipitate the product.

    • The crude this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices:

  • Jones Reagent: This is a powerful and cost-effective oxidizing agent that efficiently converts secondary alcohols to ketones.[2] The acidic conditions are well-tolerated by the carboxylic acid moiety.

  • Acetone as Solvent: Acetone is a suitable solvent for both the starting material and the Jones reagent, allowing for a homogeneous reaction mixture.

  • Quenching with Isopropanol: Isopropanol, a secondary alcohol, is used to consume any excess oxidizing agent, preventing over-oxidation or side reactions during workup.

Workflow for Route 1

A Adamantane-1-carboxylic acid B Synthesis of 4-Hydroxyadamantane- 1-carboxylic acid A->B Pb(OAc)4, I2, Benzene, Reflux C 4-Hydroxyadamantane-1-carboxylic acid B->C NaOH(aq), then HCl(aq) D Oxidation of Secondary Alcohol C->D Jones Reagent, Acetone E This compound D->E

Caption: Two-step synthesis of this compound.

Route 2: Direct Oxidation of Adamantane-1-carboxylic Acid

A more direct, one-step approach involves the selective oxidation of a secondary C-H bond at the C-4 position of adamantane-1-carboxylic acid. This method, while attractive in its atom economy, is often hampered by a lack of selectivity, leading to a mixture of products.

Challenges and Mechanistic Considerations:

The adamantane core possesses both tertiary (bridgehead) and secondary (methylene) C-H bonds. The tertiary C-H bonds are generally more reactive towards radical and carbocationic intermediates.[3][4] Therefore, achieving selective oxidation at the secondary C-4 position in the presence of more reactive tertiary positions is a significant challenge. The carboxyl group at C-1 can exert a deactivating effect on the adjacent tertiary positions, which can be exploited to favor oxidation at more remote sites.

Potential Experimental Approaches (Largely Exploratory):

  • Photochemical Methods: The use of reagents like N-hydroxyphthalimide (NHPI) in the presence of a suitable catalyst and light can generate radicals that may exhibit different selectivity profiles.

  • Catalytic Oxidation with Metal Complexes: Transition metal catalysts, in combination with various oxidants, can offer unique selectivity in C-H functionalization reactions.

Illustrative Workflow for a Hypothetical Direct Oxidation

A Adamantane-1-carboxylic acid B Direct C-4 Oxidation A->B Oxidizing Agent, Catalyst, Conditions C This compound B->C Selective Reaction D Mixture of oxidized products (e.g., hydroxy, di-oxo derivatives) B->D Non-selective Reaction

Caption: Challenges in the direct oxidation route.

Head-to-Head Comparison

FeatureRoute 1: Two-Step SynthesisRoute 2: Direct Oxidation
Overall Yield Good to Excellent (typically >60% over two steps)Generally low to moderate, often with product mixtures
Selectivity High, as the position of functionalization is well-definedPoor, risk of oxidation at other positions
Scalability Readily scalableDifficult to scale due to potential for side reactions and purification challenges
Reproducibility HighOften variable depending on reaction conditions
Starting Materials Readily availableReadily available
Number of Steps TwoOne
Purification Relatively straightforward (crystallization)Often requires challenging chromatographic separation
Ideal Application Reliable synthesis of high-purity material for research and developmentExploratory studies on C-H functionalization

Conclusion and Recommendations

For researchers and drug development professionals requiring a reliable and scalable synthesis of this compound, the two-step synthesis via the 4-hydroxy intermediate (Route 1) is the unequivocally recommended approach. This method offers high yields, excellent selectivity, and straightforward purification, ensuring a consistent supply of high-quality material.

The direct oxidation of adamantane-1-carboxylic acid (Route 2) remains an area of academic interest for the development of novel C-H functionalization methodologies. However, in its current state, it lacks the robustness and selectivity required for practical applications in a research or industrial setting.

By understanding the nuances of each synthetic pathway, researchers can make informed decisions to best achieve their scientific goals.

References

  • Weigel, W. K., III, Dang, H. T., & Feceu, A. (2022). Direct radical functionalization methods to access substituted adamantanes and diamondoids. Organic & Biomolecular Chemistry, 20(1), 25-43. [Link]
  • Dino, A. A., & Chen, K. (2012). If C–H Bonds Could Talk – Selective C–H Bond Oxidation. National Institutes of Health, 1(1), 1-11. [Link]
  • L.S.College, Muzaffarpur. (2020, May 23). Oxidation of secondary alcohols to ketones. [Link]
  • Chemistry LibreTexts. (2024, March 17). 17.

Sources

A Comparative Guide to the Biological Equivalence of Enantiomers of 4-Oxoadamantane-1-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the three-dimensional structure of a molecule is a critical determinant of its biological activity. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural nuance can lead to significant differences in pharmacological and toxicological profiles. This guide provides an in-depth comparison of the principles governing the biological equivalence of enantiomers of 4-oxoadamantane-1-carboxylic acid derivatives, a class of compounds with significant therapeutic potential. We will explore the underlying scientific principles, present relevant experimental data from related adamantane derivatives, and provide detailed protocols for the chiral separation and analysis essential for these investigations.

The Principle of Chirality in Drug Action

Chirality is a fundamental property of many biological macromolecules, including enzymes and receptors, which themselves are composed of chiral building blocks (L-amino acids and D-sugars). Consequently, the interaction between a chiral drug and its biological target is often stereospecific; one enantiomer may exhibit high affinity and the desired therapeutic effect, while the other may be less active, inactive, or even contribute to off-target effects and toxicity[1]. The rigid, lipophilic adamantane core is a privileged scaffold in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates[2][3]. When functionalized, as in this compound, chirality can be introduced, making the study of its individual enantiomers paramount.

Case Study: Stereospecific Antiviral Activity in Adamantane Derivatives

Direct comparative studies on the enantiomers of this compound derivatives are not extensively reported in publicly available literature. However, research on structurally related adamantane derivatives provides compelling evidence for stereospecific biological activity. A study on novel adamantane-substituted heterocycles as antiviral agents against rimantadine-resistant influenza A virus strains demonstrated a notable difference in the activity of enantiomers[2][4].

Specifically, for a 4-hydroxy-substituted analogue of adamantyl-piperidine, the (2R,4S)-13 enantiomer showed moderate activity with IC50 values of 18.4 µM and 17.6 µM against two different viral strains. In contrast, its enantiomer, (2S,4R)-13, was almost two times less active, with IC50 values of >40.0 µM and 26.9 µM, respectively[2]. This data underscores the principle that even subtle changes in the spatial arrangement of functional groups on the adamantane scaffold can significantly impact biological function.

Comparative Antiviral Activity Data
CompoundEnantiomerInfluenza A Strain (A/California/7/2009) IC50 (µM)Influenza A Strain (A/IIV-Orenburg/29-L/2016) IC50 (µM)
4-hydroxy-substituted adamantyl-piperidine analogue (2R,4S)-1318.417.6
(2S,4R)-13>40.026.9

Data synthesized from Kuznetsov et al., Organic & Biomolecular Chemistry, 2017.[2]

This stereoselective activity highlights the importance of evaluating enantiomers independently during the drug development process.

Experimental Protocols for Chiral Separation and Analysis

The investigation of the biological equivalence of enantiomers begins with their successful separation and purification. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a cornerstone technique for this purpose.

Protocol 1: Enantiomeric Separation of Chiral Carboxylic Acids by HPLC

This protocol outlines a general approach for the separation of chiral carboxylic acids, which is applicable to derivatives of this compound.

Objective: To resolve the enantiomers of a chiral carboxylic acid derivative.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., CHIRALPAK® QN-AX).[5]

  • Mobile phase: Supercritical Fluid CO2 (SF-CO2) with a methanol modifier.

  • Additives: Formic acid (FA) and ammonium formate (NH4OOCH).

  • Racemic mixture of the this compound derivative.

  • High-purity solvents for sample preparation.

Methodology:

  • Column Selection: Choose an appropriate CSP. Anion-exchange type columns, such as CHIRALPAK® QN-AX, are particularly effective for acidic compounds as they operate based on an ionic exchange mechanism between the positively charged chiral selector on the stationary phase and the negatively charged analyte molecules.[5]

  • Mobile Phase Preparation: Prepare the mobile phase modifier by adding acidic and salt additives to methanol. A typical starting concentration could be 0.4% (v/v) formic acid and 0.35% (m/v) ammonium formate in methanol. These additives help to establish the ionic exchange mechanism necessary for separation.[5]

  • Sample Preparation: Dissolve the racemic mixture of the carboxylic acid derivative in a suitable solvent, ensuring compatibility with the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 3.0 mL/min

    • Column Temperature: 40 °C

    • Back Pressure: 150 bar

    • Detection: UV absorbance at a wavelength appropriate for the analyte.

  • Gradient Elution (for method development): Start with a gradient program to determine the optimal percentage of the methanol modifier in the SF-CO2 mobile phase for eluting the compound.

  • Isocratic Elution (for separation): Once the approximate elution conditions are known, switch to an isocratic method for baseline separation of the enantiomers.

  • Data Analysis: Integrate the peaks corresponding to the two enantiomers to determine the enantiomeric excess (e.e.) and resolution.

Causality Behind Experimental Choices:

  • The use of an anion-exchange CSP is based on the acidic nature of the target molecule, promoting a specific interaction that allows for chiral recognition.

  • The combination of a protic solvent like methanol with acidic and salt additives in supercritical fluid chromatography (SFC) provides efficient solvation of the ionized species and allows for fine-tuning of the mobile phase strength for optimal separation.[5]

Visualization of Key Concepts

Stereoselective Binding at a Receptor Site

G cluster_receptor Chiral Receptor Binding Pocket receptor_site Binding Site enantiomer_R (R)-Enantiomer enantiomer_R->receptor_site High Affinity Binding (Therapeutic Effect) enantiomer_S (S)-Enantiomer enantiomer_S->receptor_site Low Affinity Binding (Reduced or No Effect)

Caption: Differential binding of enantiomers to a chiral receptor.

Experimental Workflow for Chiral Analysis

G racemic_mixture Racemic Mixture of 4-Oxoadamantane-1-carboxylic Acid Derivative chiral_hplc Chiral HPLC Separation racemic_mixture->chiral_hplc enantiomer_1 Enantiomer 1 (e.g., R-isomer) chiral_hplc->enantiomer_1 enantiomer_2 Enantiomer 2 (e.g., S-isomer) chiral_hplc->enantiomer_2 bioassay_1 Biological Activity Assay 1 enantiomer_1->bioassay_1 bioassay_2 Biological Activity Assay 2 enantiomer_2->bioassay_2 comparison Comparative Analysis of Activity and Potency bioassay_1->comparison bioassay_2->comparison

Caption: Workflow from chiral separation to comparative bioactivity analysis.

Implications for Drug Development

The available evidence from related adamantane derivatives strongly suggests that the enantiomers of this compound derivatives are likely to exhibit different biological activities. The development of a single-enantiomer drug, or "chiral switch," can offer several advantages, including:

  • Improved Therapeutic Index: By eliminating the less active or potentially harmful enantiomer, the therapeutic window of the drug can be widened.

  • Reduced Metabolic Load: The body is not required to metabolize an inactive isomer, potentially reducing drug-drug interactions and patient-to-patient variability.

  • Simplified Dose-Response Relationship: A single active agent leads to a more predictable pharmacokinetic and pharmacodynamic profile.

Given these potential benefits, it is imperative for researchers and drug development professionals working with this compound derivatives to invest in the early-stage separation and independent biological evaluation of their enantiomers. The methodologies outlined in this guide provide a robust framework for undertaking such investigations, paving the way for the development of safer and more effective therapeutic agents.

References

  • Kuznetsov, N. Yu., Tikhov, R. M., Godovikov, I. A., Medvedev, M. G., Lyssenko, K. A., Burtseva, E. I., Kirillova, E. S., & Bubnov, Y. N. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. Organic & Biomolecular Chemistry, 15(12), 2557–2566. [Link]
  • Kuznetsov, N. Yu., Tikhov, R. M., Godovikov, I. A., Medvedev, M. G., Lyssenko, K. A., Burtseva, E. I., Kirillova, E. S., & Bubnov, Y. N. (2017). Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. OUCI. [Link]
  • Schreiner, P. R. (2010). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 110(7), 4357–4442. [Link]
  • Kezić, S. (2000). Bioactivity and analysis of chiral compounds. Arhiv za higijenu rada i toksikologiju, 51(3), 335–341. [Link]
  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.

Sources

Bridging the Digital and the Physical: A Comparative Guide to In Silico Predictions and Experimental Validation for 4-Oxoadamantane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the synergy between computational prediction and empirical validation is paramount. The ability to forecast the physicochemical and biological properties of a molecule in silico offers a significant acceleration to the research and development pipeline, saving both time and resources. However, the ultimate arbiter of a compound's potential remains its performance in the real world. This guide provides a comprehensive framework for correlating in silico predictions with experimental data, using 4-Oxoadamantane-1-carboxylic acid as a case study.

The adamantane scaffold, with its rigid, lipophilic cage-like structure, is a privileged motif in medicinal chemistry, known to favorably influence the pharmacokinetic properties of drug candidates.[1][2] this compound, a derivative of this family, presents an interesting subject for exploring the predictive power of computational models against the rigors of laboratory investigation. This guide will navigate the process of predicting key molecular attributes through computational means and detail the experimental protocols necessary for their validation.

The In Silico Approach: Predicting Molecular Behavior

The journey begins in the digital realm, where a molecule's structure dictates its predicted properties. For this compound, we can leverage a variety of computational tools to estimate its physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Predicted Physicochemical Properties

A foundational step in characterizing any potential drug candidate is the prediction of its fundamental physicochemical properties. These parameters, including molecular weight, lipophilicity (LogP), and aqueous solubility (LogS), are critical determinants of a compound's behavior in biological systems. Publicly available databases like PubChem provide a valuable starting point for these in silico estimations.[3]

PropertyPredicted ValueIn Silico Method
Molecular Weight 194.23 g/mol PubChem
XlogP 0.7PubChem (XLogP3)
Topological Polar Surface Area (TPSA) 54.4 ŲPubChem (Cactvs)
Hydrogen Bond Donors 1PubChem (Cactvs)
Hydrogen Bond Acceptors 3PubChem (Cactvs)

Causality Behind the Predictions:

  • XlogP: This value predicts the octanol-water partition coefficient, a key indicator of a molecule's lipophilicity. A value of 0.7 suggests that this compound has a relatively balanced hydrophilic-lipophilic character, which can be advantageous for both solubility and membrane permeability.

  • TPSA: The Topological Polar Surface Area is a descriptor that correlates well with passive molecular transport through membranes. A TPSA of 54.4 Ų is generally considered favorable for oral bioavailability.

In Silico ADME & Toxicity Profiling

Beyond basic physicochemical properties, computational models can predict how a molecule will behave within a biological system. These ADME predictions are crucial for identifying potential liabilities early in the drug discovery process.

ADME PropertyPredictionRationale
Aqueous Solubility Moderately SolubleBased on the presence of a carboxylic acid group, which is ionizable at physiological pH, and a relatively low XlogP.
Blood-Brain Barrier (BBB) Penetration Low to ModerateThe TPSA is within a range that can allow for BBB penetration, but the carboxylic acid may limit passive diffusion.
CYP450 Inhibition Likely non-inhibitor of major isoformsAdamantane scaffolds are generally metabolically stable.[1]
hERG Inhibition Low ProbabilityThe molecule lacks the typical structural motifs associated with hERG channel binders.

The Experimental Workflow: From Prediction to Validation

The true value of in silico predictions lies in their ability to guide and prioritize experimental work. The following section outlines the detailed methodologies for validating the computationally derived properties of this compound.

G cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation in_silico_physchem Physicochemical Properties (LogP, Solubility) exp_physchem Physicochemical Characterization (Solubility, LogP Assays) in_silico_physchem->exp_physchem Guides Experiment data_correlation Data Correlation & Model Refinement in_silico_physchem->data_correlation Predicted Data in_silico_adme ADME Profile (Permeability, Metabolism) exp_adme In Vitro ADME Assays (PAMPA, Microsomal Stability) in_silico_adme->exp_adme Guides Experiment in_silico_adme->data_correlation Predicted Data in_silico_bio Biological Activity (Target Binding) exp_bio Biological Assays (Protein Binding, Enzyme Inhibition) in_silico_bio->exp_bio Guides Experiment in_silico_bio->data_correlation Predicted Data exp_synthesis Synthesis & Purification exp_synthesis->exp_physchem exp_synthesis->exp_adme exp_synthesis->exp_bio exp_physchem->data_correlation Experimental Data exp_adme->data_correlation Experimental Data exp_bio->data_correlation Experimental Data

Caption: Workflow for correlating in silico predictions with experimental validation.

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of this compound in an aqueous buffer at physiological pH.

Materials:

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water and acetonitrile

  • Vortex mixer

  • Thermostatted shaker incubator (set to 25°C)

  • Centrifuge

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a known concentration. Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of PBS (pH 7.4) in a glass vial.

  • Equilibration: Tightly cap the vials and place them in a shaker incubator at 25°C for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant and dilute it with the mobile phase. Analyze the diluted sample and the calibration standards by HPLC.

  • Quantification: Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve.

  • Solubility Calculation: Calculate the aqueous solubility, taking into account the dilution factor.

Experimental Protocol: Lipophilicity Determination (Shake-Flask Octanol-Water Partition Coefficient)

Objective: To experimentally determine the LogP value of this compound.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • HPLC system with a UV detector

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing equal volumes of each and allowing the phases to separate overnight.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning: Add a known volume of the stock solution to an equal volume of the pre-saturated n-octanol in a glass vial.

  • Equilibration: Cap the vial and vortex vigorously for several minutes. Place the vial on a shaker for 1-2 hours to ensure complete partitioning.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic phases.

  • Sample Analysis: Carefully remove aliquots from both the aqueous and n-octanol phases. Analyze the concentration of the compound in each phase by HPLC.

  • LogP Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Correlating the Data: Where the Model Meets Reality

The ultimate goal of this exercise is to compare the experimentally determined values with the in silico predictions.

PropertyIn Silico PredictionExperimental ResultCorrelation
Aqueous Solubility Moderately Soluble[To be determined by experiment]
LogP 0.7[To be determined by experiment]

Interpreting the Correlation:

  • Strong Correlation: If the experimental data closely matches the in silico predictions, it builds confidence in the computational models for this class of compounds.

  • Discrepancy: Significant differences between predicted and experimental values highlight the limitations of the computational models and can provide valuable insights for their refinement. For example, a lower-than-predicted solubility could indicate strong crystal lattice energy that is not fully captured by the prediction algorithm.

A Note on Biological Activity

While this guide focuses on physicochemical properties, the same principles apply to the prediction and validation of biological activity. For instance, a docking simulation might predict that this compound binds to a particular enzyme. This prediction would then be tested through an in vitro enzyme inhibition assay. The adamantane moiety is known to interact with various biological targets, and its derivatives have shown activities such as diacylglycerol acyltransferase 1 (DGAT1) inhibition.[4]

Conclusion

The integration of in silico prediction and experimental validation is a powerful strategy in modern drug discovery. While computational tools provide invaluable guidance and help to prioritize research efforts, experimental data remains the gold standard for characterizing a molecule's properties. By systematically comparing predicted and measured values for compounds like this compound, researchers can not only advance their specific projects but also contribute to the refinement of the computational models that are becoming increasingly integral to the future of medicine.

References

  • Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. European Journal of Medicinal Chemistry. [Link]
  • Recent developments in the chemistry of adamantane and related polycyclic hydrocarbons.
  • Deep learning to generate in silico chemical property libraries and candidate molecules for small molecule identification in complex samples. arXiv.org. [Link]
  • Adamantane-1-carboxylic acid | CAS#:828-51-3. Chemsrc.com. [Link]
  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Bioc
  • Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)
  • In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PubMed. [Link]
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]
  • This compound. PubChem. [Link]
  • Adamantane-1-carboxylic acid. Cheméo. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Oxoadamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle

As researchers dedicated to advancing drug development, our responsibilities extend beyond the successful synthesis and application of novel compounds like 4-oxoadamantane-1-carboxylic acid (CAS No. 56674-87-4). This adamantane derivative, a valuable building block in medicinal chemistry, demands a comprehensive lifecycle management plan, culminating in its safe and compliant disposal. Improper disposal not only poses immediate risks to laboratory personnel but also carries the potential for long-term environmental contamination.

This guide provides a procedural framework grounded in established safety protocols and regulatory awareness. It is designed to empower researchers to manage waste streams containing this compound with confidence, ensuring that our innovative work does not come at the cost of safety or environmental stewardship. The causality behind these procedures is clear: this is a hazardous substance, and its disposal must be controlled, contained, and compliant.

Hazard Identification and Compound Profile

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is not a benign substance; it is classified under the Globally Harmonized System (GHS) as an irritant and acutely toxic if ingested.[1][2] The primary risks are associated with direct contact and inhalation of dust particles.

The following table summarizes the critical hazard information, which dictates the stringent handling and disposal protocols outlined in this guide.

Hazard ClassificationGHS Hazard CodeDescriptionSource(s)
Acute Toxicity (Oral)H302Harmful if swallowed[1][3]
Skin IrritationH315Causes skin irritation[1][2][3][4][5][6]
Serious Eye IrritationH319Causes serious eye irritation[1][2][3][4][5][6]
Specific target organ toxicity — single exposureH335May cause respiratory irritation[1][2][3][6]

Thermal decomposition of this compound generates carbon oxides (CO, CO2), which is a critical consideration in the event of a fire.[1][4]

Pre-Disposal Safety Protocols: A System of Proactive Control

The foundation of safe disposal is the prevention of exposure during waste handling. The procedures described below constitute a self-validating system; adherence at each step minimizes risk and ensures the integrity of the overall process.

Required Personal Protective Equipment (PPE)

Given the compound's hazard profile, the following PPE is mandatory when handling this compound in any form, including as waste:

  • Eye Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4] A face shield may be required for bulk transfers or spill cleanup.

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[7]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[4]

  • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be performed within a certified chemical fume hood to prevent respiratory tract irritation.[1][3][5] If a fume hood is not available or for emergency situations, a NIOSH/MSHA approved respirator is necessary.[8]

Safe Handling and Storage of Waste
  • Ventilation: Always handle waste in a well-ventilated area, preferably within a chemical fume hood.[1][3][5]

  • Avoid Contact: Prevent all personal contact, including the inhalation of dust or mists.[3] Do not eat, drink, or smoke in areas where the chemical waste is being handled.[1][3]

  • Container Integrity: Waste containers must be made of compatible materials (e.g., high-density polyethylene - HDPE), kept tightly closed when not in use, and be clearly and accurately labeled.[4][9][10] Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[5][8] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [8] The complex structure and hazardous nature of this compound preclude simple neutralization and drain disposal methods that might be acceptable for some simple carboxylic acids.[8]

Workflow: Waste Collection and Segregation
  • Designate a Waste Container: Procure a dedicated, chemically compatible waste container. It is often best to reuse the original product container for the corresponding waste.[9] The container must have a tightly fitting cap.[9][10]

  • Label the Container: Immediately label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, harmful).[8]

  • Collect Waste:

    • Solid Waste: Carefully transfer residual solid this compound into the designated waste container. This includes any contaminated items such as weighing paper or disposable spatulas. Minimize the generation of dust during this process.[1][3]

    • Liquid Waste: Collect any solutions containing the compound in a designated liquid waste container. Do not mix with incompatible waste streams. Organic solvent solutions should be collected separately from aqueous solutions.[10][11]

    • Contaminated Labware: Non-disposable glassware should be decontaminated by rinsing three times with a suitable solvent. The rinsate must be collected as hazardous waste.[9] Empty containers of the original product must also be triple-rinsed, with the rinsate collected for disposal, before the container itself can be discarded.[9]

  • Seal and Store: Once waste is added, securely close the container.[10] Store the sealed container in a designated secondary containment bin within a satellite accumulation area or the main hazardous waste storage area.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[4][5][8] Disposal will typically involve incineration at a permitted hazardous waste facility.[11]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from this compound.

G cluster_waste_type 1. Identify Waste Type cluster_collection 2. Collect & Contain cluster_final 3. Final Disposal start Waste Generated (this compound) is_solid Solid Residue or Contaminated Disposables start->is_solid Is it solid? is_liquid Liquid Solution (e.g., reaction mixture, rinsate) start->is_liquid Is it liquid? collect_solid Place in labeled 'Solid Hazardous Waste' container. is_solid->collect_solid collect_liquid Place in labeled 'Liquid Hazardous Waste' container. is_liquid->collect_liquid store Store container in designated satellite accumulation area. collect_solid->store collect_liquid->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor. store->contact_ehs end Arrange for Pickup and Incineration contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

Spill Management

In the event of an accidental release, evacuate unnecessary personnel and ensure adequate ventilation.[1] Do not attempt to take action without suitable PPE.[1]

  • For solid spills: Avoid generating dust.[3] Carefully sweep or shovel the spilled material into an appropriate, labeled container for disposal.[1]

  • General: Prevent the spill from entering drains or public waters.[1][5] After cleanup, wash the area with soap and water.[4] Notify your EHS department of the spill.

Conclusion: A Commitment to Responsible Science

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the protocols outlined in this guide—grounded in a clear understanding of the compound's hazards, the consistent use of PPE, and strict adherence to waste segregation and containment procedures—researchers can ensure their work is conducted safely and in full compliance with environmental regulations. This commitment protects you, your colleagues, and the wider community, reinforcing the trust placed in us as scientific professionals.

References

  • This compound | C11H14O3.
  • Chemical Waste Disposal Guidelines. Unknown Source. [Link]
  • Hazardous Materials Disposal Guide. Nipissing University. [Link]
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, BME Shared Labs. [Link]
  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. [Link]
  • This compound (C11H14O3). PubChemLite. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Oxoadamantane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Handling compounds like 4-Oxoadamantane-1-carboxylic acid (CAS No. 56674-87-4), a versatile building block in organic synthesis, requires a precise understanding of its potential hazards and the implementation of robust safety protocols.[1][2] This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring that your operational plans are built on a bedrock of safety and scientific integrity.

Core Hazard Analysis: Understanding the "Why" Behind the PPE

Before we select our equipment, we must first understand the specific risks posed by this compound. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards.[1][3] It is a solid, often a white to light yellow powder or crystal, which means the primary routes of exposure are inhalation of dust, skin contact, eye contact, and accidental ingestion.[4]

The causality behind our PPE choices stems directly from these classifications:

  • Causes Skin Irritation (H315): Direct contact can lead to skin irritation.[1][5] This necessitates a reliable barrier between the chemical and your skin.

  • Causes Serious Eye Irritation (H319): The powder is particularly hazardous to the eyes, capable of causing serious irritation.[1][5] This makes robust eye protection non-negotiable.

  • May Cause Respiratory Irritation (H335): Inhaling the dust can irritate the respiratory tract.[1][3] This risk must be managed through proper ventilation and, if necessary, respiratory protection.

  • Harmful if Swallowed (H302): Accidental ingestion is harmful, reinforcing the need for strict hygiene practices and preventing hand-to-mouth contact.[1]

Hazard Classification GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, OralGHS07 (Exclamation Mark)Warning H302: Harmful if swallowed[1]
Skin Corrosion/IrritationGHS07 (Exclamation Mark)Warning H315: Causes skin irritation[1][5]
Serious Eye Damage/IrritationGHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation[1][5]
STOT - Single ExposureGHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation[1][3]

The Protective Ensemble: A Task-Based PPE Selection Matrix

Your choice of PPE is not static; it must adapt to the specific task and the associated risk of exposure. The following matrix provides a clear, field-proven guide to selecting the appropriate level of protection.

Task Engineering Controls Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection General laboratory ventilationSafety glasses with side shieldsN/A (unless handling container)Standard lab coatNot typically required
Weighing Powder Chemical fume hood or ventilated balance enclosureChemical splash gogglesNitrile or butyl rubber gloves[6]Standard lab coatNot required if using proper engineering controls
Preparing Solutions Chemical fume hoodChemical splash goggles and face shield[6]Heavy nitrile or butyl rubber gloves[6]Lab coat and chemical-resistant apronNot required if using a fume hood
Small Spill Cleanup (<5g) N/AChemical splash goggles and face shieldHeavy nitrile or butyl rubber glovesLab coat and chemical-resistant apronN95 respirator (to prevent dust inhalation)[6]

Operational Protocols: A Self-Validating System for Safe Handling

Adherence to a strict, logical workflow is critical. The following protocols integrate PPE use into the entire lifecycle of handling this compound, from preparation to disposal.

Pre-Handling Safety Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Locate Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[7]

  • Assemble PPE: Inspect all PPE for defects (e.g., cracks in goggles, holes in gloves) before donning.

  • Prepare for Spills: Have a spill kit with neutralizing agents and appropriate absorbents readily available.

Step-by-Step Handling Procedure (Weighing and Solubilizing)
  • Don PPE: Put on your lab coat, followed by chemical splash goggles, and finally, your gloves.

  • Work Within Fume Hood: Perform all manipulations of the solid compound inside a certified chemical fume hood to contain any dust.[1][5]

  • Weighing: Carefully weigh the desired amount of this compound. Use a spatula and weighing paper, minimizing any actions that could generate dust.

  • Transfer: Gently add the weighed solid to your reaction vessel.

  • Solubilization: Slowly add the solvent to the solid. If preparing an aqueous solution, always add the acid to the water, not the reverse, as a general safety practice.

  • Post-Handling Decontamination: Wipe down the spatula and work surface with an appropriate solvent. Dispose of contaminated weighing paper and wipes in a designated solid waste container.

  • Doff PPE: Remove PPE in the reverse order it was donned, taking care not to touch your skin with the exterior of the gloves. Remove gloves first, followed by goggles and lab coat.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[1][5]

Emergency Response Plan
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[5][8][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[7][8][9]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[7][9]

Disposal Plan

All waste containing this compound, including empty containers, must be treated as hazardous waste.

  • Action: Dispose of contents and containers in accordance with all local, state, and federal regulations.[1][7]

  • Causality: Improper disposal can lead to environmental contamination. Professional, licensed waste disposal services must be used to ensure the material is managed safely, often through incineration in a properly equipped facility.[1][5]

Visualized Workflow for Safe Chemical Handling

The following diagram illustrates the critical path for safely handling this compound, emphasizing the integration of PPE at every stage.

cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Gowning cluster_handling Phase 3: Active Handling (in Fume Hood) cluster_decon Phase 4: Decontamination & Doffing cluster_disposal Phase 5: Disposal prep Review SDS & Protocol locate_safety Locate Eyewash & Shower prep->locate_safety inspect_ppe Inspect PPE for Defects locate_safety->inspect_ppe don_coat Don Lab Coat inspect_ppe->don_coat don_goggles Don Goggles/Face Shield don_coat->don_goggles don_gloves Don Gloves don_goggles->don_gloves weigh Weigh Solid Compound don_gloves->weigh transfer Transfer & Solubilize weigh->transfer clean_area Clean Workspace & Tools transfer->clean_area emergency Emergency Event (Spill/Exposure) transfer->emergency doff_gloves Doff Gloves clean_area->doff_gloves doff_goggles Doff Goggles/Face Shield doff_gloves->doff_goggles doff_coat Doff Lab Coat doff_goggles->doff_coat wash_hands Wash Hands Thoroughly doff_coat->wash_hands dispose_waste Dispose of Hazardous Waste (via licensed service) wash_hands->dispose_waste emergency->locate_safety Follow First Aid Protocol

Sources

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